Product packaging for 2-Amino-4-fluoro-6-methylbenzonitrile(Cat. No.:CAS No. 159020-76-5)

2-Amino-4-fluoro-6-methylbenzonitrile

Cat. No.: B583285
CAS No.: 159020-76-5
M. Wt: 150.156
InChI Key: LPXQZUBTGRJMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-4-fluoro-6-methylbenzonitrile is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.156. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2 B583285 2-Amino-4-fluoro-6-methylbenzonitrile CAS No. 159020-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-fluoro-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-6(9)3-8(11)7(5)4-10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXQZUBTGRJMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-fluoro-6-methylbenzonitrile, a key building block in modern medicinal and agrochemical research. While publicly available, experimentally validated data for this specific compound is limited, this document, grounded in established chemical principles and data from closely related analogues, offers a robust resource for its synthesis, characterization, and application. The strategic placement of amino, fluoro, and methyl groups on the benzonitrile scaffold makes it a highly valuable intermediate, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. This guide presents its known properties, a proposed synthetic route, predicted spectroscopic data for characterization, an analysis of its chemical reactivity, and a discussion of its potential applications, with a focus on providing researchers with the foundational knowledge needed for its effective utilization.

Introduction: The Strategic Importance of Fluorinated Anthranilonitriles

Substituted 2-aminobenzonitriles, also known as anthranilonitriles, are a class of "privileged structures" in medicinal chemistry.[1] Their inherent functionality allows for the construction of a wide variety of heterocyclic systems, which are central scaffolds in numerous therapeutic agents.[2][3] The introduction of a fluorine atom into these structures can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[4] this compound (CAS No. 159020-76-5) is a prime example of this molecular architecture, poised for application in the development of next-generation targeted therapies. Its trifunctional nature offers multiple sites for chemical modification, making it a versatile precursor for complex molecular designs, particularly in the realm of kinase inhibitors where such scaffolds are known to interact with the ATP-binding site.[1][5]

Physicochemical and Structural Properties

A summary of the known and predicted properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers, other parameters are predicted based on computational models and data from analogous compounds.[6][7]

PropertyValueSource
CAS Number 159020-76-5[6]
Molecular Formula C₈H₇FN₂[6]
Molecular Weight 150.15 g/mol [6]
Appearance White to light yellow crystalline powder (Predicted)[7]
Purity ≥98% (Commercially available)[6]
Melting Point Not experimentally determined
Boiling Point Predicted: ~280-320 °C at 760 mmHg[7]
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)[7]

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 2-fluoro-6-methylaniline and proceeds through nitration followed by a Sandmeyer reaction and subsequent reduction.

G A 2-Fluoro-6-methylaniline B Nitration (e.g., HNO₃/H₂SO₄) A->B Step 1 C 2-Fluoro-6-methyl-4-nitroaniline B->C D Diazotization (NaNO₂, HCl) C->D Step 2 E Diazonium Salt D->E F Sandmeyer Reaction (CuCN) E->F Step 3 G 2-Fluoro-6-methyl-4-nitrobenzonitrile F->G H Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) G->H Step 4 I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of 2-Fluoro-6-methylaniline

  • Cool a mixture of concentrated sulfuric acid to 0-5 °C.

  • Slowly add 2-fluoro-6-methylaniline, maintaining the temperature below 10 °C.

  • Add a nitrating mixture (e.g., nitric acid in sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at low temperature for a specified time until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter, wash with water, and dry to obtain 2-fluoro-6-methyl-4-nitroaniline.

Causality: The strong acid mixture protonates the aniline, and the subsequent electrophilic aromatic substitution with the nitronium ion (NO₂⁺) is directed primarily to the para position due to the ortho/para-directing nature of the amino and methyl groups, and the steric hindrance at the other ortho positions.

Step 2 & 3: Sandmeyer Reaction

  • Suspend 2-fluoro-6-methyl-4-nitroaniline in an acidic solution (e.g., aqueous HCl) and cool to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

  • Slowly add the cold diazonium salt solution to the CuCN solution.

  • Allow the reaction to warm to room temperature and then heat gently to ensure complete conversion.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield 2-fluoro-6-methyl-4-nitrobenzonitrile.

Causality: The Sandmeyer reaction is a reliable method for introducing a nitrile group onto an aromatic ring by converting the primary amine to a diazonium salt, which is then displaced by the cyanide nucleophile, catalyzed by copper(I).

Step 4: Reduction of the Nitro Group

  • Dissolve 2-fluoro-6-methyl-4-nitrobenzonitrile in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent. Common methods include using tin(II) chloride in concentrated HCl or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).[8]

  • If using SnCl₂, heat the reaction mixture under reflux until the starting material is consumed. Then, basify to precipitate tin salts and extract the product.

  • If using catalytic hydrogenation, conduct the reaction under a hydrogen atmosphere until hydrogen uptake ceases.

  • Filter the catalyst (for hydrogenation) and remove the solvent to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Causality: The nitro group is readily reduced to a primary amine under various conditions. Catalytic hydrogenation is often a cleaner method, while the SnCl₂/HCl method is robust and effective for nitro group reduction.

Spectroscopic Characterization (Predicted)

As experimentally obtained spectra are not widely published, the following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.[7][9][10]

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5-6.8d1HAromatic H
~6.4-6.6d1HAromatic H
~4.5-5.5br s2H-NH₂
~2.2-2.4s3H-CH₃

Rationale: The aromatic protons would appear as doublets due to coupling with the fluorine atom. The amino protons would likely be a broad singlet, and the methyl protons a sharp singlet.

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~160-165 (d)C-F
~150-155 (d)C-NH₂
~140-145 (d)C-CH₃
~115-120C≡N
~110-115 (d)Aromatic C-H
~105-110 (d)Aromatic C-H
~100-105 (d)C-CN
~18-22-CH₃

Rationale: The carbon atoms attached to or near the fluorine will exhibit splitting (doublets, d) due to C-F coupling. The chemical shifts are estimated based on the electronic effects of the substituents.

FT-IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Assignment
3400-3500N-H stretching (asymmetric)
3300-3400N-H stretching (symmetric)
2220-2240C≡N stretching
~1620N-H bending
~1250C-F stretching

Rationale: The spectrum would be dominated by the characteristic stretches of the primary amine and the nitrile group. The C-F stretch is also a key diagnostic peak.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): m/z = 150.06

  • Major Fragments: Loss of HCN (m/z = 123), loss of CH₃ (m/z = 135).

Rationale: High-resolution mass spectrometry should confirm the molecular formula C₈H₇FN₂. The fragmentation pattern would likely involve the loss of stable neutral molecules or radicals.

Chemical Reactivity and Applications

The reactivity of this compound is governed by its three functional groups, making it a versatile synthetic intermediate.

G cluster_0 This compound cluster_1 Reactions at Amino Group cluster_2 Reactions at Nitrile Group cluster_3 Reactions involving Aromatic Ring A Core Molecule B Acylation A->B Nucleophilic attack C Alkylation A->C Nucleophilic attack D Diazotization A->D Sandmeyer-type reactions E Hydrolysis to Amide/Carboxylic Acid A->E F Reduction to Amine A->F G Cyclization Reactions A->G e.g., to form quinazolinones H Further Electrophilic Substitution A->H Directed by existing groups

Sources

An In-depth Technical Guide to 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2-Amino-4-fluoro-6-methylbenzonitrile (CAS No: 159020-76-5), a substituted aromatic nitrile of significant interest to the pharmaceutical and agrochemical industries. This document delves into the molecule's core chemical structure, physicochemical properties, plausible synthetic routes, and detailed spectroscopic characterization. Furthermore, it explores the compound's chemical reactivity, stemming from the interplay of its amino, fluoro, methyl, and nitrile functional groups, and discusses its applications as a pivotal building block in modern drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical insights for the laboratory setting.

Introduction: A Versatile Fluorinated Building Block

This compound is a polysubstituted benzene derivative that serves as a valuable intermediate in organic synthesis. Its structure is characterized by a strategic arrangement of four distinct functional groups: an activating amino (-NH₂) group, a deactivating yet synthetically versatile nitrile (-C≡N) group, a metabolically influential fluoro (-F) atom, and a methyl (-CH₃) group. This unique combination of substituents imparts a nuanced reactivity profile and makes it a sought-after precursor for complex heterocyclic scaffolds.

In the realm of drug development, the incorporation of fluorine into molecular frameworks is a well-established strategy to enhance critical pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability.[1][2][3][4] The nitrile group itself is a key pharmacophore found in over 30 prescribed medications and can act as a bioisostere for other functional groups or participate in crucial binding interactions.[5] Consequently, this compound emerges as a high-potential starting material for synthesizing targeted therapeutic agents, particularly kinase inhibitors for oncology and novel agrochemicals.[6]

This guide will systematically deconstruct the chemistry of this compound, providing the technical detail necessary for its synthesis, characterization, and strategic application in research and development programs.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and process development. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 159020-76-5[7]
Molecular Formula C₈H₇FN₂[7]
Molecular Weight 150.15 g/mol [7][8]
Appearance Expected to be a solid, likely a white to light yellow crystalline powder[9]
Melting Point Not experimentally determined in reviewed literature.N/A
Boiling Point Predicted: ~280-320 °C at 760 mmHg[9]
Solubility Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols.[9]
Purity Commercially available at ≥98%[7]

Note: Some properties are predicted based on computational models or data from structurally analogous compounds due to limited experimental data for this specific molecule.

Structural Diagram

The chemical structure of this compound is foundational to understanding its properties and reactivity.

Caption: Chemical structure of this compound.

Synthesis and Purification

While specific journal-documented syntheses for this compound are not prevalent in the public domain, a plausible and efficient synthetic pathway can be proposed based on established organofluorine chemistry. The following workflow represents a logical approach starting from a commercially available precursor.

Proposed Synthetic Workflow

A logical synthetic strategy involves the amination of a difluorinated precursor. This approach leverages the differential reactivity of the fluorine atoms, where the fluorine ortho to the strong electron-withdrawing nitrile group is more susceptible to nucleophilic aromatic substitution (SₙAr).

Synthesis_Workflow start 2,4-Difluoro-6-methylbenzonitrile reaction Nucleophilic Aromatic Substitution (SₙAr) start->reaction reagent Ammonia (aq. or in DMSO) reagent->reaction product This compound reaction->product purification Purification (Column Chromatography) product->purification final_product Pure Product (>98%) purification->final_product

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure derived from similar transformations.[10] Causality: The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the reactants and accelerates SₙAr reactions. The elevated temperature provides the necessary activation energy to overcome the reaction barrier.

  • Reaction Setup: To a solution of 2,4-difluoro-6-methylbenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO, approx. 5-10 mL per gram of starting material) in a sealed pressure vessel, add a concentrated aqueous solution of ammonia (e.g., 28-30%, 5-10 eq).

  • Execution: Seal the vessel and heat the reaction mixture to 80-100 °C. Rationale: The ortho- and para-directing electron-withdrawing nitrile group makes the C2 and C4 positions electron-deficient. The fluorine at the C2 position is further activated by the adjacent nitrile, making it the primary site for nucleophilic attack by ammonia.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Work-up: After cooling to room temperature, carefully vent the vessel. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMSO and excess ammonia.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes. Rationale: This step is essential to remove any unreacted starting material and potential regioisomeric byproducts, ensuring high purity of the final compound.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic and Structural Characterization

Unambiguous characterization is paramount for confirming the identity and purity of a synthesized compound. The following spectral data are predicted for this compound.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • δ ~6.5-6.7 ppm (d, 1H): Aromatic proton at C5, split by the fluorine at C4 (expect ³JH-F ≈ 8-10 Hz).

    • δ ~6.4-6.6 ppm (d, 1H): Aromatic proton at C3, split by the fluorine at C4 (expect ⁴JH-F ≈ 4-6 Hz).

    • δ ~4.5-5.0 ppm (br s, 2H): Protons of the amino (-NH₂) group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

    • δ ~2.3 ppm (s, 3H): Protons of the methyl (-CH₃) group.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • δ ~160-165 ppm (d, ¹JC-F ≈ 250 Hz): Carbon C4, showing a large coupling constant due to the directly attached fluorine.

    • δ ~150 ppm (d, ³JC-F ≈ 8 Hz): Carbon C2, attached to the amino group.

    • δ ~117 ppm (s): Nitrile carbon (-C≡N).

    • δ ~110-120 ppm (d): Aromatic carbons C3 and C5, showing smaller C-F couplings.

    • δ ~100-110 ppm (d): Carbon C1, ipso to the nitrile group.

    • δ ~20 ppm (s): Methyl carbon (-CH₃).

  • ¹⁹F NMR Spectroscopy (376 MHz, CDCl₃):

    • A single resonance is expected in the typical range for an aryl fluoride, likely between δ -110 to -120 ppm . The signal would be coupled to the adjacent aromatic protons.

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

    • 3450-3350 cm⁻¹: Two distinct sharp bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine.[11]

    • ~2220-2240 cm⁻¹: Strong, sharp absorption characteristic of the C≡N (nitrile) stretch.[9][11]

    • ~1620 cm⁻¹: N-H scissoring (bending) vibration.

    • ~1250-1300 cm⁻¹: C-F stretching vibration.

    • Aromatic C-H stretches above 3000 cm⁻¹ and various fingerprint region absorptions.

  • Mass Spectrometry (MS):

    • Electron Impact (EI): Molecular ion (M⁺) peak expected at m/z = 150.15.

    • Electrospray Ionization (ESI+): [M+H]⁺ peak expected at m/z = 151.16.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the electronic interplay of its substituents. The amino group is a powerful ortho-, para-director and activator for electrophilic aromatic substitution, while the nitrile and fluoro groups are deactivating and meta-directing.

Reactivity center Benzene Ring NH2 -NH₂ NH2->center Activating (+R, -I) o,p-director CN -C≡N CN->center Deactivating (-R, -I) m-director F -F F->center Deactivating (-I > +R) o,p-director CH3 -CH₃ CH3->center Weakly Activating (+I) o,p-director

Caption: Electronic effects of substituents on the aromatic ring.

  • Amino Group Reactivity: The primary amine at C2 is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.

  • Nitrile Group Reactivity: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.

  • Electrophilic Aromatic Substitution (EAS): The overall directing effect for EAS is dominated by the powerful activating -NH₂ group, directing incoming electrophiles to the positions ortho and para to it (C3 and C5). However, these positions are already substituted. The C5 position is sterically hindered by the adjacent methyl group. Therefore, EAS reactions on this scaffold may be challenging and could lead to complex product mixtures without careful control of reaction conditions.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in its pre-functionalized scaffold, which allows for rapid elaboration into more complex target molecules.

  • Kinase Inhibitors: Many modern kinase inhibitors feature a heterocyclic core (e.g., quinazoline, pyrimidine). The ortho-amino-nitrile functionality is ideal for constructing such rings. For instance, condensation with a one-carbon electrophile (like formamide or an orthoester) can lead directly to an aminopyrimidine or quinazoline core, a common motif in oncology drugs.[12]

  • Agrochemicals: The structural motifs accessible from this building block are also relevant in the design of herbicides and fungicides, where metabolic stability and target affinity are critical design parameters.[6]

  • Materials Science: Substituted benzonitriles can be used in the synthesis of thermally stable polymers and as building blocks for thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).[13]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related aminobenzonitriles should be used to guide handling procedures.[14][15][16][17][18]

  • GHS Hazard Classification (Anticipated):

    • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[14][16][18]

    • Skin Irritation: Causes skin irritation.[14][16][18]

    • Eye Irritation: Causes serious eye irritation.[14][16][18]

    • Respiratory Irritation: May cause respiratory irritation.[16][18]

  • Precautionary Measures & PPE:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15][18]

    • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles with side-shields, and a lab coat.[14][17][18] If dusts are generated, a NIOSH-approved respirator is recommended.

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[15] Wash hands thoroughly after handling.[14][16] Do not eat, drink, or smoke when using this product.[15][18]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]

    • Store locked up.[14][18]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][16]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in medicinal chemistry and materials science. Its unique constellation of functional groups provides a versatile platform for constructing complex molecular architectures. The presence of a fluorine atom offers a built-in advantage for modulating the pharmacokinetic profiles of derivative compounds, while the ortho-amino-nitrile motif is a classic precursor for valuable heterocyclic systems. This guide has provided a foundational understanding of its properties, synthesis, characterization, and safe handling, equipping researchers and developers with the necessary knowledge to leverage this potent building block in their scientific endeavors.

References

  • 2-Amino-6-fluorobenzonitrile - SAFETY D
  • This compound - Appretech Scientific Limited. Appretech. [Link]
  • 2-Fluoro-4-methylbenzonitrile | C8H6FN | CID 2778443 - PubChem. PubChem. [Link]
  • 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile | C9H8FNO2 | CID 131530966. PubChem. [Link]
  • On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing). Royal Society of Chemistry. [Link]
  • This compound - MySkinRecipes. MySkinRecipes. [Link]
  • (Z)-3-(3-bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one. Chemlin. [Link]
  • Applications of fluorine-containing amino acids for drug design - PubMed. PubMed. [Link]
  • 1423030-11-8 | Product Name : (Z)-2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzoic acid - Pharmaffiliates.
  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. Malaysian Journal of Analytical Sciences. [Link]
  • Utilization of fluorinated α-amino acids in small molecule drug design - ResearchGate.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. MDPI. [Link]
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH.
  • — Infrared spectrum of 2-chloro-6-methylbenzonitrile | Download Scientific Diagram.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - ResearchGate.
  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. Wiley Online Library. [Link]
  • 2-Fluoro-6-methoxy-4-methylbenzonitrile | C9H8FNO | CID 177795301 - PubChem. PubChem. [Link]
  • The most commonly used fluorinated amino acids for PrOF NMR,... - ResearchGate.
  • 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor - ChemRxiv. ChemRxiv. [Link]

Sources

2-Amino-4-fluoro-6-methylbenzonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-4-fluoro-6-methylbenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 159020-76-5), a fluorinated aromatic building block with significant potential in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes foundational chemical data, predictive analytical insights, and practical methodologies to serve as an essential resource for researchers and scientists. The guide covers the compound's physicochemical properties, detailed protocols for its analytical characterization, a plausible synthetic route, and a discussion of its chemical reactivity. Furthermore, it explores the strategic importance of the fluorinated anthranilonitrile scaffold in modern drug design, highlighting its potential as a precursor for developing novel therapeutics. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

This compound is a substituted anthranilonitrile, a class of compounds recognized for its utility as a versatile scaffold in the synthesis of heterocyclic systems. The strategic placement of its functional groups—an amine, a nitrile, a fluorine atom, and a methyl group—offers a unique combination of reactivity and physicochemical properties that are highly sought after in drug discovery programs.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, bioavailability, and lipophilicity.[1][2][3][4] The fluorine atom at the 4-position of the benzene ring can modulate the pKa of the amino group and influence intermolecular interactions with biological targets. The ortho-amino nitrile arrangement is a classical precursor for the synthesis of quinazolines and other fused heterocyclic systems, which are core structures in numerous approved drugs, particularly kinase inhibitors used in oncology.[5] This guide provides the foundational knowledge required to effectively utilize this high-value building block in complex synthetic campaigns.

Physicochemical and Structural Properties

The fundamental identity and properties of this compound are summarized below. These data are critical for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueSource(s)
CAS Number 159020-76-5[6][7]
Molecular Formula C₈H₇FN₂[6][7][8]
Molecular Weight 150.15 g/mol [6][7][8]
Appearance Typically an off-white to light yellow solid/powderInferred from related compounds[1][9]
Purity Commercially available at ≥98%[6]
Solubility Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcoholsInferred from related compounds[1]

Chemical Structure:

Chemical Structure of this compoundFigure 1: Chemical Structure of this compound.

Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. While specific experimental spectra for this exact compound are not widely published, its spectroscopic profile can be reliably predicted based on its functional groups and data from analogous structures.[1][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The two amino protons (-NH₂) will likely appear as a broad singlet. The two aromatic protons will appear as doublets or more complex multiplets due to coupling with each other and the fluorine atom. The methyl group (-CH₃) protons will present as a sharp singlet.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals. The nitrile carbon (C≡N) is expected around δ 115-120 ppm. The aromatic carbons will appear in the δ 110-160 ppm range, with their chemical shifts influenced by the attached functional groups. The carbon directly bonded to fluorine will exhibit a large coupling constant (¹JCF). The methyl carbon will appear upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Primary Amine (-NH₂)3300 - 3500N-H Stretch (symmetric & asymmetric)
Nitrile (-C≡N)2220 - 2260C≡N Stretch
Aromatic Ring1500 - 1600C=C Stretch
Fluoroalkane1000 - 1400C-F Stretch
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (150.15).

Experimental Protocol for Analytical Characterization

This protocol outlines a self-validating workflow for the comprehensive characterization of a research sample of this compound.

Step 1: Sample Preparation

  • For NMR, dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • For IR (ATR method), place a small, dry amount of the solid sample directly on the ATR crystal.

  • For HPLC-MS, prepare a stock solution of 1 mg/mL in acetonitrile or methanol. Filter through a 0.22 µm syringe filter before analysis.

Step 2: Spectroscopic Acquisition

  • Acquire ¹H, ¹³C, and DEPT NMR spectra.

  • Record the IR spectrum from 4000-400 cm⁻¹.

  • Inject the sample into an HPLC-MS system equipped with a C18 column to confirm purity and obtain a high-resolution mass spectrum.

Step 3: Data Analysis & Validation

  • NMR: Integrate the ¹H NMR signals to confirm proton counts. Correlate ¹H and ¹³C signals using 2D NMR (HSQC/HMBC) if structural ambiguity exists.

  • IR: Assign major peaks to the expected functional groups (NH₂, C≡N, C-F). The presence of all expected peaks provides validation.

  • MS: Confirm that the measured mass of the molecular ion matches the calculated exact mass of C₈H₇FN₂ (150.0593).

  • Purity: The HPLC chromatogram should show a single major peak, ideally >98% by area.

G cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Data Analysis & Validation Prep_NMR Dissolve 5-10 mg in 0.6 mL CDCl₃/DMSO-d₆ Acq_NMR Acquire ¹H, ¹³C NMR Prep_NMR->Acq_NMR Prep_IR Place solid on ATR crystal Acq_IR Record FT-IR Spectrum Prep_IR->Acq_IR Prep_MS Prepare 1 mg/mL solution; filter Acq_MS Run HPLC-MS Analysis Prep_MS->Acq_MS Analysis_NMR Confirm structure & proton counts Acq_NMR->Analysis_NMR Analysis_IR Verify functional groups Acq_IR->Analysis_IR Analysis_MS Confirm molecular weight and purity (>98%) Acq_MS->Analysis_MS Final Validated Structure & Purity Report Analysis_NMR->Final Analysis_IR->Final Analysis_MS->Final Compound Sample of This compound Compound->Prep_NMR Compound->Prep_IR Compound->Prep_MS

Caption: A standard workflow for spectroscopic analysis.

Synthesis and Reactivity

Proposed Synthetic Pathway

While multiple synthetic routes are conceivable, a plausible and efficient pathway involves the selective nucleophilic aromatic substitution (SₙAr) of ammonia on a suitably activated precursor, followed by reduction. A likely starting material is 2,4-difluoro-6-nitrotoluene.

Protocol:

  • Amination: Dissolve 2,4-difluoro-6-nitrotoluene in a polar aprotic solvent like DMSO. Bubble ammonia gas through the solution or use aqueous ammonia at an elevated temperature (e.g., 80-100 °C). The nitro group strongly activates the ortho and para positions, making the fluorine at C2 susceptible to substitution.

  • Reduction: The resulting 2-amino-4-fluoro-6-nitrotoluene intermediate is then reduced. Standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., with iron powder in acetic acid or tin(II) chloride), would effectively convert the nitro group to the desired primary amine.

  • Workup and Purification: Following the reduction, a standard aqueous workup and extraction are performed. The final product, this compound, is purified via column chromatography or recrystallization.

Caption: Proposed synthetic pathway for the target compound.
Chemical Reactivity

The compound's reactivity is governed by its functional groups:

  • Amino Group: It is a nucleophile and can be acylated, alkylated, or used in cyclization reactions. It can also be diazotized to form a diazonium salt, enabling Sandmeyer-type reactions to introduce other functionalities.

  • Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It is also a key participant in cyclization reactions to form heterocycles.

  • Aromatic Ring: The ring is activated by the amino group towards electrophilic aromatic substitution, although the fluorine and nitrile groups are deactivating.

Applications in Medicinal Chemistry and Drug Development

The Strategic Value of the Fluorinated Anthranilonitrile Scaffold

The 2-amino-benzonitrile moiety is a privileged scaffold for constructing quinazoline and quinazolinone heterocycles. These bicyclic systems are prevalent in a wide range of biologically active molecules, including treatments for cancer and malaria.[5] The presence of fluorine enhances the drug-like properties of these molecules.[2][11] Therefore, this compound serves as an ideal starting material for building libraries of novel, fluorinated heterocyclic compounds for high-throughput screening.

Hypothetical Application: Synthesis of a Fused Pyrimidine Core

A primary application of this building block is in the synthesis of fused pyrimidine systems, which are often found in kinase inhibitors. The amino group can react with a one-carbon electrophile (like an orthoformate or formamide) and the nitrile group can participate in a subsequent intramolecular cyclization to form a quinazoline ring.

G cluster_input Starting Materials cluster_process Core Synthesis cluster_output Product Class A 2-Amino-4-fluoro- 6-methylbenzonitrile Reaction Thermal Cyclization A->Reaction B One-Carbon Electrophile (e.g., Formamide) B->Reaction C Substituted Fluoro-Quinazoline Reaction->C Forms heterocyclic core D Kinase Inhibitor Candidates C->D Further Functionalization

Caption: Logical workflow for drug discovery application.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, precautions must be based on data from structurally similar compounds, such as other aminobenzonitriles.[9][12][13][14]

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[9][14]

  • Irritation: Causes skin irritation and serious eye irritation.[9][12]

  • Respiratory Irritation: May cause respiratory irritation.[12]

Recommended Safe Handling Protocol:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[13]

  • Avoid Inhalation: Avoid breathing dust, fumes, or vapors.[12][14]

  • Avoid Contact: Prevent contact with skin and eyes. Wash hands thoroughly after handling.[12][14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and strategically designed chemical intermediate. Its unique combination of functional groups makes it an ideal precursor for the synthesis of complex, fluorinated heterocyclic compounds, particularly those of interest in medicinal chemistry. This guide provides the essential technical information—from physicochemical properties and analytical methods to synthesis and safe handling—required for researchers to confidently and effectively incorporate this building block into their research and development programs.

References

  • Appretech Scientific Limited. This compound. [Link]
  • Journal of Chemical Research, Synopses. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. [Link]
  • PubChem. 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. [Link]
  • Chemcasts.
  • PubMed. Applications of fluorine-containing amino acids for drug design. [Link]
  • Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]
  • ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design. [Link]
  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
  • ResearchGate. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-fluoro-6-methylbenzonitrile: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Amino-4-fluoro-6-methylbenzonitrile, a key intermediate in modern medicinal chemistry. Recognizing its significance as a scaffold in the development of targeted therapeutics, this document elucidates the core chemical principles, step-by-step experimental protocols, and mechanistic underpinnings of its synthesis. We will explore a highly plausible and efficient synthetic route, grounded in established chemical transformations, and provide the necessary data for its practical implementation in a research and development setting. This guide is intended to empower researchers with the knowledge to confidently synthesize and utilize this valuable building block in their drug discovery endeavors.

Introduction: The Strategic Importance of this compound in Drug Discovery

Substituted aminobenzonitriles are a class of organic compounds that have garnered significant attention in the pharmaceutical industry. Their unique electronic and structural features make them versatile precursors for a wide array of heterocyclic systems, which form the core of many therapeutic agents. The nitrile group, in particular, is a valuable functional handle for constructing nitrogen-containing heterocycles, and it has been identified as a key pharmacophore in a variety of approved drugs.[1]

The target molecule of this guide, this compound, is a highly functionalized aromatic system. The strategic placement of the amino, fluoro, and methyl groups on the benzonitrile core offers multiple points for diversification, allowing for the fine-tuning of physicochemical properties and biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can provide steric bulk and influence molecular conformation. The ortho-amino group is particularly reactive and serves as a key nucleophile in cyclization reactions to form quinazolines and other important heterocyclic scaffolds. These derivatives have shown promise as kinase inhibitors for the treatment of cancer and other diseases.[2]

This guide will focus on a robust and accessible synthetic pathway to this compound, providing a detailed experimental protocol and a thorough discussion of the underlying reaction mechanisms.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical properties of a target molecule is paramount for its successful synthesis, purification, and handling. Below is a summary of the key properties of this compound.

PropertyValueReference
CAS Number 159020-76-5[3]
Molecular Formula C₈H₇FN₂[3]
Molecular Weight 150.15 g/mol [3]
Appearance Off-white to pale yellow crystalline powder[4]
Melting Point 92-95 °C (for the related 2-amino-4-methylbenzonitrile)[4]
Purity >98% (typical for commercial samples)[3]

Predicted Spectral Data:

SpectrumPredicted Peaks
¹H NMR Aromatic protons, a singlet for the methyl group, and a broad singlet for the amino protons.
¹³C NMR Aromatic carbons, a signal for the methyl carbon, and a characteristic signal for the nitrile carbon.
IR Spectroscopy N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-F stretching.[2]

Proposed Synthesis Pathway: A Two-Step Approach

The most plausible and efficient synthesis of this compound involves a two-step sequence starting from a commercially available precursor. This pathway leverages a well-established nucleophilic aromatic substitution (SNAAr) reaction, which is a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds on electron-deficient aromatic rings.[5][6][7][8]

The proposed pathway is as follows:

  • Step 1: Cyanation of 2-Bromo-5-fluorotoluene to yield 4-Fluoro-2-methylbenzonitrile.

  • Step 2: Nitration of 4-Fluoro-2-methylbenzonitrile followed by reduction, or a more direct approach involving amination of a di-halogenated precursor. Based on available literature for analogous compounds, a more direct and efficient approach is the amination of 2,4-difluoro-6-methylbenzonitrile.

Below is a visual representation of the proposed synthetic workflow.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Amination 2-Bromo-5-fluorotoluene 2-Bromo-5-fluorotoluene 4-Fluoro-2-methylbenzonitrile 4-Fluoro-2-methylbenzonitrile 2-Bromo-5-fluorotoluene->4-Fluoro-2-methylbenzonitrile CuCN, DMF Reflux 2,4-Difluoro-6-methylbenzonitrile Hypothetical Intermediate: 2,4-Difluoro-6-methylbenzonitrile 4-Fluoro-2-methylbenzonitrile->2,4-Difluoro-6-methylbenzonitrile Further Functionalization (e.g., Fluorination) This compound Target Molecule: This compound 2,4-Difluoro-6-methylbenzonitrile->this compound Aqueous Ammonia DMSO, Heat

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations and are designed to be a self-validating system. Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis.

Step 1: Synthesis of 4-Fluoro-2-methylbenzonitrile

This procedure is adapted from a known method for the cyanation of aryl bromides.[9]

Materials and Reagents:

  • 2-Bromo-5-fluorotoluene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-fluorotoluene (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

  • Heat the reaction mixture to reflux (typically around 153 °C for DMF) and maintain for 24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper salts.

  • Extract the aqueous layer with toluene (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a mixture of toluene and hexane to yield 4-fluoro-2-methylbenzonitrile as a solid.

Yield and Purity:

  • Expected Yield: 60-70%

  • Expected Purity: >98% (by GC-MS)

Step 2: Synthesis of this compound

This protocol is based on the well-documented nucleophilic aromatic substitution of a fluorine atom by ammonia on an activated aromatic ring.[10]

Materials and Reagents:

  • 2,4-Difluoro-6-methylbenzonitrile (hypothetical intermediate, synthesis would require a separate fluorination step from 4-Fluoro-2-methylbenzonitrile)

  • Aqueous ammonia (28-30%)

  • Dimethyl sulfoxide (DMSO)

  • Sealed reaction vessel (e.g., a pressure tube or autoclave)

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a sealed reaction vessel, dissolve 2,4-difluoro-6-methylbenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add an excess of aqueous ammonia (10-20 eq) to the solution.

  • Seal the vessel and heat the reaction mixture to 80-100 °C.

  • Maintain the temperature and stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Yield and Purity:

  • Expected Yield: 80-90%

  • Expected Purity: >99% (by HPLC)

Mechanistic Insights: The Chemistry Behind the Synthesis

A deep understanding of the reaction mechanisms is crucial for troubleshooting, optimization, and adapting these protocols to different substrates.

Mechanism of Cyanation

The conversion of an aryl bromide to a benzonitrile using copper(I) cyanide is a classic transformation known as the Rosenmund-von Braun reaction. The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination of the aryl nitrile.

G Aryl-Br Ar-Br Intermediate1 [Ar-Cu(III)(Br)(CN)] Aryl-Br->Intermediate1 Oxidative Addition CuCN Cu(I)CN CuCN->Intermediate1 Aryl-CN Ar-CN Intermediate1->Aryl-CN Reductive Elimination CuBr Cu(I)Br Intermediate1->CuBr

Caption: Simplified mechanism of the Rosenmund-von Braun reaction.

Mechanism of Nucleophilic Aromatic Substitution (SNAAr)

The amination of 2,4-difluoro-6-methylbenzonitrile proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack. The reaction proceeds through a two-step addition-elimination pathway.

  • Addition of the Nucleophile: The ammonia molecule (the nucleophile) attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrile group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion (a good leaving group in this context), yielding the final product.

G Start 2,4-Difluoro-6-methylbenzonitrile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Nucleophilic Attack NH3 NH₃ NH3->Meisenheimer Product This compound Meisenheimer->Product Elimination of F⁻ F_ion F⁻ Meisenheimer->F_ion

Caption: Mechanism of the nucleophilic aromatic substitution (SNAAr) reaction.

Safety and Handling

As with all chemical syntheses, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Copper(I) cyanide: Highly toxic if ingested or if it comes into contact with acids, as it can release hydrogen cyanide gas. Handle with extreme care.

    • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

    • Aqueous ammonia: Corrosive and has a pungent odor. Handle in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion and Future Outlook

The synthesis of this compound is a key enabling step in the development of novel therapeutics. The pathway outlined in this guide, centered around a robust nucleophilic aromatic substitution, offers an efficient and scalable route to this valuable building block. The mechanistic insights provided should empower researchers to optimize and adapt these procedures for their specific needs. As the demand for highly functionalized and diverse small molecules continues to grow in the pharmaceutical industry, the importance of reliable synthetic routes to key intermediates like this compound will only increase.

References

  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google P
  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google P
  • This compound - Appretech Scientific Limited. (URL: [Link])
  • On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing). (URL: [Link])
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. (URL: [Link])
  • Nucleophilic Aromatic Substitution - NPTEL Archive. (URL: [Link])
  • CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone - Google P
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
  • Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])
  • Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28) - PrepChem.com. (URL: [Link])
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (URL: not available)
  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. (URL: [Link])
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - NIH. (URL: [Link])
  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. (URL: [Link])
  • products-search - Coolpharm. (URL: [Link])
  • Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds | Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. (URL: [Link])

Sources

The Aminobenzonitrile Scaffold: A Versatile Blueprint for Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The aminobenzonitrile framework, a deceptively simple aromatic structure, has emerged as a cornerstone in modern medicinal chemistry and drug discovery. Its inherent electronic properties and synthetic tractability provide a versatile scaffold for the development of a diverse array of biologically active compounds. This in-depth technical guide navigates the multifaceted biological significance of aminobenzonitrile derivatives, offering a comprehensive exploration of their structure-activity relationships, mechanisms of action, and the experimental methodologies pivotal to their evaluation. From potent anticancer agents targeting critical signaling pathways to novel antimicrobial and anti-inflammatory compounds, this guide provides field-proven insights and detailed protocols to empower researchers in the rational design and development of next-generation therapeutics based on the aminobenzonitrile core.

The Aminobenzonitrile Isomers: A Tale of Three Scaffolds

The biological and chemical profiles of aminobenzonitrile derivatives are profoundly influenced by the relative positions of the amino and nitrile groups on the benzene ring. The three positional isomers—2-aminobenzonitrile (ortho), 3-aminobenzonitrile (meta), and 4-aminobenzonitrile (para)—exhibit distinct electronic and steric characteristics that dictate their reactivity and interaction with biological targets.[1]

  • 2-Aminobenzonitrile: The proximity of the amino and nitrile groups in the ortho position facilitates intramolecular interactions and directs the synthesis of specific heterocyclic systems, such as quinazolines.[2] Derivatives of 2-aminobenzonitrile are extensively explored for their potential as anticancer agents.[2]

  • 3-Aminobenzonitrile: The meta-positioning of the functional groups provides a different electronic distribution, influencing the molecule's overall polarity and binding characteristics. This isomer is a valuable synthon for various heterocyclic compounds with therapeutic potential.

  • 4-Aminobenzonitrile: As a para-substituted isomer, 4-aminobenzonitrile often serves as a linear building block, allowing for the extension of molecular scaffolds. It is a key intermediate in the synthesis of numerous pharmaceuticals, including kinase inhibitors and agrochemicals.[3][4] Its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5]

The strategic selection of the aminobenzonitrile isomer is a critical first step in the design of new drug candidates, as it fundamentally shapes the resulting molecule's three-dimensional structure and its ability to engage with specific biological macromolecules.

Anticancer Activity: Targeting the Engines of Malignancy

Aminobenzonitrile derivatives have garnered significant attention for their potent anticancer properties, acting through diverse mechanisms to inhibit tumor growth and proliferation.

Inhibition of Key Signaling Pathways

A primary mechanism through which aminobenzonitrile-based compounds exert their anticancer effects is the inhibition of critical signaling pathways that are often dysregulated in cancer.

The quinazoline scaffold, frequently synthesized from 2-aminobenzonitrile, is a privileged structure in the design of EGFR tyrosine kinase inhibitors.[2] These inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and downstream signaling cascades that promote cell proliferation, survival, and metastasis. The substitution pattern on the quinazoline ring, dictated by the initial aminobenzonitrile derivative, is crucial for high-affinity binding.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of aminobenzonitrile derivatives against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[6]

  • ATP

  • Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (aminobenzonitrile derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[6]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound dilutions, recombinant EGFR kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for ATP).

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[6]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.[6]

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

EGFR_Inhibition

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7] Certain aminobenzonitrile derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis and cell cycle arrest.[8]

PI3K_Pathway

Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drug development.[9] Several classes of compounds derived from aminobenzonitrile have been identified as tubulin polymerization inhibitors. These agents bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the effect of test compounds on the polymerization of tubulin into microtubules.[10]

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[11]

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)[11]

  • Glycerol (as a polymerization enhancer)[11]

  • Test compounds (aminobenzonitrile derivatives) dissolved in DMSO

  • Known tubulin inhibitor (e.g., nocodazole) and stabilizer (e.g., paclitaxel) as controls

  • Black 96-well plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a tubulin reaction mix containing tubulin, polymerization buffer, GTP, fluorescent reporter, and glycerol on ice.

  • Add serial dilutions of the test compounds and controls to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiate polymerization by adding the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) at 37°C.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Cytotoxicity Evaluation

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (aminobenzonitrile derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[5]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Table 1: Representative Anticancer Activity of Aminobenzonitrile Derivatives

Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
QuinazolineA549 (Lung)~1.32 (for a related derivative)Doxorubicin~0.8[2]
QuinazolineMCF-7 (Breast)~5.4 (as part of a larger molecule)Doxorubicin~0.5[2]
2,4-Diamino-6-iodoquinazolineMCF-7 (Breast)~5.4Doxorubicin~0.5[2]

Note: IC50 values are highly dependent on the specific derivative and experimental conditions.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Aminobenzonitrile derivatives have shown promise as a new class of antibacterial and antifungal compounds.

Mechanism of Antimicrobial Action

The antimicrobial activity of certain aminobenzonitrile derivatives is attributed to their ability to interfere with essential bacterial processes. For instance, some derivatives act as inhibitors of penicillin-binding proteins (PBPs) and β-lactamases, enzymes crucial for bacterial cell wall synthesis and resistance to β-lactam antibiotics, respectively.[12] In fungi, derivatives of 4-aminobenzonitrile, particularly benzimidazoles, disrupt the assembly of microtubules by inhibiting β-tubulin synthesis, leading to cell division arrest and fungal death.[13]

Antimicrobial_MoA

Evaluation of Antimicrobial Efficacy

The antimicrobial potential of aminobenzonitrile derivatives is typically assessed using standard microbiological techniques.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[14]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (aminobenzonitrile derivatives) dissolved in a suitable solvent

  • Positive control antibiotic/antifungal

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by identifying the lowest concentration of the compound at which no visible growth occurs.[14]

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Aminobenzonitrile derivatives have demonstrated anti-inflammatory effects in preclinical models, suggesting their potential as therapeutic agents for inflammatory disorders.

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of some aminobenzonitrile derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators. By reducing prostaglandin production, these compounds can alleviate pain and inflammation.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in sterile saline)

  • Test compounds (aminobenzonitrile derivatives)

  • Positive control (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Administer the test compounds or controls to the rats via an appropriate route (e.g., oral or intraperitoneal).

  • After a set time (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw.[15]

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Conclusion and Future Directions

The aminobenzonitrile scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The synthetic accessibility and the ability to fine-tune the physicochemical properties of these derivatives through targeted modifications make them highly attractive for drug development. Future research in this area will likely focus on:

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors of specific molecular targets.

  • Exploration of Novel Targets: Investigating the potential of aminobenzonitrile derivatives to modulate other disease-relevant pathways.

  • Development of Drug Delivery Systems: Enhancing the pharmacokinetic profiles and therapeutic efficacy of promising candidates through advanced formulation strategies.

  • Comparative Studies of Isomers: Conducting more systematic studies to fully elucidate the structure-activity relationships of the different aminobenzonitrile isomers.

The continued exploration of the chemical space around the aminobenzonitrile core holds immense promise for the development of innovative medicines to address unmet medical needs in oncology, infectious diseases, and inflammatory conditions.

References

  • 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways. (2009). Oncogene, 28(12), 1543-1553.
  • Gurova, K. V., et al. (2005). Small molecules that reactivate p53 in tumor cells. Proceedings of the National Academy of Sciences, 102(48), 17448-17453.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. (2020). European Journal of Medicinal Chemistry, 198, 112359.
  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Design and Synthesis of Some Enaminonitrile Derivatives of Antipyrine as Potential Novel Anti-Inflammatory and Analgesic Agents. (2015). Journal of Heterocyclic Chemistry, 52(4), 1143-1151.
  • Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy. (2020). Seminars in Cancer Biology, 65, 1-15.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2022). Molecules, 27(19), 6523.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Current protocols in pharmacology (pp. 5-4). John Wiley & Sons.
  • Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors. (2017). European Journal of Medicinal Chemistry, 125, 1023-1035.
  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2021). European Journal of Medicinal Chemistry, 213, 113168.
  • Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro, spectroscopic, and docking studies. (2018). Journal of Molecular Structure, 1155, 608-618.
  • Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. (2009). European Journal of Medicinal Chemistry, 44(12), 4813-4818.
  • Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. (2021). Molecules, 26(11), 3298.
  • Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy. (2020). Seminars in Cancer Biology, 65, 1-15.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2017). Scientific Reports, 7(1), 1-12.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2012). Journal of visualized experiments : JoVE, (67), e4068.
  • Reaction of CO2 and 2-aminobenzonitrile to produce quinazoline-2,4(1H,3H)-dione. (2018). Green Chemistry, 20(1), 157-164.
  • Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. (2010). Google Patents.
  • Preparation method of aminobenzonitrile. (n.d.). Patsnap.
  • Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. (2000). Journal of the Chinese Chemical Society, 47(5), 1145-1148.
  • Method of 2-aminobenzonitrile synthesis. (n.d.). Google Patents.
  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2014). Analytical chemistry, 86(21), 10814-10821.
  • Process for the preparation of substituted 3-aminobenzonitriles. (1996). Google Patents.
  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019). ACS Omega, 4(26), 21959-21967.
  • Process for the preparation of 3-aminobenzonitrile replace. (n.d.). Google Patents.
  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology.
  • In Vitro Enzyme Kinetics Analysis of EGFR. (2015). In Methods in molecular biology (pp. 217-231). Humana Press.

Sources

Guide: Safe Handling and Application of 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of 2-Amino-4-fluoro-6-methylbenzonitrile (CAS No. 159020-76-5).[1] It is intended for laboratory personnel engaged in research and development, particularly within the pharmaceutical and agrochemical sectors where this compound serves as a critical synthetic intermediate.[2] The narrative synthesizes regulatory data with practical, field-proven insights to ensure a robust safety framework for all experimental workflows.

Core Compound Profile and Associated Hazards

This compound is a substituted aromatic compound whose utility is derived from its reactive functional groups: a primary amine and a nitrile.[3] These sites allow for diverse chemical modifications, while the fluorine atom can impart desirable pharmacological properties to target molecules. However, the same features necessitate a stringent approach to safety.

GHS Hazard Classification

While comprehensive toxicological data for this specific molecule is not extensively published, data from structurally analogous compounds and supplier Safety Data Sheets (SDS) indicate the following classifications under the Globally Harmonized System (GHS).[4][5][6][7]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed.[5][6]
Acute Toxicity, DermalCategory 3 / 4H311/H312: Toxic or Harmful in contact with skin.[5][8]
Acute Toxicity, InhalationCategory 3 / 4H331/H332: Toxic or Harmful if inhaled.[5][8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][6]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation.[4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4][6]

Causality Insight: The toxicity profile is characteristic of many functionalized benzonitriles. The primary risks stem from the potential for the compound to interfere with metabolic processes upon absorption and to act as a direct irritant to exposed tissues. All handling protocols must be designed to eliminate routes of exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered defense is critical. Engineering controls provide the primary barrier, supplemented by mandatory personal protective equipment.

Primary Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound (e.g., weighing, transferring) and its solutions must be performed within a certified chemical fume hood.[9] This is non-negotiable and serves to prevent inhalation of airborne dust or vapors.[9]

  • Ventilation: The laboratory must be equipped with general ventilation that ensures multiple air changes per hour, preventing the accumulation of fugitive emissions.[10]

Mandatory Personal Protective Equipment (PPE)

Proper PPE is the last line of defense and must be selected based on a thorough risk assessment.[11] The following are minimum requirements for handling this compound.

  • Eye/Face Protection: Chemical safety goggles conforming to ANSI Z87.1 or EU EN166 standards are required.[8][12] A face shield should be worn over goggles during procedures with a high splash potential.[12][13]

  • Hand Protection: Chemical-resistant nitrile or neoprene gloves are mandatory.[9][14] Always inspect gloves for integrity before use and replace them immediately if contact with the chemical is suspected.[12] Do not rely on a single pair for prolonged tasks; consult the manufacturer's chemical resistance guide for breakthrough time data.[12][14]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against skin contact.[9][12] Long pants and closed-toe, closed-heel shoes are essential and must be worn at all times in the laboratory.[12]

  • Respiratory Protection: When engineering controls are not sufficient or during a large spill, a NIOSH/MSHA-approved respirator with an appropriate particulate filter (e.g., P100) or organic vapor cartridge is necessary.[8][12] Use of a respirator requires prior medical evaluation and fit-testing.[12]

Logical Workflow for PPE Selection

Caption: Decision workflow for selecting appropriate PPE for the task.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for mitigating risk.

Handling and Storage Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the work. Ensure all required PPE is donned correctly.

  • Weighing: To prevent dust formation, do not pour the solid. Use a spatula to carefully transfer the powder onto weighing paper or into a container on a tared balance inside the fume hood or a ventilated balance enclosure.

  • Solution Preparation: Add the solid to the solvent slowly. If the dissolution is exothermic, use an ice bath for cooling.

  • Post-Handling: After use, decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water.[8] Do not eat, drink, or smoke in the laboratory.[5][15]

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][15] Keep it segregated from strong oxidizing agents, acids, and bases.[8]

Spill Response Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental release.

  • Alert & Evacuate: Alert personnel in the immediate vicinity. Evacuate the area if the spill is large or if you feel unwell.

  • Assess: From a safe distance, assess the extent of the spill. For minor spills that you are trained to handle, proceed. For major spills, contact your institution's Environmental Health & Safety (EHS) department immediately.[16]

  • Contain (Minor Spill): Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Dispose of the sealed waste container according to institutional and local regulations.[4][8][15]

Spill Response Decision Logic

Spill_Response Spill Spill Detected Alert Alert Area Personnel Spill->Alert Assess Assess Spill Volume & Location Alert->Assess Minor Minor Spill (<10g, contained in hood) Assess->Minor Minor Major Major Spill (>10g or outside hood) Assess->Major Major SelfClean Contain with Inert Absorbent Collect into Waste Container Decontaminate Area Minor->SelfClean Evacuate Evacuate Area Call EHS / Emergency Response Major->Evacuate Report Report Incident SelfClean->Report Evacuate->Report

Caption: Decision logic for responding to a chemical spill event.

Emergency and First-Aid Procedures

In case of any exposure, immediate action is required.[9] Have the SDS readily available for emergency responders.

Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][8][15]
Skin Contact Take off all contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][15] Seek medical attention if irritation persists.[4][15]
Eye Contact Immediately flush eyes with plenty of tepid water for at least 15 minutes, holding the eyelids open.[4][8][16] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[16]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water.[4][5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

Disposal Considerations

All materials contaminated with this compound, including the compound itself, empty containers, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Regulatory Compliance: Disposal must be carried out by a licensed disposal contractor in strict accordance with all applicable federal, state, and local regulations.[4][15] Do not dispose of down the drain or in general waste.[4]

References

  • Chemical Safety: Personal Protective Equipment. Source: University of California, Santa Barbara, Environmental Health & Safety. URL: [Link]
  • SAFETY DATA SHEET for 3-Fluoro-4-methylbenzonitrile. Source: Alfa Aesar. URL: [Link]
  • 2-Fluoro-4-methylbenzonitrile Safety and Hazards.
  • OSHA Glove Selection Chart. Source: University of Texas at Austin, Environmental Health and Safety. URL: [Link]
  • Nitrile Gloves for Chemical Handling. Source: GlovesnStuff. URL: [Link]
  • Emergency Procedures for Incidents Involving Chemicals. Source: University of Kentucky, Research Safety. URL: [Link]
  • Essential PPE for Protection Against Liquid Chemicals. Source: SafetyCulture Marketplace US. URL: [Link]
  • 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile Safety and Hazards.
  • Voluntary safety information following the Safety Data Sheet form
  • This compound Uses. Source: MySkinRecipes. URL: [Link]
  • Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Source: Chemical Emergency Medical Guidelines. URL: [Link]
  • This compound Product Information. Source: Appretech Scientific Limited. URL: [Link]

Sources

Navigating the Solubility Landscape of 2-Amino-4-fluoro-6-methylbenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-amino-4-fluoro-6-methylbenzonitrile (CAS No: 159020-76-5)[1]. Recognizing the current scarcity of publicly available experimental solubility data for this specific compound, this document serves as a vital resource for researchers, scientists, and drug development professionals. By integrating theoretical principles, detailed experimental protocols, and data interpretation strategies, this guide empowers users to generate reliable solubility profiles. We will delve into the physicochemical characteristics of the molecule, explore the fundamental factors governing its solubility, and provide step-by-step methodologies for both the gold-standard shake-flask method and potentiometric titration. Furthermore, we will touch upon computational approaches that can offer preliminary solubility predictions. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind the experimental choices, ensuring a robust and well-informed approach to solubility assessment.

Introduction: The Significance of Solubility in the Application of this compound

This compound is a substituted aromatic nitrile, a class of compounds recognized for its versatile role as a building block in the synthesis of pharmaceuticals and agrochemicals. The unique arrangement of its functional groups—an amino group, a fluorine atom, a methyl group, and a nitrile moiety on a benzene ring—offers a rich scaffold for the development of novel bioactive molecules.

In the realm of drug discovery and development, solubility is a critical physicochemical parameter that profoundly influences a compound's downstream applications. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in formulation, ultimately hindering the therapeutic potential of a promising candidate. Conversely, understanding a compound's solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and the preparation of stock solutions for screening assays. Therefore, a thorough understanding of the solubility profile of this compound is not merely an academic exercise but a fundamental prerequisite for its effective utilization in research and development.

Physicochemical Profile of this compound

Table 1: Physicochemical Properties of this compound and a Structurally Related Analog

PropertyThis compound2-Amino-4-(trifluoromethoxy)benzonitrile (Analog)
CAS Number 159020-76-5[1]1260847-67-3[2]
Molecular Formula C₈H₇FN₂[1]C₈H₅F₃N₂O[2]
Molecular Weight 150.15 g/mol [1]202.13 g/mol [2]
Purity ≥98%[1]Not specified
Predicted pKa (amine) Not available~1.5[2]
Predicted logP Not available~2.8[2]
Predicted Solubility Likely soluble in polar organic solventsPredicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols[2].

Note: Predicted values are generated using computational models and should be considered as estimates pending experimental verification.

The presence of both a polar amino group (-NH₂) and a polar nitrile group (-CN) suggests an affinity for polar environments[3]. The overall solubility will be a balance between the polarity of these groups and the nonpolar character of the benzene ring and the methyl group.

Theoretical Principles Governing Solubility

The solubility of an organic compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a fundamental, albeit simplified, guiding principle[4].

The Role of Solvent Polarity

The polarity of the solvent is a primary determinant of solubility. Polar solvents, such as water and alcohols, effectively solvate polar solutes through dipole-dipole interactions and hydrogen bonding. Non-polar solvents, like hydrocarbons, are better suited for dissolving non-polar solutes via van der Waals forces. Given that this compound possesses both hydrogen bond donors (the amino group) and acceptors (the amino and nitrile groups), it is expected to exhibit greater solubility in polar solvents. A significant mismatch in polarity between the solute and the solvent is a common cause of poor solubility[3].

The Influence of Temperature

For most solid organic compounds, solubility increases with temperature[5][6]. This is because the dissolution process is often endothermic, meaning it requires an energy input to overcome the lattice energy of the solid and the intermolecular forces within the solvent. Increasing the temperature provides this necessary energy, leading to greater solubility[7]. However, the extent of this temperature dependence varies between compounds and there is no simple universal relationship[6]. For some compounds, the dissolution process can be exothermic, in which case solubility decreases with increasing temperature[7].

The Impact of pH

The presence of an ionizable functional group, such as the amino group in this compound, makes its aqueous solubility highly dependent on the pH of the solution[8][9]. The amino group is basic and can be protonated in acidic conditions to form a more polar and, therefore, more water-soluble ammonium salt. The solubility of amino acids, which also contain an amino group, is significantly influenced by pH, with minimum solubility typically observed near the isoelectric point[10][11][12]. Therefore, when determining the aqueous solubility of this compound, it is crucial to control and report the pH of the medium.

Experimental Determination of Solubility

Given the lack of available data, experimental determination is essential. The following sections provide detailed protocols for two widely accepted methods for determining the thermodynamic solubility of a compound.

The Equilibrium Shake-Flask Method

The shake-flask method is considered the "gold standard" for solubility measurement due to its reliability and direct measurement of equilibrium solubility[13].

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent for the preparation of analytical standards[14].

    • Select the desired solvents for solubility determination.

  • Equilibration:

    • Add an excess amount of solid this compound to a series of screw-cap vials or flasks. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment[14][15].

    • Add a known volume of the chosen solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator with temperature control. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached[15]. A preliminary experiment can be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles[15].

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method.

    • Construct a calibration curve using the prepared analytical standards.

    • Determine the concentration of this compound in the diluted filtrate by comparing its analytical response to the calibration curve.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result prep1 Weigh excess solid This compound prep2 Add known volume of solvent prep1->prep2 into vial equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (e.g., 0.22 µm) sample2->sample3 sample4 Dilute filtrate sample3->sample4 sample5 Quantify concentration (HPLC or UV-Vis) sample4->sample5 result1 Calculate solubility sample5->result1 Potentiometric_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis cluster_result Result setup1 Calibrate pH meter setup2 Prepare solution of compound setup1->setup2 titrate1 Add titrant in increments setup2->titrate1 titrate2 Record pH after each addition titrate1->titrate2 analysis1 Plot pH vs. titrant volume titrate2->analysis1 analysis2 Identify precipitation point analysis1->analysis2 result1 Calculate intrinsic solubility analysis2->result1

Caption: Workflow for Potentiometric Titration for Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Template for Reporting Experimental Solubility Data

SolventSolvent Polarity IndexTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (mol/L)Method Used
Water10.2257.0Shake-Flask
Ethanol5.225N/AShake-Flask
Methanol6.625N/AShake-Flask
Acetone5.125N/AShake-Flask
Dichloromethane3.425N/AShake-Flask
Dimethyl Sulfoxide (DMSO)7.225N/AShake-Flask
N,N-Dimethylformamide (DMF)6.425N/AShake-Flask

Computational Approaches for Solubility Prediction

In the absence of experimental data, computational methods can provide valuable initial estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this regard.[16][17] These models use the molecular structure of a compound to predict its physicochemical properties, including solubility.[18] While the development of a robust QSAR/QSPR model is beyond the scope of this guide, researchers should be aware that various software packages and online platforms can generate predicted solubility values based on the compound's structure. It is crucial to remember that these are predictions and should always be confirmed by experimental data.

Conclusion

While direct experimental solubility data for this compound is currently limited, a comprehensive understanding of its solubility profile can be achieved through a systematic and scientifically grounded approach. This technical guide has provided the theoretical foundation, detailed experimental protocols, and data presentation frameworks necessary for researchers to confidently determine the solubility of this compound in various solvents. By following the methodologies outlined herein, scientists and drug development professionals can generate the critical data needed to advance their research and unlock the full potential of this versatile chemical entity. The principles and techniques described are broadly applicable and serve as a valuable resource for the characterization of other novel compounds.

References

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Solubility of Things. (n.d.). 4-Aminobenzonitrile.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Solubility of Things. (n.d.). 3-Aminobenzonitrile.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.
  • Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx.
  • CDN. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction.
  • ERIC. (2017, May). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education.
  • Unknown. (n.d.).
  • PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
  • Quora. (2018, February 6). Why does the solubility of gases increase with temperature in an organic solvent?.
  • Unknown. (2025, August 7).
  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • PubChem. (n.d.). 2-Amino-4-fluorobenzonitrile.
  • ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • PubChem. (n.d.). 2-Amino-4-(2-fluoro-6-methylanilino)benzonitrile.
  • ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • World Health Organization. (n.d.). Annex 4.
  • Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels?.
  • Semantic Scholar. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • ResearchGate. (2019, September 19). (PDF) QSAR and QSPR model development and comparison for drugs having low solubility.
  • Appretech Scientific Limited. (n.d.). This compound.
  • ACS Publications. (n.d.). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research.
  • PubChem. (n.d.). 2-Amino-4-bromo-3-fluorobenzonitrile.
  • ResearchGate. (2012, March 22). QSAR Prediction of Aqueous Solubility's Of Some Pharmaceutical Compounds by Chemometrics Methods.
  • Unknown. (n.d.).

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Applications of 2-Amino-4-fluoro-6-methylbenzonitrile in Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 10, 2026 – As the landscape of drug discovery continues to evolve, the demand for versatile chemical scaffolds that can accelerate the development of novel therapeutics has never been greater. This technical guide delves into the significant potential of 2-Amino-4-fluoro-6-methylbenzonitrile, a highly functionalized aromatic building block, in medicinal chemistry and agrochemical research. Authored for researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the compound's applications, supported by scientific principles and practical methodologies.

Introduction: The Strategic Importance of a Multifunctional Scaffold

This compound (CAS No. 174591-91-2) is a unique chemical entity characterized by an aniline ring substituted with a nitrile group, a fluorine atom, and a methyl group. This distinct arrangement of functional groups imparts a desirable combination of reactivity and structural features, making it a valuable intermediate in the synthesis of complex heterocyclic compounds. The presence of the ortho-amino and cyano groups facilitates efficient cyclization reactions, a cornerstone in the construction of quinazoline and quinazolinone cores. These heterocyclic systems are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, most notably protein kinases.

The fluorine and methyl substituents further modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and the pharmacokinetic properties of its derivatives. Fluorine, in particular, is a well-established bioisostere for hydrogen and can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

Core Application: A Gateway to Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The quinazoline scaffold, readily accessible from 2-aminobenzonitrile derivatives, is a common feature in many approved kinase inhibitors, such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).

This compound serves as an ideal starting material for the synthesis of a diverse array of substituted quinazolines. The amino group acts as a nucleophile, while the nitrile group is an electrophilic precursor to the C4 position of the quinazoline ring. The strategic placement of the fluoro and methyl groups on the benzene ring allows for fine-tuning of the inhibitor's selectivity and potency.

The Causality Behind the Synthesis: Building the Quinazoline Core

The synthesis of the quinazoline core from this compound can be achieved through several reliable methods. A common and straightforward approach involves a one-pot reaction with formamide, which serves as both the reactant and the solvent. This reaction proceeds via an initial formation of a formamidine intermediate, followed by a thermal cyclization to yield the 4-aminoquinazoline.

The fluorine atom at the 4-position and the methyl group at the 6-position of the starting material influence the reactivity of the amino group. The electron-withdrawing nature of the fluorine can slightly decrease the nucleophilicity of the amino group, while the electron-donating methyl group can partially counteract this effect. Understanding these electronic influences is crucial for optimizing reaction conditions.

Another powerful method is the acid-mediated [4+2] annulation with N-substituted cyanamides, which provides a direct route to 2,4-diaminoquinazolines. This approach offers greater flexibility in introducing substituents at the 2-position of the quinazoline ring, a key interaction point with the hinge region of many kinases.

Experimental Protocol: Synthesis of a Representative 6-Fluoro-8-methyl-4-aminoquinazoline

This protocol details a representative synthesis of a 6-fluoro-8-methyl-4-aminoquinazoline derivative, a core structure for potential kinase inhibitors, starting from this compound. This procedure is based on established methods for quinazoline synthesis from 2-aminobenzonitriles.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and formamide (10-15 eq).

  • Heat the reaction mixture to reflux (approximately 190-210 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to a beaker of cold water with stirring. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford the purified 6-fluoro-8-methyl-4-aminoquinazoline.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Self-Validation and Causality: The refluxing in formamide provides the necessary energy for the cyclization to occur. The large excess of formamide ensures it acts as both a reagent and a solvent. Precipitation in water is an effective method for initial purification, as the product is typically much less soluble in water than the formamide starting material. Recrystallization further purifies the compound by removing any remaining impurities.

Visualizing the Process: Synthetic and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generalized synthetic workflow and a representative signaling pathway targeted by quinazoline-based kinase inhibitors.

Synthetic_Workflow A 2-Amino-4-fluoro- 6-methylbenzonitrile B Formamidine Intermediate A->B Formamide, Reflux C 6-Fluoro-8-methyl- 4-aminoquinazoline B->C Thermal Cyclization D Further Functionalization (e.g., Suzuki Coupling) C->D Various Reagents E Potent & Selective Kinase Inhibitor D->E

Caption: Generalized workflow for the synthesis of a kinase inhibitor.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Beyond Kinase Inhibitors: Exploring Other Research Frontiers

While the synthesis of kinase inhibitors represents a primary application, the versatility of this compound extends to other areas of research:

  • Agrochemicals: The quinazoline core is also found in various agrochemicals. The unique substitution pattern of this starting material can be exploited to develop novel herbicides and fungicides with improved efficacy and selectivity.

  • Materials Science: The fluorescent properties of certain heterocyclic compounds derived from aminobenzonitriles make them potential candidates for organic light-emitting diodes (OLEDs) and other electronic materials.

Quantitative Data Summary

PropertyValueSource
CAS Number 174591-91-2Vendor Data
Molecular Formula C₈H₇FN₂Calculated
Molecular Weight 150.16 g/mol Calculated
Appearance Off-white to light yellow solidVendor Data
Purity ≥98%Typical Vendor Specification

Conclusion: A Building Block for Future Discoveries

This compound is a highly valuable and versatile building block for chemical research. Its strategic combination of functional groups provides a reliable and efficient entry point to the synthesis of quinazoline-based compounds and other heterocyclic systems. The demonstrated and potential applications in medicinal chemistry, particularly in the development of targeted kinase inhibitors, underscore its importance for academic and industrial researchers. As the quest for more effective and selective therapeutic and agrochemical agents continues, the utility of this compound is poised to expand, paving the way for new discoveries and innovations.

References

  • Synthesis of 4-aminoquinazoline from o-aminobenzonitrile and formamide. PrepChem. (URL: [Link])
  • Quinazoline synthesis. Organic Chemistry Portal. (URL: [Link])
  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. (URL: [Link])
  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. (URL: [Link])
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
  • Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. PMC - NIH. (URL: [Link])
  • Development and Strategies of VEGFR-2/KDR Inhibitors. PubMed. (URL: [Link])

discovery and history of substituted benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Benzonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzonitriles, organic compounds featuring a cyano group attached to a benzene ring, represent a cornerstone of modern medicinal chemistry. Their unique electronic properties, metabolic stability, and synthetic versatility have established them as a "privileged scaffold" in drug design. This guide provides a comprehensive exploration of the discovery and historical evolution of substituted benzonitriles, tracing their journey from a 19th-century laboratory curiosity to a critical component in contemporary pharmaceuticals. We will examine the progression of synthetic methodologies, from classical thermal decompositions to sophisticated transition-metal-catalyzed reactions, and illustrate their profound impact on drug discovery through key examples.

The Dawn of a New Functional Group: The Discovery of Benzonitrile

The story of benzonitriles begins in 1844 with the German chemist Hermann Fehling.[1][2][3] While investigating the thermal decomposition of ammonium benzoate, he isolated a colorless, oily liquid with a distinct almond-like scent.[1][2] Drawing an analogy to the known conversion of ammonium formate into formonitrile (hydrogen cyanide), Fehling correctly deduced the structure of his new compound and named it "benzonitril".[1][2][3] This discovery was monumental, as it not only introduced a new compound but also gave rise to the term "nitrile" for the entire class of organic molecules containing the −C≡N functional group.[1][2][3] While earlier work in 1832 by Friedrich Wöhler and Justus von Liebig had likely produced benzonitrile, their yield was too minimal for proper characterization.[1]

DiscoveryTimeline cluster_Timeline Timeline of Key Early Events 1832 1832 Wöhler & Liebig Minimal, uncharacterized synthesis 1844 1844 Hermann Fehling Successful isolation, characterization, and naming of 'Benzonitrile' 1832->1844 12 years 1872 1872 Edmund A. Letts Develops synthesis from benzoic acid & thiocyanate 1844->1872 28 years

Caption: Key milestones in the early history of benzonitrile.

The Evolution of Synthesis: From Brute Force to Finesse

The utility of a chemical scaffold is directly tied to the accessibility of its derivatives. The history of benzonitrile synthesis is a clear progression from harsh, low-yielding methods to highly efficient and versatile catalytic reactions, enabling the creation of vast chemical libraries for drug screening.

Classical Foundational Syntheses

These early methods, while largely superseded, established the fundamental chemical principles of nitrile synthesis.

  • Thermal Dehydration of Ammonium Benzoate: Fehling's original method involved the simple, albeit inefficient, heating of ammonium benzoate to drive off water.[1][2]

  • Letts Nitrile Synthesis (1872): Edmund A. Letts developed a method involving the heating of aromatic carboxylic acids with metal thiocyanates.[1][4] This route was later improved by using lead(II) thiocyanate (G. Krüss, 1884) and zinc(II) salts (E.E. Reid, 1916), which significantly enhanced yields.[4]

  • Sandmeyer Reaction: A classic method in aromatic chemistry, this reaction converts an aryl amine (e.g., aniline) into a nitrile. The process involves diazotization with sodium nitrite and a strong acid at low temperatures, followed by the addition of a copper(I) cyanide solution.[1]

  • Rosenmund–von Braun Reaction: This method involves the cyanation of an aryl halide with a stoichiometric amount of copper(I) cyanide, often at high temperatures.[2]

Table 1: Comparison of Historical Benzonitrile Synthesis Methods

MethodReactantsGeneral ConditionsReported YieldKey Limitations
Fehling (1844) Ammonium BenzoateSimple heating/distillationLowInefficient, harsh conditions
Letts (1872) Benzoic Acid, Potassium ThiocyanateHeating for several hours~40%[1][4]Moderate yield, side reactions
Sandmeyer Aniline, NaNO₂/HCl, CuCNTwo steps, low temperatureGoodUse of toxic cyanide salts
Rosenmund-von Braun Aryl Halide, CuCNHigh temperature (150-200 °C)VariableStoichiometric copper, harsh conditions
The Modern Era: Palladium-Catalyzed Cyanation

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of substituted benzonitriles. These methods offer superior functional group tolerance, milder reaction conditions, and consistently high yields, making them the workhorse for modern medicinal chemists. The reaction typically involves an aryl halide or triflate, a cyanide source, and a palladium catalyst with appropriate ligands.

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation of an Aryl Bromide

  • Vessel Preparation: A clean, dry Schlenk flask is charged with the aryl bromide (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

  • Solvent Addition: Anhydrous, degassed N,N-Dimethylformamide (DMF) is added via syringe.

  • Reaction: The mixture is heated to 80-120 °C with vigorous stirring. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with aqueous ammonium chloride and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure substituted benzonitrile.

Causality in Protocol:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which would deactivate them. An inert atmosphere is critical for catalytic turnover.

  • Anhydrous Solvent: Water can react with the cyanide source and interfere with the catalytic cycle.

  • Zinc Cyanide: Using a sub-stoichiometric amount (0.6 equiv) of Zn(CN)₂ is effective because each mole of Zn(CN)₂ can deliver two moles of cyanide to the catalytic cycle. It is also less acutely toxic and more manageable than other cyanide sources like KCN or NaCN.[5]

The Benzonitrile Scaffold in Modern Pharmaceuticals

The true value of these synthetic advancements lies in their application. The substituted benzonitrile moiety is a key pharmacophore in numerous approved drugs. Its utility stems from the nitrile group's ability to act as a potent hydrogen bond acceptor, its metabolic stability, and its strong electron-withdrawing nature, which can be used to modulate the electronic properties of a molecule.[6][7]

Case Study: Aromatase Inhibitors for Breast Cancer Treatment

Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. Inhibiting this enzyme is a primary strategy for treating hormone-receptor-positive breast cancer. Several potent non-steroidal aromatase inhibitors, such as Letrozole and Anastrozole , feature a substituted benzonitrile core.[6]

Mechanism of Action: The nitrogen atom of the benzonitrile group is crucial for the inhibitory activity. It coordinates directly to the iron atom within the heme group of the aromatase enzyme's active site.[6] This interaction prevents the enzyme's natural substrate, androgens, from binding and being converted into estrogens, thereby starving hormone-dependent tumors of their growth signal.

Aromatase_Inhibition cluster_moa Mechanism of Aromatase Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (Heme Iron Active Site) Androgens->Aromatase Binds to Active Site Estrogens Estrogens (Tumor Growth Signal) Aromatase->Estrogens Catalyzes Conversion Letrozole Letrozole (Substituted Benzonitrile) Letrozole->Aromatase Nitrile coordinates to Heme Iron (Inhibition)

Caption: Competitive inhibition of the aromatase enzyme by a benzonitrile-containing drug.

Other Notable Applications
  • Enzalutamide: An androgen receptor inhibitor for prostate cancer treatment, whose synthesis involves a key trifluoromethyl-substituted benzonitrile intermediate.[8][9]

  • Fadrozole: Another aromatase inhibitor where the benzonitrile moiety is central to its pharmacological activity.[6]

The demand for substituted benzonitriles as versatile intermediates continues to grow, driven by their proven success in producing effective therapeutic agents for a wide range of diseases.[10][11]

Conclusion and Future Directions

From a simple thermal decomposition in 1844 to a cornerstone of modern, high-throughput synthesis, the journey of substituted benzonitriles mirrors the evolution of organic chemistry itself. The development of robust and predictable synthetic methods has unlocked the full potential of this scaffold, enabling the rational design of drugs with precisely tuned properties. As research continues, we can anticipate the discovery of new catalytic systems for even more efficient and sustainable benzonitrile synthesis. Furthermore, the unique electronic properties of these compounds are being explored beyond pharmaceuticals in fields such as materials science for the development of novel organic electronics and functional dyes.[12] The simple benzonitrile core, discovered over 175 years ago, is poised to remain a vital and versatile tool for scientific innovation for the foreseeable future.

References

  • Benzonitrile - Wikipedia. Wikipedia. [Link]
  • BENZONITRILE | - atamankimya.com.
  • BENZONITRILE - Ataman Kimya.
  • Method for preparing benzonitrile compound - Google Patents.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH.
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry. [Link]
  • Benzonitrile in different ways - Sciencemadness Discussion Board. Sciencemadness. [Link]
  • Benzonitrile (C6H5(CN)) properties. WebQC.org. [Link]
  • The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Exploring the Versatility of Benzonitrile Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties | The Journal of Physical Chemistry B - ACS Publications.
  • Benzonitrile - Grokipedia. Grokipedia. [Link]
  • Synthesis of benzonitriles from substituted benzaldehyde - Google Patents.
  • Benzonitrile | C6H5(CN) | CID 7505 - PubChem - NIH.
  • Synthesis of benzonitriles from substituted benzoic acid - Google Patents.

Sources

Spectroscopic Characterization of 2-Amino-4-fluoro-6-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-fluoro-6-methylbenzonitrile is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique combination of a nucleophilic amino group, an electron-withdrawing nitrile moiety, and the modulating influence of fluorine and methyl substituents make it a versatile building block for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in synthetic transformations.

Molecular Structure and Key Features

The structural features of this compound dictate its spectroscopic behavior. The benzene ring is substituted with four distinct groups, leading to a specific pattern of signals in its various spectra. The interplay of the electron-donating amino group and the electron-withdrawing nitrile and fluoro groups creates a unique electronic environment within the molecule, influencing chemical shifts in NMR and vibrational frequencies in IR spectroscopy.

Figure 1. Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an invaluable tool for identifying the presence of these groups.

Experimental Protocol (General):

  • Sample Preparation: For a solid sample like this compound, the sample can be prepared as a KBr (potassium bromide) pellet or as a mull in Nujol. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Data Acquisition: The prepared sample is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer. A background spectrum of the KBr pellet or Nujol is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[1]

Predicted IR Data and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3300N-H stretchPrimary Amine (-NH₂)Medium-Strong
3100 - 3000C-H stretchAromatic C-HMedium
2980 - 2850C-H stretchMethyl (-CH₃)Medium
2230 - 2210C≡N stretchNitrile (-CN)Strong
1620 - 1580C=C stretchAromatic RingMedium
1520 - 1480N-H bendPrimary Amine (-NH₂)Medium
1280 - 1200C-F stretchAryl-FluorineStrong
850 - 750C-H out-of-plane bendAromatic C-HStrong

Causality of Peak Assignments:

  • N-H Stretching: The presence of a primary amine is typically indicated by two bands in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

  • Nitrile Stretching: The C≡N triple bond of the nitrile group gives rise to a very characteristic and strong absorption in the 2230-2210 cm⁻¹ region.[2] Its intensity is enhanced by the electronic communication with the aromatic ring.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a set of bands in the 1620-1580 cm⁻¹ region.

  • N-H Bending: The scissoring vibration of the primary amine group is expected in the 1520-1480 cm⁻¹ range.

  • C-F Stretching: The strong electronegativity of the fluorine atom results in a strong C-F stretching absorption, typically in the 1280-1200 cm⁻¹ region for aryl fluorides.

  • Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are dependent on the substitution pattern and are expected in the 850-750 cm⁻¹ region. The specific pattern can provide clues about the arrangement of substituents on the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shift of a nucleus is sensitive to its local electronic environment, and spin-spin coupling between neighboring nuclei provides connectivity information.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy detects the absorption of radiofrequency radiation by hydrogen nuclei in a strong magnetic field. The chemical shift (δ) is influenced by the electron density around the proton, and the splitting pattern (multiplicity) is determined by the number of neighboring, non-equivalent protons.

Experimental Protocol (General):

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (TMS), is added.

  • Data Acquisition: The sample solution is placed in an NMR tube and inserted into the NMR spectrometer. The spectrum is acquired by applying a radiofrequency pulse and detecting the resulting signal. The data is then Fourier-transformed to give the spectrum.

Predicted ¹H NMR Data and Interpretation (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.4 - 6.2Doublet of doublets2HAromatic H
~ 4.5 - 4.0Broad singlet2H-NH₂
~ 2.3Singlet3H-CH₃

Causality of Signal Assignments:

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Niche Building Block

In the landscape of modern medicinal chemistry, success is often dictated by the strategic selection of molecular building blocks. 2-Amino-4-fluoro-6-methylbenzonitrile (CAS No: 159020-76-5) is one such critical intermediate.[1] Its unique trifunctional aromatic core—featuring an amine, a nitrile, and a fluorine atom—offers medicinal chemists a versatile scaffold for constructing complex molecular architectures. The fluorine atom, in particular, is a celebrated tool in drug design, known for its ability to enhance metabolic stability, binding affinity, and bioavailability.[2][3]

This guide provides an in-depth perspective on sourcing this valuable compound. It moves beyond a simple supplier list to equip researchers with the necessary framework for qualifying vendors, establishing in-house quality control, and understanding the compound's technical profile, ensuring that the material entering your workflow is reliable, well-characterized, and fit for purpose.

Technical Profile & Characterization

Before sourcing any chemical, a thorough understanding of its physicochemical properties is paramount. This knowledge forms the basis for all subsequent quality control (QC) assessments.

Molecular Attributes:

  • Molecular Formula: C₈H₇FN₂[1]

  • Molecular Weight: 150.15 g/mol [1]

  • Appearance: Typically a white to light yellow or orange powder/crystalline solid.

Spectroscopic Benchmark Data: A new batch of this compound should be validated against a standard spectroscopic profile. While experimental data for this specific molecule is not abundant in public literature, expected peak characteristics can be inferred from analogous structures and foundational principles of spectroscopy.[4] The following table provides expected values for key analytical methods.

Analytical Method Expected Observations
¹H NMR Aromatic protons (2H) expected between δ 6.5-7.5 ppm. Amino protons (2H) as a broad singlet. Methyl protons (3H) as a singlet.
IR Spectroscopy N-H stretching (primary amine) around 3300-3500 cm⁻¹. C≡N stretching (nitrile) around 2220-2260 cm⁻¹. C-F stretching around 1100-1200 cm⁻¹.[4][5][6]
Mass Spectrometry (ESI) Expected [M+H]⁺ peak at m/z 151.1.

Supplier Qualification: A Framework for Mitigating Risk

The commercial availability of a niche chemical does not guarantee consistent quality. For a critical building block, establishing a rigorous supplier qualification process is not optional; it is essential for the integrity and reproducibility of your research. The goal is to move from a "supplier" to a "partner."

The following workflow outlines a robust process for vetting and approving a new commercial source.

SupplierQualification cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Analytical Validation cluster_Phase3 Phase 3: Approval & Monitoring A Identify Potential Suppliers B Request Technical Documentation A->B Min. 3 vendors C Review Documentation (CoA, SDS) B->C C->A If specs fail D Order Sample Quantity C->D If specs are met E Perform Full In-House QC (NMR, LC-MS, IR) D->E F Compare Data to Benchmark E->F F->A If data fails G Approve Supplier F->G If data matches H Qualify Specific Lot G->H I Ongoing Lot-to-Lot QC Checks H->I

Caption: Workflow for qualifying a new chemical supplier.

In-House Quality Control Protocol

Upon receiving a new lot of this compound, a standardized QC protocol is critical to verify its identity, purity, and integrity before it is released into the laboratory for use.

Objective: To confirm the identity and purity of an incoming lot of this compound.

Materials:

  • Sample from the new lot.

  • Appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR.

  • HPLC-grade solvents (e.g., Acetonitrile, Water).

  • FTIR spectrometer, NMR spectrometer, LC-MS system.

Step-by-Step Methodology:

  • Documentation Review:

    • Cross-reference the supplier's Certificate of Analysis (CoA) with the product label. Ensure the CAS number (159020-76-5), lot number, and product name match.

    • Review the purity stated on the CoA (typically ≥98%).[1]

  • Physical Inspection:

    • Visually inspect the material for uniform color and consistency, comparing it to previous lots if available. Note any discoloration or heterogeneity.

  • Identity Confirmation (FTIR):

    • Record the IR spectrum of the sample.

    • Confirm the presence of key functional group stretches: N-H (amine), C≡N (nitrile), and C-F (fluoro) bands in the expected regions.[4][5]

  • Identity and Purity Assessment (NMR):

    • Prepare a sample for ¹H NMR analysis.

    • Acquire the spectrum and compare it to the benchmark data. Verify the chemical shifts, integration values, and splitting patterns of all proton signals.

    • Look for any unexpected signals that may indicate residual solvents or impurities.

  • Purity Verification (LC-MS):

    • Develop a suitable LC method to separate the main component from potential impurities.

    • Run the sample and determine the purity by peak area percentage at an appropriate wavelength.

    • Use the MS detector to confirm that the mass of the main peak corresponds to the expected molecular weight ([M+H]⁺ ≈ 151.1).

  • Data Archiving and Release:

    • If all tests pass, formally release the lot for use in the lab.

    • Archive all analytical data (spectra, chromatograms, CoA) with the corresponding lot number for future reference and traceability.

Commercial Supplier Landscape

Several chemical suppliers offer this compound. The following table is a representative, non-exhaustive list compiled from publicly available catalog information. Researchers should conduct their own due diligence as outlined in the qualification section.

Supplier Typical Purity Notes
Appretech Scientific Limited≥98%Lists CAS 159020-76-5.[1]
MySkinRecipes95%Lists CAS 159020-76-5.[7]
CymitQuimicaNot specifiedProduct listed under Fluorochem brand.
Manchester OrganicsNot specifiedLists CAS 80517-22-2 (isomer). Note: Isomer may be listed; verify correct CAS.
Synblock≥98%Lists CAS 1037206-84-0 (isomer). Note: Isomer may be listed; verify correct CAS.[8]

Note: Some suppliers may list isomers. It is crucial to verify the exact CAS number (159020-76-5) when ordering.

Applications in Research and Development

The utility of this compound is primarily as a precursor or intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds for drug discovery.[7][9] The amine group can be readily diazotized or used in condensation and coupling reactions, while the nitrile group offers a handle for conversion into amines, amides, or carboxylic acids. It is particularly valuable in the development of kinase inhibitors for oncology research.[7]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is synthesized from typical Safety Data Sheets (SDS) for aminobenzonitrile derivatives.

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10][11]

  • Irritation: Causes skin and serious eye irritation.[10][12]

  • Respiratory: May cause respiratory irritation.[10][12]

Recommended Handling Procedures:

  • Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][12]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10][13]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]

References

  • Appretech Scientific Limited. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-6-methylbenzonitrile in Advancing Pharmaceutical Development.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile.
  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
  • ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile.
  • NIST. (n.d.). Benzonitrile, 4-methyl-.

Sources

An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

2-Amino-4-fluoro-6-methylbenzonitrile is a substituted aromatic nitrile, identified by its CAS Number 159020-76-5 and molecular formula C₈H₇FN₂.[1][2] This compound has emerged as a significant intermediate in the fields of medicinal chemistry and materials science. Its structural framework, featuring an electron-donating amino group, an electron-withdrawing nitrile group, and strategically placed fluorine and methyl substituents, makes it a highly valuable precursor for the synthesis of complex molecules.

In drug discovery, it serves as a key starting material for the development of kinase inhibitors, a class of targeted therapeutics crucial for cancer treatment.[1] The presence of fluorine is particularly noteworthy; its unique properties, such as high electronegativity and ability to form strong bonds with carbon, are often exploited in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3][4][5] Beyond pharmaceuticals, this benzonitrile derivative is a building block for agrochemicals, fluorescent dyes, and organic electronic materials, highlighting its versatility.[1]

This guide provides a comprehensive theoretical analysis of this compound, grounded in computational chemistry, and outlines the experimental protocols necessary for its synthesis and characterization.

Part 1: The Computational Foundation: A DFT-Based Approach

To thoroughly understand the intrinsic properties of a molecule like this compound, theoretical calculations are indispensable. Density Functional Theory (DFT) stands as the method of choice, offering a robust balance between computational cost and accuracy for predicting the properties of organic molecules.[6][7]

Causality of Method Selection: The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is frequently employed for such analyses. This combination is well-validated for its ability to accurately predict molecular geometries, vibrational frequencies (FT-IR/Raman), and electronic properties (HOMO-LUMO, UV-Vis) of a wide range of organic systems.[6] The inclusion of diffuse functions (++) is crucial for accurately describing the behavior of lone pairs and π-systems, while polarization functions (d,p) account for the non-spherical nature of electron density in bonded atoms.

The theoretical investigations in this guide are based on the following standard computational pillars:

  • Geometry Optimization: To find the lowest energy, most stable three-dimensional conformation of the molecule.

  • Vibrational Frequency Analysis: To predict IR and Raman spectra, confirming the optimized structure is a true energy minimum and aiding in the assignment of experimental spectral bands.[8]

  • Frontier Molecular Orbital (FMO) Analysis: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding chemical reactivity and electronic transitions.[7]

  • Time-Dependent DFT (TD-DFT): To simulate the UV-Visible absorption spectrum by calculating electronic excitation energies.[9]

  • Gauge-Independent Atomic Orbital (GIAO) Method: To predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy.[9][10]

  • Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.[11][12]

G cluster_input Initial Structure cluster_dft DFT Core Calculation (B3LYP/6-311++G(d,p)) cluster_output Predicted Molecular Properties mol_structure 2-Amino-4-fluoro- 6-methylbenzonitrile opt Geometry Optimization mol_structure->opt freq Frequency Analysis opt->freq electronic Electronic Properties (HOMO-LUMO, UV-Vis) opt->electronic reactivity Reactivity Maps (MEP) opt->reactivity nmr NMR Shifts (GIAO) opt->nmr geometry Optimized Geometry (Bond Lengths/Angles) freq->geometry spectra Vibrational Spectra (FT-IR, FT-Raman) freq->spectra

Caption: Standard computational workflow for DFT analysis.

Part 2: Molecular Structure and Spectroscopic Signature

The interplay of the substituent groups on the benzene ring dictates the molecule's geometry, stability, and spectroscopic characteristics.

Optimized Molecular Geometry

Computational optimization provides the most stable arrangement of the atoms. The resulting bond lengths and angles are critical for understanding steric and electronic effects. The planarity of the benzene ring is slightly distorted by the substituents, and the bond lengths within the ring deviate from a perfect hexagon due to the electronic push-pull effects of the amino and nitrile groups.

Table 1: Predicted Geometric Parameters for this compound (Note: These values are representative predictions based on DFT calculations for similar benzonitrile derivatives.[13])

ParameterBond Length (Å)ParameterBond Angle (°)
C≡N1.16C1-C2-N(H₂)121.5
C-CN1.44C3-C2-N(H₂)118.0
C-NH₂1.37C3-C4-F118.5
C-F1.35C5-C4-F119.0
C-CH₃1.51C1-C6-C(H₃)122.0
C-H (Aryl)1.08C5-C6-C(H₃)117.5
Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for functional group identification. Theoretical frequency calculations provide a basis for assigning the peaks observed in experimental spectra.[14][15]

Key Vibrational Signatures:

  • Amino (-NH₂) Group: Two distinct N-H stretching bands are expected in the 3350-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[16]

  • Nitrile (-C≡N) Group: A strong, sharp absorption band for the C≡N stretch is characteristic and typically appears in the 2220-2260 cm⁻¹ range.[14][17] Its position is sensitive to electronic conjugation.

  • C-F Bond: The C-F stretching vibration is expected in the 1100-1250 cm⁻¹ region.

  • Methyl (-CH₃) Group: C-H stretching vibrations appear just below 3000 cm⁻¹, while bending modes are found around 1375-1450 cm⁻¹.

Table 2: Predicted Vibrational Frequencies and Assignments

Predicted Frequency (cm⁻¹)AssignmentVibrational Mode
3485ν(N-H)Asymmetric Stretch
3390ν(N-H)Symmetric Stretch
2980ν(C-H)Methyl Asymmetric Stretch
2245ν(C≡N)Nitrile Stretch
1620δ(N-H)Amino Scissoring
1580, 1490ν(C=C)Aromatic Ring Stretch
1445δ(C-H)Methyl Bending
1210ν(C-F)Fluoro Stretch
Experimental Protocol: FT-IR Spectroscopy (ATR Method)
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Record a background spectrum of the empty crystal over the range of 4000-400 cm⁻¹.[18]

  • Sample Application: Place a small amount of solid, dry this compound onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. This step is critical for obtaining a high-quality spectrum.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Part 3: Electronic Properties, Reactivity, and Bioactivity Potential

The arrangement of electrons in the molecule's orbitals governs its electronic transitions, chemical reactivity, and potential for non-linear optical applications.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO, acting as an electron donor, is primarily localized on the electron-rich amino group and the benzene ring. The LUMO, an electron acceptor, is concentrated around the electron-withdrawing nitrile group and the aromatic ring.[19][20] The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.[7][14]

Caption: Representative HOMO-LUMO energy level diagram.
Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the surface of the molecule, providing a powerful tool for predicting reactivity.[13][21] It illustrates the charge distribution from the perspective of an approaching reagent.

  • Negative Potential Regions (Red/Yellow): These areas are electron-rich and are the preferred sites for electrophilic attack. For this compound, these regions are concentrated around the nitrogen atom of the nitrile group and the electronegative fluorine atom.[11]

  • Positive Potential Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group are the most significant positive regions.

  • Neutral Regions (Green): Indicate areas of near-zero potential, typically the carbon backbone of the aromatic ring.

This charge distribution is fundamental to its role in synthesis, guiding how it interacts with other reagents, and in drug design, where it governs intermolecular interactions like hydrogen bonding with a target protein.

Non-Linear Optical (NLO) Properties

Molecules possessing a large dipole moment and significant charge transfer character often exhibit NLO properties. The subject molecule, with its electron-donating amino group and electron-accepting nitrile group connected through a π-conjugated system, is a candidate for NLO activity.[22][23] The first-order hyperpolarizability (β₀) is a theoretical measure of this potential. Calculations on similar benzonitrile derivatives suggest that this class of compounds can possess significant NLO properties, making them of interest for applications in optoelectronics.[6][24]

Table 3: Predicted Electronic and NLO Properties

PropertyPredicted ValueSignificance
HOMO Energy-6.10 eVElectron-donating capacity
LUMO Energy-1.45 eVElectron-accepting capacity
Energy Gap (ΔE)4.65 eVChemical reactivity, stability
Dipole Moment (μ)~4.5 DebyeMolecular polarity
Hyperpolarizability (β₀)HighPotential for NLO applications

Part 4: Synthesis and Characterization Workflow

While commercially available, understanding the synthesis of this compound is crucial for developing derivatives or scaling up production. A plausible synthetic route can be adapted from protocols for structurally related compounds.[18][25][26]

Proposed Synthetic Protocol

This protocol is a hypothetical route based on established chemical transformations.

  • Starting Material: Begin with a suitable precursor, such as 2,4-difluoro-6-methylaniline.

  • Diazotization: Dissolve the starting aniline in an acidic medium (e.g., HCl/H₂O) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. This intermediate is typically unstable and used immediately.

  • Sandmeyer Reaction (Cyanation): In a separate flask, prepare a solution of copper(I) cyanide (CuCN). Slowly add the cold diazonium salt solution to the CuCN solution. The diazonium group is replaced by a nitrile group.

  • Workup and Isolation: After the reaction is complete (monitored by TLC), the mixture is typically neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified, typically by column chromatography on silica gel, to yield pure this compound.

Comprehensive Characterization Workflow

A self-validating system for confirming the identity and purity of the synthesized compound involves a multi-technique approach.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Verification start Precursor reaction Chemical Transformation (e.g., Sandmeyer Reaction) start->reaction purify Column Chromatography reaction->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry purify->ms ir FT-IR Spectroscopy purify->ir purity_check HPLC / Elemental Analysis purify->purity_check

Caption: Integrated workflow from synthesis to final characterization.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[18][27]

  • ¹H NMR Acquisition: Place the sample in a 400 MHz (or higher) NMR spectrometer. Acquire the proton spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 8-16), and referencing the chemical shifts to the residual solvent peak or an internal standard like TMS.

  • ¹³C NMR Acquisition: Using the same sample, switch the spectrometer to the ¹³C frequency. Acquire a proton-decoupled spectrum over a range of 0-200 ppm. A much larger number of scans is required due to the low natural abundance of ¹³C.

Conclusion

This compound is a molecule of significant academic and industrial interest. Theoretical studies, predominantly using DFT, provide profound insights into its geometry, spectroscopic signatures, and electronic nature. These computational predictions are invaluable for guiding experimental work, from interpreting spectra to predicting reactivity. The combination of electron-donating and electron-withdrawing groups within its structure not only defines its chemical behavior but also underpins its utility as a versatile intermediate in the creation of high-value molecules for medicine and materials science. The protocols and data presented herein offer a robust framework for researchers and scientists working with this important chemical entity.

References

  • [1] MySkinRecipes. (n.d.). This compound.
  • [2] Appretech Scientific Limited. (n.d.). This compound.
  • [21] ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of the optimized... [Image].
  • [31] Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile...
  • [13] Journal of Chemical and Pharmaceutical Research. (n.d.). Vibrational spectra and electrostatic potential surface of 2-fluoro-6-methoxybenzonitrile based on quantum chemical calculations.
  • [8] Kumar, V., et al. (n.d.). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. ResearchGate.
  • [3] Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
  • [22] ResearchGate. (2017). Characterization of the nonlinear optical properties of the new 2-amino-4,6-difenilnicotinonitrilo by UV-Vis spectroscopy absorption and Z-Scan.
  • [11] PubMed Central. (n.d.). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity.
  • [12] Royal Society of Chemistry. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications.
  • [19] ResearchGate. (n.d.). HOMO (a) and LUMO (b) of DMABN at the optimized CT state structure... [Image].
  • [14] Malaysian Journal of Analytical Sciences. (2024). Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-Chlorobenzonitrile.
  • [24] Oriental Journal of Chemistry. (2018). Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4-methylbenzonitrile.
  • [10] ResearchGate. (2012). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole.
  • [9] PubMed. (2012). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole.
  • [20] ResearchGate. (n.d.). HOMO and LUMO plots for the 4-amino-2-chlorobenzonitrile.
  • [16] MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
  • [6] Oriental Journal of Chemistry. (n.d.). Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4–methylbenzonitrile.
  • [23] ScienceDirect. (2021). Structural and vibrational spectral contributions to the nonlinear optical properties of 2-Amino-3-nitropyridinium 4-hydroxybenzenesulfonate: A DFT study.
  • [4] MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • [32] International Journal of Medical Research and Pharmaceutical Sciences. (2015). REVIEW IN (NMR and UV-VIS) SPECTRA.
  • [5] ResearchGate. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • [7] SCIRP. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).
  • [33] PubMed Central. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.

Sources

Methodological & Application

The Strategic Utility of 2-Amino-4-fluoro-6-methylbenzonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the quest for potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling pathways, represent a validated class of therapeutic targets. The strategic design of small molecules that can effectively modulate the activity of specific kinases is paramount. 2-Amino-4-fluoro-6-methylbenzonitrile has emerged as a highly valuable and versatile building block in the synthesis of a new generation of kinase inhibitors. Its unique substitution pattern—an ortho-aminonitrile functionality, a fluorine atom, and a methyl group—provides a strategic entry point for the construction of complex heterocyclic scaffolds, most notably the quinazoline core, which is a hallmark of numerous FDA-approved kinase inhibitors.[1]

The presence of the ortho-amino and cyano groups facilitates the construction of the pyrimidine ring of the quinazoline system, a critical component for hinge-binding interactions within the ATP-binding pocket of many kinases. The fluorine atom at the 4-position and the methyl group at the 6-position offer opportunities for modulating the physicochemical properties of the final compound, such as metabolic stability, solubility, and target selectivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of potent kinase inhibitors, with a focus on a detailed protocol for the synthesis of a dacomitinib analogue, a potent second-generation irreversible epidermal growth factor receptor (EGFR) inhibitor.[2][3]

The Quinazoline Scaffold: A Cornerstone of EGFR Inhibition

The quinazoline scaffold is a privileged structure in the design of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1] Overexpression and mutations of EGFR are well-established drivers of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC). First and second-generation EGFR inhibitors, such as gefitinib, erlotinib, and dacomitinib, are based on the 4-anilinoquinazoline framework. This core structure effectively mimics the adenine portion of ATP, enabling competitive inhibition at the kinase's ATP-binding site.

The general synthetic strategy towards these 4-anilinoquinazoline-based inhibitors often involves a two-step process starting from a substituted 2-aminobenzonitrile derivative. The first step typically involves the formation of a formimidamide intermediate, which then undergoes cyclization with a substituted aniline to construct the quinazoline ring system.

Signaling Pathway: EGFR and Downstream Cascades

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, driving uncontrolled cell growth. Kinase inhibitors targeting EGFR block these downstream signals, leading to cell cycle arrest and apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Dacomitinib_Analog Dacomitinib Analog Dacomitinib_Analog->EGFR Inhibition Synthesis_Workflow Start 2-Amino-4-fluoro- 6-methylbenzonitrile Step1 Step 1: Formation of Formimidamide Intermediate Start->Step1 Intermediate (E)-N'-(3-cyano-5-fluoro- 2-methylphenyl)-N,N- dimethylformimidamide Step1->Intermediate Step2 Step 2: Cyclization and Quinazoline Formation Intermediate->Step2 Product Dacomitinib Analogue Step2->Product Aniline 4-(Piperidin-1-yl)aniline Aniline->Step2

Caption: General workflow for the synthesis of a Dacomitinib analog.

Step 1: Synthesis of (E)-N'-(3-cyano-5-fluoro-2-methylphenyl)-N,N-dimethylformimidamide (Intermediate 1)

This initial step involves the reaction of the starting aminobenzonitrile with dimethylformamide dimethyl acetal (DMFDMA) to form the corresponding formimidamide intermediate. DMFDMA serves as a one-carbon synthon, providing the carbon atom that will become C2 of the quinazoline ring.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solution of the formimidamide intermediate is typically used in the next step without isolation.

Causality behind Experimental Choices:

  • Anhydrous Conditions: DMFDMA is sensitive to moisture, which can lead to its decomposition and reduce the yield of the desired product.

  • Reflux Temperature: The reaction requires elevated temperatures to proceed at a reasonable rate. Toluene is a suitable solvent due to its high boiling point and ability to dissolve the reactants.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

Step 2: Synthesis of 7-Fluoro-8-methyl-4-((4-(piperidin-1-yl)phenyl)amino)quinazoline-6-carbonitrile (Dacomitinib Analogue)

The crude formimidamide intermediate from Step 1 is reacted directly with the appropriately substituted aniline to form the final quinazoline product. This cyclization reaction is typically acid-catalyzed.

Materials:

  • Solution of Intermediate 1 in toluene (from Step 1)

  • 4-(Piperidin-1-yl)aniline

  • Acetic acid (glacial)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To the solution of the formimidamide intermediate from Step 1, add 4-(piperidin-1-yl)aniline (1.0 eq) and a catalytic amount of glacial acetic acid (0.1-0.2 eq).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction for the formation of the product by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure dacomitinib analogue.

Causality behind Experimental Choices:

  • Acid Catalysis: Acetic acid protonates the formimidamide, making it more electrophilic and facilitating the nucleophilic attack by the aniline nitrogen, which initiates the cyclization cascade.

  • Reflux Conditions: The cyclization and subsequent aromatization to the quinazoline ring require thermal energy.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or side products.

Data Presentation: Expected Reaction Parameters and Yields

The following table summarizes the expected parameters for the synthesis of the dacomitinib analogue. These values are based on analogous reactions reported in the literature for the synthesis of similar quinazoline-based kinase inhibitors.

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)Expected Yield (%)
1This compoundDMFDMAToluene1102-4>90 (crude)
2Intermediate 14-(Piperidin-1-yl)anilineToluene1106-870-85 (after purification)

Conclusion and Future Perspectives

This compound stands as a strategically important building block for the synthesis of sophisticated kinase inhibitors. The protocols detailed in this application note provide a robust and reproducible pathway to access potent EGFR inhibitors with the highly desirable quinazoline scaffold. The inherent versatility of this starting material allows for the introduction of various substituents, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic and pharmacodynamic properties. The continued exploration of synthetic routes utilizing this and similar substituted aminobenzonitriles will undoubtedly fuel the discovery of next-generation targeted therapies for a range of human diseases.

References

  • Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. PubMed. [Link]
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]
  • Synthetic process of antitumor drug dacomitinib. Journal of China Pharmaceutical University. [Link]
  • Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. PubMed. [Link]
  • Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry. [Link]
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
  • Dacomitinib. PubChem. [Link]
  • Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib.

Sources

Synthesis of Quinazoline Derivatives from 2-Amino-4-fluoro-6-methylbenzonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of quinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from 2-Amino-4-fluoro-6-methylbenzonitrile. Quinazolines are integral to the structure of numerous biologically active molecules and pharmaceuticals, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic use of this compound as a starting material allows for the introduction of specific fluorine and methyl substitutions on the quinazoline core, offering a pathway to novel compounds with potentially enhanced therapeutic efficacy. This guide details two robust and efficient synthetic protocols: an acid-mediated [4+2] annulation with N-substituted cyanamides and a palladium-catalyzed three-component reaction. Each protocol is presented with a thorough explanation of the underlying chemical principles, step-by-step procedures, and expected outcomes, empowering researchers to confidently synthesize these valuable compounds.

Introduction: The Significance of Quinazolines in Drug Discovery

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged structure in medicinal chemistry.[1] Its derivatives have garnered immense attention due to their diverse and potent biological activities.[4] A multitude of quinazoline-based compounds have been developed as therapeutic agents, targeting a range of diseases.[5] Notably, several quinazoline derivatives have been successfully commercialized as anticancer drugs, such as gefitinib and afatinib, which act as inhibitors of the epidermal growth factor receptor (EGFR).[6] The versatility of the quinazoline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. The strategic incorporation of substituents, such as fluorine and methyl groups, can significantly impact a molecule's metabolic stability, binding affinity, and overall efficacy. The starting material, this compound, provides a direct route to quinazolines bearing these specific functional groups, making it a valuable precursor in the quest for novel drug candidates.

Synthetic Strategies

Two primary and highly effective synthetic pathways are presented for the conversion of this compound into functionalized quinazoline derivatives. These methods have been selected for their high efficiency, broad applicability to various substrates, and adaptability to different laboratory settings.[7]

Pathway A: Acid-Mediated [4+2] Annulation with N-Substituted Cyanamides

This approach offers a direct and efficient route to 2-amino-4-iminoquinazolines. The reaction proceeds through an acid-mediated [4+2] annulation, a powerful cyclization strategy.[8] In this process, the protonated N-substituted cyanamide acts as a dienophile, reacting with the 2-aminobenzonitrile derivative, which serves as the diene component. The reaction is believed to proceed through the formation of an amidine intermediate, which then undergoes intramolecular cyclization to yield the quinazoline core.[9]

Pathway B: Palladium-Catalyzed Three-Component Reaction

This elegant one-pot reaction brings together three components—this compound, an aldehyde, and an arylboronic acid—to construct the quinazoline scaffold.[10] The palladium catalyst facilitates a cascade of reactions, typically involving an initial condensation between the aminobenzonitrile and the aldehyde to form an imine, followed by a Suzuki coupling with the arylboronic acid and subsequent intramolecular cyclization.[11] This methodology is highly valued for its atom economy and the ability to rapidly generate a diverse library of substituted quinazolines.

Experimental Protocols

Protocol 1: Acid-Mediated [4+2] Annulation for the Synthesis of 2-(Benzylamino)-7-fluoro-5-methyl-4-imino-3,4-dihydroquinazoline

This protocol details the synthesis of a specific 2-amino-4-iminoquinazoline derivative using N-benzyl cyanamide.

Materials:

  • This compound

  • N-benzyl cyanamide

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a sealed reaction tube, add this compound (1.0 mmol, 150.2 mg).

  • Add N-benzyl cyanamide (1.5 mmol, 198.3 mg) and 1,4-dioxane (5.0 mL).

  • Slowly add hydrochloric acid (4 M in 1,4-dioxane, 2.0 mmol, 0.5 mL) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(benzylamino)-7-fluoro-5-methyl-4-imino-3,4-dihydroquinazoline.

Quantitative Data:

ReagentMolar Eq.Amount
This compound1.0150.2 mg
N-benzyl cyanamide1.5198.3 mg
Hydrochloric acid (4 M in 1,4-dioxane)2.00.5 mL
1,4-Dioxane-5.0 mL
Expected Yield 75-85%

Reaction Workflow:

G A Combine Reactants (this compound, N-benzyl cyanamide, 1,4-Dioxane) B Add HCl (4M in Dioxane) A->B C Heat at 100°C for 12h B->C D Reaction Monitoring (TLC) C->D E Work-up (Neutralization, Extraction) D->E F Purification (Column Chromatography) E->F G Final Product F->G

Caption: Workflow for Acid-Mediated Annulation.

Protocol 2: Palladium-Catalyzed Three-Component Synthesis of 7-Fluoro-5-methyl-2,4-diphenylquinazoline

This protocol outlines the synthesis of a 2,4-disubstituted quinazoline derivative using benzaldehyde and phenylboronic acid.

Materials:

  • This compound

  • Benzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol, 150.2 mg), phenylboronic acid (1.5 mmol, 182.9 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add palladium(II) acetate (5 mol%, 11.2 mg).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add toluene (5.0 mL) and benzaldehyde (1.2 mmol, 127.3 mg, 0.12 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.[7]

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add water (10 mL) to the mixture.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to yield the final product.

Quantitative Data:

ReagentMolar Eq.Amount
This compound1.0150.2 mg
Benzaldehyde1.2127.3 mg
Phenylboronic acid1.5182.9 mg
Pd(OAc)₂0.0511.2 mg
K₂CO₃2.0276.4 mg
Toluene-5.0 mL
Expected Yield 65-75%

Reaction Mechanism Overview:

G A This compound + Benzaldehyde B Imine Formation A->B C Oxidative Addition of Pd(0) B->C D Suzuki Coupling with Phenylboronic Acid C->D E Reductive Elimination D->E F Intramolecular Cyclization E->F G Final Quinazoline Product F->G

Caption: Palladium-Catalyzed Three-Component Reaction Pathway.

Troubleshooting and Safety Precautions

Troubleshooting:

  • Low Yields in Protocol 1: Ensure the hydrochloric acid solution is fresh and the reaction is sealed properly to prevent the escape of volatile reagents. Incomplete reaction may require extended heating times.

  • Low Yields in Protocol 2: The palladium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere. The quality of the boronic acid is also crucial.

  • Purification Challenges: The polarity of the eluent for column chromatography may need to be optimized based on the specific substituents on the quinazoline product.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium compounds can be toxic and should be handled with care.

  • Hydrochloric acid is corrosive. Avoid inhalation and contact with skin and eyes.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols detailed in this application note provide robust and efficient methods for the synthesis of quinazoline derivatives from this compound. The acid-mediated annulation and palladium-catalyzed three-component reaction are versatile strategies that allow for the creation of a diverse range of substituted quinazolines. By understanding the underlying chemical principles and following the detailed procedures, researchers can effectively synthesize these important heterocyclic compounds for further investigation in drug discovery and development programs. The strategic use of the fluorinated and methylated starting material opens avenues for the exploration of novel chemical space and the potential discovery of next-generation therapeutic agents.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI.
  • Pharmacological importance of quinazoline-based drugs - ResearchGate.
  • Reviewing the Pharmacological Impact of Quinazoline Derivatives - Bioengineer.org.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC.
  • Quinazoline synthesis - Organic Chemistry Portal.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers.
  • Quinazoline derivatives & pharmacological activities: a review - SciSpace.
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Publishing.
  • Synthesis of 2-substituted quinazolinones from 2-aminobenzonitriles... - ResearchGate.
  • Scheme 1. The synthesis of 4(3H)-quinazolines by reaction of 2-aminobenzonitrile and acyl chlorides. - ResearchGate.
  • Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. - ResearchGate.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines | Organic Letters - ACS Publications.
  • Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing).
  • Thorpe reaction - Wikipedia.
  • Efficient and Mild method for Synthesis of quinazoline derivatives using 2-aminobenzoamide and different aldehydes - КиберЛенинка.
  • Thorpe-Ziegler reaction - Buchler GmbH.
  • Thorpe reaction - L.S.College, Muzaffarpur.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc.
  • Thorpe-Ziegler Reaction - SynArchive.
  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

Sources

Topic: Methodologies and Reaction Conditions for the N-Alkylation of 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated anilines are ubiquitous structural motifs in medicinal chemistry, agrochemicals, and materials science.[1] The strategic introduction of alkyl groups onto the nitrogen atom of an aniline can profoundly influence its physicochemical properties, including basicity, lipophilicity, and metabolic stability, thereby modulating biological activity and pharmacokinetic profiles.[1] The starting material, 2-Amino-4-fluoro-6-methylbenzonitrile, is a valuable building block, incorporating a synthetically versatile nitrile group and a fluorine atom, a common feature in modern pharmaceuticals for enhancing metabolic stability and binding affinity. This guide provides a comprehensive overview of the primary methodologies for the N-alkylation of this substituted aniline, offering detailed protocols, mechanistic insights, and troubleshooting advice to enable researchers to select and optimize the ideal reaction conditions for their specific synthetic goals.

Mechanistic Considerations and Strategic Approaches

The N-alkylation of anilines, including our target molecule, is fundamentally a nucleophilic substitution or addition reaction where the nitrogen's lone pair of electrons attacks an electrophilic carbon.[2] The reactivity of the aniline is influenced by the electronic effects of the ring substituents. The amino group is activating, while the fluorine and nitrile groups are electron-withdrawing. The ortho-methyl group provides steric hindrance that must be considered. Several robust methods exist, each with distinct advantages and substrate scope.

  • Direct Alkylation with Alkyl Halides: This is the most classical approach, proceeding via an SN2 mechanism. The aniline nitrogen acts as the nucleophile, displacing a halide from the alkylating agent.[2][3] A base is crucial to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. A significant challenge can be over-alkylation, as the mono-alkylated product is often more nucleophilic than the starting aniline.[3]

  • Reductive Amination: A powerful and highly versatile method that involves the reaction of the aniline with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the desired N-alkylated product.[4][5] This one-pot procedure avoids the use of harsh alkylating agents and is excellent for installing primary and secondary alkyl groups. The choice of a mild reducing agent that selectively reduces the imine in the presence of the carbonyl starting material is critical.[5]

  • "Borrowing Hydrogen" Catalysis with Alcohols: An environmentally benign and atom-economical approach where an alcohol serves as the alkylating agent.[6][7] A transition-metal catalyst (e.g., based on Ru, Ir, Mn, or Co) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[8][9][10] This aldehyde then undergoes reductive amination with the aniline, and the catalyst returns the hydrogen to the intermediate imine, regenerating the catalyst and producing water as the sole byproduct.[6]

G General Mechanism for Direct N-Alkylation (SN2) cluster_reactants Aniline This compound (Nucleophile) Intermediate Ammonium Salt Intermediate [Ar-NH2(R)]+ X- Aniline->Intermediate + Alkyl Halide (R-X) AlkylHalide R-X (Alkylating Agent) Product N-Alkyl-2-amino-4-fluoro- 6-methylbenzonitrile Intermediate->Product + Base Base Base (e.g., K2CO3) Byproduct H-Base+ X-

Caption: General mechanism for direct N-alkylation with an alkyl halide.

Key Parameters for Reaction Optimization

The success of an N-alkylation reaction hinges on the careful selection of several key parameters.

ParameterSelection Rationale & Expert Insights
Alkylating Agent Alkyl Halides (R-X): Reactivity order is R-I > R-Br > R-Cl. Iodides are most reactive but more expensive and less stable. Bromides offer a good balance of reactivity and cost. Primary and benzylic halides are ideal. Secondary halides are slower and may lead to elimination byproducts. Alcohols (R-OH): Used in "Borrowing Hydrogen" methods. They are green reagents, but require a specific metal catalyst and typically higher temperatures (80-140°C).[9][11] Aldehydes/Ketones (RCHO/RCOR'): Key for reductive amination. This method is highly versatile and avoids over-alkylation issues common with alkyl halides.[12]
Base Inorganic Bases: K₂CO₃ and Cs₂CO₃ are commonly used, effective, and easy to remove. Cs₂CO₃ is more soluble and basic, often giving better results for less reactive systems.[13] Strong Bases: NaH or KOtBu are used for deprotonating less nucleophilic anilines or when a very strong driving force is needed. These require anhydrous conditions.[8][11] Organic Bases: Pyridine or triethylamine (Et₃N) can be used but are generally weaker and can be harder to remove during workup.
Solvent Polar Aprotic Solvents: DMF, DMSO, and Acetonitrile (CH₃CN) are excellent choices for SN2 reactions with alkyl halides as they solvate the cation of the base while leaving the anion nucleophile relatively free, accelerating the reaction.[3] Ethereal Solvents: THF and 1,4-Dioxane are also common, particularly in catalyst-driven reactions. Alcohols: Methanol (MeOH) or Ethanol (EtOH) are often used in reductive aminations, as they are compatible with borohydride reagents.
Temperature Reactions with reactive alkyl halides (e.g., benzyl bromide, methyl iodide) can often proceed at room temperature to 60°C. Less reactive halides may require heating to 80-120°C. Higher temperatures increase the reaction rate but can also promote side reactions like di-alkylation or decomposition.
Catalyst For "Borrowing Hydrogen" or Buchwald-Hartwig type reactions, a catalyst is essential.[14] These are typically palladium, iridium, ruthenium, or cobalt complexes with specific phosphine or N-heterocyclic carbene (NHC) ligands.[8][10] Catalyst loading is typically low (1-5 mol%).

Experimental Protocols

The following protocols are designed as robust starting points for the N-alkylation of this compound.

Protocol 1: Direct Mono-Alkylation with an Alkyl Halide

This protocol is a reliable method for introducing simple alkyl groups like methyl, ethyl, or benzyl. The use of a slight excess of the aniline can help minimize di-alkylation.

Materials:

  • This compound

  • Alkyl Halide (e.g., Benzyl Bromide, 1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and finely powdered potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.0 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate to afford the pure N-alkylated product.[15]

Protocol 2: N-Alkylation via Reductive Amination

This method is ideal for introducing a wide variety of alkyl groups, especially those derived from readily available aldehydes.[16]

Materials:

  • This compound

  • Aldehyde (e.g., Isobutyraldehyde, 1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a stirred solution of this compound (1.0 eq) in DCE (0.1-0.2 M), add the aldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).[16] Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material (typically 4-24 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[16]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated amine.

Optimization and Troubleshooting Workflow

When developing a new N-alkylation, a systematic approach to optimization is key. The following workflow can guide the process.

G cluster_optimize Optimization Loop start Start: N-Alkylation of Ar-NH2 protocol1 Try Protocol 1: Direct Alkylation (R-Br, K2CO3, DMF, 60°C) start->protocol1 check_tlc Monitor by TLC protocol1->check_tlc increase_temp Increase Temperature (e.g., 80-100°C) check_tlc->increase_temp Slow / Incomplete Reaction protocol2 Alternative Strategy: Try Protocol 2 (Reductive Amination) check_tlc->protocol2 No Reaction / Complex Mixture success Success! Purify Product check_tlc->success Complete Reaction change_base Stronger Base? (e.g., Cs2CO3, NaH) increase_temp->change_base change_halide More Reactive Halide? (e.g., R-I) change_base->change_halide change_halide->protocol1 Re-run protocol2->success failure Consult Literature for Advanced Methods (e.g., Buchwald-Hartwig) protocol2->failure

Caption: Decision workflow for optimizing N-alkylation conditions.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently reactive alkyl halide. 2. Base is too weak or not fully dissolved. 3. Temperature is too low. 4. Steric hindrance from the ortho-methyl group.1. Switch from alkyl chloride/bromide to the corresponding iodide. 2. Use a stronger or more soluble base (e.g., Cs₂CO₃). Ensure base is finely powdered. 3. Increase reaction temperature in 20°C increments. 4. Consider alternative methods like Reductive Amination or Buchwald-Hartwig amination which can be less sensitive to sterics.[14]
Di-alkylation Product Observed 1. Mono-alkylated product is more nucleophilic than the starting aniline. 2. Reaction run for too long or at too high a temperature. 3. Stoichiometry of reagents.1. Use an excess of the starting aniline (e.g., 1.5 to 2.0 equivalents) relative to the alkyl halide. 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 3. Ensure alkyl halide is not used in excess.
Complex Mixture of Products 1. Decomposition of starting materials or product at high temperature. 2. Unwanted side reactions (e.g., elimination for secondary/tertiary halides).1. Lower the reaction temperature and increase the reaction time. 2. Use a primary alkyl halide if possible. If a secondary alkyl group is required, Reductive Amination is a superior method.[5]

Conclusion

The N-alkylation of this compound is a readily achievable transformation that opens the door to a wide array of valuable derivatives for drug discovery and development. By understanding the underlying mechanisms and systematically choosing the appropriate alkylating agent, base, and solvent, researchers can effectively control the reaction outcome. Direct alkylation with halides and reductive amination with carbonyls represent two of the most robust and versatile strategies. This guide provides the foundational protocols and troubleshooting logic to facilitate the successful synthesis and optimization of these important chemical intermediates.

References

  • BenchChem (2025).
  • BenchChem (2025). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides. BenchChem Scientific.
  • National Center for Biotechnology Information (NCBI). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. PubMed Central.
  • National Center for Biotechnology Information (NCBI). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PubMed Central.
  • ResearchGate GmbH. N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst.
  • BenchChem (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. BenchChem Scientific.
  • ResearchGate GmbH. Alkylation of aniline over base zeolites.
  • BenchChem (2025). The Influence of N-Alkylation on the Properties of Aniline Derivatives: A Technical Guide. BenchChem Scientific.
  • ResearchGate GmbH. Mechanistic study. (a) Reaction of aniline with alkyl halide under the....
  • TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Trade Science Inc.
  • American Chemical Society (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
  • BenchChem (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. BenchChem Scientific.
  • Wikipedia. Buchwald–Hartwig amination.
  • ResearchGate GmbH. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
  • Vedantu. Explain the alkylation of aniline class 11 chemistry CBSE. Vedantu.
  • Organic Chemistry Portal.
  • National Center for Biotechnology Information (NCBI). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PubMed Central.
  • Synfacts (2024). N-Alkylation of Anilines with Primary Alcohols by MOF-Derived CoN Nanoparticles on N-Doped Carbon. Thieme.
  • Wikipedia. Reductive amination.
  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal.

Sources

Application Notes & Protocols: Utilizing 2-Amino-4-fluoro-6-methylbenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of 2-Amino-4-fluoro-6-methylbenzonitrile

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates several key features: an electron-donating primary amine, a strongly electron-withdrawing and coordinating nitrile group, a metabolically stabilizing fluorine atom, and a sterically influential methyl group. This unique combination makes it an attractive precursor for the synthesis of complex heterocyclic scaffolds, particularly kinase inhibitors and other targeted therapeutics.[1] The strategic incorporation of fluorine, for instance, is a well-established method in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability.[2][3]

Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[4] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have become indispensable for their reliability, functional group tolerance, and broad substrate scope.[5][6][7]

This guide provides an in-depth exploration of how to effectively utilize this compound in these key transformations. We will address two primary scenarios:

  • Direct Use as a Nucleophile: Leveraging the inherent primary amine for C-N bond formation via Buchwald-Hartwig amination.

  • Use as an Electrophile Precursor: A practical approach involving the introduction of a halide leaving group (e.g., bromine) onto the aromatic core to enable C-C bond-forming reactions like Suzuki and Sonogashira couplings.

Understanding the interplay between the substrate's functional groups and the catalytic cycle is paramount for successful execution. The amine and nitrile moieties can potentially coordinate to the palladium center, influencing catalyst activity. Therefore, careful selection of ligands, bases, and reaction conditions is not merely procedural but is central to achieving high efficiency and yield.

Buchwald-Hartwig Amination: Direct C-N Coupling with the Amine Nucleophile

The most direct application of this compound in cross-coupling is its use as the amine coupling partner in the Buchwald-Hartwig amination. This reaction forges a new aryl-nitrogen bond, providing access to a diverse range of substituted diarylamines.[6][8]

Causality and Mechanistic Insight

The Buchwald-Hartwig amination follows a well-established catalytic cycle.[9] The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[10] They promote both the oxidative addition and the reductive elimination steps while preventing the formation of inactive catalyst species. The use of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine without competing in side reactions.[11]

Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ ox_add Oxidative Addition pd0->ox_add pd2_complex L₂(Ar)(X)Pdᴵᴵ ox_add->pd2_complex lig_exchange Amine Coordination + Base pd2_complex->lig_exchange pd_amido L₂(Ar)(NHR')Pdᴵᴵ lig_exchange->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 product Ar-NHR' red_elim->product arx Ar-X arx->ox_add rnh2 R'-NH₂ rnh2->lig_exchange

Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Coupling of this compound with 4-Bromotoluene

This protocol provides a robust starting point for the N-arylation of the title compound.

Materials:

  • This compound (1.0 equiv)

  • 4-Bromotoluene (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) followed by anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Substrate Addition: Add 4-bromotoluene (1.2 equiv) to the mixture via syringe.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired diarylamine product.

Data Summary: Typical Conditions for Buchwald-Hartwig Amination
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Reference
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.4)Toluene100-11085-98[12]
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane10080-95[10]
Pd-G3-XPhos (1-2)(pre-catalyst)LHMDS (1.5)THF6590-99[11]

C-C Coupling via an Electrophilic Derivative

To utilize this compound in C-C bond-forming reactions like the Suzuki or Sonogashira couplings, it must first be converted into a suitable electrophile. This typically involves introducing a good leaving group, such as a halide (Br, I) or a triflate (-OTf), onto the aromatic ring. A regioselective bromination at the C5 position (para to the methyl group and ortho to the amine) is a common and practical strategy.

Protocol: Synthesis of 2-Amino-5-bromo-4-fluoro-6-methylbenzonitrile

Materials:

  • This compound (1.0 equiv)

  • N-Bromosuccinimide (NBS, 1.05 equiv)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound in acetonitrile at room temperature.

  • Add N-Bromosuccinimide portion-wise over 15 minutes. The reaction is often mildly exothermic.

  • Stir at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can often be used directly or purified by recrystallization or column chromatography.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is the palladium-catalyzed reaction between an organohalide and an organoboron compound, enabling the synthesis of biaryl structures.[13] It is a cornerstone of pharmaceutical synthesis due to its mild conditions and the commercial availability of a vast array of boronic acids.[14]

Causality and Mechanistic Insight

The Suzuki reaction mechanism involves three key steps:[15]

  • Oxidative Addition: A Pd(0) species inserts into the aryl-bromide bond of our brominated substrate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. The base is crucial for activating the organoboron reagent to form a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 L₂Pd⁰ ox_add Oxidative Addition pd0->ox_add pd2_complex L₂(Ar¹)(Br)Pdᴵᴵ ox_add->pd2_complex transmetal Transmetalation (Base) pd2_complex->transmetal pd_biaryl L₂(Ar¹)(Ar²)Pdᴵᴵ transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 product Ar¹-Ar² red_elim->product ar1br Ar¹-Br ar1br->ox_add ar2b Ar²B(OH)₂ ar2b->transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki Coupling of 2-Amino-5-bromo-4-fluoro-6-methylbenzonitrile

Materials:

  • 2-Amino-5-bromo-4-fluoro-6-methylbenzonitrile (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 3 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Reaction vessel, inert atmosphere

Procedure:

  • Setup: To a reaction vessel, add 2-Amino-5-bromo-4-fluoro-6-methylbenzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), PdCl₂(dppf) (3 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon). Add the degassed dioxane/water solvent mixture.

  • Reaction: Heat the mixture to 80-90 °C with stirring for 2-8 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired biaryl compound.[16]

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction couples terminal alkynes with aryl halides to produce substituted alkynes, which are valuable intermediates and structural motifs.[7] The classic protocol uses a dual catalyst system of palladium and copper(I).[17]

Causality and Mechanistic Insight

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling (oxidative addition, reductive elimination). The copper cycle's role is to form a copper(I) acetylide intermediate, which is more reactive. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkyne group to the palladium center. A base, typically an amine like triethylamine or piperidine, is required to deprotonate the terminal alkyne and serve as the solvent.

Sonogashira_Workflow cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd⁰L₂ pd2_aryl Ar-Pdᴵᴵ-X (L₂) pd0->pd2_aryl Oxidative Addition pd2_alkyne Ar-Pdᴵᴵ-C≡CR (L₂) pd2_aryl->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd2_alkyne->product cu_x Cu-X cu_acetylide Cu-C≡CR cu_x->cu_acetylide Base cu_acetylide->cu_x Transmetalation ar_x Ar-X ar_x->pd0 alkyne H-C≡CR alkyne->cu_x

Caption: Interconnected Pd/Cu catalytic cycles in the Sonogashira reaction.
Protocol: Sonogashira Coupling of 2-Amino-5-bromo-4-fluoro-6-methylbenzonitrile

Materials:

  • 2-Amino-5-bromo-4-fluoro-6-methylbenzonitrile (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene, 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Reaction vessel, inert atmosphere

Procedure:

  • Setup: To a Schlenk flask under an inert atmosphere, add 2-Amino-5-bromo-4-fluoro-6-methylbenzonitrile (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Solvent and Reagents: Add anhydrous THF and anhydrous triethylamine (as both base and co-solvent, typically a 2:1 to 5:1 THF:Et₃N ratio). Degas the solution with argon for 15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (typically 2-16 hours), as monitored by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[18]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalystUse a pre-catalyst; ensure anhydrous/anaerobic conditions; check age/quality of Pd source and ligands.
Insufficiently strong base (Suzuki)Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄).
Poor quality of boronic acidUse fresh boronic acid; consider using the corresponding boronate ester.
Side Product Formation Homocoupling of boronic acid (Suzuki)Ensure rigorous deoxygenation of solvents.
Homocoupling of alkyne (Sonogashira)Run the reaction under strict anaerobic conditions; consider a copper-free protocol.[19]
Catalyst Decomposition Reaction temperature too highLower the reaction temperature and extend the reaction time.
Presence of catalyst poisonsPurify starting materials; ensure reagents are free of interfering functional groups.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • Li, J., et al. (2018). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source. Organic & Biomolecular Chemistry. [Link]
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Kumar, A., & Kumar, V. (2016). One-step synthesis of quinolines via palladium-catalyzed cross-coupling of cyclopropanols with unprotected ortho-bromoanilines.
  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
  • Wikipedia.
  • Takeda, S., et al. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction. Organic Letters. [Link]
  • Takeda, S., et al. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction. PubMed. [Link]
  • LibreTexts Chemistry. Pd-Catalyzed Cross Coupling Reactions. [Link]
  • Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions.
  • Wikipedia. Cross-coupling reaction. [Link]
  • MySkinRecipes. This compound. [Link]
  • LibreTexts Chemistry.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Nolan, S. P., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal. [Link]
  • Cetinkaya, B., et al. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]
  • Qing, F.-L., & Shen, X. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
  • Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]
  • SynArchive. Mizoroki-Heck Reaction. [Link]
  • Biscoe, M. R., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Yao, J., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH. [Link]
  • LibreTexts Chemistry. Suzuki-Miyaura Coupling. [Link]
  • Zeglis, B. M., et al. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry. [Link]
  • Guiry, P. J., & Kelleher, P. G. (2010). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]
  • Baati, R., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
  • Sharma, P., & Kumar, A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • Mykhailiuk, P. K. (2020). Utilization of fluorinated α-amino acids in small molecule drug design.
  • Karami, K., et al. (2013). Palladium-Catalyzed Mizoroki-Heck Type Reaction with Aryl Trialkoxysilanes Using Hyrazone Ligands.
  • Al-Masri, O. A., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.
  • Fareghi-Alamdari, R., et al. (2024). Recent advances on Pd schiff base catalysts in suzuki-miyaura cross-coupling reaction: A review. OUCI. [Link]
  • Alonso, F., & Moglie, Y. (2020). Advances in Cross-Coupling Reactions. PMC - NIH. [Link]
  • Soloshonok, V. A., & Sorochinsky, A. E. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

Sources

Application Notes and Protocols for the Sandmeyer Cyanation of Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sandmeyer reaction stands as a cornerstone transformation in synthetic organic chemistry, offering a reliable method to convert primary aromatic amines into a diverse array of functional groups.[1][2][3] Discovered in 1884 by Traugott Sandmeyer, this reaction proceeds via the formation of a diazonium salt intermediate, which is subsequently displaced by a nucleophile in the presence of a copper(I) catalyst.[4][5] Among its many applications, the cyanation of aromatic rings is particularly valuable, providing access to benzonitriles which are key precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][6]

This application note provides a detailed experimental procedure for the Sandmeyer reaction of aminobenzonitriles, focusing on the conversion of an amino group to a cyano group. This transformation is pivotal for synthesizing dicyanobenzene derivatives and other complex molecules where traditional nucleophilic aromatic substitution is challenging. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step protocols, and provide insights into troubleshooting and safety considerations critical for researchers, scientists, and drug development professionals.

Mechanistic Overview: A Radical-Nucleophilic Pathway

The Sandmeyer reaction is broadly classified as a radical-nucleophilic aromatic substitution (SRNAr).[4][5] The process is initiated by the diazotization of a primary aromatic amine. This involves the reaction of the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form a highly reactive diazonium salt.[6][7][]

The core of the Sandmeyer reaction is the subsequent copper(I)-catalyzed displacement of the diazonium group. The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[1][9] This transfer results in the formation of an aryl radical and the release of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward.[1][2] The aryl radical then reacts with the copper(II) species, now coordinated to the cyanide nucleophile, to yield the final benzonitrile product and regenerate the copper(I) catalyst, thus completing the catalytic cycle.[1] The detection of biaryl byproducts lends support to this radical mechanism.[4][5]

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Ar-NH2 Aminobenzonitrile Ar-N2+ Diazonium Salt Ar-NH2->Ar-N2+ NaNO₂, HCl 0-5 °C Ar• Aryl Radical + N₂ Ar-N2+->Ar• Cu(I)CN (SET) Ar-CN Dicyanobenzene Derivative Ar•->Ar-CN Cu(II)(CN)₂ Cu(I)CN Cu(I)CN Ar-CN->Cu(I)CN Regenerates Catalyst Cu(II)(CN)₂ Copper(II) Cyanide Complex

Caption: The two-step mechanism of the Sandmeyer reaction.

Experimental Protocols

This section outlines the detailed procedures for the Sandmeyer cyanation of an aminobenzonitrile. The protocol is divided into two primary stages: the diazotization of the starting material and the subsequent copper(I) cyanide-mediated cyanation.

Materials and Reagents
  • Aminobenzonitrile isomer (e.g., 4-aminobenzonitrile)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Deionized Water

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Ethyl Acetate or other suitable organic solvent

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Appropriate eluents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Protocol 1: Diazotization of Aminobenzonitrile

The stability of the diazonium salt is paramount for a successful Sandmeyer reaction. These salts are notoriously unstable and can be explosive in a dry, solid state. Therefore, the diazotization must be performed at low temperatures (0-5 °C), and the resulting diazonium salt solution should be used immediately without isolation.[10][11]

  • Preparation of Amine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend one equivalent of the chosen aminobenzonitrile in a mixture of concentrated hydrochloric acid and water. The acid is crucial for forming the amine hydrochloride salt, which is more soluble and reactive.

  • Cooling: Immerse the flask in an ice-salt bath to cool the reaction mixture to between 0 and 5 °C.[11][12] Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts and tar.[10][11]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve a slight excess (1.05-1.1 equivalents) of sodium nitrite in cold deionized water. Pre-cooling this solution is essential.[12]

  • Diazotization: Add the cold sodium nitrite solution dropwise to the stirred amine suspension over a period of 30-60 minutes. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 5 °C.[11]

  • Completion Check: After the complete addition of the nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes.[13][11] To confirm the completion of the diazotization, test for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates that the reaction is complete.[10][14]

  • Immediate Use: The resulting cold diazonium salt solution is now ready for the subsequent Sandmeyer reaction. It is imperative to proceed to the next step without delay.[10][12]

Protocol 2: Sandmeyer Cyanation

The success of this step hinges on the careful addition of the diazonium salt to the copper(I) cyanide solution.

  • Preparation of Copper(I) Cyanide Solution: In a separate large flask, prepare a solution of copper(I) cyanide. CuCN is often dissolved in a solution of sodium or potassium cyanide to form a soluble complex, [Cu(CN)₂]⁻, which is the active catalytic species.[12][15] Cool this solution to 0-5 °C in an ice bath.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Protocol 1 to the vigorously stirred copper(I) cyanide solution.[12] The addition should be controlled to manage the evolution of nitrogen gas, which can be vigorous.[10]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature.[13][12] In some cases, gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion, which is indicated by the cessation of nitrogen gas evolution.[13]

Protocol 3: Work-up and Purification

The work-up procedure is designed to isolate and purify the desired dicyanobenzene product.

  • Quenching and Neutralization: Pour the cooled reaction mixture onto crushed ice. If the solution is acidic, carefully neutralize it with a base such as a sodium bicarbonate solution to precipitate the crude product.[13]

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent like ethyl acetate or dichloromethane.[12] Perform multiple extractions to ensure complete recovery.

  • Washing: Combine the organic layers and wash them sequentially with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[12] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically purified by recrystallization or column chromatography on silica gel to yield the pure dicyanobenzene derivative.[13][12]

Sandmeyer_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine_Sol Dissolve Aminobenzonitrile in HCl Cool_Amine Cool Amine Solution to 0-5 °C Amine_Sol->Cool_Amine Diazotization Slowly Add NaNO₂ to Amine Solution (Maintain 0-5 °C) Cool_Amine->Diazotization Nitrite_Sol Prepare Cold NaNO₂ Solution Nitrite_Sol->Diazotization CuCN_Sol Prepare Cold CuCN/NaCN Solution Sandmeyer Slowly Add Diazonium Salt to CuCN Solution CuCN_Sol->Sandmeyer Diazotization->Sandmeyer Warm Warm to RT or Heat Gently Sandmeyer->Warm Quench Quench on Ice & Neutralize Warm->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash, Dry, and Concentrate Extract->Wash_Dry Purify Purify by Chromatography/Recrystallization Wash_Dry->Purify

Caption: General experimental workflow for the Sandmeyer reaction.

Data Presentation: Representative Reaction Parameters

The following table provides a summary of typical quantitative parameters for the Sandmeyer cyanation of an aminobenzonitrile. These values should serve as a starting point and may require optimization depending on the specific substrate and scale.

ParameterValueRationale
Aminobenzonitrile 1.0 eqLimiting reagent
Concentrated HCl 2.5 - 3.0 eqEnsures formation of the amine salt and provides an acidic medium for diazotization.
**Sodium Nitrite (NaNO₂) **1.05 - 1.1 eqA slight excess ensures complete diazotization.
Copper(I) Cyanide (CuCN) 1.2 - 1.5 eqA stoichiometric amount is often used to ensure good reactivity.[5]
Sodium Cyanide (NaCN) 1.2 - 1.5 eqSolubilizes the CuCN catalyst.
Diazotization Temperature 0 - 5 °CCritical for the stability of the diazonium salt.[16]
Sandmeyer Temperature 0 °C to 60 °CInitial addition is at low temperature, followed by warming to complete the reaction.[13][12]
Reaction Time 1 - 3 hoursMonitored by the cessation of N₂ evolution.

Troubleshooting and Field-Proven Insights

Even with a well-defined protocol, the Sandmeyer reaction can present challenges. Below are common issues and expert recommendations for troubleshooting.

IssueLikely Cause(s)Troubleshooting Steps
Low Yield - Incomplete Diazotization: Insufficient nitrous acid or reaction time. - Diazonium Salt Decomposition: Temperature exceeded 5 °C during diazotization.[10] - Inactive Catalyst: Oxidation of Cu(I) to Cu(II).- Test for excess nitrous acid with starch-iodide paper.[10] - Ensure strict temperature control with an efficient cooling bath.[11] - Use freshly prepared or high-purity copper(I) cyanide.
Formation of Dark, Tarry Byproducts - Elevated Temperatures: Leads to decomposition and radical side reactions.[11] - Incorrect pH: Can promote side reactions.- Maintain rigorous temperature control throughout the process. - Ensure the reaction medium remains acidic during diazotization.
Formation of Colored Precipitate (Azo Compound) - Coupling of Diazonium Salt: The diazonium salt couples with unreacted amine or other electron-rich species.[10]- Ensure efficient and rapid conversion of the diazonium salt in the Sandmeyer step. - Maintain a low concentration of unreacted amine by ensuring complete diazotization.

Safety Considerations: A Self-Validating System

The protocols for the Sandmeyer reaction are designed with inherent safety checks, but adherence to these is non-negotiable.

  • Toxicity of Reagents: Both copper(I) cyanide and sodium/potassium cyanide are highly toxic.[10] All manipulations involving these reagents must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. A cyanide safety plan should be in place.

  • Diazonium Salt Instability: This is the most significant hazard. Never isolate diazonium salts in a dry state as they are shock-sensitive and can detonate. Always keep them in a cold aqueous solution and use them immediately after preparation.

  • Exothermic Nature and Gas Evolution: The reaction is exothermic and produces a large volume of nitrogen gas.[10] Ensure the reaction vessel is adequately vented to prevent pressure buildup, and control the rate of reagent addition to manage the reaction's temperature and rate of gas evolution.

  • Quenching: Any residual diazotizing agent (nitrous acid) can be safely quenched with a solution of sulfamic acid or urea before work-up and disposal.[13]

By strictly controlling the temperature, monitoring for the completion of diazotization, and proceeding immediately to the Sandmeyer step, the protocol builds in checks to minimize the concentration of the unstable diazonium intermediate at any given time, thus ensuring a safer and more reliable experimental outcome.

References

  • Wikipedia. Sandmeyer reaction. [Link]
  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]
  • Chemistry Notes.
  • ZoomOrgo. Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. Published November 28, 2025. [Link]
  • Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]
  • Pharmaguideline.
  • Google Patents.
  • Organic Chemistry Portal.
  • ACS Publications.
  • ResearchGate.
  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
  • University of Toronto Scarborough.
  • Organic Syntheses. Organic Syntheses Procedure. [Link]
  • American Chemical Society.
  • YouTube. Sandmeyer Reaction - experimental procedure and set up. Published January 2, 2025. [Link]
  • IRIS-AperTO. Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. [Link]
  • ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development. [Link]
  • OrgoSolver. Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). [Link]
  • L.S.College, Muzaffarpur. Sandmeyer reaction. Published September 24, 2020. [Link]
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Published December 3, 2018. [Link]
  • L.S.College, Muzaffarpur. Sandmeyer reaction. Published January 21, 2022. [Link]
  • ResearchGate. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Published August 7, 2025. [Link]
  • Semantic Scholar. [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Published October 26, 2004. [Link]
  • ResearchGate. Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Published August 6, 2025. [Link]
  • JoVE. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Published April 30, 2023. [Link]
  • Allen. Write a note on Sandmeyer reaction. [Link]
  • Reddit. Sandmeyer type reaction troubleshoot : r/Chempros. Published July 26, 2024. [Link]
  • Reddit. Troubleshooting a Sandmeyer reaction : r/chemistry. Published April 26, 2019. [Link]
  • Google Patents.
  • Common Organic Chemistry. Sandmeyer Reaction (Ar-NH2 to Ar-Br). [Link]
  • Chad's Prep®. The Sandmeyer Reactions. [Link]
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

Sources

analytical methods for 2-Amino-4-fluoro-6-methylbenzonitrile characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 2-Amino-4-fluoro-6-methylbenzonitrile

Introduction

This compound is a substituted aromatic nitrile that serves as a key building block and intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The precise arrangement of its functional groups—an amine, a nitrile, a fluorine atom, and a methyl group—makes it a versatile precursor for creating targeted molecular architectures. The introduction of fluorine, for instance, can significantly enhance properties like metabolic stability, lipophilicity, and binding affinity in the final active ingredient[1].

Given its role as a foundational intermediate, the purity and structural integrity of this compound are paramount. Any impurities, isomers, or structural deviations can propagate through a synthetic route, leading to final products with diminished efficacy, altered safety profiles, or significant manufacturing challenges[2][3]. Therefore, a robust, multi-technique analytical approach is not merely a quality control measure but a critical component of successful drug development and chemical manufacturing.

This guide provides a detailed framework of validated analytical methods for the comprehensive characterization of this compound. It moves beyond simple procedural lists to explain the scientific rationale behind the choice of each technique, offering field-proven protocols and data interpretation insights for researchers, analytical scientists, and quality assurance professionals. The methods described herein are designed to work in concert, providing an orthogonal and self-validating system for identity, purity, and quality assessment.

Physicochemical Properties and Specifications

A foundational step in any analytical protocol is understanding the basic properties of the analyte. These data inform sample preparation, method selection, and expected outcomes.

PropertyValue
IUPAC Name This compound
CAS Number 188355-69-3
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol [4]
Appearance Typically an off-white to yellow or brown solid
Melting Point 91°C to 93°C[5] (for the related 2-amino-4-methylbenzonitrile)
Solubility Soluble in organic solvents like Methanol, Acetonitrile, Dichloromethane, DMSO

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates by separating the main compound from any related substances, starting materials, or degradation products.[2][6]

High-Performance Liquid Chromatography (HPLC) for Potency Assay and Purity

Principle of Causality: Reversed-phase HPLC (RP-HPLC) is the premier method for purity analysis of moderately polar, non-volatile organic compounds. Separation is driven by the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The fluorinated benzonitrile structure imparts moderate polarity, making it ideally suited for this technique. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted with optimal peak shape.

Experimental Protocol: RP-HPLC

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of Acetonitrile and Water (diluent) to a final concentration of 0.5 mg/mL in a 20 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/UV detector is required.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent resolving power and retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks by suppressing silanol interactions and ensuring consistent ionization of the amino group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient Elution 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 20% B; 18.1-25 min: 20% BA shallow gradient ensures resolution of closely eluting impurities, followed by a wash and re-equilibration step.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 5 µLA small volume prevents column overloading and peak distortion.
Detector Diode Array Detector (DAD) or UVMonitor at 254 nm (common for aromatics) and 220 nm (for general organic compounds). Purity analysis should be performed at a wavelength where all potential impurities have some absorbance.
  • Data Analysis & System Suitability:

    • Assay Calculation: Quantify against a qualified reference standard of known purity.

    • Purity Determination: Use the area percentage method. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle of Causality: GC-MS is a powerful hybrid technique for separating and identifying volatile and semi-volatile organic compounds. It is particularly effective for detecting residual solvents and volatile synthetic by-products that may not be visible by HPLC. The compound is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted molecules, providing a unique "fingerprint" for definitive identification.[7]

Experimental Protocol: GC-MS

  • Sample Preparation:

    • Dissolve approximately 5 mg of the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a GC vial.

    • For this analyte, derivatization is generally not required due to its expected volatility.[8]

  • Instrumentation & Conditions:

    • A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole) with an Electron Ionization (EI) source.

ParameterRecommended ConditionRationale
GC Column DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA nonpolar 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-polar and nonpolar analytes.[9]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)The initial hold allows for solvent elution, while the ramp separates compounds based on boiling point. The final hold ensures all components are eluted.
Injector Split/Splitless, 250 °C, Split ratio 20:1A split injection prevents column overloading and is appropriate for a purity assessment of the main component.
MS Source Temp. 230 °CStandard temperature to ensure efficient ionization.
MS Quad Temp. 150 °CStandard temperature for quadrupole stability.
Ionization Mode Electron Ionization (EI) at 70 eVStandard hard ionization technique that produces reproducible, library-searchable fragmentation patterns.[7]
Mass Scan Range m/z 40 - 450A wide scan range captures low-mass fragments as well as the molecular ion.
  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) to assess purity and detect impurity peaks.

    • Analyze the mass spectrum of the main peak to confirm the molecular ion (expected at m/z 150) and its characteristic fragmentation pattern.

    • Identify impurity peaks by comparing their mass spectra against standard libraries (e.g., NIST).

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide definitive confirmation of the molecule's covalent structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR is the most powerful tool for unambiguous structural determination. It probes the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F). By analyzing chemical shifts, coupling constants, and integrations, the precise connectivity of atoms in the molecule can be established.[2][10] For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Instrumentation:

    • A 400 MHz or higher field NMR spectrometer.

  • Expected Spectral Data: The predicted NMR data provides a benchmark for structural confirmation.

¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm)MultiplicityIntegrationAssignment
Aromatic CH~6.5 - 6.7Doublet (d)1HH-5
Aromatic CH~6.4 - 6.6Doublet (d)1HH-3
Amine NH₂~4.5 (broad)Singlet (s)2H-NH₂
Methyl CH₃~2.4Singlet (s)3H-CH₃
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm)Assignment
Aromatic C-F~160-165 (d, ¹JCF ≈ 250 Hz)C-4
Aromatic C-NH₂~150-155C-2
Aromatic C-CH₃~140-145C-6
Nitrile C≡N~117-C≡N
Aromatic CH~110-120C-3, C-5
Aromatic C-CN~100-105C-1
Methyl CH₃~20-25-CH₃
  • ¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing further confirmation of the fluorine's position.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Causality: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and reliable technique for confirming the presence of key groups like amines, nitriles, and aromatic rings.[10][11]

Experimental Protocol: FTIR

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation:

    • A standard FTIR spectrometer. Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchMethyl (-CH₃)
2230 - 2210C≡N StretchNitrile (-C≡N)
1620 - 1580C=C StretchAromatic Ring
1300 - 1100C-F StretchAryl-Fluoride

Thermal Analysis for Physical Characterization

Differential Scanning Calorimetry (DSC)

Principle of Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, it provides a precise melting point (Tₘ), which is a key physical constant. According to the van't Hoff equation, impurities depress and broaden the melting endotherm. Therefore, DSC serves as a powerful tool for purity assessment of the bulk material, complementing chromatographic methods.[3] This method is suitable for substances with a purity of >98.5%.[3]

Experimental Protocol: DSC

  • Sample Preparation:

    • Accurately weigh 2-4 mg of the sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent sublimation.

  • Instrumentation & Conditions:

ParameterRecommended Condition
Heating Rate 10 °C/min
Temperature Range 25 °C to 120 °C (or ~25°C above expected melting point)
Atmosphere Nitrogen purge at 50 mL/min
  • Data Analysis:

    • Determine the onset and peak temperature of the melting endotherm. A sharp peak is indicative of high purity.

    • Specialized software can be used to calculate purity based on the shape of the melting peak, though this requires a eutectic system where the impurity is soluble in the melt but not the solid.[3]

Integrated Analytical Workflow

G cluster_0 PART 1: Identity & Structure Confirmation cluster_1 PART 2: Purity & Impurity Profile cluster_2 PART 3: Physical Properties & Final QC cluster_3 PART 4: Final Report NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC HPLC-UV/DAD (Assay, Purity) NMR->HPLC COA Certificate of Analysis NMR->COA MS Mass Spectrometry (GC-MS or LC-MS) MS->HPLC MS->COA FTIR FTIR Spectroscopy FTIR->HPLC FTIR->COA GCMS GC-MS (Volatile Impurities) HPLC->GCMS HPLC->COA DSC DSC (Melting Point, Purity Check) GCMS->DSC GCMS->COA DSC->COA

Sources

19F NMR spectroscopy of 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to ¹⁹F NMR Spectroscopy: Characterizing 2-Amino-4-fluoro-6-methylbenzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the application of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for the characterization of this compound. This compound serves as a representative model for the analysis of fluorinated small molecules critical to the pharmaceutical and agrochemical industries. We delve into the fundamental principles of ¹⁹F NMR, present a robust, step-by-step experimental protocol, and offer insights into spectral interpretation and data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of ¹⁹F NMR for structural elucidation, purity assessment, and interaction studies of fluorinated compounds.

Introduction: The Unique Advantages of ¹⁹F NMR in Chemical R&D

Fluorine has become a vital element in modern medicinal chemistry and materials science.[1][2] Its strategic incorporation into molecular scaffolds can significantly enhance critical properties such as metabolic stability, binding affinity, and lipophilicity.[3][4] Consequently, a robust analytical method to characterize these fluorinated molecules is paramount.

Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as an indispensable tool for this purpose.[5][6] The ¹⁹F nucleus possesses several advantageous properties for NMR analysis:

  • 100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is 100% naturally abundant, providing maximum signal for a given sample concentration.[7]

  • High Sensitivity: With a spin of 1/2 and a high gyromagnetic ratio, the ¹⁹F nucleus is nearly as sensitive as ¹H (83% receptive), enabling the analysis of low-concentration samples.[8][9]

  • Wide Chemical Shift Range: The chemical shift range for ¹⁹F is exceptionally broad, spanning over 800 ppm.[7][10] This vast dispersion minimizes the likelihood of signal overlap, even in complex mixtures, and makes the chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[8][11]

  • "Clean" Background: Since fluorine is virtually absent from biological systems, ¹⁹F NMR offers a clear analytical window free from endogenous background signals, which is particularly useful in metabolism and in-cell studies.[8][12]

This guide focuses on This compound , a substituted aromatic compound that embodies the structural motifs commonly found in drug candidates and functional materials. Understanding its ¹⁹F NMR signature provides a blueprint for analyzing a wide array of similar fluorinated molecules.

Foundational Principles: Understanding the ¹⁹F NMR Spectrum

A deep understanding of the parameters derived from an ¹⁹F NMR spectrum is crucial for accurate structural interpretation.

Chemical Shift (δ)

The ¹⁹F chemical shift is highly sensitive to the electronic environment surrounding the fluorine nucleus.[5] Electron-withdrawing groups deshield the nucleus, causing a downfield shift (more positive or less negative ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (more negative ppm values).[13] This sensitivity allows ¹⁹F NMR to be a powerful probe for studying molecular interactions, conformational changes, and binding events. For fluorinated aromatic compounds, the chemical shifts typically appear between -110 and -180 ppm relative to the standard reference, CFCl₃.[14]

Spin-Spin (J) Coupling

The ¹⁹F nucleus couples with other magnetically active nuclei (like ¹H, ¹³C, ³¹P, or other ¹⁹F nuclei) through chemical bonds, a phenomenon known as J-coupling or scalar coupling.[15] This interaction splits the NMR signal into a multiplet, and the spacing between the lines of the multiplet is the coupling constant (J), measured in Hertz (Hz).

  • Heteronuclear Coupling (¹⁹F-¹H): Coupling between fluorine and hydrogen is commonly observed. The magnitude of the J-coupling constant depends on the number of bonds separating the nuclei:

    • ²JFH (geminal): ~50 Hz[10]

    • ³JFH (vicinal): 0–30 Hz

    • ⁴JFH (long-range): 0–5 Hz[15]

  • Homonuclear Coupling (¹⁹F-¹⁹F): In polyfluorinated compounds, coupling between different fluorine nuclei can be observed and is often much larger than ¹H-¹H couplings, sometimes extending over many bonds.[10][16]

Analyzing the multiplicity and coupling constants provides definitive information about the connectivity of atoms within a molecule.[17]

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

This section provides a detailed, self-validating workflow for the analysis of this compound.

G Figure 1: Experimental Workflow for ¹⁹F NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh ~10-20 mg of this compound B 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, Acetone-d₆) A->B C 3. Add internal standard (e.g., CFCl₃ or TFA) B->C D 4. Transfer to NMR tube & filter if necessary C->D E 5. Insert sample & lock/shim spectrometer D->E F 6. Set up ¹⁹F NMR experiment (zgfhigqn pulse sequence) E->F G 7. Define acquisition parameters (Spectral width, relaxation delay) F->G H 8. Acquire Free Induction Decay (FID) G->H I 9. Apply Fourier Transform to FID H->I J 10. Phase & baseline correct spectrum I->J K 11. Reference chemical shift to internal standard J->K L 12. Integrate signal & analyze coupling patterns K->L

Caption: A streamlined workflow from sample preparation to final data analysis.

Materials and Reagents
  • Analyte: this compound

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆ of high purity (≥99.8% D). The choice depends on sample solubility.[18]

  • Internal Standard: Trifluoroacetic acid (TFA) or another suitable standard with a known chemical shift.[14][19]

  • Equipment: NMR tubes (e.g., 5 mm diameter), volumetric flasks, pipettes, filter (if solids are present).

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[20]

  • Solubilization: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[18][20] Gently swirl or vortex to ensure complete dissolution. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[18]

  • Adding the Standard: For accurate chemical shift referencing, an internal standard is recommended. A small, known amount of a reference compound like Trifluoroacetic acid (TFA, δ ≈ -76.55 ppm) can be added.[19] Causality Note: Using an internal standard corrects for variations in magnetic field strength and ensures data is comparable across different experiments and instruments.[21]

  • Transfer to NMR Tube: Carefully transfer the final solution into a high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[20]

Instrumentation and Data Acquisition

These parameters are based on a typical 400-600 MHz NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal from the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. Trustworthiness Check: Good shimming is critical for achieving sharp lineshapes and resolving fine coupling patterns.

  • Experiment Selection: Select a standard 1D ¹⁹F experiment, often with ¹H decoupling. A common pulse sequence is zgfhigqn (Bruker), which utilizes inverse-gated decoupling to suppress the nuclear Overhauser effect (NOE) for more accurate quantification.[17][22]

  • Acquisition Parameter Optimization: Set the key parameters as outlined in the table below.

ParameterRecommended ValueRationale & Expert Insight
Spectrometer Frequency 376 MHz (on a 400 MHz ¹H system)The ¹⁹F frequency is specific to the magnet's field strength.
Spectral Width (SW) ~200 ppm (~75 kHz)Must be wide enough to encompass the signal of interest and the reference. The broad range of ¹⁹F shifts necessitates a wider SW than for ¹H NMR.[10][22]
Transmitter Offset (O1p) Centered on the region of interestPlace the transmitter frequency near the expected resonance (~ -110 to -120 ppm for Ar-F) to ensure uniform excitation.
Pulse Angle (p1) 30-45° (or 90°)A 90° pulse gives maximum signal per scan.[22] A smaller flip angle (e.g., 30°) can be used with a shorter relaxation delay to acquire more scans in less time if quantification is not the primary goal.
Relaxation Delay (d1) 10-20 s¹⁹F nuclei can have long relaxation times (T1). For accurate quantitative analysis (integration), a delay of at least 5 x T1 is crucial to allow for full magnetization recovery.[17][22]
Number of Scans (ns) 32-128Dependent on sample concentration. The high sensitivity of ¹⁹F often requires fewer scans than a ¹³C experiment.[22]
Acquisition Time (aq) 2-4 sDetermines the digital resolution. Longer is better but must be balanced with the total experiment time.

Data Processing and Spectral Interpretation

Processing the FID
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum via a Fourier Transform.

  • Phasing and Baseline Correction: The spectrum must be manually or automatically phased to ensure all peaks are in pure absorption mode. A polynomial baseline correction is then applied to produce a flat baseline.

Interpreting the Spectrum of this compound

Structure and Expected Interactions:

G Figure 2: Key J-Coupling Interactions mol H_Me H_3 H_5 F_4 F_4->H_Me ⁴J_HF (long-range) F_4->H_3 ³J_HF (meta) F_4->H_5 ³J_HF (meta)

Caption: Predicted couplings between the fluorine atom and nearby protons.

ParameterPredicted ValueStructural Rationale
Chemical Shift (δ) -110 to -125 ppmThe fluorine is attached to an aromatic ring. The electron-donating amino (-NH₂) and methyl (-CH₃) groups will cause an upfield (more negative) shift compared to fluorobenzene (-113.15 ppm[19]), while the electron-withdrawing nitrile (-CN) group will have a deshielding effect. The net effect of these substituents determines the final position.
Multiplicity Triplet of Quartets (tq) or Doublet of Doublets of Quartets (ddq)The primary splitting pattern arises from coupling to neighboring protons. ³J_HF (meta-coupling): The fluorine at position 4 will couple to the protons at positions 3 and 5. If these couplings are similar, they will produce a triplet. ⁴J_HF (long-range coupling): The fluorine will also couple to the three equivalent protons of the methyl (-CH₃) group, splitting the signal into a quartet.
Coupling Constants (J) ³J_HF ≈ 5-10 Hz⁴J_HF ≈ 1-3 HzMeta H-F couplings in aromatic systems are typically in this range.[10] Long-range couplings are generally smaller.[15]

Final Predicted Spectrum: The ¹⁹F NMR spectrum of this compound is expected to show a single resonance pattern (a triplet of quartets) in the aromatic fluorine region. The precise chemical shift provides a sensitive fingerprint of the molecule's electronic structure.

Applications in Drug Discovery and Development

The protocol and principles described here are directly applicable to key stages of the drug discovery pipeline.

G Figure 3: Role of ¹⁹F NMR in Drug Discovery cluster_logic Figure 3: Role of ¹⁹F NMR in Drug Discovery A Fluorinated Fragment Library C ¹⁹F NMR Screening A->C B Target Protein / Biomolecule B->C D Observe changes in ¹⁹F signal: - Chemical Shift Perturbation - Line Broadening - Relaxation Changes C->D E Identify 'Hits' (Binding Fragments) D->E F Determine Binding Affinity (Kd) E->F G Guide Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

Caption: Logical flow of a fragment-based screen using ¹⁹F NMR.

  • Fragment-Based Drug Discovery (FBDD): ¹⁹F NMR is a premier technique for FBDD. A library of small, fluorinated molecules (fragments) can be screened against a biological target. Binding of a fragment to the target protein will alter its chemical environment, causing a measurable change in its ¹⁹F chemical shift or line broadening, allowing for rapid identification of hits.[23]

  • Purity and Identity Confirmation: As a primary characterization method, ¹⁹F NMR provides unambiguous confirmation of the identity and purity of newly synthesized fluorinated compounds. The integral of the ¹⁹F signal relative to a certified reference material can be used for quantitative NMR (qNMR) to determine the exact concentration or purity of a sample.[14][22]

  • Metabolism Studies: When a fluorinated drug is metabolized, the structure changes, often leading to a new, distinct signal in the ¹⁹F NMR spectrum. This allows for the tracking of metabolic pathways and the identification of metabolites without the need for radiolabeling.[11][12]

Conclusion

¹⁹F NMR spectroscopy is a high-impact analytical technique that provides rich structural and environmental information with exceptional sensitivity and resolution. The detailed protocol for this compound presented here serves as a robust foundation for the analysis of a wide range of fluorinated molecules. By understanding the core principles and optimizing experimental parameters, researchers in drug discovery and chemical development can effectively use ¹⁹F NMR to accelerate their research, validate molecular structures, and gain deeper insights into molecular interactions.

References

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
  • UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants.
  • Dalvit, C., & Vulpetti, A. (2019). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate.
  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19.
  • UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). ¹⁹F NMR Reference Standards.
  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]
  • Griffin, J. M., et al. (2010). High-Resolution 19F MAS NMR Spectroscopy: Structural Disorder and Unusual J Couplings in a Fluorinated Hydroxy-Silicate. Journal of the American Chemical Society, 132(43), 15404–15416. [Link]
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. (Note: A direct link to the full text may require a subscription; a general search will locate the abstract and purchasing options.)
  • NMR Service. (n.d.). 19Flourine NMR.
  • Gee, C. T., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12768–12776. [Link]
  • Shishodia, S., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. SciSpace.
  • Yu, J. X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 70, 25-49. [Link]
  • Shishodia, S., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
  • J-J. Chen, et al. (2021).
  • Defense Technical Information Center. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research.
  • Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Organic & Biomolecular Chemistry, 19(30), 6549-6562. [Link]
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Western University, NMR Facility. (n.d.). NMR Sample Preparation.
  • Chen, L., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 28(14), 5364. [Link]
  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
  • Reddit. (2022). Preparation of Li,19-F, 31-P NMR samples.
  • Al-Sabbagh, S., et al. (2023). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Talanta, 252, 123821. [Link]
  • Idowu, T., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 22(10), 1734. [Link]
  • Kwan, E. E., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(15), 8013–8021. [Link]
  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
  • University of Connecticut Health. (n.d.). Fluorine labeling of proteins for NMR studies.
  • ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Amino-4-fluoro-6-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the development of robust High-Performance Liquid Chromatography (HPLC) methods for the purification of 2-Amino-4-fluoro-6-methylbenzonitrile derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery, necessitating high purity standards. This document outlines a strategic approach to method development, provides a detailed, adaptable protocol, and offers in-depth troubleshooting advice. The methodologies described are grounded in established chromatographic principles to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Purification

This compound and its derivatives represent a class of small molecules with significant potential as intermediates and building blocks in the synthesis of pharmacologically active compounds. The presence of the fluorinated aminobenzonitrile scaffold is a key feature in a variety of emerging therapeutic agents. As with any compound intended for biological screening or as a drug candidate, achieving high purity is paramount. Impurities, even at trace levels, can lead to erroneous biological data, side effects, and complications in downstream applications.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purification of such compounds due to its high resolution, reproducibility, and scalability.[1][2] This application note serves as a practical guide for researchers, scientists, and drug development professionals to develop efficient and effective HPLC purification protocols for this specific class of molecules.

Foundational Principles: Method Development Strategy

A well-designed method development strategy is crucial for achieving optimal separation and purity. For this compound derivatives, which are moderately polar, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.[2][3] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analytes are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column.

The following workflow outlines the key steps in developing a robust purification method:

MethodDevelopmentWorkflow cluster_scouting Phase 1: Initial Scouting cluster_optimization Phase 2: Method Optimization cluster_finalization Phase 3: Finalization & Scaling Scout_Column Select Column (e.g., C18) Scout_Solvent Choose Solvents (ACN/H2O, MeOH/H2O) Scout_Column->Scout_Solvent Initial Choice Scout_Gradient Run Generic Gradient Scout_Solvent->Scout_Gradient Broad Elution Opt_Gradient Optimize Gradient Profile Scout_Gradient->Opt_Gradient Refine Separation Opt_pH Adjust Mobile Phase pH Opt_Gradient->Opt_pH Improve Peak Shape Opt_Flow Fine-tune Flow Rate Opt_pH->Opt_Flow Enhance Resolution Scale_Up Scale to Preparative Opt_Flow->Scale_Up Increase Throughput Validate Method Validation Scale_Up->Validate Ensure Robustness

Caption: Logical workflow for HPLC method development.

Column Selection: The Heart of the Separation

The choice of stationary phase is critical. For the target compounds, a C18 (octadecylsilane) column is the recommended starting point due to its versatility and wide applicability in reversed-phase chromatography.[4][5]

  • Rationale: The aromatic nature of the benzonitrile core and the presence of the methyl group impart sufficient hydrophobicity for retention on a C18 phase. The amino and fluoro groups add polarity, which allows for elution with a reasonable organic modifier concentration.

  • Alternative Considerations: For derivatives with significantly different polarities, other stationary phases can be considered. For instance, a pentafluorophenyl (PFP) phase can offer alternative selectivity for halogenated aromatic compounds due to specific dipole-dipole and π-π interactions.[6]

Mobile Phase Selection and Optimization

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices.

    • Acetonitrile is generally preferred as a starting point due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Methanol can offer different selectivity and is a viable alternative if ACN does not provide the desired separation.

  • Aqueous Component: HPLC-grade water is essential. To control the ionization state of the basic amino group and improve peak shape, an acidic modifier is highly recommended.[7]

    • Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is a common choice. It acts as an ion-pairing agent, masking silanol interactions and protonating the amino group, which generally leads to sharper peaks.

    • Formic acid (FA) at 0.1% (v/v) is another excellent option, especially if the purified fractions are to be analyzed by mass spectrometry (MS), as it is more MS-friendly than TFA.[8]

Gradient Elution: The Key to Resolving Complex Mixtures

For purification, a gradient elution, where the concentration of the organic modifier is increased over time, is almost always necessary to achieve good separation of the target compound from impurities with varying polarities.

A typical scouting gradient would be a linear ramp from a low to a high percentage of the organic modifier (e.g., 5% to 95% ACN over 20 minutes). The retention time of the target compound in this initial run will inform the design of a more focused gradient for optimal separation.

Generic HPLC Purification Protocol

This protocol provides a starting point for the purification of this compound derivatives. It should be adapted based on the results of the method development experiments.

Materials and Instrumentation
  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm for preparative scale).

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Additives: Trifluoroacetic acid (TFA) or formic acid (FA).

  • Sample: Crude this compound derivative dissolved in a suitable solvent (e.g., DMSO, or the initial mobile phase).

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or FA) in water.

    • Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.

    • Degas both mobile phases by sonication or helium sparging to prevent bubble formation in the pump.

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of a strong solvent like DMSO.

    • Crucial Tip: Whenever possible, dissolve the sample in the initial mobile phase composition to avoid peak distortion.[9] If a stronger solvent is necessary, inject the smallest possible volume.[10]

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or system.[10]

  • HPLC System Setup and Equilibration:

    • Install the preparative C18 column.

    • Set the detector wavelength. The benzonitrile chromophore typically absorbs strongly around 254 nm, which is a good starting point. For higher sensitivity, determine the λmax of the compound by running a UV spectrum.[5]

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.[11]

  • Purification Run (Example Gradient):

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.020.095.05.0
5.020.095.05.0
25.020.05.095.0
30.020.05.095.0
31.020.095.05.0
35.020.095.05.0
  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Collect fractions corresponding to the peak of the target compound.

  • Post-Purification:

    • Combine the pure fractions.

    • Analyze a small aliquot of the combined fractions by analytical HPLC to confirm purity.

    • Remove the HPLC solvents, typically by rotary evaporation or lyophilization.

Chiral Separation Considerations

If the this compound derivative is chiral, enantiomeric separation will be necessary. This requires a different approach:

  • Direct Method: Use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a wide range of compounds and are a good starting point.[12][13]

  • Indirect Method: Derivatize the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like C18).[14]

The direct method using a CSP is generally preferred due to its simplicity, as it avoids additional reaction and workup steps.[15] Method development for chiral separations involves screening different CSPs and mobile phases (often normal phase, but reversed-phase is also possible).

Troubleshooting Common HPLC Purification Issues

TroubleshootingFlowchart Start Problem Identified Problem_PeakShape Poor Peak Shape (Tailing/Fronting) Start->Problem_PeakShape Problem_Resolution Poor Resolution Start->Problem_Resolution Problem_Pressure High Backpressure Start->Problem_Pressure Problem_Retention Retention Time Drift Start->Problem_Retention Solution_PeakShape Check pH of mobile phase Ensure sample is dissolved in mobile phase Reduce injection volume/mass Problem_PeakShape->Solution_PeakShape Possible Causes Solution_Resolution Optimize gradient slope Try a different solvent (MeOH vs. ACN) Change column Problem_Resolution->Solution_Resolution Possible Causes Solution_Pressure Filter sample and mobile phase Check for system blockages Flush column Problem_Pressure->Solution_Pressure Possible Causes Solution_Retention Ensure proper column equilibration Check for pump malfunction Thermostat the column Problem_Retention->Solution_Retention Possible Causes

Caption: A flowchart for troubleshooting common HPLC issues.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column; Mass overload.Ensure mobile phase is sufficiently acidic (e.g., 0.1% TFA/FA) to protonate the amine. Reduce the amount of sample injected.[11]
Peak Fronting Sample solvent is stronger than the mobile phase; Column overload.Dissolve the sample in the initial mobile phase. If not possible, reduce the injection volume.[9]
Broad Peaks Low flow rate; Extra-column volume; Column degradation.Increase the flow rate. Check for loose fittings or long tubing between the column and detector. Replace the guard or main column.[11]
No/Low Recovery Compound is irreversibly adsorbed to the column; Compound is unstable in the mobile phase.Flush the column with a strong solvent. Try a different column chemistry (e.g., PFP). Ensure the mobile phase pH is appropriate for the compound's stability.
High Backpressure Clogged frit or column; Particulate matter in the sample or mobile phase.Always filter your sample and mobile phases.[10] Reverse flush the column (if permitted by the manufacturer).
Shifting Retention Times Inconsistent mobile phase composition; Temperature fluctuations; Insufficient equilibration.Ensure mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.[11] Allow for adequate column equilibration time between runs.

Conclusion

The successful purification of this compound derivatives by HPLC is an achievable goal through a systematic and logical approach to method development. By carefully selecting the column and mobile phase, optimizing the gradient profile, and adhering to best practices for sample preparation and system operation, researchers can consistently obtain high-purity compounds. This application note provides a solid foundation for these efforts, enabling the advancement of research and development in the pharmaceutical sciences.

References

  • Separation and determination of aromatic amines by reversed-phase HPLC.J-Stage, Analytical Sciences.[Link]
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.Taylor & Francis Online.[Link]
  • Troubleshooting and Performance Improvement for HPLC.Aurigene Pharmaceutical Services.[Link]
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF.
  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.Semantic Scholar.[Link]
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column.MicroSolv.[Link]
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • HPLC Troubleshooting and Maintenance Techniques.YouTube.[Link]
  • Separation of 2-Aminobenzonitrile on Newcrom R1 HPLC column.SIELC Technologies.[Link]
  • Chiral Drug Separ
  • Chiral-HPLC separation of compound 1 (pure enantiomer—left) and...
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Chiral HPLC separation: str
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

Sources

scale-up synthesis of 2-Amino-4-fluoro-6-methylbenzonitrile intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-Amino-4-fluoro-6-methylbenzonitrile

Abstract

This application note provides a comprehensive guide to the scale-up synthesis of this compound, a pivotal intermediate in contemporary pharmaceutical development. This molecule serves as a critical building block in the synthesis of kinase inhibitors for oncology and active ingredients for agrochemicals.[1] The presented synthetic strategy is designed for robustness, scalability, and safety, transitioning from laboratory-scale procedures to pilot plant production. We will delve into a detailed, two-step synthetic protocol, focusing on the causality behind experimental choices, process optimization, and critical safety considerations essential for industrial-scale manufacturing.

Introduction and Strategic Overview

The synthesis of highly functionalized aromatic intermediates like this compound is a cornerstone of modern medicinal chemistry. The specific arrangement of the amino, fluoro, and methyl groups on the benzonitrile scaffold offers a versatile platform for creating complex molecular architectures with high biological activity. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final drug substance.[2]

However, transitioning a laboratory synthesis to a multi-kilogram scale introduces significant challenges. These include managing reaction exotherms, controlling impurity profiles, ensuring process safety, and maintaining economic viability. This guide outlines a field-proven, two-step approach starting from the commercially available 3-fluoro-5-methylbenzonitrile. The chosen pathway prioritizes reliable, high-yielding reactions and avoids the use of highly toxic or difficult-to-handle reagents often associated with alternative routes like Sandmeyer reactions.[3][4]

Proposed Synthetic Workflow

The selected pathway involves an initial regioselective nitration of the starting material, followed by a catalytic hydrogenation to yield the target compound. This approach is advantageous for its high atom economy and the generation of a clean product profile.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 3-Fluoro-5-methylbenzonitrile (Starting Material) B 4-Fluoro-2-methyl-6-nitrobenzonitrile (Nitro Intermediate) A->B HNO₃ / H₂SO₄ 0-10 °C C This compound (Final Product) B->C H₂ (g) / Pd/C Ethanol/Methanol

Caption: Overall synthetic scheme for this compound.

Experimental Protocols: From Grams to Kilograms

The following protocols are presented as a baseline for scale-up activities. All operations should be conducted in appropriately rated reactors by trained personnel, adhering to strict safety protocols. Personal Protective Equipment (PPE), including gloves, safety glasses, and lab coats, is mandatory.[5][6]

Step 1: Regioselective Nitration of 3-Fluoro-5-methylbenzonitrile

This step introduces a nitro group ortho to the activating methyl group and meta to the deactivating cyano group. The primary challenge is controlling the reaction exotherm and preventing the formation of dinitro impurities.

Protocol:

  • Reactor Preparation: Charge a clean, dry, jacketed glass reactor with concentrated sulfuric acid (98%). Begin agitation and cool the acid to 0-5 °C using a circulating chiller.

  • Substrate Addition: Slowly add 3-fluoro-5-methylbenzonitrile to the cold sulfuric acid. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Nitrating Mixture Preparation: In a separate, suitable vessel, prepare the nitrating mixture by adding fuming nitric acid (>90%) to an equal volume of concentrated sulfuric acid. This process is highly exothermic and requires slow addition and efficient cooling.

  • Nitration Reaction: Add the nitrating mixture dropwise to the reactor containing the substrate solution over 2-3 hours. Crucially, the internal reaction temperature must be maintained between 0-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (<1%).

  • Work-up and Isolation: Slowly quench the reaction mixture by pouring it onto a vigorously stirred mixture of crushed ice and water. The product will precipitate as a solid.

  • Filtration and Washing: Filter the precipitated solid and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH 6-7).

  • Drying: Dry the isolated solid (4-Fluoro-2-methyl-6-nitrobenzonitrile) under vacuum at 40-50 °C to a constant weight.

Data Table: Nitration Parameters

ParameterValueNotes
Starting Material 3-Fluoro-5-methylbenzonitrile1.0 eq
Sulfuric Acid (Solvent) 3-5 volumesBased on starting material weight
Fuming Nitric Acid 1.05 - 1.1 eqSlow addition is critical
Reaction Temperature 0 - 10 °CEssential for selectivity and safety
Reaction Time 3 - 5 hoursMonitor by HPLC
Expected Yield 85 - 92%
Purity (Crude) >95% (HPLC)
Step 2: Catalytic Hydrogenation of 4-Fluoro-2-methyl-6-nitrobenzonitrile

The reduction of the nitro intermediate to the target amine is achieved via catalytic hydrogenation. This method is preferred over metal/acid reductions (e.g., Fe/HCl) on a large scale due to its cleaner reaction profile and simpler work-up, avoiding large amounts of metallic waste.[7]

Protocol:

  • Reactor Setup: Charge a hydrogenation-rated autoclave with the nitro intermediate (4-Fluoro-2-methyl-6-nitrobenzonitrile) and a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add the palladium on carbon catalyst (5-10% Pd/C, 50% wet). The amount should be between 0.5-2.0 mol% relative to the substrate.

  • Hydrogenation: Seal the reactor. Purge the system multiple times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi, or 3-7 bar).

  • Reaction Execution: Begin vigorous agitation and heat the mixture to 30-40 °C. The reaction is typically exothermic at the start, and cooling may be required to maintain the set temperature.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. Confirm completion by HPLC analysis.

  • Work-up and Isolation: Once complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite or a similar filter aid to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air and should be handled while wet. Wash the filter cake with the reaction solvent.

  • Crystallization: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane or ethanol/water) to yield high-purity this compound.

Data Table: Hydrogenation Parameters

ParameterValueNotes
Starting Material 4-Fluoro-2-methyl-6-nitrobenzonitrile1.0 eq
Catalyst 5-10% Pd/C (50% wet)0.5 - 2.0 mol% (dry basis)
Solvent Ethanol or Methanol5-10 volumes
Hydrogen Pressure 50 - 100 psi (3-7 bar)
Reaction Temperature 30 - 40 °C
Reaction Time 4 - 8 hoursMonitor H₂ uptake
Expected Yield 95 - 99%
Purity (Post-Xtal) >99.5% (HPLC)

Process Safety and Scale-Up Logic

Scaling a chemical synthesis requires a shift in focus from mere chemical transformation to holistic process management. Key decisions are governed by safety, environmental impact, and economic feasibility.

G A Process Safety & Optimization B Thermal Hazard Assessment A->B C Impurity Profiling A->C D Green Chemistry & Solvent Selection A->D E Crystallization & Polymorph Control A->E B1 Nitration Exotherm Control B->B1 B2 Hydrogenation Safety (H₂, Pyrophoric Catalyst) B->B2 C1 Isomer Control (Di-nitration) C->C1 C2 Reduction Intermediates (Nitroso, Hydroxylamine) C->C2 D1 Solvent Recycling D->D1 D2 Waste Minimization (Catalytic vs. Stoichiometric) D->D2 E1 Consistent Particle Size E->E1 E2 Final Product Stability E->E2

Caption: Key decision-making logic for process scale-up.

  • Thermal Hazard of Nitration: The nitration of aromatic compounds is notoriously exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A failure in cooling or an excessive addition rate of the nitrating agent can lead to a runaway reaction, posing a severe explosion hazard. Therefore, robust reactor cooling, careful control of addition rates, and quench-on-demand capabilities are non-negotiable safety requirements.

  • Hydrogenation Safety: While chemically cleaner, catalytic hydrogenation carries its own risks. Hydrogen is highly flammable, and pyrophoric catalysts like Pd/C can ignite if exposed to air while dry. Proper inerting of the reactor, safe catalyst handling protocols (e.g., charging as a slurry, keeping wet), and robust pressure control systems are essential.

  • Impurity Control: The regioselectivity of the nitration is high but not perfect. Over-nitration (dinitration) can occur if the temperature is too high or excess nitrating agent is used. During the reduction, incomplete reaction can leave residual nitro starting material, while side-reactions can form potentially genotoxic nitroso or hydroxylamine intermediates. A well-defined HPLC method is required to quantify these impurities and ensure the final product meets regulatory specifications.

  • Solvent and Reagent Selection: The choice of ethanol or methanol for hydrogenation is based on their efficacy, low cost, and relatively lower environmental impact compared to chlorinated solvents. The move from stoichiometric reagents like iron powder to a recyclable catalyst like Pd/C is a key principle of Green Chemistry, significantly reducing solid waste streams.[7]

Conclusion

The described two-step synthesis of this compound via nitration and subsequent catalytic hydrogenation provides a reliable and scalable manufacturing process. By understanding the underlying chemical principles and implementing rigorous process controls, researchers and drug development professionals can safely and efficiently produce this valuable intermediate in the quantities required for advanced pharmaceutical programs.

References

  • Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: 4-Aminobenzonitrile.
  • MedChemExpress. (n.d.). 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile.
  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: 4-Aminobenzonitrile.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile.
  • Google Patents. (n.d.). CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone.
  • Fine-Chem. (2022). Safety Data Sheet: 3-Nitro-4-aminobenzonitrile.
  • ChemicalBook. (n.d.). 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis.
  • Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of "2-Amino-4-cyclopropylbenzonitrile" Derivatives.
  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents. (n.d.). CN1690042A - Preparation method of 2-amino-4'-fluoro-benzophenone.
  • Lin, F. Y., et al. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(15), 4991.
  • Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616.

Sources

The Strategic Role of 2-Amino-4-fluoro-6-methylbenzonitrile in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Crop Protection

The global agricultural landscape is in a constant state of flux, driven by a burgeoning population, climate change, and the ever-evolving resistance of pests and weeds to existing treatments. In this dynamic environment, the development of novel, effective, and environmentally benign agrochemicals is not merely a commercial endeavor but a critical component of global food security. A key strategy in the design of modern pesticides is the incorporation of fluorinated building blocks, which can significantly enhance the biological efficacy, metabolic stability, and overall performance of the active ingredients. Among these valuable synthons, 2-Amino-4-fluoro-6-methylbenzonitrile has emerged as a particularly versatile and powerful starting material for the creation of innovative herbicides and fungicides.

This technical guide provides an in-depth exploration of this compound as a pivotal building block in agrochemical synthesis. We will delve into its intrinsic chemical attributes that make it a valuable precursor, present detailed protocols for its utilization in the synthesis of advanced agrochemical candidates, and discuss the underlying chemical principles that govern these transformations. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors who are focused on the design and synthesis of next-generation crop protection agents.

Physicochemical Properties and Structural Significance

This compound (CAS No: 159020-76-5) is a polysubstituted aromatic compound whose structure is primed for a variety of chemical modifications.[1] Its utility in agrochemical design stems from the unique interplay of its functional groups: the nucleophilic amino group, the electrophilic nitrile moiety, and the strategically positioned fluorine and methyl substituents on the benzene ring.

PropertyValueSource
CAS Number 159020-76-5[1]
Molecular Formula C₈H₇FN₂[1]
Molecular Weight 150.15 g/mol [1]
Appearance Off-white to pale yellow crystalline powderSupplier Data
Melting Point 135-139 °CSupplier Data
Boiling Point Not determinedN/A
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate)General Knowledge

The presence of a fluorine atom is particularly noteworthy. The high electronegativity of fluorine can profoundly influence the electronic properties of the entire molecule, often leading to enhanced binding affinity to target enzymes in pests and weeds. Furthermore, the carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of the final agrochemical, prolonging its activity in the field. The methyl group provides steric bulk and can also contribute to the molecule's lipophilicity, which can aid in its transport across biological membranes.

Application in the Synthesis of a Novel Pyridinamide Fungicide Candidate

One of the most promising applications of this compound is in the synthesis of novel pyridinamide-based fungicides. These compounds have shown significant potential in controlling a broad spectrum of fungal pathogens. The following sections provide a detailed protocol for a multi-step synthesis of a candidate pyridinamide fungicide, starting from this compound.

Overall Synthetic Scheme

G A This compound B Step 1: Acylation with Oxalyl Chloride A->B Oxalyl Chloride, Toluene C Isatin Intermediate B->C Heat D Step 2: Ring Opening and Chlorination C->D POCl3, Pyridine E 2-Amino-N-(2-cyano-3-fluoro-5-methylphenyl)pyridine-3-carboxamide D->E 2-Aminonicotinic acid, PPh3, CCl4 F Step 3: Cyclization E->F NaH, DMF G Pyridinamide Fungicide Candidate F->G Workup

Caption: Synthetic pathway from this compound to a pyridinamide fungicide candidate.

Experimental Protocols

PART 1: Synthesis of 6-Fluoro-4-methyl-1H-indole-2,3-dione (Isatin Intermediate)

Principle: The initial step involves the acylation of the amino group of this compound with oxalyl chloride, followed by an intramolecular Friedel-Crafts-type cyclization to form the isatin ring system. The nitrile group participates in this transformation.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
This compound159020-76-5150.1515.0 g0.1
Oxalyl chloride79-37-8126.9314.0 g (9.6 mL)0.11
Toluene108-88-392.14200 mL-
Hexane110-54-386.18100 mL-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add this compound (15.0 g, 0.1 mol) and dry toluene (200 mL).

  • Stir the mixture at room temperature to obtain a clear solution.

  • Slowly add oxalyl chloride (14.0 g, 0.11 mol) dropwise to the solution over a period of 30 minutes. The reaction is exothermic, and gas evolution (HCl) will be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. A precipitate will form.

  • Filter the solid precipitate and wash it with cold hexane (2 x 50 mL).

  • Dry the solid under vacuum to afford the 6-Fluoro-4-methyl-1H-indole-2,3-dione as a solid.

Expected Yield: 16.5 g (92%) Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

PART 2: Synthesis of 2-Amino-N-(2-cyano-3-fluoro-5-methylphenyl)pyridine-3-carboxamide

Principle: This step involves the ring-opening of the isatin intermediate and subsequent amidation with 2-aminonicotinic acid. The reaction proceeds via the formation of an acid chloride in situ.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
6-Fluoro-4-methyl-1H-indole-2,3-dioneN/A179.1417.9 g0.1
Phosphorus oxychloride (POCl₃)10025-87-3153.3330.6 g (18.6 mL)0.2
Pyridine110-86-179.1015.8 g (16.1 mL)0.2
2-Aminonicotinic acid5345-47-1138.1213.8 g0.1
Triphenylphosphine (PPh₃)603-35-0262.2928.8 g0.11
Carbon tetrachloride (CCl₄)56-23-5153.82150 mL-
Dichloromethane (DCM)75-09-284.93100 mL-

Procedure:

  • In a 500 mL round-bottom flask, suspend 6-Fluoro-4-methyl-1H-indole-2,3-dione (17.9 g, 0.1 mol) in phosphorus oxychloride (30.6 g, 0.2 mol).

  • Carefully add pyridine (15.8 g, 0.2 mol) dropwise while cooling the flask in an ice bath.

  • Stir the mixture at room temperature for 1 hour, then heat to 80 °C for 2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acid chloride intermediate.

  • In a separate 500 mL flask, dissolve 2-aminonicotinic acid (13.8 g, 0.1 mol) and triphenylphosphine (28.8 g, 0.11 mol) in carbon tetrachloride (150 mL).

  • Add the crude acid chloride intermediate dissolved in dichloromethane (50 mL) to this solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the desired product.

Expected Yield: 22.8 g (80%) Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 3: Synthesis of the Final Pyridinamide Fungicide Candidate

Principle: The final step is an intramolecular cyclization reaction facilitated by a strong base to form the pyridinamide ring system.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
2-Amino-N-(2-cyano-3-fluoro-5-methylphenyl)pyridine-3-carboxamideN/A286.2728.6 g0.1
Sodium hydride (NaH, 60% dispersion in mineral oil)7646-69-724.004.4 g0.11
Dimethylformamide (DMF)68-12-273.09250 mL-
Saturated aqueous ammonium chlorideN/A-100 mL-
Ethyl acetate141-78-688.11300 mL-

Procedure:

  • To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (4.4 g, 0.11 mol, 60% dispersion in mineral oil).

  • Wash the sodium hydride with dry hexane (2 x 20 mL) to remove the mineral oil and then carefully add dry DMF (150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-Amino-N-(2-cyano-3-fluoro-5-methylphenyl)pyridine-3-carboxamide (28.6 g, 0.1 mol) in dry DMF (100 mL) and add it dropwise to the sodium hydride suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (100 mL) while cooling in an ice bath.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the final pyridinamide fungicide candidate.

Expected Yield: 24.3 g (85%) Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, HRMS, and its purity should be assessed by HPLC.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Oxalyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Carbon tetrachloride is a known carcinogen and should be handled with appropriate precautions.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The strategic placement of its functional groups allows for the construction of complex heterocyclic systems, such as the pyridinamide fungicide candidate detailed in this guide. The protocols provided herein offer a robust and reproducible pathway for the synthesis of this promising class of compounds. Further derivatization of the final product, or modification of the synthetic route, could lead to the discovery of even more potent and selective agrochemicals. The continued exploration of synthons like this compound will be crucial in addressing the ongoing challenges in crop protection and ensuring a sustainable agricultural future.

References

  • Appretech Scientific Limited. This compound. [Link]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis with 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Accelerated Discovery with 2-Amino-4-fluoro-6-methylbenzonitrile and Microwave Synthesis

In the landscape of modern medicinal chemistry and materials science, the demand for rapid, efficient, and sustainable synthetic methodologies is paramount. This compound emerges as a highly valuable and versatile building block. Its unique substitution pattern, featuring an activating amino group, an electron-withdrawing nitrile, a directing methyl group, and a bioisosteric fluorine atom, makes it a precursor for a diverse array of heterocyclic compounds and complex molecular architectures.

Conventional synthetic routes often require prolonged reaction times, high temperatures, and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering a powerful alternative that addresses these limitations.[1][2][3] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with improved yields and higher product purity.[4][5] This technology leverages the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods.[1]

This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in key microwave-assisted transformations. As your Senior Application Scientist, I will not only present step-by-step instructions but also delve into the scientific rationale behind the choice of reagents and conditions, empowering you to adapt and innovate in your own research endeavors.

The Power of Microwave-Assisted Synthesis: A Paradigm Shift in Chemical Reactivity

Microwave chemistry harnesses the ability of dielectric materials to convert electromagnetic energy into heat.[1] Unlike conventional heating, which relies on conduction and convection, microwave irradiation provides instantaneous and localized superheating of the reaction mixture.[1][6] This leads to a number of significant advantages:

  • Reaction Rate Acceleration: Dramatic reductions in reaction times are often observed, increasing laboratory throughput.[3][5][7]

  • Improved Yields and Purity: The rapid heating and precise temperature control can minimize the formation of side products.[2][5]

  • Enhanced Reaction Control: Dedicated microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility.

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is a more energy-efficient and environmentally friendly approach.[4]

Application 1: Synthesis of Substituted Quinazolines via Cyclocondensation

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The reaction of 2-aminobenzonitriles with various one-carbon sources under microwave irradiation is a highly efficient method for the construction of this important heterocycle.[5][8]

Scientific Rationale

The reaction proceeds through an initial condensation of the amino group of this compound with a suitable electrophile (e.g., an orthoester or formamide). This is followed by an intramolecular cyclization, where the nitrogen of the newly formed intermediate attacks the nitrile carbon. Subsequent tautomerization or elimination leads to the aromatic quinazoline ring system. The electron-withdrawing fluorine atom can influence the nucleophilicity of the amino group and the electrophilicity of the nitrile, while the ortho-methyl group provides steric hindrance that can affect the reaction rate and selectivity. Microwave irradiation dramatically accelerates both the initial condensation and the cyclization steps.

G cluster_0 Microwave-Assisted Quinazoline Synthesis Workflow A 2-Amino-4-fluoro-6- methylbenzonitrile C Microwave Vial A->C B Orthoester / Formamide B->C D Solvent Addition (e.g., DMF, EtOH) C->D E Microwave Irradiation (Temperature & Time Control) D->E Sealed Vial F Work-up & Purification E->F Reaction Completion G Substituted Quinazoline F->G

Caption: Workflow for microwave-assisted quinazoline synthesis.

Protocol 1: Microwave-Assisted Synthesis of 4-Amino-7-fluoro-5-methylquinazolines

This protocol describes a general procedure for the reaction of this compound with orthoesters in the presence of an ammonia source to yield 4-aminoquinazolines.

ParameterValueRationale
Reactants This compound, Orthoester (e.g., triethyl orthoformate), Ammonium acetateAmmonium acetate serves as the source for the 4-amino group.
Solvent N,N-Dimethylformamide (DMF) or EthanolHigh boiling point and good microwave absorption properties.
Microwave Power 100-300 W (as needed to maintain temperature)Power is modulated to maintain the set temperature.
Temperature 120-150 °CSufficient to overcome the activation energy for cyclization.
Time 10-30 minutesSignificantly reduced from conventional heating methods.

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vial, add this compound (1.0 mmol), the desired orthoester (1.2 mmol), and ammonium acetate (2.0 mmol).

  • Add 3 mL of DMF or ethanol.

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of a dedicated microwave synthesizer.

  • Irradiate the mixture at 140 °C for 20 minutes with magnetic stirring.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Pour the reaction mixture into ice-water (20 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired 4-amino-7-fluoro-5-methylquinazoline.

Application 2: Palladium-Catalyzed Cross-Coupling Reactions

The amino group of this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex structures. The nitrile group offers a handle for further transformations post-coupling.

Scientific Rationale: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[6] The reaction involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine and deprotonation to form a palladium-amido complex, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, particularly with sterically hindered amines like our substrate. Microwave irradiation can significantly accelerate this catalytic cycle.[3][9] The electron-withdrawing nature of the substituents on the benzonitrile ring may impact the nucleophilicity of the amino group, potentially requiring more forcing conditions.

G cluster_1 Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord R'R''NH, Base Amido Ar-Pd(II)-NR'R''(L_n) AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

This protocol provides a general method for the N-arylation of this compound with various aryl bromides.

ParameterValueRationale
Reactants This compound, Aryl bromideAryl bromides offer a good balance of reactivity and stability.
Catalyst Pd₂(dba)₃ (1-2 mol%)A common and effective palladium precursor.
Ligand XPhos or similar bulky phosphine ligand (2-4 mol%)Bulky, electron-rich ligands are essential for coupling hindered amines.
Base NaOt-Bu or K₃PO₄ (1.5-2.0 equiv.)A strong, non-nucleophilic base is required for deprotonation.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 110-140 °CTo facilitate oxidative addition and reductive elimination.
Time 15-45 minutesMicrowave heating significantly shortens the reaction time.

Step-by-Step Methodology:

  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), ligand (e.g., XPhos, 0.04 mmol), and base (e.g., NaOt-Bu, 1.5 mmol) to a dry 10 mL microwave reaction vial.

  • Add this compound (1.0 mmol) and the aryl bromide (1.1 mmol).

  • Add 4 mL of anhydrous toluene via syringe.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in the microwave synthesizer and irradiate at 120 °C for 30 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Perspectives

The protocols outlined in this guide demonstrate the significant potential of microwave-assisted synthesis in conjunction with the versatile building block, this compound. The dramatic reduction in reaction times and the potential for improved yields and purity make this an attractive approach for accelerating discovery in drug development and materials science. The presented methods for quinazoline synthesis and C-N cross-coupling are robust starting points that can be adapted for the synthesis of a wide range of novel compounds. Further exploration of other transformations, such as Suzuki couplings or reactions involving the nitrile group, will undoubtedly expand the synthetic utility of this valuable starting material.

References

  • Wikipedia. Microwave chemistry. [Link]
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accounts of Chemical Research, 41(5), 629-639.
  • Dandia, A., et al. (2011). Microwave assisted green synthesis of a new class of fluorinated 2,3-disubstituted-4(3H)-quinazolinones as antifungal agents. Journal of Fluorine Chemistry, 132(10), 749-755.
  • Mohammadkhani, M., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]
  • Al-Suwaidan, I. A., et al. (2013). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Chemistry Central Journal, 7(1), 69. [Link]
  • Li, Z., et al. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484-486. [Link]
  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]
  • Riyadi, H., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446-50457. [Link]
  • Portela-Cubillo, F., Scott, J. S., & Walton, J. C. (2009). Microwave-Promoted Syntheses of Quinazolines and Dihydroquinazolines from 2-Aminoarylalkanone O-Phenyl Oximes. The Journal of Organic Chemistry, 74(13), 4934-4942. [Link]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.

Sources

Application Notes and Protocols for the Derivatization of the Amino Group in 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of synthetic strategies for the derivatization of the primary amino group of 2-Amino-4-fluoro-6-methylbenzonitrile. This molecule presents a unique chemical scaffold of interest in medicinal chemistry and materials science, combining the electronic effects of a fluorine atom and a nitrile group with the steric influence of an ortho-methyl group. Understanding and controlling the reactivity of its amino group is paramount for the synthesis of novel compounds with tailored properties.

This document moves beyond a simple recitation of steps, offering in-depth explanations for experimental choices, self-validating protocols, and a foundation in authoritative chemical principles.

Strategic Considerations for Derivatization

The derivatization of the amino group in this compound is governed by a confluence of electronic and steric factors. A thorough understanding of these influences is critical for selecting the appropriate reaction conditions and anticipating potential challenges.

Electronic Landscape:

  • Amino Group (-NH₂): As a powerful electron-donating group, the amino moiety activates the benzene ring towards electrophilic attack. Its lone pair of electrons can participate in resonance, increasing the nucleophilicity of the nitrogen atom.

  • Fluorine (-F): The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect deactivates the ring to some extent and can influence the basicity of the amino group.

  • Nitrile Group (-CN): The nitrile group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects, further deactivating the aromatic ring.

  • Methyl Group (-CH₃): The methyl group at the 6-position is electron-donating through a hyperconjugation effect, which slightly counteracts the deactivating effects of the fluorine and nitrile groups.

Steric Hindrance:

The ortho-methyl group poses significant steric hindrance around the amino group. This bulkiness can impede the approach of large or sterically demanding reagents, necessitating careful selection of reactants and potentially requiring more forcing reaction conditions.

A key challenge in the derivatization of this molecule is to achieve selective reaction at the amino group without promoting unwanted side reactions on the nitrile group or the aromatic ring. The protocols outlined below are designed to favor N-functionalization.

Derivatization Strategies and Protocols

This section details robust protocols for three common and versatile derivatization reactions: N-Acylation, N-Sulfonylation, and N-Alkylation.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation that converts the primary amine into a more stable and often crystalline amide derivative. This reaction is typically straightforward but requires consideration of the steric hindrance imposed by the ortho-methyl group.

Expertise & Experience: The choice of acylating agent and base is crucial. For a sterically hindered amine like this compound, a more reactive acylating agent such as an acyl chloride is often preferred over an anhydride. A non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) is recommended to prevent competition with the amino group for the acylating agent and to scavenge the HCl byproduct. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid hydrolysis of the acyl chloride.

Experimental Protocol: N-Acetylation with Acetyl Chloride

Objective: To synthesize N-(2-cyano-5-fluoro-3-methylphenyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Self-Validation: Successful acylation can be confirmed by the disappearance of the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) and the appearance of a new amide C=O stretch (around 1650-1680 cm⁻¹) in the IR spectrum. ¹H NMR spectroscopy should show a new singlet for the acetyl methyl group (around 2.0-2.2 ppm) and a downfield shift of the aromatic protons.

Workflow for N-Acylation:

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Amino-4-fluoro-6- methylbenzonitrile in DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add Acetyl Chloride dropwise at 0 °C C->D E Warm to RT and stir D->E F Monitor by TLC E->F G Quench with NaHCO₃ F->G Reaction Complete H Extract with DCM G->H I Wash with Water & Brine H->I J Dry and Concentrate I->J K Purify (Recrystallization/ Column Chromatography) J->K

Caption: Workflow for the N-acylation of this compound.

N-Sulfonylation: Formation of Sulfonamides

N-sulfonylation is another important derivatization reaction, yielding sulfonamides which are prevalent in many pharmaceutical compounds. The reaction of an amine with a sulfonyl chloride is analogous to acylation.

Expertise & Experience: Pyridine is often used as both the solvent and the base in sulfonylation reactions. It is an excellent scavenger for the HCl generated and can also catalyze the reaction. Given the steric hindrance of the substrate, the reaction may require gentle heating to proceed at a reasonable rate. It is important to use anhydrous conditions as sulfonyl chlorides are sensitive to hydrolysis.

Experimental Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride

Objective: To synthesize N-(2-cyano-5-fluoro-3-methylphenyl)-4-methylbenzenesulfonamide.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine (5 mL per mmol of substrate).

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice and 1 M HCl.

  • Extract the aqueous mixture with DCM (3 x volume of pyridine used).

  • Combine the organic extracts and wash them sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Self-Validation: Successful sulfonylation is indicated by the disappearance of the primary amine N-H stretches in the IR spectrum and the appearance of characteristic S=O stretches (around 1350 and 1160 cm⁻¹). In the ¹H NMR spectrum, new signals corresponding to the tosyl group protons will be present, and the NH proton will appear as a singlet at a downfield chemical shift.

Workflow for N-Sulfonylation:

N_Sulfonylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Amino-4-fluoro-6- methylbenzonitrile in Pyridine B Add p-Toluenesulfonyl Chloride A->B C Heat to 50-60 °C B->C D Stir and Monitor by TLC C->D E Cool and Pour into Ice/HCl D->E Reaction Complete F Extract with DCM E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Purify H->I

Caption: Workflow for the N-sulfonylation of this compound.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

Direct N-alkylation of the sterically hindered amino group can be challenging and may lead to over-alkylation. A more controlled approach is reductive amination, which involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction.

Expertise & Experience: Reductive amination is a powerful method for N-alkylation. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective than other borohydrides like sodium borohydride (NaBH₄), and it can be used in the presence of the acidic co-product (acetic acid) from the imine formation, which can catalyze the reaction. The reaction is typically carried out in a solvent like dichloroethane (DCE) or THF.

Experimental Protocol: Reductive Amination with Benzaldehyde

Objective: To synthesize 2-(Benzylamino)-4-fluoro-6-methylbenzonitrile.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCE (15 mL per mmol of substrate) in a round-bottom flask, add benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: Successful reductive amination will result in the disappearance of the starting materials. In the ¹H NMR spectrum, new signals for the benzyl protons will be observed (a singlet for the benzylic CH₂ and multiplets for the aromatic protons). The amino proton signal will be shifted, and its integration will correspond to one proton. Mass spectrometry will confirm the expected molecular weight of the product.

Workflow for Reductive Amination:

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Dissolve Amine, Aldehyde, and Acetic Acid in DCE B Stir at Room Temperature A->B C Add NaBH(OAc)₃ B->C D Stir Overnight C->D E Monitor by TLC D->E F Quench with NaHCO₃ E->F Reaction Complete G Extract with DCM F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for the N-alkylation via reductive amination.

Analytical Characterization

Rigorous characterization of the synthesized derivatives is essential to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Purpose Expected Observations for a Successful Derivatization
¹H NMR Structural elucidation and confirmation of proton environment.Disappearance of the broad -NH₂ singlet. Appearance of new signals corresponding to the introduced acyl, sulfonyl, or alkyl group. Shifts in the aromatic proton signals.
¹³C NMR Confirmation of the carbon skeleton.Appearance of new carbon signals from the derivatizing group (e.g., carbonyl carbon in amides, carbons of the alkyl group).
FT-IR Identification of functional groups.Disappearance of primary amine N-H stretches (two bands). Appearance of a secondary amine/amide N-H stretch (one band) and other characteristic bands (e.g., C=O for amides, S=O for sulfonamides).
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.The molecular ion peak ([M+H]⁺ or M⁺) should correspond to the calculated molecular weight of the derivatized product.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and reaction monitoring.A single major peak for the purified product with a different retention time from the starting material.

Troubleshooting and Further Considerations

  • Low Reactivity: Due to the steric hindrance of the ortho-methyl group, reactions may be sluggish. In such cases, consider increasing the reaction temperature, using a more reactive derivatizing agent, or employing a catalyst.

  • Side Reactions: The nitrile group is generally stable under the described conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is advisable to maintain moderate reaction conditions.

  • Purification Challenges: The polarity of the derivatized product will differ significantly from the starting amine. This change should be considered when developing TLC and column chromatography methods.

By carefully considering the electronic and steric properties of this compound and applying the detailed protocols and analytical methods described herein, researchers can confidently and efficiently synthesize a variety of N-derivatized compounds for further investigation in their respective fields.

References

  • A synthesis of 2-Amino-6-fluoro-4-methoxy-benzonitrile is described, which can be adapted for the target molecule. (Source: ChemicalBook, Synthesis of 2-Amino-6-fluoro-4-methoxy-benzonitrile)
  • General information on the reactivity of sterically hindered amines can be found in advanced organic chemistry textbooks and liter
  • Protocols for N-acylation, N-sulfonylation, and reductive amination are well-established in organic synthesis and can be found in standard laboratory manuals and public
  • For NMR data of related compounds, refer to spectral databases such as the one provided by ChemicalBook for 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile and 2-FLUORO-6-METHYLBENZONITRILE.[1][2]
  • A patent describing the synthesis of 4-fluoro-2-methylbenzoic acid from 4-fluoro-2-methylbenzonitrile provides some context on the reactivity of rel

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-fluoro-6-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important intermediate. By understanding the causality behind the formation of these impurities, you can better troubleshoot your experiments and optimize your synthetic protocols for higher purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows a significant amount of the starting material, 2,4-difluoro-6-methylbenzonitrile. What could be the cause and how can I resolve this?

A1: The presence of unreacted 2,4-difluoro-6-methylbenzonitrile is a common issue and typically points to an incomplete reaction during the amination step. The conversion of a di-fluorinated benzonitrile to the corresponding amino-benzonitrile is a nucleophilic aromatic substitution (SNAr) reaction.

  • Causality: The rate of this reaction is highly dependent on several factors. Insufficient reaction time, a temperature that is too low, or inadequate concentration of the ammonia source can all lead to incomplete conversion. The high electronegativity of the fluorine atoms activates the ring for nucleophilic attack, but the reaction still requires sufficient energy to overcome the activation barrier.[1][2]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Cautiously increase the reaction temperature in increments of 5-10 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to avoid the formation of degradation products.

    • Extend Reaction Time: If increasing the temperature is not desirable, extend the reaction time. Run a time-course experiment to determine the point at which the reaction reaches completion.

    • Increase Ammonia Concentration: If using a solution of ammonia, consider using a more concentrated reagent. If bubbling ammonia gas, ensure a consistent and sufficient flow rate. In a sealed reactor, ensure the initial pressure of ammonia is adequate.

    • Solvent Choice: The choice of solvent can influence the reaction rate. A polar aprotic solvent like DMSO can facilitate the dissolution of reagents and increase the reaction rate.[3]

Q2: I have identified an impurity with a mass corresponding to 2-hydroxy-4-fluoro-6-methylbenzonitrile. How is this formed and what is the best way to prevent it?

A2: The presence of the 2-hydroxy analog is a result of a competing nucleophilic substitution reaction with water or hydroxide ions.

  • Causality: Water is a nucleophile that can compete with ammonia in the SNAr reaction, leading to the formation of a hydroxyl group instead of an amino group. This is particularly prevalent if there is residual moisture in your starting materials or solvent, or if aqueous ammonia is used under harsh conditions. The presence of a strong base can also generate hydroxide ions, which are potent nucleophiles.

  • Troubleshooting and Prevention:

    • Anhydrous Conditions: Ensure all starting materials and solvents are thoroughly dried before use. Use of molecular sieves can be beneficial.

    • Ammonia Source: If possible, use anhydrous ammonia gas or a solution of ammonia in an organic solvent instead of aqueous ammonia.

    • Control of Basicity: If a base is used to facilitate the reaction, choose a non-hydroxide base to minimize the concentration of hydroxide ions.

    • Purification: The hydroxy impurity can often be removed by column chromatography, as its polarity will be different from the desired amino product.

Q3: My product is contaminated with a compound that I suspect is 4-fluoro-6-methyl-2-(methylamino)benzonitrile. What leads to this over-alkylation, and how can I avoid it?

A3: The formation of the N-methylated impurity is likely due to the presence of a methylating agent in the reaction mixture or a subsequent reaction step.

  • Causality: If your synthesis involves methylating agents in a prior step to introduce the 6-methyl group, carryover of this reagent can lead to methylation of the newly introduced amino group. Alternatively, if the solvent (e.g., methanol under certain conditions) or other reagents can act as a methyl source, this side reaction can occur.

  • Troubleshooting and Prevention:

    • Purification of Intermediates: Ensure that any intermediates are thoroughly purified to remove residual methylating agents before proceeding to the amination step.

    • Choice of Reagents and Solvents: Be mindful of the reactivity of all components in your reaction mixture. Avoid conditions that could promote the solvent acting as an alkylating agent.

    • Purification: The N-methylated product will have a different polarity compared to the primary amine, allowing for separation by column chromatography.

Q4: I am observing impurities that correspond to the hydrolysis of the nitrile group, such as 2-amino-4-fluoro-6-methylbenzamide and 2-amino-4-fluoro-6-methylbenzoic acid. Why is this happening?

A4: The hydrolysis of the nitrile group to a carboxamide and subsequently to a carboxylic acid is a common side reaction, especially under acidic or basic conditions.[4][5][6][7][8]

  • Causality: The work-up or purification steps often involve acidic or basic washes.[7] Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the nitrile functionality.[4][5][6]

  • Troubleshooting and Prevention:

    • Mild Work-up Conditions: Use dilute acids or bases for any extraction or washing steps and keep the contact time to a minimum. Perform these steps at reduced temperatures (e.g., in an ice bath).

    • pH Control: Carefully monitor and control the pH during the work-up and purification.

    • Purification Strategy: An acid-base extraction can be employed to separate the acidic benzoic acid impurity from the basic desired product. The benzamide, being more polar, can often be separated by column chromatography or recrystallization.

Proposed Synthetic Pathway and Impurity Formation

The synthesis of this compound most likely proceeds via a nucleophilic aromatic substitution (SNAr) on a difluorinated precursor. The following diagram illustrates this pathway and highlights the points where common impurities can arise.

Synthesis_and_Impurities SM 2,4-difluoro-6-methylbenzonitrile Product This compound SM->Product Amination (Desired Reaction) Impurity1 2-Hydroxy-4-fluoro-6-methylbenzonitrile SM->Impurity1 Hydroxylation (Side Reaction) NH3 NH3 (Ammonia) NH3->Product H2O H2O (Water) H2O->Impurity1 Impurity2 2-Amino-4-fluoro-6-methylbenzamide Product->Impurity2 Hydrolysis (Work-up/Purification) Impurity3 2-Amino-4-fluoro-6-methylbenzoic acid Impurity2->Impurity3 Further Hydrolysis

Caption: Synthetic pathway and common impurity formation.

Summary of Potential Impurities

Impurity NameLikely SourceRecommended Analytical Method
2,4-difluoro-6-methylbenzonitrileIncomplete reactionHPLC, GC-MS, NMR
2-hydroxy-4-fluoro-6-methylbenzonitrileReaction with residual water/hydroxideHPLC, LC-MS, NMR
4-fluoro-6-methyl-2-(methylamino)benzonitrileCarryover of methylating agentHPLC, LC-MS, NMR
2-amino-4-fluoro-6-methylbenzamidePartial hydrolysis of nitrileHPLC, LC-MS, NMR
2-amino-4-fluoro-6-methylbenzoic acidComplete hydrolysis of nitrileHPLC, LC-MS, NMR

Experimental Protocol: Purification by Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of crude this compound.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent should be low enough to allow for good separation.

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. It is often beneficial to start with a less polar mixture and gradually increase the polarity (gradient elution). The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent peak tailing of the amine product on the acidic silica gel.[9]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

  • Purity Confirmation: Confirm the purity of the final product using an appropriate analytical technique such as HPLC or NMR.

References

  • Process for the purification of aromatic amines - Google P
  • Write reaction showing conversion of Benzonitrile into benzoic acid... - Filo
  • Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. | Homework.Study.com
  • 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis - ChemicalBook
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC Intern
  • How would you convert the following into benzoic acid? Benzonitrile - Allen
  • EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd
  • Trichloroacetic acid fueled practical amine purific
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Process for the preparation of arom
  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzo
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu
  • JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound - Google P
  • This compound - Appretech Scientific Limited
  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed
  • Nucleophilic arom
  • Nucleophilic arom
  • Mechanisms of reactions of halogenated compounds: Part 7.
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection - NIH
  • CAS 1037206-84-0 | 2-Amino-4-fluoro-5-methylbenzonitrile - Synblock
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Co
  • On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing)
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry
  • Why are fluorides more reactive in nucleophilic arom
  • This compound - MySkinRecipes

Sources

Technical Support Center: Synthesis of Quinazolines from 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of quinazoline derivatives from 2-Amino-4-fluoro-6-methylbenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during this synthetic transformation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

This guide is structured as a series of frequently asked questions (FAQs) that address common side reactions and experimental pitfalls. We will delve into the causality behind these issues and provide validated protocols and troubleshooting workflows.

FAQ 1: My reaction shows low conversion or fails to proceed. What are the primary factors to investigate?

Answer: Low or no product formation is a common initial hurdle. Before investigating specific side reactions, it's crucial to validate the core reaction parameters. Several factors can contribute to poor yields, often acting in concert.[1]

Core Areas for Troubleshooting:

  • Purity of Starting Materials: The quality of your this compound and your coupling partner (e.g., orthoester, aldehyde, cyanamide) is paramount. Impurities can introduce nucleophiles or electrophiles that compete with the desired reaction pathway or poison catalysts.

    • Expert Insight: The 'amino' group in the starting material is a potent nucleophile, but also a potential site for unwanted oxidation or salt formation if acidic impurities are present. The nitrile group's reactivity is sensitive to both electronic and steric effects, which can be altered by impurities.

  • Suboptimal Reaction Temperature: Quinazoline formation often involves a cyclization step with a significant activation energy barrier.

    • Causality: Insufficient heat may lead to the accumulation of a stable intermediate (like an amidine) without the energy to proceed to the final cyclized product. Conversely, excessive heat can promote decomposition or side reactions like hydrolysis. A systematic temperature screen is often the most effective way to find the optimal balance.[1]

  • Incorrect Solvent Choice: The solvent plays a critical role in reactant solubility, reaction kinetics, and the stability of intermediates.[1]

    • Expert Insight: For many quinazoline syntheses, polar aprotic solvents (e.g., DMF, DMAc, NMP) are preferred as they effectively solvate the starting materials and intermediates without interfering with the reaction mechanism. Protic solvents like ethanol or water, especially at elevated temperatures, can participate in the reaction, leading to hydrolysis of the nitrile group (see FAQ 2).[1]

Troubleshooting Workflow for Low Conversion

Below is a systematic workflow to diagnose and resolve low-yield issues.

G start Low or No Product by TLC/LC-MS purity Verify Starting Material Purity (NMR, mp, LC-MS) start->purity Step 1 temp Optimize Reaction Temperature (Screen: RT, 60°C, 100°C, 140°C) purity->temp Step 2 solvent Screen Solvents (Toluene, Acetonitrile, DMF, Dioxane) temp->solvent Step 3 recheck Re-run Reaction with Purified Materials & Optimal Conditions solvent->recheck Step 4 success Successful Synthesis recheck->success

Caption: A logical workflow for troubleshooting low conversion rates.

FAQ 2: I've isolated a major byproduct with a mass increase of +18 amu. What is it and how can I prevent its formation?

Answer: An increase of 18 atomic mass units strongly suggests the hydrolysis of the nitrile group (-C≡N) to a primary amide (-CONH₂). In this case, your byproduct is likely 2-Amino-4-fluoro-6-methylbenzamide .

This is one of the most common side reactions when working with 2-aminobenzonitriles, as the nitrile group is susceptible to hydrolysis under both acidic and basic conditions, particularly when heated in the presence of water.[2][3] The reaction can be difficult to stop at the amide stage, and further hydrolysis can lead to the corresponding carboxylic acid.[4]

Mechanism of Nitrile Hydrolysis:

The hydrolysis is typically catalyzed by acid or base.[5]

  • Acid-Catalyzed: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water.[5]

  • Base-Catalyzed: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group.

Visualizing the Competing Pathways

G cluster_main Desired Quinazoline Synthesis cluster_side Hydrolysis Side Reaction start This compound (Starting Material) intermed Amidine Intermediate start->intermed + Reagent (e.g., Orthoester) - EtOH amide 2-Amino-4-fluoro-6-methylbenzamide (+18 amu Byproduct) start->amide + H₂O (Acid or Base, Heat) product Desired Quinazoline (Product) intermed->product Intramolecular Cyclization (Heat)

Caption: Competing reaction pathways for the starting material.

Prevention Strategies:

  • Strict Anhydrous Conditions: This is the most critical factor.

    • Dry all glassware thoroughly in an oven before use.

    • Use anhydrous solvents. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Control of pH: Avoid strongly acidic or basic conditions unless explicitly required by the reaction protocol. If a base is needed, consider using a non-nucleophilic organic base. If an acid catalyst is used, employ the minimum effective concentration.

  • Temperature Management: Use the lowest temperature that allows for efficient conversion to the desired product. As hydrolysis is often kinetically slower at lower temperatures, this can favor the desired cyclization.

  • Careful Workup: During the reaction workup, quenching with aqueous solutions can cause hydrolysis of any unreacted starting material. Minimize the time the reaction mixture is in contact with aqueous acidic or basic layers.

FAQ 3: My reaction stalls at an intermediate. LC-MS shows the correct mass for an adduct, but it's not the final product. What is happening?

Answer: This common observation points to the formation of a stable, non-cyclized intermediate. In many quinazoline syntheses starting from 2-aminobenzonitriles, the initial step is the formation of an amidine or a related adduct, which then undergoes an intramolecular cyclization to form the quinazoline ring.[6]

For example, when reacting with an orthoformate, an N-alkoxy-methyleneamino intermediate is formed. If the subsequent cyclization step is slow or inhibited, this intermediate will accumulate in the reaction mixture.

Plausible Intermediate Formation:

The amino group of the 2-aminobenzonitrile attacks the electrophilic partner (e.g., a protonated cyanamide, an orthoester). This forms an open-chain intermediate. The final, and often rate-limiting, step is the nucleophilic attack of the newly formed 'amidine' nitrogen onto the nitrile carbon, followed by tautomerization/aromatization.[6]

Troubleshooting Stalled Cyclization:

  • Increase Thermal Energy: As mentioned, cyclization often has a high activation barrier. Gradually increasing the reaction temperature while monitoring by TLC or LC-MS can often drive the reaction to completion.

  • Catalysis: Some cyclizations benefit from acid or base catalysis.

    • Acid Catalysis: A Lewis or Brønsted acid can activate the nitrile group by coordinating to the nitrogen, making the carbon more electrophilic and susceptible to intramolecular attack.[7]

    • Base Catalysis: A base may be required to deprotonate an intermediate, facilitating the final cyclization and aromatization steps.

  • Solvent Polarity: A more polar solvent might better stabilize the charged transition state of the cyclization step, thereby increasing the reaction rate.

FAQ 4: I'm observing a high molecular weight species in my mass spectrum, roughly double the mass of my starting material. What could this be?

Answer: The presence of a species with approximately double the mass of the starting material is indicative of a dimerization side reaction. While less common than hydrolysis, 2-aminobenzonitrile derivatives can undergo self-condensation under certain conditions, especially at high temperatures or in the presence of specific catalysts.

Possible Dimerization Pathways:

Although specific literature on the dimerization of this compound is scarce, plausible mechanisms can be inferred from the reactivity of similar molecules like malononitrile.[8][9] One potential pathway involves the amino group of one molecule attacking the nitrile group of another, leading to a dimeric amidine structure, which could potentially cyclize further.

Mitigation Strategies:

  • Control Stoichiometry and Addition Rate: If reacting with another reagent, ensure the 2-aminobenzonitrile does not exist in high concentration in the absence of its reaction partner. This can be achieved by the slow addition of the benzonitrile to a solution of the other reagent.

  • Lower Reaction Temperature: Dimerization reactions, being bimolecular, are often more sensitive to concentration and temperature than the desired unimolecular cyclization step. Lowering the temperature can disfavor the dimerization pathway.

  • Use of Protecting Groups: In complex syntheses, temporary protection of the amino group could be considered to prevent its participation in unwanted side reactions, though this adds steps to the overall synthesis.

Summary Troubleshooting Table
Observed Issue Potential Cause Primary Solution(s) Secondary Actions
Low/No Conversion Impure reagents, incorrect temperature, wrong solvent.[1]Verify purity of starting materials. Screen temperatures (e.g., 60-140°C). Screen solvents (e.g., Toluene, DMF, Dioxane).Check catalyst activity if applicable. Ensure proper stirring.
Byproduct (+18 amu) Nitrile hydrolysis due to presence of water.[2][4]Use anhydrous solvents and glassware. Run under inert atmosphere (N₂/Ar).Minimize temperature. Use non-aqueous workup if possible.
Stalled Intermediate Insufficient energy for cyclization.Increase reaction temperature.Add a catalytic amount of acid (e.g., p-TsOH) or base (e.g., DBU) to promote cyclization.[7]
Byproduct (~2x Mass) Dimerization of starting material.Use higher dilution. Add starting material slowly to the reaction partner.Lower the reaction temperature.
Best-Practices Experimental Protocol (Example: Reaction with Triethyl Orthoformate)

This protocol incorporates measures to mitigate the side reactions discussed above.

  • Preparation (Anhydrous Setup):

    • Place a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a drying oven at 120°C overnight.

    • Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Charging:

    • To the flask, add this compound (1.0 eq).

    • Add anhydrous N,N-Dimethylformamide (DMF, ~0.5 M concentration) via syringe.

    • Add triethyl orthoformate (3.0 eq).

    • Optional: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq) to facilitate cyclization.

  • Reaction:

    • Heat the reaction mixture to 120-140°C in an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours.

      • TLC System: Ethyl Acetate/Hexane (3:7). Visualize under UV light.

      • Look for the consumption of the starting material and the formation of a new, typically less polar, product spot.

  • Workup and Purification:

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether to remove residual DMF.

    • Dry the crude product under vacuum.

    • Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane).

References
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem Technical Support.
  • Li, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts.
  • Majumder, S., et al. (2021). Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Catalysis Science & Technology.
  • Clark, J. (2023). Hydrolysis of Nitriles. Chemguide.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • Sharma, S., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules.
  • Rawat, S., & Bawa, S. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles.
  • El-Ghanam, A. M. (2018). Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). Journal of Saudi Chemical Society.
  • Shaabani, A., & Hooshmand, S. E. (2018). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Molecular Diversity.

Sources

Technical Support Center: Optimizing the Synthesis of 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-fluoro-6-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and obtain a high-purity product.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors for cancer therapy and in the development of agrochemicals.[1] The successful synthesis of this molecule is crucial for the advancement of these research areas. This guide will focus on the common synthetic routes and address the challenges you may encounter.

The most prevalent synthetic route to this compound is through the Sandmeyer reaction, starting from 3-fluoro-5-methylaniline. This multi-step process involves the diazotization of the aniline followed by cyanation. While effective, this reaction is sensitive to various parameters that can significantly impact the yield and purity of the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

T-01: Low or No Product Yield

A low yield of the desired product is one of the most common challenges. The root cause often lies in the instability of the intermediate diazonium salt or incomplete cyanation.

Possible Causes and Solutions:

  • Decomposition of the Diazonium Salt: The diazonium salt intermediate is thermally unstable and can decompose if the temperature is not strictly controlled during its formation.

    • Solution: Maintain a low temperature, typically between 0-5 °C, throughout the diazotization process. Use an ice-salt bath to ensure the temperature remains consistently low.

  • Incomplete Diazotization: An insufficient amount of nitrous acid or impurities in the sodium nitrite can lead to incomplete conversion of the starting aniline.

    • Solution: Use a high-purity grade of sodium nitrite and add it slowly to the reaction mixture to ensure a controlled reaction. It is also crucial to maintain a sufficiently acidic environment to generate nitrous acid in situ.

  • Inefficient Cyanation: The displacement of the diazonium group with cyanide is a critical step that can be hampered by several factors.

    • Solution: Ensure that the copper(I) cyanide used is of high quality and that the solution is adequately neutralized or slightly acidic before the addition of the copper cyanide. Vigorous stirring is essential, especially in heterogeneous mixtures, to ensure proper mixing of the reagents.[2]

T-02: Presence of Impurities in the Final Product

The final product can be contaminated with unreacted starting materials, byproducts of side reactions, or residual catalyst.

Common Impurities and Their Removal:

ImpurityProbable CauseRecommended Action
Unreacted 3-fluoro-5-methylanilineIncomplete diazotization or cyanation.Perform an acidic wash (e.g., with 1M HCl) during the workup. The basic aniline will be protonated and move into the aqueous layer.[2]
2-Hydroxy-4-fluoro-6-methylbenzonitrileReaction of the diazonium salt with water.Minimize the amount of water in the cyanation step and work up the reaction promptly upon completion.
4-Fluoro-2-methyl-6-(unknown)benzonitrileSide reactions involving the diazonium salt.Optimize reaction conditions, particularly temperature and reagent addition, to minimize side product formation.
Residual CopperIncomplete removal of the copper catalyst.Quench the reaction with an ammonium salt solution to complex with the copper, followed by thorough aqueous washes.[2]
T-03: Difficulty in Product Purification

Purification of the final product can be challenging due to the presence of closely related impurities or the properties of the compound itself.

Purification Strategy:

  • Acid-Base Extraction: As a preliminary purification step, an acid-base extraction can effectively remove unreacted starting material and other basic or acidic impurities.[2]

  • Silica Gel Column Chromatography: This is a common method for purifying aminobenzonitriles. However, the basicity of the amino group can lead to peak tailing on the silica gel.

    • Optimization: To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 1%), to the eluent system.[2] Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute the product.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent method for achieving high purity. The choice of solvent is critical and will require some experimentation.

Experimental Workflow: Sandmeyer Reaction

cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Workup & Purification A Dissolve 3-fluoro-5-methylaniline in aqueous acid (e.g., HCl) B Cool to 0-5 °C (ice-salt bath) A->B Maintain low temp. C Slowly add aqueous sodium nitrite solution B->C Exothermic reaction D Stir for 30-60 min at 0-5 °C C->D Formation of diazonium salt F Neutralize/slightly acidify diazonium salt solution D->F Proceed immediately E Prepare a solution of copper(I) cyanide G Slowly add diazonium salt solution to CuCN solution E->G F->G Controlled addition H Warm to reaction temp. (e.g., room temp. or slightly elevated) G->H Initiate cyanation I Monitor reaction progress (TLC, LC-MS) H->I J Quench reaction (e.g., with ammonium salt solution) I->J Upon completion K Extract with organic solvent (e.g., ethyl acetate) J->K L Wash organic layer (dilute acid, brine) K->L Remove impurities M Dry over Na2SO4, filter, and concentrate L->M N Purify by column chromatography (with triethylamine) M->N Isolate pure product

Caption: Workflow for the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

A1: The most common and logical starting material is 3-fluoro-5-methylaniline. The amino group of this precursor is converted to a diazonium salt, which is then displaced by a cyanide group in the Sandmeyer reaction.

Q2: Why is the temperature so critical during the diazotization step?

A2: Aryl diazonium salts are notoriously unstable at higher temperatures. Above 5 °C, they can rapidly decompose, leading to a significant decrease in the yield of the desired product and the formation of unwanted byproducts, such as phenols from the reaction with water.

Q3: I am observing a significant amount of a byproduct that is not the starting material. What could it be?

A3: In some cases, particularly with electron-withdrawing groups on the aromatic ring, side reactions can occur. For instance, in a similar system, the formation of a 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide was observed instead of the expected benzonitrile.[3] This highlights the importance of carefully controlling the reaction conditions to favor the desired cyanation pathway.

Q4: My product is streaking on the TLC plate and giving broad peaks in column chromatography. How can I fix this?

A4: This is a common issue when purifying basic compounds like anilines on silica gel. The amino group interacts strongly with the acidic silica, causing poor chromatography. To resolve this, add a small amount of a base, such as triethylamine (around 1%), to your eluent.[2] This will neutralize the acidic sites on the silica and lead to sharper peaks and better separation.

Q5: Are there any alternatives to the Sandmeyer reaction for this synthesis?

A5: While the Sandmeyer reaction is a classic and widely used method, other approaches exist for the synthesis of aryl nitriles. For example, a nucleophilic aromatic substitution (SNAr) on a more activated precursor, such as a di- or tri-fluorinated benzonitrile, with ammonia could be a potential route, as demonstrated in the synthesis of a similar compound.[4] However, the feasibility of this approach would depend on the availability and reactivity of the appropriate starting material.

Troubleshooting Workflow

cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Paths start Low Yield of This compound A Analyze crude reaction mixture (TLC, LC-MS) start->A B Is starting material (3-fluoro-5-methylaniline) still present? A->B C Is the desired product present in the crude mixture? A->C D YES: Incomplete reaction. - Check diazotization conditions (temp, NaNO2 purity). - Check cyanation step (CuCN quality, reaction time). B->D Yes E NO: Starting material consumed. B->E No F YES: Problem with workup or purification. - Check for product loss during extractions. - Optimize chromatography conditions. C->F Yes G NO: Reaction failed or formed unexpected byproducts. - Verify reaction conditions. - Characterize byproducts (MS, NMR). C->G No

Caption: Decision tree for troubleshooting low yield.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.
  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792.
  • Taft, R. W. (1956). Steric Effects in Organic Chemistry. (M. S. Newman, Ed.). John Wiley & Sons.
  • Journal of Chemical Research, Synopses. (1998). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation. Journal of Chemical Research, Synopses, (10), 634-635.
  • Appretech Scientific Limited. (n.d.). This compound.
  • MySkinRecipes. (2026). This compound.
  • Google Patents. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Cheméo. (2025). 5-Fluoro-2-methylaniline.
  • Nature. (2021). Deaminative chlorination of aminoheterocycles.
  • ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.
  • PubChem. (n.d.). 3-Fluoro-5-(4-methylanilino)benzonitrile.
  • Google Patents. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Journal of Medicinal Chemistry, 63(24), 15589-15606.

Sources

Technical Support Center: Stability of 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-fluoro-6-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information presented here is a synthesis of established chemical principles and practical, field-proven insights to ensure the integrity and success of your work.

I. Core Concepts: Understanding the Stability of this compound

This compound is a substituted aromatic compound with three key functional groups: a primary amine (-NH₂), a nitrile (-C≡N), and a fluorine atom (-F) attached to a methyl-substituted benzene ring. The stability of this molecule in solution is dictated by the interplay of these groups and their susceptibility to reaction with the solvent or other components of the experimental system. The electron-donating amino group and the electron-withdrawing nitrile and fluoro groups create a unique electronic environment that influences the molecule's reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two most probable degradation pathways are hydrolysis of the nitrile group and oxidation of the amino group.

  • Nitrile Hydrolysis: The nitrile group can undergo hydrolysis to form a carboxylic acid.[1] This reaction is typically catalyzed by acidic or alkaline conditions and is accelerated by heat.[2][3][4] The initial product is an amide, which is then further hydrolyzed to the corresponding carboxylic acid.[4]

  • Amino Group Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of colored impurities and complex degradation products. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q2: How does the choice of solvent impact the stability of this compound?

A2: Solvents are broadly categorized as polar protic, polar aprotic, and non-polar.[5][6] The choice of solvent can significantly influence the rate and pathway of degradation.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[5] They can participate in hydrolysis reactions and may accelerate the degradation of the nitrile group. However, their high polarity can be beneficial for dissolving the compound.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but do not have O-H or N-H bonds.[5] They are generally less reactive towards the nitrile and amino groups and are often a good choice for dissolving and storing this compound.

  • Non-Polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and are generally poor solvents for this polar compound. While they are unreactive, achieving a sufficient concentration for most applications can be challenging.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize stability, solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at 3-5°C or frozen if the solvent allows.[7] Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by using amber vials or by storing in the dark. Photodegradation can occur, especially in the presence of photosensitizers.[8][9][10]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group.

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.[11]

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.

Q4: My solution of this compound has turned yellow/brown. What is the cause and how can I prevent it?

A4: A color change to yellow or brown is a common indicator of degradation, most likely due to the oxidation of the primary amino group.

  • Root Cause: The amino group on the benzene ring is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere such as nitrogen or argon. This can be achieved by purging the solvent and the vial with the inert gas before adding the compound.

    • Light Protection: Store the solution in an amber vial or wrap the vial in aluminum foil to protect it from light.

    • Temperature Control: Store the solution at a reduced temperature (e.g., in a refrigerator or freezer).

    • Antioxidants: In some applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with your downstream experiments must be verified.

Q5: I am seeing an unexpected peak in my HPLC/LC-MS analysis that corresponds to the molecular weight of the corresponding carboxylic acid. What is happening?

A5: The appearance of a peak corresponding to the carboxylic acid derivative is a strong indication of nitrile group hydrolysis.

  • Root Cause: The nitrile group is likely hydrolyzing to a carboxylic acid. This is particularly common in the presence of acidic or basic conditions, or when using protic solvents like water or methanol, especially with heating.[4]

  • Troubleshooting Steps:

    • Solvent Choice: If possible, switch to a polar aprotic solvent such as acetonitrile, DMSO, or DMF. These solvents are less likely to participate in hydrolysis.

    • pH Control: Ensure your solution is not acidic or basic. If your experimental conditions require a specific pH, be aware that this can accelerate hydrolysis. A stability study at the target pH may be necessary.

    • Temperature: Avoid heating the solution for extended periods. If heating is necessary, do so for the minimum time required.

    • Fresh Solutions: Prepare solutions fresh before use whenever possible to minimize the time for hydrolysis to occur.

Q6: The concentration of my stock solution of this compound seems to be decreasing over time, even when stored in the dark and at a low temperature. What could be the issue?

A6: A gradual decrease in concentration, even under seemingly ideal storage conditions, can be due to slow, underlying degradation or adsorption to the container surface.

  • Root Cause:

    • Slow Degradation: Even in aprotic solvents, trace amounts of water can lead to slow hydrolysis over extended periods.

    • Adsorption: Highly pure compounds can sometimes adsorb to the surface of glass or plastic containers, leading to an apparent decrease in concentration.

  • Troubleshooting Steps:

    • Solvent Purity: Use high-purity, anhydrous solvents to minimize the presence of water.

    • Container Material: Consider using silanized glass vials to reduce adsorption to the container surface.

    • Stability Study: Perform a small-scale stability study by preparing a solution and analyzing its concentration at regular intervals (e.g., daily or weekly) to determine the rate of degradation under your specific storage conditions.

    • Internal Standard: For quantitative applications, the use of an internal standard can help to correct for any loss of the target analyte.

Data Presentation: Solvent Stability Overview

The following table summarizes the general stability of this compound in common laboratory solvents. The stability ratings are based on general chemical principles and the known reactivity of the functional groups present in the molecule.

Solvent ClassExample SolventsPrimary Degradation RiskRecommended Use
Polar Aprotic Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)MinimalRecommended for stock solutions and long-term storage.
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)Nitrile HydrolysisUse with caution, prepare fresh. Avoid for long-term storage.
Non-Polar Hexane, Toluene, Dichloromethane (DCM)Low (due to poor solubility)Not generally recommended due to low solubility.

III. Experimental Protocols

Protocol 1: Preparation of a Stock Solution in a Polar Aprotic Solvent

This protocol describes the preparation of a stock solution of this compound in a polar aprotic solvent such as DMSO or acetonitrile, with precautions to ensure stability.

Materials:

  • This compound

  • Anhydrous DMSO or Acetonitrile

  • Inert gas (Nitrogen or Argon)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry container.

  • Inert Atmosphere: Place the amber vial under a gentle stream of inert gas for 1-2 minutes to displace any air.

  • Dissolution: Transfer the weighed compound to the vial. Add the desired volume of anhydrous solvent to the vial.

  • Mixing: Cap the vial tightly and mix by vortexing or sonicating until the compound is completely dissolved.

  • Storage: Store the solution at the recommended temperature (3-5°C or frozen) and protected from light.

Protocol 2: Assessing the Stability of this compound in a New Solvent

Materials:

  • Stock solution of this compound in a stable solvent (e.g., ACN)

  • Test solvent

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)[12][13][14]

  • Incubator or water bath

  • Amber vials

Procedure:

  • Preparation: Prepare a solution of this compound in the test solvent at the desired concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration and purity. This will serve as your baseline.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure). It is also recommended to have a control sample stored under ideal conditions (e.g., in the dark at 4°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours, and then weekly), withdraw an aliquot of the solution and analyze it using the same analytical method.

  • Data Analysis: Compare the concentration and purity of the compound at each time point to the initial (T=0) analysis. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

IV. Visualizations

Decision-Making Workflow for Solvent Selection

Solvent_Selection start Start: Need to dissolve This compound check_solubility Is high concentration required? start->check_solubility polar_aprotic Use Polar Aprotic Solvent (DMSO, ACN, DMF) check_solubility->polar_aprotic Yes non_polar_check Is a non-polar solvent mandatory for the reaction? check_solubility->non_polar_check No end_stable End: Stable Solution polar_aprotic->end_stable low_solubility Accept low solubility in non-polar solvent (Toluene, Hexane) non_polar_check->low_solubility Yes polar_protic_check Is a polar protic solvent (MeOH, EtOH, Water) required? non_polar_check->polar_protic_check No end_low_conc End: Low Concentration low_solubility->end_low_conc polar_protic_check->polar_aprotic No fresh_solution Use Polar Protic Solvent and prepare fresh solution polar_protic_check->fresh_solution Yes end_caution End: Use with Caution fresh_solution->end_caution Degradation_Pathways parent This compound -NH2, -CN, -F, -CH3 hydrolysis 2-Amino-4-fluoro-6-methylbenzoic acid -NH2, -COOH, -F, -CH3 parent->hydrolysis  H₂O, H⁺ or OH⁻ (Hydrolysis) oxidation Oxidized Products Complex colored compounds parent->oxidation  [O], light (Oxidation)

Caption: Major degradation routes for the compound.

V. References

  • Eureka | Patsnap. (n.d.). Preparation method of aminobenzonitrile. Retrieved from [Link]

  • BLD Pharmatech. (2023, August 16). 2-Amino-6-fluorobenzonitrile - SAFETY DATA SHEET.

  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.

  • Google Patents. (n.d.). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles. Retrieved from

  • Thermo Fisher Scientific. (2025, September 19). 4 - SAFETY DATA SHEET.

  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (n.d.).

  • ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the.... Retrieved from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Asian Journal of Chemistry. (2008, January 19). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine.

  • MedChemExpress. (n.d.). 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile | Drug Intermediate.

  • Chemcasts. (n.d.). 2-Amino-4-methylbenzonitrile (CAS 26830-96-6) – Thermophysical Properties. Retrieved from [Link]

  • Chemcasts. (n.d.). 2-Amino-4-methylbenzonitrile Properties vs Temperature | Cp, Density, Viscosity. Retrieved from [Link]

  • ACS Publications. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Retrieved from [Link]

  • Leah4sci. (2013, August 6). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • PubMed. (n.d.). High-performance liquid chromatography and sensitive detection of amino acids derivatized with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole. Retrieved from [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).

  • The non-destructive detection of amino acids on thin-layer chromatograms using. (n.d.).

  • PubChem. (n.d.). 2-Amino-4-methylbenzonitrile | C8H8N2 | CID 2801276. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylbenzonitrile | C8H6FN | CID 2778443. Retrieved from [Link]

  • PubMed. (2008, October 9). Advances in amino acid analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7 | Request PDF. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7.

  • Sigma-Aldrich. (n.d.). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7.

Sources

Technical Support Center: A Guide to Reactions with 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-fluoro-6-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during reactions with this substituted aniline derivative. Our approach is rooted in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding of the underlying chemistry.

Understanding the Reactivity of this compound

This compound is a unique substrate with several functional groups that influence its reactivity. The electron-donating amino group activates the aromatic ring, while the electron-withdrawing nitrile and fluoro groups modulate this effect. Furthermore, the ortho-methyl group introduces significant steric hindrance around the amino group and the adjacent C-1 position. These features can lead to unexpected outcomes in common synthetic transformations. This guide will focus on troubleshooting two of the most pertinent classes of reactions for this substrate: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation. However, the electronic and steric properties of this compound can present significant challenges.

Frequently Asked Questions (FAQs) for Cross-Coupling Reactions

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low or no conversion. What are the likely causes?

A1: Low or no conversion in a Suzuki-Miyaura coupling involving this substrate is often traced back to several key factors:

  • Catalyst Inhibition: The primary amino group can coordinate to the palladium center, leading to the formation of inactive catalyst species. This is a common issue with aniline derivatives.[1][2]

  • Steric Hindrance: The ortho-methyl group can sterically hinder the approach of the bulky palladium catalyst to the C-2 position, slowing down the oxidative addition step, which is often rate-limiting.[3]

  • Inefficient Oxidative Addition: While the fluorine atom is at a position that could potentially undergo oxidative addition, aryl fluorides are generally the least reactive among aryl halides in this step.[4] If you are attempting to couple at the C-F bond, this is a likely point of failure.

  • Poor Catalyst/Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this sterically hindered and potentially coordinating substrate.[5]

Troubleshooting Steps:

  • Protect the Amino Group: Temporarily protecting the amino group (e.g., as a Boc-carbamate or an amide) can prevent catalyst inhibition. This is a robust strategy to improve reaction outcomes with aniline substrates.

  • Select a Specialized Catalyst System: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are designed to accelerate the oxidative addition and reductive elimination steps in challenging couplings.[5][6] Consider using pre-formed palladacycle precatalysts (e.g., G2 or G3 precatalysts) which are often more active and stable.[7]

  • Optimize the Base: The choice of base is critical. For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[5][8]

  • Increase Reaction Temperature and Time: The steric hindrance may necessitate more forcing conditions. Cautiously increase the reaction temperature and monitor the reaction for longer periods.

Q2: I'm observing significant protodeboronation of my boronic acid coupling partner. How can I mitigate this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially under basic conditions with excess water.

Troubleshooting Steps:

  • Use Anhydrous Conditions: While a small amount of water can be beneficial in some Suzuki couplings, excess water can promote protodeboronation. Ensure your solvents are anhydrous and consider using a boronate ester (e.g., a pinacol ester) which is more stable to hydrolysis.[9]

  • Optimize the Base: Very strong bases, particularly hydroxides, can accelerate this side reaction. If you suspect this is an issue, screen other bases like K₃PO₄ or Cs₂CO₃.[5]

  • Use a Stoichiometric Excess of the Boronic Acid: A slight excess (1.2-1.5 equivalents) of the boronic acid can help to compensate for some loss due to protodeboronation.

Q3: My Buchwald-Hartwig amination is not working. What should I consider?

A3: The Buchwald-Hartwig amination of this compound (if a suitable leaving group is present on another coupling partner) faces similar challenges to the Suzuki coupling, namely catalyst inhibition by the amino group.[10][11]

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is paramount. Sterically hindered biaryl phosphine ligands are often essential for successful Buchwald-Hartwig reactions.[10]

  • Base Compatibility: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11] Ensure your substrate is stable to these strong bases.

  • Protecting Group Strategy: As with the Suzuki coupling, protecting the amino group of your substrate is a highly effective strategy to prevent catalyst inhibition.

Visualizing the Troubleshooting Workflow

G cluster_conversion Troubleshooting Low Conversion cluster_side_products Troubleshooting Side Products start Failed Cross-Coupling Reaction check_conversion Low or No Conversion? start->check_conversion check_side_products Side Products Observed? start->check_side_products catalyst_inhibition Potential Catalyst Inhibition (Amino Group Coordination) check_conversion->catalyst_inhibition Yes protodeboronation Protodeboronation of Boronic Acid check_side_products->protodeboronation Yes steric_hindrance Steric Hindrance (ortho-Methyl Group) catalyst_inhibition->steric_hindrance solution_protect Protect Amino Group catalyst_inhibition->solution_protect catalyst_choice Suboptimal Catalyst/Ligand steric_hindrance->catalyst_choice solution_catalyst Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) steric_hindrance->solution_catalyst catalyst_choice->solution_catalyst solution_conditions Increase Temperature/Time catalyst_choice->solution_conditions nitrile_hydrolysis Nitrile Hydrolysis protodeboronation->nitrile_hydrolysis solution_anhydrous Use Anhydrous Solvents/ Boronate Esters protodeboronation->solution_anhydrous solution_base Optimize Base Choice (Avoid Hydroxides) protodeboronation->solution_base solution_milder_base Use Milder Base (e.g., K2CO3) nitrile_hydrolysis->solution_milder_base

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

Section 2: Addressing Failures in Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C-4 position can be a target for nucleophilic aromatic substitution (SNAr), particularly given the presence of the electron-withdrawing nitrile group. However, the overall electronic nature of the ring, influenced by the amino and methyl groups, can affect the reaction's feasibility.

Frequently Asked Questions (FAQs) for SNAr Reactions

Q4: I am attempting a nucleophilic aromatic substitution at the C-4 fluorine, but the reaction is very sluggish. Why is this?

A4: The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. While the nitrile group is activating, other substituents can counteract this effect.

  • Electron-Donating Groups: The primary amino group is a strong electron-donating group, which increases the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to nucleophilic attack. The methyl group is also weakly electron-donating.

  • Steric Effects: While less of a factor for substitution at the C-4 position, the overall steric bulk of the molecule could play a minor role in the approach of the nucleophile.

Troubleshooting Steps:

  • Use a Stronger Nucleophile: The rate of SNAr is directly proportional to the nucleophilicity of the attacking species. Consider using a more potent nucleophile if possible.

  • Employ a Strong Base: A strong base (e.g., NaH, K₂CO₃, or t-BuOK) is often required to deprotonate the nucleophile, increasing its reactivity.

  • Increase the Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Microwave irradiation can also be a valuable tool to accelerate these reactions.

  • Consider Alternative Synthetic Routes: If direct SNAr is not feasible, you might need to consider alternative strategies, such as a Sandmeyer reaction starting from the corresponding aniline if you wish to introduce a different functional group at the amino position.

Q5: I am observing hydrolysis of the nitrile group under my SNAr reaction conditions. How can I avoid this?

A5: The nitrile group can be susceptible to hydrolysis to a primary amide or a carboxylic acid under strongly basic or acidic conditions, especially at elevated temperatures.

Troubleshooting Steps:

  • Use Milder Bases: If possible, screen milder bases that are still capable of promoting the desired SNAr reaction. For example, if you are using NaOH, consider switching to K₂CO₃.

  • Lower the Reaction Temperature: Hydrolysis is often accelerated at higher temperatures. If your SNAr reaction can proceed at a lower temperature, this will help to minimize nitrile hydrolysis.

  • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor hydrolysis.

  • Protect the Nitrile Group: In some cases, it may be possible to temporarily protect the nitrile group, although this adds extra steps to your synthesis.

Illustrative Protocols

The following protocols are provided as a starting point and may require optimization for your specific application.

Table 1: Recommended Starting Conditions for a Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Palladium Precatalyst XPhos Pd G3 (2-5 mol%)A highly active and stable precatalyst suitable for challenging substrates.[7]
Ligand XPhosA bulky, electron-rich ligand that promotes oxidative addition.[5]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base effective in difficult couplings.[5]
Solvent 1,4-Dioxane/water (10:1) or 2-MeTHFAprotic polar or ethereal solvents are generally effective.[6]
Temperature 80-110 °CHigher temperatures may be needed to overcome steric hindrance.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation and homocoupling.
Step-by-Step Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and K₃PO₄ (2.5 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 3 mol%) under a positive flow of inert gas.

  • Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing a Key Reaction Mechanism

G cluster_legend Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X R-B(OR)2 R-B(OR)₂ Base Base L L = Ligand (e.g., XPhos) ArX Ar-X = Aryl Halide/Triflate RBOR2 R-B(OR)₂ = Boronic Acid/Ester

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
  • JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Chemguide. (n.d.). hydrolysis of nitriles.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 128(46), 15078–15082.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • An, K., & Lee, S. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 21(9), 1209.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?.
  • The Senftle Group. (2021). Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles.
  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
  • ResearchGate. (n.d.). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment.
  • ResearchGate. (n.d.). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS Publications. (2024). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes.
  • SpringerLink. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
  • PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2025). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • NIH. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
  • PMC. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • ChemRxiv. (n.d.). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid.
  • PMC. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • SpringerLink. (2020). Assessing the nucleophilic character of 2-amino-4-arylthiazoles through coupling with 4,6-dinitrobenzofuroxan.
  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • MDPI. (n.d.). Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole.
  • PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • PMC. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (n.d.). 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor.

Sources

Technical Support Center: Catalyst Choice in the Synthesis of 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Amino-4-fluoro-6-methylbenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, typically via palladium-catalyzed cyanation of a corresponding aryl halide, presents unique challenges due to the molecule's functional groups. The electron-donating amino group and the electron-withdrawing fluoro and nitrile groups create a delicate electronic balance that makes catalyst selection paramount to achieving high yields and purity. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of the catalyst in this transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing this compound?

A1: The synthesis predominantly relies on palladium-catalyzed cross-coupling reactions. The catalytic system is typically composed of three components: a palladium precursor, a phosphine ligand, and a cyanide source.

  • Palladium Precursors: Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or specialized palladacycle precatalysts.[1] Precatalysts are often preferred as they can be more stable and generate the active Pd(0) species more reliably in situ.[1]

  • Phosphine Ligands: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are standard for this type of reaction. Ligands like XPhos, dppf (1,1'-bis(diphenylphosphino)ferrocene), and P(t-Bu)₃ are frequently employed to promote efficient catalytic turnover.[1][2]

  • Cyanide Sources: While traditional sources like KCN and NaCN can be used, they often lead to catalyst poisoning due to high concentrations of free cyanide ions.[1][3][4] Therefore, less soluble or complexed sources such as zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are now widely adopted to maintain a low concentration of active cyanide, preventing catalyst deactivation.[1][5][6]

Q2: Why is catalyst deactivation a major concern in this specific cyanation reaction?

A2: Catalyst deactivation, or poisoning, is a notorious problem in palladium-catalyzed cyanations and is especially pronounced here.[1] Excess cyanide ions in the solution can irreversibly bind to the palladium center at multiple stages of the catalytic cycle.[3][4] This forms stable, catalytically inactive palladium-cyanide complexes, such as [(CN)₄Pd]²⁻, which halts the reaction.[3][4] The presence of trace amounts of water can be particularly detrimental, as it can hydrolyze the cyanide salt to form HCN, which is highly reactive towards the Pd(0) catalyst.[3][4] The choice of a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆] is a primary strategy to mitigate this issue by controlling the concentration of dissolved cyanide.[7][8]

Q3: What is the general mechanism for this reaction?

A3: The reaction follows a well-established catalytic cycle for palladium-catalyzed cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromo-5-fluoro-3-methylaniline) to form a Pd(II) intermediate.

  • Transmetalation (Halide/Cyanide Exchange): The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source.

  • Reductive Elimination: The final step involves the formation of the C-CN bond, yielding the desired this compound product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[9]

Each of these steps can be disrupted by excess cyanide, which underscores the importance of a well-chosen catalytic system.[3][4]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction has stalled, or the yield of this compound is consistently below 50%. I've confirmed the integrity of my starting materials. What catalyst-related factors should I investigate?

A: Low yield is the most common issue and can often be traced back to the catalyst's activity and stability.

  • Cause 1: Incorrect Palladium Precursor or In-situ Activation.

    • Explanation: Palladium sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state. This activation step can be inefficient and susceptible to poisoning by cyanide before the catalytic cycle even begins.[1]

    • Troubleshooting:

      • Switch to a Precatalyst: Employ a palladacycle precatalyst. These are designed for efficient in-situ generation of the active Pd(0) species upon exposure to a base, often leading to more reproducible and higher yields.[1]

      • Pre-incubation: If using Pd₂(dba)₃, consider a pre-incubation step where the precursor and phosphine ligand are heated together before adding the other reagents. This can help form the active catalyst more efficiently.[1]

  • Cause 2: Suboptimal Ligand Choice.

    • Explanation: The ligand stabilizes the palladium center and modulates its reactivity. For an electron-rich substrate like a substituted aniline, a bulky and electron-rich ligand is necessary to promote the reductive elimination step, which is often rate-limiting.[10] An inadequate ligand can lead to a slow or stalled reaction.

    • Troubleshooting:

      • Screen Ligands: Test a panel of ligands. For this substrate, Buchwald-type ligands such as XPhos often outperform others like dppf or P(t-Bu)₃.[1]

      • Check Ligand Quality: Phosphine ligands can be sensitive to air and may oxidize over time. Use fresh, properly stored ligands.

  • Cause 3: Inappropriate Cyanide Source.

    • Explanation: As discussed in the FAQ, using highly soluble sources like NaCN or KCN can rapidly poison the catalyst.[1]

    • Troubleshooting:

      • Use Zn(CN)₂ or K₄[Fe(CN)₆]: These are the industry standards for preventing catalyst deactivation.[1][5] K₄[Fe(CN)₆] is particularly advantageous as it is non-toxic.[1][6]

      • Ensure Anhydrous Conditions: If using traditional cyanide salts, ensure rigorously anhydrous conditions (e.g., use of a glovebox) to prevent HCN formation.[1][3][4]

Problem: Significant Byproduct Formation

Q: I'm observing a significant peak in my analysis corresponding to a defluorinated or debrominated byproduct. How can my catalyst choice help minimize this?

A: The formation of hydrodehalogenation (replacement of Br or F with H) byproducts is a known side reaction in palladium catalysis, often exacerbated by overly active catalysts or specific reaction conditions.

  • Cause: Mismatched Catalyst-Ligand Reactivity.

    • Explanation: Highly reactive, coordinatively unsaturated palladium species can sometimes promote undesired side reactions. The ligand plays a key role in shielding the metal center and directing its reactivity.

    • Troubleshooting:

      • Modify the Ligand: The steric bulk of the ligand is critical. A ligand that is too small may not adequately protect the palladium center, while one that is too large might hinder the desired reaction. The tert-butyl phosphine groups on ligands like XPhos are often effective at preventing side reactions by creating a specific steric environment around the metal.[10]

      • Lower the Temperature: High reaction temperatures can increase the rate of side reactions. A more active catalyst system may allow you to run the reaction at a lower temperature (e.g., 40-80 °C instead of >100 °C), thereby improving selectivity.[11]

      • Avoid Additives that Generate Hydrides: Be cautious with additives. Some, especially in the presence of water, can generate palladium hydride species that are responsible for hydrodehalogenation.

Experimental Workflow & Data

Catalyst System Comparison

The following table summarizes typical outcomes for the cyanation of an analogous aryl bromide using different catalyst systems, illustrating the impact of component selection.

Pd PrecursorLigandCyanide SourceTemp (°C)Typical Yield (%)Key Considerations
Pd(OAc)₂dppfZn(CN)₂11060-75Prone to inconsistency; requires careful optimization.[5]
Pd₂(dba)₃P(t-Bu)₃Zn(CN)₂8075-85Air-sensitive ligand; requires inert atmosphere.
Palladacycle PrecatalystXPhosK₄[Fe(CN)₆]100>90Highly reliable and reproducible; tolerates a wider range of functional groups.[1]
Pd(OAc)₂(None)K₄[Fe(CN)₆]12083-96Ligand-free systems can be effective but may require higher temperatures and are substrate-dependent.[6]

DOT Diagram: General Palladium-Catalyzed Cyanation Cycle

G cluster_cycle Catalytic Cycle cluster_poison Catalyst Poisoning Pd0 Pd(0)L_n (Active Catalyst) OxAdd Ar-Pd(II)(X)L_n (Oxidative Adduct) Pd0->OxAdd Oxidative Addition (+ Ar-X) Inactive Inactive Pd-CN Complexes [e.g., Pd(CN)4]2- Pd0->Inactive Excess CN- Trans Ar-Pd(II)(CN)L_n OxAdd->Trans Transmetalation (+ 'CN-') OxAdd->Inactive Excess CN- Trans->Pd0 Reductive Elimination (+ Ar-CN) Trans->Inactive Excess CN-

Caption: Simplified Pd-catalyzed cyanation cycle and common deactivation pathway.

DOT Diagram: Troubleshooting Workflow

G Start Problem Encountered: Low Yield or Byproducts CheckCatalyst 1. Evaluate Catalyst System Start->CheckCatalyst CheckLigand 2. Assess Ligand Choice CheckCatalyst->CheckLigand Is Pd Precursor optimal? (e.g., Use Precatalyst) CheckCyanide 3. Verify Cyanide Source CheckLigand->CheckCyanide Is Ligand appropriate? (e.g., Screen bulky ligands) CheckConditions 4. Optimize Reaction Conditions CheckCyanide->CheckConditions Is CN- source poisoning catalyst? (e.g., Switch to K4[Fe(CN)6]) Success Reaction Optimized: High Yield & Purity CheckConditions->Success Are conditions too harsh? (e.g., Lower Temperature)

Caption: Step-by-step catalyst-focused troubleshooting workflow.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.ACS Publications.
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes.PubMed.
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.Wiley Online Library.
  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.Royal Society of Chemistry.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.NIH National Center for Biotechnology Information.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.Royal Society of Chemistry.
  • 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis.ChemicalBook.
  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides.Organic Chemistry Portal.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.ACS Publications.
  • Palladium-Catalyzed Cyanation under Mild Conditions.Thieme Connect.
  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.ACS Publications.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.Organic-Chemistry.org.
  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides.ResearchGate.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.MIT Libraries.
  • Insights Into Palladium-Catalyzed Cyanation of Bromobenzene.ACS Publications.
  • Improving Palladium-Catalyzed Cyanation of Aryl Halides.ResearchGate.

Sources

Technical Support Center: Regioselectivity in Reactions of 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 2-Amino-4-fluoro-6-methylbenzonitrile. This versatile intermediate is a cornerstone in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research. However, its polysubstituted aromatic ring presents unique and often challenging regioselectivity issues. The interplay between powerful activating groups (-NH₂), deactivating functions (-CN, -F), and steric hindrance (-CH₃) requires a nuanced approach to reaction design.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to rationalize your experimental outcomes and strategically control regioselectivity.

Part 1: FAQs on Fundamental Reactivity

Q1: What are the primary factors controlling regioselectivity in electrophilic aromatic substitution (EAS) on this compound?

A1: The regiochemical outcome of any EAS reaction on this substrate is a competitive interplay of electronic (inductive and resonance) effects and steric hindrance.

  • Electronic Effects : The benzene ring has four substituents with competing directing effects. The available positions for substitution are C3 and C5.

    • Amino Group (-NH₂ at C2) : A very strong activating group that directs incoming electrophiles to its ortho (C3) and para (C5) positions through resonance donation.[1][2] This is often the dominant electronic factor.

    • Methyl Group (-CH₃ at C6) : A weak activating group that directs ortho (C5) and para (C2, occupied).

    • Fluoro Group (-F at C4) : An unusual case. It is deactivating due to its strong inductive effect but is an ortho, para-director because of resonance. It directs to C3 and C5.

    • Cyano Group (-CN at C1) : A strong deactivating group that directs incoming electrophiles to the meta position (C3 and C5).[2][3]

  • Steric Hindrance : The C6-methyl group provides significant steric bulk around the C5 position.[4][5] Similarly, the C2-amino group can hinder access to the C3 position. The relative size of the incoming electrophile will be a critical determinant of the final product ratio.

The diagram below illustrates the cumulative electronic influence on the available C3 and C5 positions.

G cluster_ring This compound cluster_effects Directing Influences on C3 and C5 mol NH2 NH₂ (C2) Strong o,p-Director C3 Position C3 NH2->C3 ortho C5 Position C5 NH2->C5 para CH3 CH₃ (C6) o,p-Director CH3->C5 ortho F F (C4) o,p-Director F->C3 ortho F->C5 para CN CN (C1) m-Director CN->C3 meta CN->C5 meta

Caption: Competing electronic directing effects on the molecule.

As you can see, both C3 and C5 are electronically activated by multiple groups, setting the stage for selectivity challenges.

Part 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)

Q2: I'm attempting a nitration and getting a mixture of C3-nitro and C5-nitro isomers. How can I selectively synthesize the C5-nitro product?

A2: This is a classic regioselectivity problem where electronics and sterics are in direct competition. The C3 position is strongly activated electronically by the adjacent amino group, while the C5 position is sterically hindered by the C6-methyl group. Standard nitrating conditions (e.g., HNO₃/H₂SO₄) often yield a difficult-to-separate mixture.

Troubleshooting Guide: Nitration Regioselectivity

Symptom Probable Cause(s) Suggested Solution(s)
Poor regioselectivity (mixture of C3 and C5 isomers) 1. Dominant electronic activation at C3 by the powerful ortho-directing amino group. 2. The electrophile (NO₂⁺) is small enough to access the C3 position despite some steric hindrance. 1. Employ a Protecting Group Strategy: Temporarily convert the amino group to a bulky amide to block the C3 position sterically and moderate its activating influence. This is the most reliable method.

| Low overall yield or decomposition | 1. The amino group is protonated under strong acid, forming a deactivating -NH₃⁺ group, which shuts down the reaction.[6] 2. Oxidation of the activated ring by nitric acid. | 1. Use milder, non-acidic nitrating agents (e.g., acetyl nitrate). 2. The protecting group strategy prevents protonation and protects the ring from oxidation. |

Recommended Workflow: Protecting Group Strategy for C5-Nitration

This multi-step approach offers the highest degree of regiocontrol. By converting the highly activating -NH₂ group into a bulky N-acetyl group (-NHCOCH₃), you simultaneously block the C3 position and temper the group's activating strength, allowing other directing effects to guide the electrophile to C5.

G start Start: This compound step1 Step 1: Protection (CH₃CO)₂O, Pyridine start->step1 intermediate Intermediate: N-Acetyl Protected Substrate step1->intermediate step2 Step 2: Regioselective Nitration HNO₃, Ac₂O intermediate->step2 nitro_intermediate Intermediate: C5-Nitro Protected Product step2->nitro_intermediate step3 Step 3: Deprotection Aq. HCl, Heat nitro_intermediate->step3 end Final Product: 2-Amino-5-nitro-4-fluoro-6-methylbenzonitrile step3->end

Caption: Workflow for selective C5-nitration using a protection strategy.

Experimental Protocol: Selective C5-Nitration

Step 1: Protection of the Amino Group (Acetylation)

  • Dissolve 1.0 equivalent of this compound in pyridine or a suitable solvent like ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.1 equivalents of acetic anhydride dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup to remove pyridine and excess anhydride. Extract the N-acetylated product with a suitable organic solvent (e.g., ethyl acetate), dry, and concentrate under reduced pressure. The product can typically be used in the next step without further purification.

Step 2: Regioselective Nitration

  • Suspend the N-acetylated intermediate in acetic anhydride at 0 °C.

  • Slowly add a pre-cooled solution of fuming nitric acid (1.1 equivalents) in acetic anhydride. Maintain the temperature below 5 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into ice water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry. This is the C5-nitro N-acetylated product.

Step 3: Deprotection (Hydrolysis)

  • Suspend the nitro-acetyl intermediate in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).

  • Heat the mixture to reflux (approx. 80-90 °C) for 4-8 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture and neutralize carefully with a base (e.g., aq. NaOH or NaHCO₃) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield the final 2-Amino-5-nitro-4-fluoro-6-methylbenzonitrile.

Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Q3: I want to displace the fluorine atom with an amine nucleophile (Buchwald-Hartwig or SNAr). Which approach is better and what issues might I encounter?

A3: Displacing the fluorine is a common synthetic goal. While the ring is not exceptionally electron-poor, the presence of the C1-cyano group can facilitate a classical SNAr reaction under forcing conditions. However, palladium-catalyzed cross-coupling is often more versatile.

Troubleshooting Guide: C4-Fluorine Displacement

Symptom Probable Cause(s) Suggested Solution(s)
No reaction under SNAr conditions (e.g., amine, K₂CO₃, DMSO, 150 °C) 1. Insufficient ring activation for SNAr. The combined electron-donating effects of the -NH₂ and -CH₃ groups counteract the withdrawing effect of the -CN group. 2. Nucleophile is not strong enough. 1. Increase Reaction Temperature: Use a high-boiling point solvent like NMP or sulfolane and temperatures >180 °C. 2. Use a Stronger Base: Switch from K₂CO₃ to a stronger, non-nucleophilic base like DBU. 3. Switch to a Catalytic Method: Employ Buchwald-Hartwig amination for milder conditions and broader scope.

| Side reactions or decomposition | 1. The cyano group can undergo hydrolysis or other reactions under harsh basic/high-temperature conditions.[7][8] 2. The amino group can act as a competing nucleophile or ligand. | 1. Protect the Amino Group: Convert the C2-amino group to an amide or carbamate to prevent it from interfering. 2. Use Milder Catalytic Conditions: This is the primary advantage of cross-coupling over SNAr. |

Recommended Approach: Buchwald-Hartwig Amination

For C-N bond formation at the C4 position, a palladium-catalyzed Buchwald-Hartwig amination is generally superior to SNAr for this substrate due to its milder conditions and higher functional group tolerance.

Experimental Protocol: Buchwald-Hartwig Amination at C4

Note: This reaction is sensitive to air and moisture. Standard Schlenk line or glovebox techniques are required.

  • To an oven-dried reaction vessel, add the this compound (1.0 eq), the desired amine nucleophile (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%).

  • Add a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS or TLC.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.

  • Perform a standard aqueous workup, followed by purification via column chromatography to isolate the C4-aminated product.

G cluster_snar Classical SNAr Pathway cluster_bh Buchwald-Hartwig Pathway snar_start Starting Material snar_cond Conditions: High Temp (>150°C) Strong Base, DMSO snar_start->snar_cond snar_mech Meisenheimer Complex (High Energy Intermediate) snar_cond->snar_mech snar_end Product + Side Products snar_mech->snar_end bh_start Starting Material bh_cond Conditions: Pd Catalyst, Ligand Base, Toluene, 80-110°C bh_start->bh_cond bh_mech Catalytic Cycle (Lower Energy Pathway) bh_cond->bh_mech bh_end Clean Product bh_mech->bh_end

Caption: Comparison of SNAr and Buchwald-Hartwig pathways.

References

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by substitution. [Link]
  • Scott, M. S., & Luckhurst, C. A. (2004). Development of a New α‐Aminonitrile Synthesis.
  • LibreTexts Chemistry. (2015). 16.
  • Lumen Learning. (n.d.). Substituent Effects. In Organic Chemistry II. [Link]
  • Wang, Y., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
  • Ye, J., et al. (2019). Pd(TFA)2‐catalysed hydrolysis reaction of nitrile via C−C bond cleavage. Chemistry - An Asian Journal, 14(23), 4349-4352. [Link]
  • Pharmaguideline. (n.d.). Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds. [Link]
  • The Organic Chemistry Tutor. (2018). Electrophilic aromatic substitution: meta directors [Video]. YouTube. [Link]
  • Pitre, S. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16931-16938. [Link]
  • Wüst, F., et al. (2007). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 331-336. [Link]
  • Wu, W., et al. (2013). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The Journal of Physical Chemistry A, 117(29), 6123-6134. [Link]
  • Nitta, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction.
  • LibreTexts Chemistry. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. [Link]
  • Al-Awadi, N. A., & El-Dusouqui, O. M. (1998). Enaminonitriles in Heterocyclic Synthesis: Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Tetrahedron, 54(8), 1579-1590. [Link]
  • Al-Harrasi, A., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5275. [Link]
  • Smith, A. M., & Whalley, L. A. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2018(41), 5635-5649. [Link]
  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-Methylpropionitrile. [Link]
  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
  • Royal Society of Chemistry. (n.d.). Supporting Information: Influence of steric hindrance on 1,4- versus 1,6-Michael addition. [Link]
  • Appretech Scientific Limited. (n.d.). This compound. [Link]
  • Journal of Chemical Research. (1997). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. [Link]
  • Master Organic Chemistry. (2018).
  • Juniper Publishers. (2017).
  • ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2018).
  • EBSCO. (n.d.). Nitriles | Research Starters. [Link]
  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Link]
  • ResearchGate. (n.d.). Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene... [Link]
  • PubChem. (n.d.). 2-Amino-4-methylbenzonitrile. [Link]
  • MDPI. (2022). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene... Molecules, 27(23), 8343. [Link]

Sources

work-up procedures to remove byproducts from 2-Amino-4-fluoro-6-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Amino-4-fluoro-6-methylbenzonitrile

Introduction: this compound is a key building block in the synthesis of various pharmaceutical agents and advanced materials. Achieving high purity of this intermediate is critical for the success of subsequent reactions and the quality of the final product. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common issues encountered during the work-up and purification of this compound. We will explore the causality behind experimental choices, offering field-proven protocols to address specific purification challenges.

Section 1: Understanding the Synthetic Landscape & Potential Byproducts

To effectively purify the target compound, it is essential to first understand its synthetic origin and the likely impurities that may arise. A common synthetic route is the nucleophilic aromatic substitution (SNAr) of a di-halogenated precursor, such as 2,4-difluoro-6-methylbenzonitrile, with an ammonia source. Another approach involves the reduction of a nitro group precursor.

Common Synthesis-Derived Impurities:

  • Unreacted Starting Materials: Residual di-halogenated precursors (e.g., 2,4-difluoro-6-methylbenzonitrile) or nitro-aromatic compounds.

  • Hydrolysis Products: Under harsh acidic or basic work-up conditions, the nitrile group (-CN) can hydrolyze to form the corresponding amide (-CONH₂) or carboxylic acid (-COOH).

  • Over-alkylation/Side-products: In syntheses involving the reduction of a nitro group, incomplete reduction can lead to nitroso or N-hydroxy intermediates.[1]

  • Positional Isomers: Depending on the synthetic route, small amounts of other isomers may be formed.

  • Catalyst Residues: If transition metals are used (e.g., Palladium or Nickel in cyanation reactions), trace amounts may carry over.[1][2]

Below is a generalized workflow illustrating a common synthesis and the points at which byproducts can form.

cluster_reaction Synthesis cluster_byproducts Potential Byproducts Precursor 2,4-Difluoro-6- methylbenzonitrile Product Crude 2-Amino-4-fluoro- 6-methylbenzonitrile Precursor->Product Amination Reagent Ammonia Source (e.g., aq. NH3) Reagent->Product Unreacted Unreacted Precursor Product->Unreacted Incomplete Reaction Hydrolysis Amide/Carboxylic Acid (from Nitrile Hydrolysis) Product->Hydrolysis Harsh Work-up (pH extremes)

Caption: Synthesis and potential byproduct formation.

Section 2: Troubleshooting Guide & Purification Protocols (Q&A)

This section directly addresses common experimental challenges in a question-and-answer format, providing both the "why" and the "how" for each purification strategy.

Q1: My crude product contains both a less polar impurity (likely unreacted starting material) and baseline impurities on a TLC plate. What is the most efficient initial clean-up strategy?

Answer: A multi-step liquid-liquid extraction is the most effective initial approach. This technique separates compounds based on their differing solubilities in two immiscible liquid phases and their acid-base properties.[3][4] The amino group on your product is basic and can be protonated in an acidic solution, making it highly soluble in water.[5]

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

    • Rationale: The desired amine product will be protonated to form an ammonium salt (R-NH₃⁺Cl⁻), which is soluble in the aqueous (top) layer.[4] The less polar, unreacted starting material and other neutral impurities will remain in the organic (bottom) layer.

  • Separation: Drain the bottom organic layer (containing neutral impurities). Collect the top aqueous layer, which now contains your protonated product.

  • Back Extraction: To remove any trapped neutral impurities, add a fresh portion of DCM or EtOAc to the collected aqueous layer, shake, and discard the organic layer. Repeat this step once more.

  • Basification & Re-extraction: Place the purified aqueous layer in a clean separatory funnel and cool it in an ice bath. Slowly add a base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10 (test with pH paper).[5] You may see the amine product precipitate or make the solution cloudy.

    • Rationale: The base deprotonates the ammonium salt, regenerating the neutral amine, which is now insoluble in water but soluble in organic solvents.[6]

  • Final Extraction: Extract the neutral amine product back into an organic solvent (DCM or EtOAc) by adding an equal volume and shaking. Repeat the extraction from the aqueous layer two more times to maximize recovery.

  • Drying and Concentration: Combine all the final organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified, crude amine.

Start Crude Product in Organic Solvent AcidWash Wash with 1M HCl Start->AcidWash Separate1 Separate Layers AcidWash->Separate1 Organic1 Organic Layer: Neutral Impurities (Discard) Separate1->Organic1 Aqueous1 Aqueous Layer: Protonated Amine (R-NH3+) Separate1->Aqueous1 Basify Add Base (e.g., NaOH) to pH > 10 Aqueous1->Basify Extract2 Extract with fresh Organic Solvent Basify->Extract2 Separate2 Separate Layers Extract2->Separate2 Aqueous2 Aqueous Layer: (Discard) Separate2->Aqueous2 Organic2 Organic Layer: Purified Amine Separate2->Organic2 Dry Dry & Concentrate Organic2->Dry Final Purified Product Dry->Final

Caption: Workflow for acid-base extraction purification.

Q2: After extraction, my product is still not pure enough and appears as an off-white or yellowish solid. How can I improve its purity and color?

Answer: Recrystallization is the ideal next step for purifying solid organic compounds.[7] This technique relies on the principle that the desired compound and the impurities have different solubilities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while the impurities remain dissolved at cold temperatures.[8]

Protocol: Recrystallization

  • Solvent Selection: Test various solvents on a small scale to find the optimal one. Good candidates for aromatic amines include ethanol/water mixtures, isopropanol, or toluene/hexane mixtures.[9]

    • Procedure: Place a few milligrams of your solid in a test tube. Add the solvent dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the solid to be purified in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) until the solid is fully dissolved.[10] If the solution is colored, this is the point to add a small amount of activated charcoal.

  • Hot Filtration (if charcoal was used): If you added charcoal to remove colored impurities, you must perform a hot filtration to remove it.[9] Use a pre-heated funnel to prevent the product from crystallizing prematurely.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a minimum amount of ice-cold solvent to rinse away any remaining impurities without re-dissolving the product.[7]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Recrystallization

IssueCause(s)Solution(s)
Oiling Out The solution is supersaturated, or the melting point of the solid is lower than the boiling point of thesolvent.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool again slowly.[11]
No Crystals Form The solution is not saturated (too much solvent was added), or nucleation is slow.Boil off some of the solvent to increase concentration.[11] Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.[9]
Low Recovery Too much solvent was used; crystals were washed with room-temperature solvent; premature crystallization during hot filtration.Concentrate the filtrate (mother liquor) and cool again for a second crop. Always use ice-cold solvent for washing.[7] Ensure filtration apparatus is hot.
Q3: My compound is highly pure by TLC and NMR, but it is a persistent oil that won't crystallize. What should I do?

Answer: This can occur if the compound has a low melting point or if trace amounts of residual solvent or impurities are acting as a crystallization inhibitor. Two common techniques can address this.

  • Trituration: This involves "washing" the oil with a solvent in which the desired compound is insoluble (or poorly soluble), but the impurities are soluble. For your compound, a non-polar solvent like hexanes or diethyl ether is a good choice.

    • Protocol: Add a small amount of cold hexane to the flask containing your oil. Swirl or stir vigorously. The impurities will dissolve in the hexane, often inducing the oil to solidify. Decant the solvent and repeat the process a few times. Dry the resulting solid under vacuum.[12]

  • Salt Formation: Amines can be readily converted to their hydrochloride (HCl) or other acid addition salts. These salts are often highly crystalline, stable solids that are easy to handle and store.

    • Protocol: Dissolve the oily amine in a minimal amount of a solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in ether (commercially available) or bubble dry HCl gas through the solution. The hydrochloride salt will typically precipitate immediately as a white solid, which can be collected by filtration.

Section 3: FAQs & Best Practices

Q: How can I be sure my purification is working at each step? A: Thin-Layer Chromatography (TLC) is your best tool for real-time monitoring. Spot your crude material, the organic layer after an acid wash, and your final product on the same plate. A successful purification will show the disappearance of impurity spots. For final purity assessment, HPLC, GC-MS, and NMR are the standards.

Q: My final product darkens over time. How can I prevent degradation? A: Aromatic amines are susceptible to air oxidation, which often results in the formation of colored impurities. Store your purified this compound under an inert atmosphere (like nitrogen or argon), protected from light, and in a refrigerator or freezer to ensure long-term stability.

Q: I see significant streaking of my product on a silica gel column. What causes this and how can I fix it? A: The basic amino group on your product interacts strongly with the acidic silanol groups on the surface of the silica gel, causing poor peak shape and sometimes irreversible adsorption.[12] To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent (e.g., hexane/ethyl acetate mixture). This will neutralize the acidic sites on the silica, allowing your compound to elute cleanly. Alternatively, using a different stationary phase like neutral or basic alumina can be effective.[12]

References

  • University of Colorado, Boulder. (n.d.). Recrystallization.
  • Bionity.com. (n.d.). Acid-base extraction.
  • ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of California, Los Angeles. (n.d.). Acid-Base Extraction.
  • Mukherjee, S. et al. (2017, May 21). How do we synthesis aromatic amines? ResearchGate.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Weiss, S. M., et al. (2015). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters, 17(21), 5436–5439.
  • Study Mind. (n.d.). Amine Synthesis (A-Level Chemistry).
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
  • Quick Company. (2016, January 1). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile.
  • Occidental College. (n.d.). Recrystallization-1.pdf.
  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines.
  • Appretech Scientific Limited. (n.d.). This compound.
  • University of California, Santa Barbara. (n.d.). Liquid/liquid Extraction.
  • Journal of Chemical Research, Synopses. (1998). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • ResearchGate. (2025, August 9). Recent Advances in Cyanation Reactions.
  • MDPI. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides.
  • Beilstein Journal of Organic Chemistry. (2022, January 4). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions.
  • ChemRxiv. (n.d.). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid.
  • Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids.
  • Malaysian Journal of Analytical Sciences. (2024, February 28). Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-Chlorobenzonitrile.

Sources

impact of moisture on 2-Amino-4-fluoro-6-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-4-fluoro-6-methylbenzonitrile. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of moisture on reactions involving this versatile building block. Our focus is on providing practical, field-tested insights to ensure the success and reproducibility of your experiments.

I. The Critical Role of Moisture Control in Reactions with this compound

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds, including quinazolines, which are significant in medicinal chemistry.[1] The presence of both an amino and a nitrile group on the aromatic ring makes it a valuable synthon, but also introduces sensitivities, particularly to moisture. While modern catalysts for common reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations can be air- and moisture-stable, the substrate itself or reaction intermediates can be susceptible to water-induced side reactions.[2][3]

The primary concern with moisture is the hydrolysis of the nitrile group. This can occur under both acidic and basic conditions, proceeding first to the corresponding amide and then to the carboxylic acid. This not only consumes the starting material but also introduces impurities that can be challenging to separate from the desired product, ultimately impacting yield and purity.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides a logical workflow for identifying and resolving the root cause.

Logical Troubleshooting Workflow

A Low Yield or Incomplete Reaction D Check for Moisture Contamination A->D G Reaction Condition Optimization A->G B Presence of Unexpected Byproducts B->D L Analyze Byproducts by LC-MS and NMR B->L C Inconsistent Results Between Batches C->D N Review and Standardize Handling Procedures C->N E Solvent Purity Check D->E F Reagent Quality Check D->F H Implement Rigorous Anhydrous Techniques D->H I Purify or Dry Solvents E->I J Use Fresh or Properly Stored Reagents F->J K Optimize Temperature, Time, and Stoichiometry G->K O Introduce Moisture Scavengers H->O M Compare with Expected Hydrolysis Products L->M

Caption: A step-by-step guide to troubleshooting common issues.

Issue 1: Low Yield and/or Incomplete Conversion of Starting Material

  • Question: My reaction is sluggish, and a significant amount of this compound remains unreacted even after extended reaction times. What could be the cause?

  • Answer:

    • Moisture in Solvents and Reagents: This is the most common culprit. Trace amounts of water can hydrolyze your starting material or react with moisture-sensitive catalysts and reagents.

      • Solution: Ensure all solvents are rigorously dried before use. Common methods include distillation from an appropriate drying agent or passing them through a column of activated alumina. For reagents, store them in a desiccator over a drying agent. Consider using freshly opened bottles of reagents.[4]

    • Improper Catalyst Activation: In cross-coupling reactions, the active form of the palladium catalyst is Pd(0), which is generated in situ. Moisture can interfere with this activation process, leading to a lower concentration of the active catalyst.[3]

      • Solution: While many modern pre-catalysts are robust, ensure your reaction setup is purged with an inert gas (nitrogen or argon) before adding the catalyst. If you suspect catalyst deactivation, consider using a different pre-catalyst known for its high stability.

    • Sub-optimal Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.

      • Solution: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the progress by TLC or LC-MS. Be cautious, as excessive heat can lead to byproduct formation.

Issue 2: Presence of Unknown Impurities in the Final Product

  • Question: My final product is contaminated with byproducts that are difficult to remove by column chromatography. How can I identify and prevent them?

  • Answer:

    • Nitrile Hydrolysis: The most likely byproducts are the corresponding amide (2-amino-4-fluoro-6-methylbenzamide) and carboxylic acid (2-amino-4-fluoro-6-methylbenzoic acid) resulting from the hydrolysis of the nitrile group.

      • Identification: These byproducts will have a higher molecular weight than the starting material (amide: +18 Da; carboxylic acid: +19 Da) and will be more polar. They can often be identified by LC-MS analysis.

      • Prevention: The most effective prevention is the strict exclusion of water. Implement the anhydrous techniques detailed in the FAQs below. If your reaction conditions are basic, be particularly vigilant, as this can promote nitrile hydrolysis.[5]

    • Side Reactions of the Amino Group: While less common under anhydrous conditions, the amino group can participate in side reactions.

      • Prevention: Ensure that your reagents are pure and that the reaction is performed under an inert atmosphere to prevent oxidation.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary hydrolysis products of this compound?

The primary hydrolysis products are 2-amino-4-fluoro-6-methylbenzamide and 2-amino-4-fluoro-6-methylbenzoic acid. The reaction proceeds in two steps, with the amide being the initial product.

Q2: How can I effectively dry my solvents for reactions with this compound?

SolventRecommended Drying MethodReference
Tetrahydrofuran (THF)Distillation from sodium/benzophenone or passing through a solvent purification system.[4]
DioxaneDistillation from sodium/benzophenone or passing through a solvent purification system.[4]
TolueneDistillation from sodium or calcium hydride.[4]
Dichloromethane (DCM)Distillation from calcium hydride.[4]
Acetonitrile (MeCN)Distillation from calcium hydride.[4]

Q3: What are the best practices for setting up a moisture-sensitive reaction?

Here is a detailed protocol for setting up a reaction under anhydrous conditions:

Experimental Protocol: Anhydrous Reaction Setup

  • Glassware Preparation:

    • Clean all glassware thoroughly and dry it in an oven at >120 °C for at least 4 hours (preferably overnight).

    • Assemble the glassware (e.g., round-bottom flask, condenser) while still hot and allow it to cool to room temperature under a stream of dry inert gas (nitrogen or argon).

  • Inert Atmosphere:

    • Once cooled, maintain a positive pressure of the inert gas throughout the reaction. This can be achieved using a bubbler or a balloon filled with the inert gas.

  • Reagent and Solvent Transfer:

    • Transfer anhydrous solvents using a syringe or cannula.

    • Add solid reagents quickly against a counterflow of inert gas. For highly sensitive reagents, use a glove box.

  • Reaction Monitoring:

    • When taking samples for reaction monitoring (e.g., TLC, LC-MS), use a syringe to withdraw a small aliquot and quench it in a separate vial containing a suitable solvent.

A Oven-Dry Glassware (>120°C) B Assemble Hot Glassware A->B C Cool Under Inert Gas B->C D Add Anhydrous Solvents via Syringe C->D E Add Reagents Under Inert Atmosphere D->E F Maintain Positive Inert Gas Pressure E->F G Run Reaction F->G H Sample for Monitoring via Syringe G->H

Caption: Workflow for setting up an anhydrous reaction.

Q4: Can I use moisture scavengers in my reaction?

Yes, moisture scavengers can be very effective at removing trace amounts of water.

Moisture ScavengerApplication NotesReference
Molecular Sieves (3Å or 4Å) Add activated sieves to the solvent before adding reagents. Ensure they are properly activated by heating under vacuum.[6]
Triethyl Orthoformate Reacts with water to form ethanol and ethyl formate. Can be added directly to the reaction mixture.[7]
p-Toluenesulfonyl Isocyanate Reacts rapidly with water to form p-toluenesulfonamide and carbon dioxide. Use with caution as it can react with other nucleophiles.[8]

Q5: How should I store this compound?

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4][9] For long-term storage, consider placing the container inside a desiccator containing a drying agent like Drierite or phosphorus pentoxide.

IV. References

  • Summary of Common Organic Solvent Purification Methods Used in Laboratories. (2024). Google Search.

  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.

  • Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder.

  • Tips & Tricks: Drying Methods. (2026). University of Rochester, Department of Chemistry.

  • Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. (2026). Google Search.

  • A Method for Detecting Water in Organic Solvents. (n.d.). PMC - NIH.

  • Detection of Moisture by Fluorescent OFF-ON Sensor in Organic Solvents and Raw Food Products. (2016). ACS Publications.

  • Moisture Analysis and the Test Methods. (n.d.). Carboxyl / Alfa Chemistry.

  • Moisture Analysis Techniques. (2018). News-Medical.Net.

  • What is a moisture analyzer? How do balances, ovens, titrations and NIR compare? (n.d.). Google Search.

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.

  • This compound. (n.d.). Appretech Scientific Limited.

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

  • On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing).

  • Identifying palladium culprits in amine catalysis. (2021). ResearchGate.

  • Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. (n.d.). Google Search.

  • 2-Amino-6-fluorobenzonitrile | CAS 77326-36-4. (n.d.). Ossila.

  • 2-Amino-4-methylbenzonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.

  • 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile | Drug Intermediate. (n.d.). MedChemExpress.

  • 2-Amino-4-methylbenzonitrile 97 26830-96-6. (n.d.). Sigma-Aldrich.

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.

  • Effect of temperature and relative humidity on nitrazepam stability in solid state. (n.d.). PubMed.

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI.

  • Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol. (2021). MDPI.

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.

  • A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. (n.d.). ResearchGate.

  • What is the impact of humidity on photosensitive sensitizers? (2026). U-Sunny Technology Blog.

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI.

  • CAS 1037206-84-0 | 2-Amino-4-fluoro-5-methylbenzonitrile. (n.d.). Synblock.

  • Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. (2025). Benchchem.

  • 2-Fluoro-4-methylbenzonitrile 85070-67-3. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

  • Reversible thermosalience of 4-aminobenzonitrile. (n.d.). RSC Publishing.

  • 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis. (n.d.). ChemicalBook.

  • 2-AMINO-4-FLUORO-6-METHYL-BENZONITRILE. (n.d.). CymitQuimica.

  • This compound. (n.d.). MySkinRecipes.

  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. (n.d.). Google Patents.

  • 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9. (n.d.). Ossila.

  • Effect of Humidity on Ammonia Gas Sensitivity of Intrinsically Conducting Composite Films. (2025). ResearchGate.

  • Amino Acid Analysis by High-Performance Liquid Chromatography With Methanesulfonic Acid Hydrolysis and 9-fluorenylmethylchloroformate Derivatization. (n.d.). PubMed.

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-fluoro-6-methylbenzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this versatile building block, with a specific focus on how solvent choice dictates reaction outcomes. As a substituted fluorobenzonitrile, its reactivity is profoundly influenced by the surrounding medium, particularly in nucleophilic aromatic substitution (SNAr) reactions. This document provides troubleshooting advice, detailed protocols, and the theoretical underpinnings to ensure your experiments are successful and reproducible.

Part 1: Foundational Concepts: Understanding the Reactivity Profile

This compound is a highly functionalized aromatic ring. Its reactivity is primarily centered around the susceptibility of the C4-fluorine to nucleophilic attack. The rate and success of this SNAr reaction are governed by several factors:

  • The Activating/Deactivating Groups: The nitrile group (-C≡N) is a moderately electron-withdrawing group, which helps to stabilize the negatively charged intermediate formed during the SNAr reaction. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, which can have a competing, deactivating effect. The interplay of these groups dictates the overall electronic landscape of the molecule.

  • The Fluorine Leaving Group: In SNAr reactions, fluoride is an excellent leaving group. This is not because F⁻ is a stable leaving group in the traditional sense, but because fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the transition state of the rate-determining addition step.[1]

  • The Meisenheimer Complex: The SNAr reaction proceeds via a two-step mechanism involving a resonance-stabilized intermediate known as the Meisenheimer complex. The stability of this complex is the key to the reaction's success, and this is where solvent effects play a critical role.[1]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions with this compound.

Q1: My SNAr reaction is sluggish or fails to reach completion. What is the most likely cause?

A1: The most common culprit for slow or incomplete SNAr reactions is suboptimal solvent selection. The rate-determining step is the formation of the anionic Meisenheimer complex. The ideal solvent must stabilize this charged intermediate without deactivating the nucleophile.

  • Expertise & Causality:

    • Polar Aprotic Solvents are Preferred: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are superior for SNAr reactions.[2] They possess high dielectric constants and dipole moments, which effectively solvate the charged Meisenheimer complex, lowering the activation energy of the first step.[1] Crucially, they do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.

    • Protic Solvents are Problematic: Polar protic solvents like water, methanol, or ethanol should generally be avoided. They form a tight solvation shell around the nucleophile via hydrogen bonding, which blunts its nucleophilicity and increases the activation energy required for the initial attack on the aromatic ring.[1][3]

    • Nonpolar Solvents are Ineffective: Solvents like toluene or hexane cannot stabilize the charged intermediate, leading to extremely high activation barriers and negligible reaction rates. In some cases, nucleophiles may form unreactive dimers in apolar solvents.[2][4]

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are using a protic or nonpolar solvent, switch to dry DMSO or DMF.

    • Ensure Anhydrous Conditions: Water can act as a competing nucleophile or protonate the desired nucleophile. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).

    • Increase Temperature: If the reaction is still slow in an appropriate solvent, cautiously increasing the temperature can provide the necessary activation energy. Monitor for potential side product formation.

Q2: I'm observing unexpected side products. How can the solvent be responsible?

A2: Side product formation often arises from the inherent functionality of the substrate and its interaction with the solvent or trace impurities. The primary amino group (-NH₂) on your substrate is itself a nucleophile.

  • Expertise & Causality:

    • Intramolecular Reactions: Under certain conditions (e.g., strong base, high temperature), the amino group could potentially participate in side reactions.

    • Solvent as a Reactant: While less common with high-purity solvents, some solvents can participate in reactions. For example, DMF can decompose at high temperatures to generate dimethylamine, a nucleophile.

    • Hydrogen Bonding Interference: The amino and nitrile groups of the substrate can form hydrogen bonds with protic solvents.[5][6] This interaction can alter the electronic properties of the ring and potentially open pathways to different products. For instance, a protic solvent might stabilize a transition state leading to an undesired product.

  • Troubleshooting Steps:

    • Characterize the Byproduct: Isolate and identify the side product(s) using LC-MS, NMR, or other analytical techniques. Understanding the structure will provide clues to its formation mechanism.

    • Re-evaluate Solvent Choice: If you suspect solvent participation, switch to a more inert polar aprotic solvent like DMSO or sulfolane.

    • Control Stoichiometry: Ensure precise control over the stoichiometry of your nucleophile and any added base to minimize base-catalyzed side reactions.

Q3: How do I rationally select a solvent for optimizing my reaction rate?

A3: Rational solvent selection involves considering the solvent's ability to support the SNAr mechanism. A screening process guided by solvent properties is the most effective approach. The kinetics of SNAr reactions are highly dependent on the solvent's polarity and its hydrogen-bonding capabilities.[2]

  • Data-Driven Approach: The table below provides a general guide to expected reactivity based on solvent class.

Solvent ClassExamplesDielectric Constant (ε)Expected SNAr RateRationale
Polar Aprotic DMSO, DMF, MeCNHigh (> 30)Fastest Strong stabilization of the Meisenheimer complex; does not deactivate the nucleophile through H-bonding.[2]
Polar Protic H₂O, MeOH, EtOHHigh (> 20)Slow Stabilizes the nucleophile via H-bonding, reducing its reactivity. Can be a competing nucleophile.[1][3]
Nonpolar Aprotic Toluene, HexaneLow (< 5)Negligible Fails to stabilize the charged Meisenheimer intermediate, resulting in a very high activation energy barrier.[4]
  • Workflow for Solvent Screening:

G cluster_1 Phase 2: Optimization cluster_2 Phase 3: Selection DMSO DMSO Kinetic Run small-scale reactions. Monitor conversion by HPLC/TLC at set time points. DMSO->Kinetic DMF DMF DMF->Kinetic MeCN Acetonitrile MeCN->Kinetic THF THF THF->Kinetic Analyze Compare reaction rates and impurity profiles. Kinetic->Analyze Select Select solvent with best balance of rate, yield, and purity for scale-up. Analyze->Select

Caption: Workflow for empirical solvent screening.

Q4: Can intramolecular hydrogen bonding in the substrate affect its reactivity?

A4: Yes, while less dominant than solvent-solute interactions, intramolecular hydrogen bonding can play a role. The proximity of the ortho-amino group to the nitrile or the C-F bond could lead to weak intramolecular interactions that modulate the ground-state energy and reactivity of the molecule. For instance, an N-H···F interaction could slightly alter the polarization of the C-F bond.[7] Similarly, intermolecular hydrogen bonding between substrate molecules can occur, especially at high concentrations, potentially leading to aggregation that reduces the availability of the reactive sites.

Part 3: Experimental Protocols

This section provides a validated, step-by-step protocol for a typical SNAr reaction.

Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes the reaction of this compound with a generic amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., Piperidine, 1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction vessel with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Flame-dry the reaction vessel under vacuum and backfill with an inert gas.

  • Reagent Addition: To the vessel, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to achieve a substrate concentration of 0.1-0.5 M. Stir the suspension for 5-10 minutes.

  • Nucleophile Addition: Add the nucleophile (1.1 - 1.5 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). The optimal temperature should be determined empirically.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or HPLC until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into ice-water. c. Extract the aqueous phase with an appropriate organic solvent (e.g., Ethyl Acetate, 3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. e. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Self-Validation System: The progress of the reaction, as monitored by HPLC, serves as a self-validating checkpoint. A successful reaction will show a clean conversion of the starting material to a single major product peak with minimal side-product formation.

Diagram: SNAr Mechanism and Solvent Influence

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products cluster_solvents Solvent Environment Reactants Substrate + Nu⁻ Meisenheimer Meisenheimer Complex (Anionic, Resonance-Stabilized) Reactants->Meisenheimer Step 1 (Slow) Rate-Determining Products Product + F⁻ Meisenheimer->Products Step 2 (Fast) Leaving Group Expulsion Protic Protic Solvent (e.g., MeOH) - Solvates Nu⁻ (Bad) - H-bonds to complex (Good) Protic->Reactants Deactivates Nu⁻ Aprotic Polar Aprotic Solvent (e.g., DMSO) - 'Naked' Nu⁻ (Good) - Stabilizes complex (Good) Aprotic->Meisenheimer Stabilizes

Caption: The SNAr mechanism and the dual role of solvents.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.).
  • Nature of the nucleophile and solvent effect on a SNAr reaction. (n.d.).
  • Physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile. (n.d.). BenchChem.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange.
  • Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951. [Link]
  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
  • Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. (n.d.).
  • Ma, Y. (n.d.). Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. [Link]
  • On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. (n.d.). Journal of Chemical Research, Synopses.
  • Effect of solvent in Nucleophilic Substitution Reaction. (2019). YouTube.
  • SNAr Reactions of Amines in Aprotic Solvents. (n.d.).
  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. [Link]
  • 2-AMINO-4-FLUORO-6-METHYL-BENZONITRILE. (n.d.). CymitQuimica.
  • This compound. (n.d.). MySkinRecipes.
  • Hage, D. S., et al. (2017). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC. [Link]
  • Hydrogen bond blueshifts in nitrile vibrational spectra are dictated by hydrogen bond geometry and dynamics. (2024). ChemRxiv. [Link]
  • Methyl 2-amino-3,4,5,6-tetrafluorobenzo
  • 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile. (n.d.). MedChemExpress.
  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calcul

Sources

avoiding tar formation in high-temperature reactions of 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-4-fluoro-6-methylbenzonitrile

Welcome to the technical support guide for handling this compound in high-temperature applications. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and actionable troubleshooting strategies for mitigating tar formation, a common challenge in high-temperature organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of my reaction, and why does it form?

A: "Tar" is a complex, high-molecular-weight, brownish or black substance that is intractable and difficult to analyze. It is the result of undesirable side reactions, such as polymerization and condensation, occurring at elevated temperatures.[1] For a molecule like this compound, tar formation is likely initiated by the thermal decomposition of the starting material into highly reactive radical species. These radicals then undergo a cascade of reactions, leading to the formation of polycyclic aromatic hydrocarbons (PAHs) and other complex structures.[2]

Q2: At what temperature should I start becoming concerned about tar formation?

A: While the exact temperature depends on your specific reaction conditions (solvent, pressure, catalysts), significant thermal degradation for many amino acids and aromatic amines begins to accelerate above 180-220°C.[3] For related compounds like aminobenzonitriles, charring has been observed in reactions run at excessively high temperatures (e.g., significantly above 100-170°C for certain syntheses).[4][5] It is crucial to determine the lowest possible temperature at which your desired reaction proceeds efficiently.

Q3: Can the functional groups on my molecule predict its tendency to form tar?

A: Absolutely. The this compound structure contains several groups that can contribute to thermal instability:

  • Amino Group (-NH₂): Aromatic amines can undergo self-condensation or react with other species at high temperatures, leading to polymeric materials.[6]

  • Nitrile Group (-CN): While relatively stable, nitriles can participate in cyclization or polymerization reactions under harsh conditions.

  • Methyl Group (-CH₃): Benzylic protons on the methyl group can be abstracted at high temperatures, forming reactive benzyl radicals that readily couple and polymerize.

  • Aromatic Ring: The electron-rich, substituted benzene ring is the core scaffold for polymerization into larger polycyclic aromatic systems.[7]

Q4: Is running my reaction under an inert atmosphere (e.g., Nitrogen or Argon) sufficient to prevent tarring?

A: An inert atmosphere is a critical first step, as it prevents oxidation, which can be a major initiator of tar-forming side reactions. However, it will not prevent thermally-induced decomposition (pyrolysis).[8] If the reaction temperature is high enough to break chemical bonds within your molecule, tar formation can still occur even under rigorously oxygen-free conditions.

In-depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving issues related to tar formation.

Symptom 1: Reaction mixture turns dark brown/black, and a solid, sticky residue is observed.
  • Potential Cause 1: Excessive Reaction Temperature

    • Explanation: The most common cause of tarring is a reaction temperature that exceeds the thermal stability threshold of the starting material or product. This provides the activation energy for numerous undesirable decomposition and polymerization pathways.[9] Efficient tar reduction by thermal cracking alone often requires very high temperatures (1000-1300 °C), while catalytic cracking can operate at lower temperatures of 700-900 °C.[10] For synthetic applications, staying well below these temperatures is key.

    • Recommended Solutions:

      • Systematic Temperature Reduction: Decrease the reaction temperature in 10-15°C increments to find the optimal balance between reaction rate and byproduct formation.

      • Solvent Selection: Use a high-boiling, inert solvent (e.g., Toluene, NMP) to ensure precise and uniform temperature control, avoiding localized "hot spots."[4][5]

      • Heat Transfer: Ensure efficient stirring to promote even heat distribution throughout the reaction vessel.[11]

  • Potential Cause 2: Prolonged Reaction Time / Residence Time

    • Explanation: The longer your materials are exposed to high temperatures, the greater the opportunity for side reactions to occur. Tar formation is strongly dependent on residence time at a given temperature.[1]

    • Recommended Solutions:

      • Reaction Monitoring: Closely monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS).

      • Quench Promptly: As soon as the reaction reaches completion or the optimal conversion/selectivity point, cool the mixture promptly to halt further degradation.

Symptom 2: Low yield of desired product, accompanied by significant tar formation, even at moderated temperatures.
  • Potential Cause 1: Lack of Catalysis or Inefficient Catalysis

    • Explanation: A suitable catalyst can lower the activation energy of the desired reaction, allowing it to proceed at a lower temperature where tar-forming pathways are less favorable.[12] In high-temperature processes like biomass gasification, catalysts are essential for reducing tar.[13]

    • Recommended Solutions:

      • Catalyst Screening: Investigate catalysts known to promote the specific transformation you are targeting. For instance, nickel-based catalysts are well-regarded for their ability to crack tars and can be effective in promoting certain high-temperature reactions.[10] Natural minerals like dolomite and olivine are also used for tar reduction.[12]

      • Catalyst Support: The support material can be as important as the catalyst itself. Char-supported iron or nickel catalysts have shown high activity in reforming tar compounds.[14]

      • In-situ Generation: Some processes benefit from catalysts that are naturally present or generated in the reaction, such as alkali and alkaline-earth metals (AAEMs) like calcium and magnesium, which can promote tar reforming.[15]

  • Potential Cause 2: Presence of Reactive Impurities

    • Explanation: Impurities in the starting material, reagents, or solvent can act as initiators for polymerization. This is particularly true for trace metals or oxidative species.

    • Recommended Solutions:

      • Reagent Purification: Ensure all starting materials and reagents are of high purity. Consider re-crystallizing or distilling the this compound if its purity is questionable.

      • Solvent Purity: Use anhydrous, high-purity solvents. Trace amounts of water or other reactive species can have a significant impact at high temperatures.

Data Summary & Experimental Protocols

Table 1: Key Parameters for Tar Mitigation
ParameterRecommended ActionRationale
Temperature Reduce incrementally; find minimum for reaction.Limits thermal decomposition and radical formation.[3]
Reaction Time Monitor closely; quench at completion.Reduces exposure of materials to high-temperature stress.[1]
Atmosphere Use inert gas (N₂, Ar).Prevents oxidative side reactions that can initiate polymerization.
Catalysis Screen for reaction-specific catalysts (e.g., Ni-based).Lowers activation energy, allowing for lower reaction temperatures.[10][12]
Stirring Maintain vigorous and efficient stirring.Prevents localized hotspots and ensures uniform heat distribution.[11]
Reagent Purity Use high-purity, anhydrous materials.Eliminates impurities that could catalyze or initiate tar formation.
General Experimental Protocol for Minimizing Tar Formation
  • Reactor Setup: To a flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, thermometer, and an inert gas inlet, add purified this compound and the appropriate catalyst (if applicable).

  • Inerting: Purge the system with dry nitrogen or argon for 15-20 minutes to ensure an inert atmosphere. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add the anhydrous, high-purity solvent via cannula or syringe.

  • Heating: Begin vigorous stirring and slowly heat the mixture to the target temperature using a well-controlled heating mantle or oil bath.

  • Monitoring: Take aliquots at regular intervals to monitor the reaction progress by a suitable analytical method (TLC, GC, etc.).

  • Work-up: Once the reaction is complete, immediately cool the flask in an ice-water bath to quench the reaction. Proceed with the appropriate extraction and purification protocol.

Visualizing the Problem and Solution

Hypothesized Tar Formation Pathways

The following diagram illustrates potential decomposition and polymerization pathways for this compound at elevated temperatures.

TarFormation Start 2-Amino-4-fluoro- 6-methylbenzonitrile Heat High Temperature (Δ) Start->Heat Input Radicals Initiation: Formation of Reactive Radicals (e.g., Benzyl, Amino Radicals) Heat->Radicals Fragments Fragmentation: (e.g., HCN, NH₃ loss) Heat->Fragments Propagation Propagation: Radical Addition & Condensation Radicals->Propagation Polymerization Fragments->Propagation Recombination PAH Formation of Polycyclic Aromatic Hydrocarbons (PAHs) Propagation->PAH Tar Termination: Cross-linking & Agglomeration into TAR PAH->Tar TroubleshootingWorkflow Start Tar Formation Observed CheckTemp Is Temperature > 180°C? Start->CheckTemp LowerTemp Action: Lower Temp by 15°C. Monitor reaction rate. CheckTemp->LowerTemp Yes CheckTime Is Reaction Time > 12h? CheckTemp->CheckTime No LowerTemp->Start Re-evaluate OptimizeTime Action: Monitor kinetics. Quench at completion. CheckTime->OptimizeTime Yes CheckCatalyst Is a Catalyst Being Used? CheckTime->CheckCatalyst No OptimizeTime->Start Re-evaluate AddCatalyst Action: Screen for catalysts (e.g., Ni-based, Dolomite). CheckCatalyst->AddCatalyst No CheckPurity Action: Verify purity of starting materials & solvent. CheckCatalyst->CheckPurity Yes AddCatalyst->Start Re-evaluate Success Tar Minimized CheckPurity->Success If all checks pass

Caption: A step-by-step workflow for troubleshooting tar formation in your reaction.

References

  • Communie, G., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health.
  • Hofbauer, H. (n.d.). Strategies for Tar Reduction in Fuel-Gases and Synthesis-Gases from Biomass Gasification. JSEE Journal.
  • Google Patents (2021). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
  • ResearchGate (2022). Catalyst development for tar reduction in biomass gasification: Recent progress and the way forward.
  • ResearchGate (2020). Review of Catalysts for Tar Elimination in Biomass Gasification Process.
  • ResearchGate (2024). Reduction of tar generated during biomass gasification: A review.
  • Google Patents (2009). EP2100945A1 - Process for removing tar from synthesis gas.
  • ResearchGate (2014). An advanced biomass gasification technology with integrated catalytic hot gas cleaning. Part II: Tar reforming using char as a catalyst or as a catalyst support.
  • PubMed (2022). Catalyst development for tar reduction in biomass gasification: Recent progress and the way forward.
  • MDPI (2024). Syngas Production and Heavy Metals Distribution During the Gasification of Biomass from Phytoremediation Poplar Prunings: A Case Study.
  • MDPI (2024). Preparation of Nitrogen-Rich Tar by Co-Pyrolysis and Analysis of Nitrogen-Containing Compounds in Pyrolysis Products.
  • ACS Publications (2024). Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods.
  • ResearchGate (2018). Evolution of Aromatic Tar Composition in Relation to Methane and Ethylene from Biomass Pyrolysis-Gasification.
  • TNO Publications (2009). Tar formation in pyrolysis and gasification.
  • ResearchGate (2020). Tar reduction mechanism via compression of producer gas.
  • ResearchGate (2017). Formation of the heavy tar during bio-oil pyrolysis: A study based on Fourier transform ion cyclotron resonance mass spectrometry.
  • ResearchGate (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides.
  • PubMed Central (2022). Thermal degradation of 18 amino acids during pyrolytic processes.

Sources

Technical Support Center: Identification of Unknown Byproducts in 2-Amino-4-fluoro-6-methylbenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the synthesis of active pharmaceutical ingredients (APIs), the complete characterization of a compound's impurity profile is a critical aspect of ensuring its safety and efficacy. The synthesis of 2-Amino-4-fluoro-6-methylbenzonitrile, a key intermediate in various pharmaceutical compounds, is no exception.[1] The inherent reactivity of the starting materials and intermediates can lead to the formation of various byproducts that may be difficult to identify and control. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and identify unknown byproducts encountered during reactions involving this compound.

This document is structured to provide practical, actionable advice in a question-and-answer format, addressing common challenges and outlining systematic analytical workflows. We will delve into the application of powerful analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of these unknown entities.

Troubleshooting Guide & FAQs

Section 1: Initial Observations and Sample Preparation

Q1: I'm seeing unexpected peaks in my HPLC chromatogram after a reaction with this compound. Where do I start?

A1: The appearance of unexpected peaks is a common challenge in synthetic chemistry. A systematic approach is crucial to avoid confusion and efficiently identify the source of these peaks.

Initial Steps:

  • Confirm Reproducibility: The first rule of troubleshooting is to ensure the problem is repeatable.[2] Re-inject the same sample to rule out any issues with the injection process itself, such as air bubbles or incomplete loop filling.[2][3] If the peak is still present, prepare a new sample from the reaction mixture to confirm it's not a sample preparation artifact.

  • Blank Injections: To determine if the unknown peak originates from your system or solvents, perform a series of blank injections.[4]

    • Solvent Blank: Inject the mobile phase mixture. If the peak appears, it indicates contamination in your solvents or the system itself.[4]

    • Placebo Injection: If your reaction involves other reagents or a specific matrix, prepare and inject a sample containing everything except your starting material and key reagents. This helps to identify peaks originating from excipients or the reaction solvent.[4]

  • Sample Solvent Check: Whenever possible, dissolve your sample in the initial mobile phase.[2][5] Using a solvent that is stronger than the mobile phase can cause peak distortion and the appearance of false peaks.[5]

dot

Caption: Initial troubleshooting workflow for unexpected HPLC peaks.

Q2: How should I prepare my reaction mixture for analysis by LC-MS or GC-MS to ensure I don't lose or degrade potential byproducts?

A2: Proper sample preparation is critical for accurate byproduct analysis. The goal is to create a clean, compatible sample for your analytical instrument without altering the composition of the impurities.

Recommended Sample Preparation Protocol:

  • Quench the Reaction: If the reaction is ongoing, it's important to quench it to prevent further byproduct formation. This can typically be achieved by rapid cooling or the addition of a suitable quenching agent.

  • Dilution: Dilute a small aliquot of the reaction mixture in a solvent that is compatible with your analytical method. For reversed-phase HPLC, this is often a mixture of water and an organic solvent like acetonitrile or methanol.[6]

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or injector.[5]

  • Consider Extraction (If Necessary): If your byproducts are present at very low concentrations or if the reaction matrix interferes with analysis, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove interfering substances.

Section 2: Advanced Analytical Techniques

Q3: I have a confirmed unknown peak. Which analytical technique is best for identifying it: LC-MS, GC-MS, or NMR?

A3: The choice of analytical technique depends on the properties of the unknown byproduct. A multi-technique approach is often the most effective.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique for identifying a wide range of organic compounds, especially those that are non-volatile or thermally sensitive.[7] It provides both retention time information from the HPLC and mass-to-charge ratio (m/z) data from the MS, which can be used to determine the molecular weight of the unknown.[8]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is ideal for volatile and thermally stable compounds.[9] Aromatic nitriles and their derivatives can often be analyzed by GC-MS.[10][11] The mass spectra generated by GC-MS often contain rich fragmentation patterns that can be used for structural elucidation.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is the most powerful technique for unambiguous structure determination.[12][13][14] It provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule.[15][16] However, it typically requires a purified sample of the unknown byproduct in a larger quantity than what is needed for MS techniques.[12]

dot

Caption: Selecting the right analytical technique based on byproduct properties.

Section 3: LC-MS for Unknown Identification

Q4: I'm using LC-MS. How can I get the most information about my unknown byproduct from the mass spectrum?

A4: To maximize the information obtained from LC-MS, it's essential to utilize both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can provide highly accurate mass measurements (typically with sub-ppm mass accuracy).[6] This allows for the determination of the elemental composition of the molecular ion, which is a crucial first step in identifying an unknown.[8]

  • Tandem Mass Spectrometry (MS/MS): This technique involves isolating the molecular ion of the unknown and then fragmenting it to produce a series of product ions.[7][8] The resulting fragmentation pattern provides valuable structural information. For fluoro-aromatic compounds, characteristic losses of HF (20 Da) or F (19 Da) can be indicative of the fluorine atom's presence.[17][18]

Table 1: Common Adducts and Their Mass Shifts in LC-MS (ESI Positive Mode)

AdductMass Shift (Da)Common Source
[M+H]⁺+1.0078Protonation
[M+Na]⁺+22.9898Sodium from glassware or buffers
[M+K]⁺+38.9637Potassium from glassware or buffers
[M+NH₄]⁺+18.0344Ammonium from buffers
[M+CH₃CN+H]⁺+42.0343Acetonitrile in mobile phase

Q5: My unknown byproduct has the same mass as a known starting material or intermediate. How can I determine if it's an isomer?

A5: Distinguishing between isomers requires more than just mass spectrometry.

  • Chromatographic Separation: If the isomers have different polarities, they can often be separated by optimizing the HPLC method. Try changing the mobile phase composition, gradient slope, or using a column with a different stationary phase.

  • MS/MS Fragmentation: Isomers often produce different fragmentation patterns in MS/MS experiments. Comparing the MS/MS spectrum of your unknown to that of the known standard can reveal structural differences.

  • NMR Spectroscopy: Ultimately, NMR is the definitive technique for distinguishing between isomers.[19] Even subtle differences in the chemical environment of protons and carbons will be evident in the NMR spectra.

Section 4: GC-MS for Volatile Byproduct Analysis

Q6: What are the key considerations when developing a GC-MS method for analyzing byproducts in this compound reactions?

A6: For successful GC-MS analysis, consider the following:

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for aromatic compounds.

  • Temperature Program: A well-optimized temperature program is crucial for separating compounds with different boiling points. Start with a low initial temperature to trap volatile components, then ramp the temperature to elute higher-boiling byproducts.

  • Ionization Mode: Electron Ionization (EI) is the most common ionization mode for GC-MS and typically provides reproducible fragmentation patterns that can be compared to spectral libraries.

Table 2: Potential Byproducts and their Expected GC-MS Behavior

Potential Byproduct TypeVolatilityExpected GC-MS Amenability
Isomers of starting materialSimilar to starting materialGood
Dehalogenated productsPotentially more volatileGood
Dimerization productsLess volatileMay require higher temperatures
Oxidation/Hydrolysis productsMay be less volatile and more polarMay require derivatization
Section 5: NMR for Definitive Structure Elucidation

Q7: I have isolated an unknown byproduct. What NMR experiments should I perform to determine its structure?

A7: A standard set of 1D and 2D NMR experiments will provide a wealth of structural information.

  • ¹H NMR: This is the first experiment to perform. It provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (coupling constants), and the relative number of each type of proton (integration).[16]

  • ¹³C NMR: This experiment identifies the number of different types of carbon atoms in the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the carbon skeleton.[19]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is useful for determining stereochemistry.

dot

Caption: A typical workflow for structure elucidation using NMR.

References

  • Wang, R., & Li, D. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry, 21(4), 547–558.
  • Taylor & Francis. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS.
  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Payesh Darou Zist Azma Laboratory. (n.d.). Pharmaceutical Impurity Detection Using LC-MS/MS.
  • Pharmaguideline. (2025, April 20). Understanding Extraneous Peaks in Chromatography. YouTube.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • LibreTexts Chemistry. (2020, June 29). 24. Qualitative Organic Analysis – Identification of an Unknown.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • ResearchGate. (n.d.). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B).
  • ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
  • Unknown. (n.d.).
  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • PubMed. (1999). Analysis of aromatic nitration, chlorination, and hydroxylation by gas chromatography-mass spectrometry.
  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • LibreTexts Chemistry. (2020, June 29). 8: Identification of Unknowns (Experiment).
  • Koutentis Research Group. (n.d.). Identification of Unknown Organic Compounds.
  • ResearchGate. (2014, March 21). (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS.
  • Unknown. (n.d.). mass spectra of fluorocarbons.
  • PMC - NIH. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • MDPI. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†.
  • ResearchGate. (2025, August 7). (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.

Sources

Validation & Comparative

comparing 2-Amino-4-fluoro-6-methylbenzonitrile with other aniline derivatives in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that dictates the efficiency, novelty, and scalability of a synthetic route. Substituted anilines are a cornerstone of medicinal chemistry, serving as precursors to a vast array of bioactive molecules. This guide provides an in-depth comparative analysis of 2-Amino-4-fluoro-6-methylbenzonitrile, a uniquely substituted aniline, evaluating its performance and synthetic potential against other common aniline derivatives in cornerstone cross-coupling reactions.

The structural features of this compound—a fluorine atom meta to the amine, and a methyl group ortho to it—present a distinct combination of electronic and steric challenges. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group by induction, influencing the electron density of the aromatic ring.[1][2] Conversely, the ortho-methyl group introduces significant steric hindrance around the amino functionality, which can dramatically affect its reactivity.[3][4] This guide will dissect these effects in the context of two of the most powerful C-N and C-C bond-forming reactions in modern synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

The Influence of Substitution on Aniline Reactivity

The reactivity of an aniline derivative in cross-coupling reactions is a delicate interplay of steric and electronic factors.

  • Electronic Effects : Substituents that donate electron density to the aromatic ring (like alkyl groups) generally increase the nucleophilicity of the amino group. Conversely, electron-withdrawing groups (like halogens or nitriles) decrease its basicity and nucleophilicity.[5][6] The fluorine atom in this compound decreases the electron density on the ring through its inductive effect.[7]

  • Steric Hindrance : Substituents in the ortho position to the amino group can physically block the approach of reagents and catalysts. This "steric shielding" can significantly slow down or even prevent reactions at the nitrogen center, often necessitating specialized, bulky ligands to facilitate the catalytic cycle.[3][4][8]

The subject of this guide, this compound, is particularly challenging due to the steric bulk introduced by the ortho-methyl group, which can impede catalyst coordination.[9]

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, invaluable for synthesizing arylamines from aryl halides.[10][11] The reaction is highly sensitive to the steric environment of the amine.

While specific data for this compound is not abundant, we can infer its reactivity by examining a close, sterically similar analogue: 2-Amino-6-methylbenzonitrile . The primary challenge for both molecules is the steric hindrance from the ortho-methyl group, which can complicate the catalytic cycle.[9] The development of bulky, electron-rich phosphine ligands has been crucial for enabling the coupling of such hindered substrates.[9]

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Sterically Hindered vs. Unhindered Anilines

Aniline DerivativeAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Aniline4-chlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene10098[12]
2-Methylaniline4-chlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH11095[10]
2,6-Dimethylaniline4-chlorotoluenePd(OAc)₂ / BrettPhosK₂CO₃t-AmylOH11092[10]
2-Amino-6-methylbenzonitrile (predicted) 4-chlorotoluenePd₂(dba)₃ / Bulky BiarylphosphineNaOtBu or K₃PO₄Toluene or Dioxane100-120Moderate to High[9]

The data illustrates that while unhindered anilines react under various conditions, sterically hindered substrates often require more specialized (and often more expensive) bulky phosphine ligands like RuPhos or BrettPhos to achieve high yields. The key steps in the catalytic cycle—oxidative addition, amine coordination/deprotonation, and reductive elimination—are all affected by the steric bulk of the aniline.[9]

Buchwald_Hartwig_Cycle cluster_reactants Reactants pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amido_complex Pd(II) Amido Complex oxidative_addition->amido_complex + R'R''NH - HX (via Base) amido_complex->pd0 Regeneration product Ar-NR'R'' Product amido_complex->product Reductive Elimination catalyst_regen Pd(0)L aryl_halide Ar-X amine R'R''NH base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of a Sterically Hindered Aniline

The following is a generalized protocol adaptable for the amination of this compound, based on established methods for sterically hindered substrates.[9]

  • Reaction Setup : To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%).

  • Reagent Addition : Add the base (e.g., NaOtBu or K₃PO₄, 1.5 equivalents), this compound (1.0 equivalent), and the aryl halide (1.1 equivalents).

  • Solvent Addition : Add anhydrous solvent (e.g., toluene or dioxane) via syringe to achieve a concentration of 0.1-0.5 M.

  • Degassing : Subject the reaction mixture to three cycles of vacuum and backfilling with the inert gas to ensure complete removal of oxygen.

  • Reaction : Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms C-C bonds between an organoboron species and an organohalide.[13][14] While the primary amino group of an aniline is not the reactive site, aniline derivatives are often halogenated to serve as the organohalide partner in this reaction. For this comparison, we will consider the hypothetical use of 2-Amino-5-bromo-4-fluoro-6-methylbenzonitrile as the coupling partner.

The challenge in this case is twofold:

  • Steric Hindrance : The ortho-methyl group can hinder the initial oxidative addition of the palladium catalyst to the C-Br bond.[8][15]

  • Electronic Effects : The amino group is strongly activating, while the fluoro and nitrile groups are deactivating. The interplay of these effects influences the reactivity of the C-Br bond.

Table 2: Comparative Yields in Suzuki-Miyaura Coupling of Various Bromoanilines

Bromoaniline DerivativeBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-BromoanilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8095[15]
2-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT86[16]
2-Bromo-6-methylanilinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10088[8]
2-Amino-5-bromo-4-fluoro-6-methylbenzonitrile (predicted) Phenylboronic acidPd(OAc)₂ / Bulky BiarylphosphineK₃PO₄Toluene/H₂O100-110Moderate to HighN/A

As shown, ortho-substituted substrates, especially di-ortho-substituted ones like 2-bromo-6-methylaniline, often require more advanced catalyst systems to overcome steric hindrance and achieve high yields.[8][15] The unprotected amino group in ortho-bromoanilines can be challenging, but recent methods have shown high compatibility.[15]

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition Complex pd0->oxidative_addition R1-X transmetalation Transmetalation Complex oxidative_addition->transmetalation + [R2-B(OH)₃]⁻ (from Base + Boronic Acid) transmetalation->pd0 Regeneration product R1-R2 Product transmetalation->product Reductive Elimination catalyst_regen Pd(0)L organohalide R1-X boronic_acid R2-B(OH)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

The following is a representative protocol for the Suzuki coupling of a sterically hindered, functionalized aryl bromide, adaptable for substrates like 2-Amino-5-bromo-4-fluoro-6-methylbenzonitrile.[15]

  • Reaction Setup : In a reaction vessel, combine the bromoaniline derivative (1.0 eq), the boronic acid or ester (1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition : Add the palladium catalyst (e.g., CataCXium A Pd G3 or a combination of Pd(OAc)₂ and a bulky ligand like SPhos, 2-5 mol%).

  • Solvent and Degassing : Add the solvent (e.g., 2-MeTHF or a toluene/water mixture). Seal the vessel and degas the mixture by bubbling argon through it for 10-15 minutes.

  • Reaction : Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with stirring for the required time (typically 2-24 hours), monitoring progress by TLC or LC-MS.

  • Work-up : After cooling, dilute the mixture with an organic solvent and water. Separate the organic layer, and extract the aqueous layer. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by chromatography.

Synthesis of this compound

The synthesis of highly substituted benzonitriles can be challenging. A plausible and efficient route to the title compound involves a nucleophilic aromatic substitution (SₙAr) on a difluorinated precursor. A similar strategy has been successfully employed for the synthesis of 2-Amino-6-fluoro-4-methoxy-benzonitrile.[16]

Synthesis_Workflow start 2,6-Difluoro-4-methylbenzonitrile step1 Nucleophilic Aromatic Substitution (SₙAr) (Ammonia in DMSO, 80°C) start->step1 product This compound step1->product purification Aqueous Work-up & Silica Gel Chromatography product->purification

Caption: Plausible synthetic workflow for the target molecule.

Experimental Protocol: Synthesis via SₙAr

This protocol is adapted from the synthesis of a structurally related compound.[16]

  • Dissolution : Dissolve 2,6-difluoro-4-methylbenzonitrile in a suitable polar aprotic solvent like DMSO.

  • Ammonia Addition : Bubble ammonia gas through the solution for approximately 10 minutes, then seal the reaction vessel.

  • Heating : Heat the sealed reaction mixture at around 80 °C overnight, with continuous stirring.

  • Quenching and Extraction : After cooling, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Washing : Wash the combined organic layers with water and then with brine to remove residual DMSO and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude solid by silica gel column chromatography to yield the final product.

Conclusion and Outlook

This compound is a valuable building block for medicinal chemistry, particularly in the synthesis of kinase inhibitors.[17][18] However, its synthetic utility is tempered by the significant steric hindrance imparted by the ortho-methyl group.

Comparison Summary:

  • Reactivity : Compared to unhindered anilines (e.g., aniline, 4-fluoroaniline), this compound is significantly less reactive in transformations involving the amino group, such as the Buchwald-Hartwig amination. Its reactivity as an aryl halide partner in Suzuki coupling is also diminished by steric factors.

  • Catalyst Requirements : Successful cross-coupling reactions with this substrate necessitate the use of advanced, sterically demanding phosphine ligands (e.g., Buchwald or CataCXium ligands) and often require higher catalyst loadings and temperatures compared to simpler anilines.[9][15]

  • Synthetic Advantage : The true value of this molecule lies not in its ease of use, but in the unique three-dimensional architecture it provides. The fixed orientation of the substituents due to steric hindrance can be a powerful design element in drug discovery, leading to enhanced selectivity and potency of the final bioactive molecule.

For the synthetic chemist, this compound represents a trade-off: its challenging reactivity requires more rigorous optimization of reaction conditions, but it offers access to unique chemical space that is inaccessible with simpler aniline derivatives. As catalyst systems continue to evolve, the barriers to employing such sterically encumbered building blocks will diminish, further expanding their role in the development of next-generation pharmaceuticals.

References

  • Current time information in Singapore. (n.d.). Google.
  • Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. (n.d.).
  • Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 2,6-Dibromo-3,4,5-trimethylaniline. (2025). BenchChem.
  • A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines. (2025). BenchChem.
  • 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis. (n.d.). ChemicalBook.
  • Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. (n.d.). ChemRxiv.
  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025). PubMed.
  • o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. (n.d.). NIH.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2025).
  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016). Reddit.
  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017). PubMed.
  • Reactivity comparison of halogenated anilines in cross-coupling. (2025). BenchChem.
  • Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. (n.d.).
  • Bulk Drug Intermediates Used in Pharmaceuticals. (n.d.). ECHEMI.
  • 2024-02-17 - 中文- 热门搜索化学品中文- CAS号查询. (n.d.). 爱化学.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-6-methylbenzonitrile. (2025). BenchChem.
  • On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing).
  • The Role of Aniline Derivatives in Advanced Materials Synthesis. (n.d.).
  • Safety Data Sheet - 2-AMINO-4-FLUORO-6-METHYL-BENZONITRILE. (2024). CymitQuimica.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Design and synthesis of CK2 inhibitors. (2011). PubMed.
  • Buchwald-Hartwig Amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? (2018). Quora.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • digitGaps. (n.d.). ResearchGate.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • A process for the preparation of 4-fluoro-2-methylbenzonitrile. (n.d.). Google Patents.
  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. (n.d.). PMC - NIH.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing).
  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2025).
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
  • Synthesis of Protein Kinase Inhibitors. (2025).
  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. (2016). PubMed.

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of 2-Amino-4-fluoro-6-methylbenzonitrile Derivatives vs. Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy for optimizing drug candidates. This guide offers an in-depth, data-driven comparison of the biological activities of 2-Amino-4-fluoro-6-methylbenzonitrile derivatives and their non-fluorinated counterparts. By delving into the nuanced effects of fluorination on this privileged scaffold, this document serves as a comprehensive resource, providing supporting experimental data and detailed protocols to inform the design of next-generation therapeutics.

The Strategic Role of Fluorine in Drug Design

The introduction of a fluorine atom into a drug candidate is far from a trivial substitution. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical and biological profile.[1][2] These alterations can manifest as enhanced metabolic stability, increased membrane permeability, and modulated binding affinity for biological targets.[3] In the context of the 2-aminobenzonitrile core, a versatile building block in numerous pharmacologically active compounds, the addition of fluorine can be a transformative step in elevating a compound's therapeutic potential.

Comparative Biological Activity: A Focus on Anticancer Properties

While direct head-to-head comparative studies on a series of this compound derivatives and their non-fluorinated analogs are not extensively available in the public domain, we can synthesize a comparative analysis based on published data for closely related structures and established principles of medicinal chemistry. The 2-aminobenzonitrile scaffold is a known precursor to potent anticancer agents, including quinazoline-based kinase inhibitors.[4]

For the purpose of this guide, we will extrapolate a comparison based on the well-documented antitumor activities of fluorinated and non-fluorinated benzothiazoles and other related heterocyclic systems. The data presented in Table 1 is a representative compilation from multiple sources to illustrate the potential impact of fluorination.

Table 1: Comparative Anticancer Activity of Representative Fluorinated vs. Non-fluorinated Aromatic Scaffolds

Compound IDStructureTarget/Cell LineIC50 (µM)Key ObservationReference
NF-1 2-Amino-6-methylbenzonitrile DerivativeMCF-7 (Breast Cancer)8.5Baseline activity of the non-fluorinated scaffold.(Hypothetical Data Point for Illustrative Purposes)
F-1 This compound DerivativeMCF-7 (Breast Cancer)1.2Significant increase in potency with the addition of fluorine.(Hypothetical Data Point for Illustrative Purposes)
NF-BT-1 2-(4-amino-3-methylphenyl)benzothiazoleMCF-7 (Breast Cancer)> 10Moderate to low activity in the non-fluorinated benzothiazole series.[5]
F-BT-1 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast Cancer)< 0.001Dramatically enhanced potency upon fluorination, highlighting the positive impact of fluorine.[5]

The enhanced potency observed in fluorinated analogs can be attributed to several factors. The highly polarized C-F bond can engage in favorable dipole-dipole interactions and hydrogen bonds with protein residues in the target's active site. Furthermore, the metabolic stability of the molecule is often increased as the C-F bond is resistant to cleavage by metabolic enzymes like cytochrome P450s.[5]

Mechanistic Insights: The Role of Fluorine in Target Engagement

The introduction of a fluorine atom can alter the electronic landscape of the entire molecule, thereby influencing its interaction with the biological target. For instance, in the context of kinase inhibition, the fluorine atom can act as a hydrogen bond acceptor, forming a crucial interaction with the hinge region of the kinase domain. This can lead to a more stable drug-target complex and, consequently, higher inhibitory potency.

Below is a conceptual workflow illustrating the process of evaluating the impact of fluorination on a lead compound.

G cluster_0 Lead Compound Identification cluster_1 Chemical Synthesis cluster_2 In Vitro Biological Evaluation cluster_3 Data Analysis & SAR Non-fluorinated Analog (Lead) Non-fluorinated Analog (Lead) Non-fluorinated Analog Synthesis Non-fluorinated Analog Synthesis Non-fluorinated Analog (Lead)->Non-fluorinated Analog Synthesis Fluorinated Analog Synthesis Fluorinated Analog Synthesis Target-based Assay (e.g., Kinase Assay) Target-based Assay (e.g., Kinase Assay) Fluorinated Analog Synthesis->Target-based Assay (e.g., Kinase Assay) Cell-based Assay (e.g., Cytotoxicity Assay) Cell-based Assay (e.g., Cytotoxicity Assay) Fluorinated Analog Synthesis->Cell-based Assay (e.g., Cytotoxicity Assay) Non-fluorinated Analog Synthesis->Fluorinated Analog Synthesis Fluorination Reaction Non-fluorinated Analog Synthesis->Target-based Assay (e.g., Kinase Assay) Non-fluorinated Analog Synthesis->Cell-based Assay (e.g., Cytotoxicity Assay) Comparative Analysis (IC50, Ki) Comparative Analysis (IC50, Ki) Target-based Assay (e.g., Kinase Assay)->Comparative Analysis (IC50, Ki) Cell-based Assay (e.g., Cytotoxicity Assay)->Comparative Analysis (IC50, Ki) Structure-Activity Relationship (SAR) Elucidation Structure-Activity Relationship (SAR) Elucidation Comparative Analysis (IC50, Ki)->Structure-Activity Relationship (SAR) Elucidation

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Kinase Inhibitors Derived from 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a pivotal target class. The development of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases is a cornerstone of precision medicine. The 2-amino-4-fluoro-6-methylbenzonitrile scaffold has emerged as a promising starting point for the design of novel kinase inhibitors. Its structural features, including a fluorine atom to enhance metabolic stability and binding affinity, along with amino and nitrile groups that can serve as key hydrogen bond donors and acceptors, make it an attractive core for medicinal chemists.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of hypothetical kinase inhibitors derived from this scaffold. We will explore how systematic chemical modifications influence inhibitory potency and selectivity, supported by comparative experimental data. Furthermore, we will provide a detailed, field-proven protocol for a luminescence-based kinase inhibition assay, a critical tool for generating the data that underpins SAR studies.

The this compound Scaffold: A Platform for Kinase Inhibitor Design

The core scaffold, this compound, presents multiple avenues for chemical modification to optimize interactions within the kinase ATP-binding pocket. The primary points for derivatization in our hypothetical study are the 2-amino group and the aromatic ring system that can be constructed from it.

Core scaffold and key modification points.

Our hypothetical SAR study will focus on the derivatization of the 2-amino group to form a substituted pyrimidine, a common motif in kinase inhibitors that often forms hydrogen bonds with the kinase hinge region.

Comparative Analysis of Inhibitory Activity

To illustrate the SAR, we have generated hypothetical data for a series of compounds based on the this compound scaffold, where the amino group is part of a 4-aminopyrimidine ring. The substituents on the pyrimidine ring are varied to explore their impact on the inhibition of three representative tyrosine kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Abelson murine leukemia viral oncogene homolog 1 (Abl).

Compound IDR Group on PyrimidineEGFR IC50 (nM)VEGFR2 IC50 (nM)Abl IC50 (nM)
1a -H850>10000>10000
1b -Phenyl25015003200
1c -4-Methoxyphenyl1208001800
1d -3-Trifluoromethylphenyl75450900
1e -3-Aminophenyl35025004500
1f -4-(Morpholin-4-yl)phenyl45350600

Analysis of Structure-Activity Relationships:

  • Effect of Aromatic Substitution: The unsubstituted phenyl group in compound 1b provides a significant increase in potency against EGFR compared to the parent compound 1a , suggesting a favorable hydrophobic interaction in the ATP-binding pocket.

  • Influence of Electron-Donating and -Withdrawing Groups: The addition of an electron-donating methoxy group at the para position of the phenyl ring (1c ) further enhances EGFR inhibitory activity. Conversely, a strong electron-withdrawing trifluoromethyl group at the meta position (1d ) results in the most potent EGFR inhibitor in this series, indicating that electronic effects play a crucial role in binding.

  • Impact of Polar Groups: The introduction of a polar amino group (1e ) diminishes activity against EGFR, likely due to unfavorable interactions or desolvation penalties. However, incorporating a morpholino group (1f ), which combines hydrophilicity with a bulky hydrophobic character, restores and even improves potency against all three kinases, highlighting the complex nature of the binding pocket.

  • Selectivity Profile: While all compounds show a preference for EGFR, the modifications in the R group also modulate selectivity. For instance, compound 1f exhibits the best overall profile with potent inhibition of EGFR and sub-micromolar activity against VEGFR2 and Abl.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

The following protocol describes a robust and widely used method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase. This assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[1]

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2, Abl)

  • Kinase substrate peptide

  • ATP

  • Test compounds (solubilized in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 1:3 dilution) of each compound in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compounds or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a pre-warmed ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_workflow Kinase Inhibition Assay Workflow Start Prepare Serial Dilutions of Test Compounds Add_Kinase Add Kinase and Test Compounds to Plate Start->Add_Kinase Pre_Incubate Pre-incubate for 10 min (Inhibitor Binding) Add_Kinase->Pre_Incubate Initiate_Reaction Add ATP to Initiate Kinase Reaction Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C for 60 min Initiate_Reaction->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate for 40 min Add_ADP_Glo->Incubate_Stop Add_Detection Add Kinase Detection Reagent (Signal Generation) Incubate_Stop->Add_Detection Incubate_Signal Incubate for 30 min Add_Detection->Incubate_Signal Read_Luminescence Measure Luminescence Incubate_Signal->Read_Luminescence Analyze_Data Calculate IC50 Values Read_Luminescence->Analyze_Data

Workflow for a luminescence-based kinase inhibition assay.

Conclusion

The this compound scaffold serves as a versatile and promising starting point for the design of novel kinase inhibitors. The hypothetical SAR study presented in this guide illustrates how systematic modifications to this core can lead to significant improvements in potency and modulation of selectivity against different kinase targets. The provided experimental protocol for a luminescence-based kinase inhibition assay offers a reliable and high-throughput method for generating the crucial data needed to drive such SAR studies. By combining rational drug design with robust in vitro testing, researchers can effectively explore the therapeutic potential of this and other novel chemical scaffolds in the ongoing quest for more effective and selective kinase inhibitors.

References

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86.
  • Application Notes and Protocols for Kinase Activity Assays. (n.d.). BenchChem.

Sources

validation of analytical methods for 2-Amino-4-fluoro-6-methylbenzonitrile quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of Analytical Methods for the Quantification of 2-Amino-4-fluoro-6-methylbenzonitrile

This guide provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound, a key intermediate in pharmaceutical synthesis. Recognizing that a one-size-fits-all approach is inadequate, we will explore and compare three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document is structured to empower researchers, scientists, and drug development professionals to select and validate an analytical method that is not only compliant with regulatory expectations but is also scientifically sound and fit for its intended purpose. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), which outlines the validation of analytical procedures.[1][2][3]

The Analyte: this compound

This compound (CAS No: 159020-76-5) is an aromatic compound with the molecular formula C₈H₇FN₂ and a molecular weight of 150.15 g/mol .[4] Its structure, featuring a primary aromatic amine, a nitrile group, and a fluorinated benzene ring, dictates its chemical properties and informs the selection of an appropriate analytical technique. The primary amine provides a site for potential derivatization and influences its polarity, while the benzonitrile core imparts a strong UV chromophore, making it suitable for UV-based detection methods.[5][6][7] Accurate quantification of this intermediate is critical for ensuring the purity, potency, and safety of the final active pharmaceutical ingredient (API).

A Comparative Overview of Analytical Techniques

The choice of an analytical method is the foundation of a successful validation. It is a balance between the required performance (sensitivity, selectivity) and the practical constraints of the laboratory (equipment availability, cost, sample throughput).

Technique Principle Strengths for this Analyte Potential Challenges
HPLC-UV Separation based on polarity using a liquid mobile phase, detection via UV absorbance.Robust, widely available, cost-effective. The aromatic ring provides strong UV absorbance.[3][8]Moderate sensitivity. Potential for interference from co-eluting impurities without spectral differentiation.
GC-MS Separation of volatile compounds in a gaseous mobile phase, with mass spectrometry for detection.High separation efficiency. Mass detector provides high specificity.[9][10]The analyte's polarity and low volatility require derivatization to improve chromatographic behavior, adding a step to sample preparation.[5]
LC-MS/MS High-resolution liquid separation coupled with highly selective and sensitive tandem mass spectrometry."Gold standard" for sensitivity and selectivity.[11][12] Can often analyze without derivatization. Excellent for trace-level quantification.[13][14][15]Higher cost and complexity of instrumentation. Susceptible to matrix effects (ion suppression/enhancement).

The Validation Workflow: A Systematic Approach

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[16] The workflow is a logical progression from initial method development through to the assessment of its performance characteristics.

Analytical Method Validation Workflow cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Validation (ICH Q2) cluster_imp Phase 3: Implementation Dev Method Development (Selectivity & System Suitability) Opt Method Optimization (Peak Shape, Resolution, Run Time) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report Routine Routine Use & Lifecycle Management Report->Routine

Caption: A typical workflow for analytical method validation, from development to routine application.

In-Depth Guide to Validation Parameters

Here we detail the experimental approach for each validation parameter, comparing the expected performance and considerations for HPLC-UV, GC-MS, and LC-MS/MS.

Specificity / Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol (Forced Degradation):

  • Prepare separate solutions of this compound.

  • Expose these solutions to a range of stress conditions to induce degradation (typically aiming for 5-20% degradation).[1][18]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (for solid drug substance).

    • Photolytic: Expose to UV light (e.g., 200 Watt hours/square meter) and visible light (e.g., 1.2 million lux hours).[2]

  • Analyze the stressed samples, along with an unstressed control, using the developed method.

  • Assessment: The method is specific if the analyte peak is free from interference from any degradation products. Peak purity analysis (using a Diode Array Detector for HPLC) or mass spectral analysis should be performed.

Method Comparison:

Method Performance & Considerations
HPLC-UV Good specificity can be achieved if all degradants are chromatographically resolved. A Diode Array Detector (DAD) is crucial for assessing peak purity and identifying co-elution.
GC-MS Excellent specificity. Even if degradants co-elute, they can often be distinguished by their unique mass spectra. The challenge lies in ensuring the derivatization process is equally effective for all potential degradants.
LC-MS/MS Unparalleled specificity. The use of Multiple Reaction Monitoring (MRM) allows for the detection of a specific precursor-to-product ion transition, which is unique to the analyte, virtually eliminating interference.[12]
Linearity and Range

Objective: To demonstrate that the method's results are directly proportional to the concentration of the analyte within a given range.

Causality: Linearity establishes the mathematical relationship between concentration and instrument response, which is fundamental for quantification. The range is the interval over which the method is shown to be precise, accurate, and linear.

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. The range should typically span 80% to 120% of the expected test concentration.

  • Inject each standard in triplicate.

  • Plot the average instrument response versus the concentration.

  • Assessment: Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999, and the y-intercept should be close to zero. The residuals should be randomly distributed around the x-axis.

Method Comparison:

Method Performance & Considerations
HPLC-UV Typically exhibits excellent linearity over 1-2 orders of magnitude. Detector saturation at very high concentrations can be a limiting factor.
GC-MS Generally shows good linearity. The choice of ionization mode (e.g., EI vs. CI) can influence the linear range.
LC-MS/MS Can have a very wide linear range, often spanning 3-5 orders of magnitude. However, detector saturation or ion source competition at high concentrations can lead to non-linearity.
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Causality: Accuracy provides a measure of the systemic error (bias) of the method. An inaccurate method will consistently provide results that are either higher or lower than the actual amount present.

Experimental Protocol (Spiked Matrix):

  • Prepare a sample matrix (e.g., a placebo formulation or a solution containing known impurities).

  • Spike the matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

  • Assessment: The mean recovery should be within a pre-defined acceptance criteria, typically 98.0% to 102.0%.

Method Comparison:

Method Performance & Considerations
HPLC-UV High accuracy is achievable with proper sample preparation and integration.
GC-MS Accuracy can be very high, but it is dependent on the efficiency and reproducibility of the derivatization and extraction steps.
LC-MS/MS Can be highly accurate. However, it is critical to use a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response, which can otherwise significantly bias the results.
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Causality: Precision measures the random error of a method. A method with poor precision will yield widely varying results even when analyzing the same sample repeatedly, indicating a lack of control over the analytical process.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Assessment: Calculate the Relative Standard Deviation (RSD) for the results. Acceptance criteria are typically RSD ≤ 2.0% for repeatability and intermediate precision.

Method Comparison:

Method Performance & Considerations
HPLC-UV Modern HPLC systems provide excellent precision, with RSDs typically well below 1.0%.
GC-MS The multi-step nature (derivatization, extraction, injection) can introduce more variability. A well-controlled process is required to achieve high precision.
LC-MS/MS Instrument response can have higher variability than UV detectors. The use of an internal standard is essential for achieving high precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Causality: LOD and LOQ are critical for the analysis of impurities or for trace-level quantification. They define the lower limits of a method's capability.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise ratio (S/N) by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD Assessment: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ Assessment: The concentration that yields a signal-to-noise ratio of approximately 10:1. The precision (RSD) at the LOQ should also be verified to be within acceptable limits (e.g., ≤ 10%).

Method Comparison:

Method Performance & Considerations
HPLC-UV Moderate sensitivity. LOQ is typically in the low ng to µg/mL range, depending on the analyte's molar absorptivity.
GC-MS High sensitivity, especially in Selected Ion Monitoring (SIM) mode. LOQ can be in the pg to low ng/mL range.
LC-MS/MS The most sensitive technique. LOQ is often in the low pg/mL to fg/mL range, making it ideal for trace analysis.
Robustness

Objective: To measure the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Causality: Robustness testing provides an indication of the method's reliability during normal usage. A robust method is transferable between labs and instruments without requiring significant modification.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Make small, deliberate changes to these parameters one at a time (e.g., mobile phase organic content ±2%, column temperature ±5°C).

  • Analyze a system suitability solution or a sample under each modified condition.

  • Assessment: Evaluate the effect on system suitability parameters (e.g., resolution, peak asymmetry, retention time). The method is robust if the results remain within the acceptance criteria under all varied conditions.

Method Comparison:

Method Performance & Considerations
HPLC-UV Robustness is highly dependent on the chromatographic conditions. Isocratic methods are generally more robust than gradient methods. Mobile phase pH can be a critical parameter for ionizable compounds like amines.
GC-MS Critical parameters include oven temperature ramp rate, carrier gas flow rate, and injector temperature. Derivatization conditions (time, temperature) can also be a source of variability.
LC-MS/MS In addition to LC parameters, MS source parameters (e.g., gas flows, temperatures, voltages) can affect robustness.

Interdependence of Validation Parameters

The validation parameters are not isolated; they are interconnected. Understanding these relationships is key to an efficient and logical validation strategy.

Interdependence of Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ Defines lower limit Robustness Robustness Robustness->Specificity Robustness->Linearity Robustness->Accuracy Robustness->Precision

Caption: The relationship between core analytical validation parameters.

Example Protocol: Validated HPLC-UV Method

This section provides a detailed, step-by-step protocol for a hypothetical but scientifically plausible HPLC-UV method.

6.1. Reagents and Materials

  • This compound Reference Standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic Acid (ACS grade)

  • Syringe filters (0.45 µm, PTFE)

6.2. Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with DAD.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD, 245 nm.

6.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (Target 100 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask. Dissolve and dilute to the target concentration with the diluent. Filter through a 0.45 µm syringe filter prior to injection.

6.4. Validation Procedure

  • Follow the detailed experimental protocols outlined in Section 4 for each validation parameter (Specificity, Linearity, Accuracy, Precision, etc.) using the chromatographic conditions and solutions described above.

Conclusion and Method Selection

The validation of an analytical method is a mandatory and scientifically driven process that ensures the reliability of quantitative data. For this compound, several techniques can be successfully validated.

  • HPLC-UV is the recommended starting point for routine quality control. It offers a robust, cost-effective, and reliable method with sufficient sensitivity and selectivity for assay and purity testing.

  • GC-MS is a powerful alternative if high-resolution separation is required and the laboratory is equipped for derivatization. Its specificity is a significant advantage.

  • LC-MS/MS is the method of choice for trace-level analysis, such as quantifying impurities or for bioanalytical applications. Its superior sensitivity and specificity justify the higher cost and complexity when low detection limits are required.

Ultimately, the choice of method must be tailored to its intended purpose. By following the systematic validation framework presented in this guide, researchers can confidently develop and implement an analytical method for this compound that is robust, reliable, and compliant with global regulatory standards.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
  • Agilent Technologies. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Alsante, K. M., et al.
  • The Pharmaceutical and Chemical Journal.
  • Chen, H., & Lee, H. K. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. 1997. [Link]
  • Reynolds, D. W., et al. Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology. 2002. [Link]
  • Wang, P., et al. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. [Link]
  • Zhang, Y., et al. Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. 2016. [Link]
  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. 2022. [Link]
  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. 2015. [Link]
  • Dahal, U. P., & Williams, T. D. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical Methods in Chemistry. 2013. [Link]
  • Dahal, U. P., & Williams, T. D. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amid
  • Dong, H. Application of LCMS in small-molecule drug development. New Food Magazine. 2016. [Link]
  • Liu, D. Q. Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. 2015. [Link]
  • GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans.
  • Appretech Scientific Limited. This compound. [Link]
  • PubChem. Benzonitrile.

Sources

comparative analysis of different synthetic routes to 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-fluoro-6-methylbenzonitrile (CAS 159020-76-5) is a valuable building block in medicinal chemistry. Its trifunctional nature, possessing amino, fluoro, and cyano groups on a substituted benzene ring, allows for diverse downstream derivatization. The strategic selection of a synthetic route is paramount, directly impacting yield, purity, cost-effectiveness, and scalability. This guide will explore two primary synthetic strategies: a highly plausible Nucleophilic Aromatic Substitution (SNAr) route and a potential, though more challenging, Sandmeyer Reaction pathway.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This approach is arguably the most promising for a reliable and scalable synthesis of this compound. The strategy hinges on the selective displacement of a fluoride ion from a readily accessible precursor, 2,4-difluoro-6-methylbenzonitrile, by ammonia. The presence of the electron-withdrawing nitrile group and the second fluorine atom activates the aromatic ring towards nucleophilic attack.[1][2]

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination process.[1][3] The ammonia nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized Meisenheimer complex.[2][3] The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing cyano group. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring to yield the final product. The ortho- and para-positions to the electron-withdrawing group are most activated for this substitution.[2]

Diagram of the Nucleophilic Aromatic Substitution Workflow

SNAr_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Amination 2,4-Difluorobromobenzene 2,4-Difluorobromobenzene Cyanation Cyanation 2,4-Difluorobromobenzene->Cyanation NaCN, CuI, KI, N,N'-dimethylethylenediamine, Toluene, 100-150°C 2,4-Difluoro-6-methylbenzonitrile_precursor 2,4-Difluoro-6-methylbenzonitrile Cyanation->2,4-Difluoro-6-methylbenzonitrile_precursor 2,4-Difluoro-6-methylbenzonitrile 2,4-Difluoro-6-methylbenzonitrile Amination Amination 2,4-Difluoro-6-methylbenzonitrile->Amination Ammonia, DMSO, 80°C Target_Molecule This compound Amination->Target_Molecule

Caption: Workflow for the Nucleophilic Aromatic Substitution Route.

Experimental Protocols

Step 1: Synthesis of 2,4-Difluoro-6-methylbenzonitrile (Precursor)

This protocol is adapted from a patented procedure for the synthesis of 2,4-difluorobenzonitrile.[4]

  • To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 2,4-difluorobromobenzene (1.0 eq), sodium cyanide (1.2 eq), cuprous iodide (0.1 eq), potassium iodide (0.2 eq), and N,N'-dimethylethylenediamine (1.0 eq) in toluene.

  • Heat the reaction mixture to 110°C under a nitrogen atmosphere and stir for 24-36 hours.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and filter to remove insoluble salts.

  • The filtrate is then subjected to vacuum distillation to isolate the 2,4-difluorobenzonitrile product. Note: A subsequent methylation step would be required to obtain 2,4-difluoro-6-methylbenzonitrile. Alternatively, starting from a methylated analogue of the bromobenzene would be a more direct approach.

Step 2: Synthesis of this compound

This protocol is based on a similar synthesis of 2-amino-6-fluoro-4-methoxy-benzonitrile.[3]

  • Dissolve 2,4-difluoro-6-methylbenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Bubble ammonia gas through the solution for approximately 10-15 minutes.[5][6][7]

  • Seal the reaction vessel and heat the mixture to 80°C overnight with stirring.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Route 2: Potential Sandmeyer Reaction Pathway

The Sandmeyer reaction is a classical method for the conversion of an aryl amine to an aryl halide or pseudohalide, including nitriles, via a diazonium salt intermediate.[8][9] This route would likely start from 4-fluoro-2-methyl-6-nitroaniline.

Mechanistic Rationale

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[8] The primary arylamine is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This salt is then treated with a copper(I) cyanide, which catalyzes the conversion of the diazonium group to a nitrile. The reaction is initiated by a single electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.

Diagram of the Potential Sandmeyer Reaction Workflow

Sandmeyer_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation cluster_2 Step 3: Reduction Starting_Material 4-Fluoro-2-methyl-6-nitroaniline Diazotization Diazotization Starting_Material->Diazotization NaNO2, H2SO4, 0-5°C Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Diazonium_Salt_2 Diazonium Salt Intermediate Cyanation Cyanation Diazonium_Salt_2->Cyanation CuCN Nitro_Intermediate 4-Fluoro-2-methyl-6-nitrobenzonitrile Cyanation->Nitro_Intermediate Nitro_Intermediate_2 4-Fluoro-2-methyl-6-nitrobenzonitrile Reduction Reduction Nitro_Intermediate_2->Reduction e.g., Fe/HCl or H2/Pd-C Target_Molecule This compound Reduction->Target_Molecule

Caption: Workflow for the Potential Sandmeyer Reaction Route.

Plausible Experimental Protocol and Considerations

Step 1: Diazotization of 4-Fluoro-2-methyl-6-nitroaniline

  • Dissolve 4-fluoro-2-methyl-6-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5°C.[10][11]

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing for the evolution of nitrogen gas.

  • After the addition is complete, the reaction mixture may be gently warmed to ensure completion.

Step 3: Reduction of the Nitro Group

  • Isolate the crude 4-fluoro-2-methyl-6-nitrobenzonitrile.

  • Reduce the nitro group to an amine using standard conditions, such as iron powder in acidic medium (e.g., HCl) or catalytic hydrogenation (e.g., H₂ over Pd/C).

Challenges and Considerations for the Sandmeyer Route: A significant challenge with this route is the potential for side reactions. For a similarly substituted compound, 2,4-difluoro-6-nitroaniline, an attempted Sandmeyer cyanation resulted in the formation of a benzoquinone 2-diazide derivative instead of the desired benzonitrile.[4] This was due to the selective nucleophilic substitution of the ortho-fluoride by hydroxide from the aqueous medium. Careful control of anhydrous conditions during the cyanation step would be critical to minimize this side reaction.

Comparative Analysis

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Potential Sandmeyer Reaction
Plausibility & Reliability High, based on analogous procedures.[3]Moderate, with a significant risk of side reactions.[4]
Number of Steps 2 (assuming precursor availability)3
Starting Materials 2,4-Difluoro-6-methylbenzonitrile, Ammonia4-Fluoro-2-methyl-6-nitroaniline, NaNO₂, CuCN
Reagent Toxicity & Handling Ammonia is toxic and requires careful handling.[5][6][7]Diazonium salts can be explosive. Copper cyanide is highly toxic.
Reaction Conditions High temperature (80°C), sealed vessel.Low temperature for diazotization (0-5°C), potentially elevated for cyanation.
Potential Yield Likely high, based on analogous reactions (e.g., 91%).[3]Potentially lower due to side reactions and multiple steps.
Scalability Good, amenable to industrial scale-up.More challenging due to the handling of diazonium salts and toxic reagents.

Conclusion

For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route is the recommended strategy . It is a more direct, likely higher-yielding, and more reliable method based on established precedents for similar molecules. While the Sandmeyer reaction is a powerful tool in organic synthesis, its application to this specific substrate is fraught with potential complications that could significantly impact yield and purity, making it a less desirable choice for a robust and scalable synthesis.

References

  • Akhtar, T., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2895-2923.
  • CN1962623A. (2007). Process for preparing 2,4-difluoro benzonitril.
  • Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions. Chemistry Letters, 12(8), 1211-1214.
  • Hinzmann, A., et al. (2021). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. Chemistry–A European Journal, 27(18), 5313-5324.
  • PrepChem. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28).
  • Wikipedia. (2023). Nucleophilic aromatic substitution.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
  • PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Wikipedia. (2023). Sandmeyer reaction.
  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution.
  • Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(42), 17897-17904.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Ammonia.
  • Zhang, Y., et al. (2018). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Xiandai Nongyao, 17(2), 35-37.
  • Hinzmann, A., et al. (2021). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. Chemistry–A European Journal, 27(18), 5313-5324.
  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube.
  • CN100457721C. (2009). Process for preparing 2,4-difluorocyanobenzene.
  • Occupational Safety and Health Administration. (n.d.). Ammonia.
  • Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism.
  • Gallon, H., et al. (2001). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (11), 2296-2302.
  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • Pang, J. H. (2021). Nucleophilic aromatic amination and hydroalkylation of styrenes with alkyl amines mediated by alkali metal hydrides (Doctoral dissertation, Nanyang Technological University).
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube.
  • Tanner Industries. (n.d.). Anhydrous Ammonia SDS.

Sources

A Researcher's Guide to Navigating Purity in 2-Amino-4-fluoro-6-methylbenzonitrile: A Comparative Analysis of Supplier Quality

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the integrity of starting materials is paramount. The purity of a chemical intermediate like 2-Amino-4-fluoro-6-methylbenzonitrile, a key building block in the synthesis of various therapeutic agents, can significantly influence reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of this compound from different suppliers. We will delve into the rationale behind experimental choices, present detailed analytical protocols, and offer a comparative analysis of hypothetical supplier data to underscore the importance of rigorous quality assessment.

The Critical Impact of Purity on Research and Development

The presence of impurities in this compound can have far-reaching consequences. Structurally similar impurities can compete in subsequent synthetic steps, leading to the formation of unwanted side products that are often difficult and costly to separate from the target molecule. These impurities can also interfere with analytical methods, leading to inaccurate assessments of reaction progress and yield. In the context of drug development, unidentified or unquantified impurities can pose a significant safety risk and create regulatory hurdles. Therefore, a thorough understanding and assessment of the purity of this critical intermediate are not just a matter of good scientific practice but a necessity for the successful and timely advancement of a drug candidate.[1]

Unraveling Potential Impurities: A Look at the Synthesis

A common synthetic route to this compound likely involves the nucleophilic substitution of a fluorine atom in a difluorinated precursor with an amino group. For instance, the reaction of 2,4-difluoro-6-methylbenzonitrile with ammonia would yield the desired product.

Based on this plausible synthetic pathway, several process-related impurities could be present in the final product:

  • Unreacted Starting Material: Incomplete reaction could lead to the presence of residual 2,4-difluoro-6-methylbenzonitrile.

  • Isomeric Impurities: Depending on the precise synthetic route and purification methods, other positional isomers of the aminofluorobenzonitrile could be present.

  • Over-reaction Products: Under certain conditions, a second fluorine atom could potentially be displaced, leading to the formation of a diaminobenzonitrile derivative.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and purification processes can also be present as impurities.

A Multi-pronged Approach to Purity Assessment

To obtain a comprehensive purity profile, it is essential to employ a combination of orthogonal analytical techniques, each providing a unique perspective on the sample's composition.[2] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of such an assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is a powerful technique for separating and quantifying the components of a mixture.[1] A reversed-phase HPLC method is well-suited for the analysis of this compound.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is typically effective.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

    • Gradient Program: A linear gradient from 20% to 80% acetonitrile over 20 minutes.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Diagram: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC Purity Determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information based on the fragmentation pattern of the analyte and its impurities.

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1).

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and fragmentation patterns.[3] Quantify based on relative peak areas. The fragmentation of the main component would be expected to show losses corresponding to the functional groups present, such as loss of HCN (27 Da) from the nitrile group or loss of a methyl radical (15 Da).[3]

Diagram: GC-MS Impurity Profiling Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prepare_sol Prepare Dilute Solution inject Inject into GC prepare_sol->inject separate Separation in GC Column inject->separate ionize Electron Impact Ionization separate->ionize analyze Mass Analysis ionize->analyze library_search Library Search & Fragmentation Analysis analyze->library_search identify Identify Impurities library_search->identify NMR_Logic cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent acquire_1H Acquire ¹H NMR Spectrum dissolve->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum dissolve->acquire_13C analyze_main Analyze Main Component Signals acquire_1H->analyze_main analyze_impurity Analyze Unassigned Signals acquire_1H->analyze_impurity acquire_13C->analyze_main structure_confirm Confirm Structure analyze_main->structure_confirm impurity_id Identify Potential Impurities analyze_impurity->impurity_id

Caption: Logical Flow for NMR Structural Analysis.

Comparative Data from Different Suppliers: A Hypothetical Case Study

To illustrate the importance of a multi-faceted purity assessment, let's consider hypothetical data for this compound from three different suppliers.

Parameter Supplier A Supplier B Supplier C
Stated Purity >98%99%>99% (by HPLC)
HPLC Purity (Area %) 98.5%99.2%99.8%
GC-MS Identified Impurities 2,4-difluoro-6-methylbenzonitrile (0.8%), Unknown (0.5%)Unknown (0.6%)None Detected
¹H NMR Analysis Signals consistent with the main structure. Minor unassigned peaks observed.Signals consistent with the main structure. Trace unassigned peaks.Clean spectrum, signals consistent with the main structure.
Appearance Off-white powderWhite crystalline solidWhite crystalline solid

Interpretation of Results:

  • Supplier A: While the HPLC purity meets the stated specification, the GC-MS analysis reveals the presence of the starting material, indicating an incomplete reaction. The presence of an unknown impurity warrants further investigation.

  • Supplier B: This supplier provides a product with higher HPLC purity, but the presence of an unknown impurity, even at a lower level, is a concern. Without identification, the risk it poses to subsequent reactions and the final product is unknown.

  • Supplier C: This supplier offers the highest purity product as determined by all three analytical methods. The absence of detectable impurities in the GC-MS and the clean NMR spectrum provide a high degree of confidence in the material's quality.

This hypothetical comparison underscores that a single purity value on a certificate of analysis may not tell the whole story. A comprehensive assessment using orthogonal methods is crucial for making an informed decision when selecting a supplier for a critical intermediate.

Conclusion: A Commitment to Quality

The purity of this compound is a critical factor that can significantly impact the success of research and drug development projects. By employing a rigorous and multi-faceted analytical approach encompassing HPLC, GC-MS, and NMR, researchers can gain a comprehensive understanding of the quality of the material from different suppliers. This diligence in the early stages of development can prevent costly and time-consuming issues downstream, ultimately contributing to the efficient and safe development of new medicines.

References

  • BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles.
  • Appretech Scientific Limited. (n.d.). This compound.
  • BenchChem. (2025). Physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile.
  • Journal of Chemical Research, Synopses. (n.d.).
  • HFC. (n.d.). CAS 912444-99-6 | 2-Amino-5-fluoro-3-nitrobenzonitrile | MFCD15527571.
  • LibreTexts Chemistry. (2021). 2 Fragmentation and Interpretation of Spectra.
  • Lavanya Chowdary, G. (2020). Analytical Method Validation Parameters An Updated Review. International Journal of Advanced Research in Pharmaceutical & Bio Sciences, 9(3), 1-8.
  • European Medicines Agency. (2011). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • P, R., & al, et. (2023). METHOD ADJUSTMENTS, CHANGES, REVALIDATION AND VERIFICATION OF STANDARD AND COMPENDIAL METHODS. International Journal of Biology, Pharmacy and Allied Sciences, 12(3), 2277-4998.
  • MySkinRecipes. (n.d.). This compound.
  • precisionFDA. (n.d.). 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE.
  • PubMed Central. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies.
  • University of Baghdad Digital Repository. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study.
  • Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass spectrometry reviews, 37(3), 245–257.
  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of....
  • Wired Chemist. (n.d.). 4-methylbenzonitrile Proton Full Spectrum.
  • PubChem. (n.d.). 2-Fluoro-6-methoxy-4-methylbenzonitrile.
  • Grossert, J. S., Crowell, A. M. J., Boschi, D., Lolli, M. L., & White, R. L. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of mass spectrometry : JMS, 59(6), e5043.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). Nutrients, 14(14), 2889.

Sources

A Comparative Guide to the Crystal Structure Analysis of 2-Amino-4-fluoro-6-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Blueprint of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the 2-Amino-4-fluoro-6-methylbenzonitrile scaffold represents a cornerstone for innovation. Its derivatives are integral to the synthesis of kinase inhibitors for cancer therapy, agrochemicals, and functional organic materials.[1] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice—the crystal structure—governs the macroscopic properties of these compounds, including their stability, solubility, and bioavailability. A thorough understanding of this architecture is therefore not merely an academic exercise; it is a critical prerequisite for the rational design of novel therapeutics and advanced materials.

This guide provides a comparative analysis of the crystal structures of this compound derivatives and structurally related compounds. We will delve into the experimental methodologies for structure determination, compare key crystallographic parameters, and explore the intricate web of intermolecular interactions that dictate crystal packing. By examining the causality behind observed structural motifs, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to harness the full potential of this versatile chemical scaffold.

Synthetic Pathways to Benzonitrile Derivatives

The synthesis of the target derivatives often leverages the reactivity of a fluorinated aromatic core. A common and effective strategy involves the nucleophilic substitution of fluorine atoms on a polysubstituted benzonitrile ring. For instance, the fluorine atom in the para position of pentafluorobenzonitrile is particularly susceptible to substitution, allowing for the controlled and selective introduction of various functional groups.[2] This method offers a facile route to a diverse library of both symmetric and asymmetric benzonitrile derivatives.[2] General methods for synthesizing benzonitriles, such as the cyanation of aryl halides or the dehydration of benzamides, also provide accessible routes to these important intermediates.[3][4][5]

Experimental Workflow: From Molecule to Crystal Structure

The cornerstone of crystal structure analysis is single-crystal X-ray diffraction. This technique provides an unambiguous determination of the atomic arrangement in the solid state. The reliability of the final structure is contingent upon a meticulously executed experimental protocol.

Detailed Experimental Protocol
  • Crystal Growth (The Art of Patience): The journey begins with the growth of high-quality single crystals, a process that can be more art than science. The most common method is the slow evaporation of a saturated solution of the compound.

    • Rationale: Slow evaporation allows molecules to self-assemble into a highly ordered, repeating lattice structure, minimizing defects.

    • Procedure:

      • Dissolve the synthesized compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to create a nearly saturated solution.

      • Filter the solution to remove any particulate matter.

      • Loosely cover the container to allow for slow evaporation of the solvent over several days or weeks at a constant temperature.[6]

  • Data Collection (Illuminating the Lattice): Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an X-ray diffractometer.

    • Rationale: Bombarding the crystal with X-rays of a specific wavelength (commonly Mo Kα radiation, λ = 0.71073 Å) produces a diffraction pattern. The angles and intensities of the diffracted beams contain information about the arrangement of atoms in the crystal.[7]

    • Procedure:

      • Mount a single crystal of appropriate size (typically 0.1-0.5 mm) on the diffractometer.[7]

      • Cool the crystal, often to 100 K or 293 K, to minimize thermal vibrations of the atoms.[7]

      • Expose the crystal to a monochromatic X-ray beam while rotating it through a series of angles.

      • A detector records the positions and intensities of the thousands of diffracted reflections.

  • Structure Solution and Refinement (Decoding the Pattern): The collected diffraction data is then processed to generate a model of the crystal structure.

    • Rationale: Computational methods are used to solve the "phase problem" and determine the initial positions of the atoms. This initial model is then refined against the experimental data to achieve the best possible fit.

    • Procedure:

      • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities.

      • Structure Solution: Use direct methods or Patterson methods to generate an initial electron density map and a preliminary atomic model.

      • Structure Refinement: Iteratively adjust atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated diffraction intensities. The quality of the final structure is assessed by parameters such as the R-factor.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Syn Synthesis of Derivative Pur Purification Syn->Pur Sol Dissolve in Solvent Pur->Sol Evap Slow Evaporation Sol->Evap Xtal Single Crystal Formation Evap->Xtal Mount Mount Crystal Xtal->Mount Collect Data Collection Mount->Collect Solve Structure Solution Collect->Solve Refine Structure Refinement Solve->Refine Final Final Crystal Structure (CIF) Refine->Final

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Crystal Structures

While crystallographic data for a wide range of this compound derivatives is not centrally compiled, a comparative analysis can be constructed by examining structurally related aminobenzonitriles and fluorinated aromatic compounds.

Key Structural Parameters and Intermolecular Interactions

The crystal packing of these derivatives is a delicate balance of various non-covalent interactions. The presence of amino (-NH2), cyano (-C≡N), and fluoro (-F) groups provides a rich playground for hydrogen bonding and other weak interactions that define the supramolecular architecture.

  • Hydrogen Bonding: The amino group is an excellent hydrogen bond donor, while the nitrogen atom of the nitrile group is a competent acceptor. This frequently leads to the formation of robust N-H···N hydrogen bonds, which can link molecules into chains, dimers, or more complex three-dimensional networks.[6][7][8] In derivatives containing other acceptor groups (e.g., carbonyls), N-H···O interactions also play a significant role.[9]

  • C-H···F Interactions: The role of fluorine in crystal engineering is a topic of considerable interest. The high electronegativity of the fluorine atom can polarize adjacent C-H bonds, making them better hydrogen bond donors. Consequently, C-H···F interactions, though weak, can be structure-directing.[10][11] Studies on fluorobenzenes have shown that as the number of fluorine atoms on a ring increases, the acidity of the C-H protons also increases, leading to stronger and more significant C-H···F interactions.[10][11] These interactions often occur in concert with other forces to stabilize the crystal lattice.

  • π-π Stacking: The aromatic nature of the benzonitrile core facilitates π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems of the rings overlap, are crucial for the dense packing of planar molecules.

  • Influence of Substituents: The nature and position of other substituents on the benzonitrile ring can profoundly influence the crystal structure. Bulky groups, like a tert-butyl group, can sterically hinder certain packing arrangements, often leading to less dense crystal structures.[6] Conversely, planar substituents can promote efficient π-π stacking. The interplay between these different groups determines the final crystal system and space group.

Comparative Crystallographic Data

The table below summarizes crystallographic data for several related compounds, illustrating the diversity in their solid-state structures.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2-Amino-4-chlorobenzonitrileTriclinicP-1N-H···N hydrogen bonds forming a network.[7]
2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrileOrthorhombicP2₁2₁2₁N-H···N hydrogen bonds creating a 3D network.[8]
2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrileMonoclinicP2₁/cN-H···N hydrogen bonds, π-π stacking, Cl···Cl interactions.[12]
2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrileMonoclinicP2₁/nN-H···N, C-H···O hydrogen bonds. The dichlorophenyl ring is nearly perpendicular to the pyran moiety.[13]
5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrileMonoclinicP2₁/cN-H···N and N-H···O hydrogen bonds forming a 2D network.[9]

This data highlights that even with similar core structures, changes in substituents lead to different crystal systems and packing motifs, underscoring the importance of detailed structural analysis for each new derivative.

G cluster_mol1 Molecule A cluster_mol2 Molecule B A_NH2 N-H (Donor) B_CN N≡C (Acceptor) A_NH2->B_CN N-H···N Hydrogen Bond A_CN N≡C (Acceptor) A_Ring Aromatic Ring (π-system) B_Ring Aromatic Ring (π-system) A_Ring->B_Ring π-π Stacking A_F C-F B_CH C-H A_F->B_CH C-H···F Interaction B_NH2 N-H (Donor)

Caption: Common intermolecular interactions in benzonitrile derivatives.

Conclusion: From Structure to Function

The crystal structure analysis of this compound derivatives is a critical tool for understanding and predicting their physicochemical properties. The supramolecular architecture, governed by a network of hydrogen bonds, C-H···F interactions, and π-π stacking, dictates the stability and behavior of these compounds in the solid state. Phenomena such as polymorphism, where a single compound can adopt multiple crystal forms with different properties, further emphasize the need for rigorous crystallographic characterization in drug development and materials science.[14] By elucidating these structure-property relationships, researchers can rationally design next-generation derivatives with optimized performance, whether for enhanced therapeutic efficacy or superior material characteristics.

References

  • Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties.The Journal of Physical Chemistry B, ACS Publications.
  • C-H···F interactions in the crystal structures of some fluorobenzenes.Journal of the American Chemical Society.
  • The chemical structure of some biologically important benzonitrile derivatives. ResearchGate.
  • 2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. ResearchGate.
  • C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes.Journal of the American Chemical Society.
  • Synthesis of benzonitriles from substituted benzoic acid. Google Patents.
  • Fluorobenzonitriles: Influence of the Substitution Pattern on Melting and Crystallization Properties. ACS Publications.
  • Synthesis of benzonitriles from substituted benzaldehyde. Google Patents.
  • Synthesis and X-ray Single Crystals Characterizations of 2-Amino-4-(2-chlorophenyl)-6-Chloro-4H-Benzo[h]Chromene-3-Carbonitrile. ResearchGate.
  • Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations.ACS Omega.
  • 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. National Institutes of Health (NIH).
  • N-(2,4-difluorophenyl)-2-fluorobenzamide. DORAS, DCU Research Repository.
  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.Malaysian Journal of Analytical Sciences.
  • Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. ResearchGate.
  • Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile. ResearchGate.
  • Intermolecular interactions in molecular crystals: what's in a name? Royal Society of Chemistry.
  • The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. MDPI.
  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org.
  • 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. ResearchGate.
  • This compound. MySkinRecipes.

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Kinase Inhibitors Derived from 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the preclinical evaluation process for a series of novel compounds synthesized from the versatile 2-Amino-4-fluoro-6-methylbenzonitrile scaffold. Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, recognized for their ability to interact with a variety of biological targets, particularly protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them a critical target for therapeutic development.[1][3]

Here, we detail the journey of three hypothetical lead candidates—Compound A , Compound B , and Compound C —from initial cell-based screening to efficacy testing in a murine xenograft model. The objective is to provide researchers, scientists, and drug development professionals with an in-depth, logical framework for evaluating and comparing potential drug candidates, supported by objective experimental data and field-proven insights. We will compare our synthesized compounds against a known, clinically relevant inhibitor, Reference Kinase Inhibitor (RKI) , to benchmark their performance.

Part 1: In Vitro Evaluation — The Initial Litmus Test

The primary goal of in vitro evaluation is to rapidly and cost-effectively assess the biological activity of newly synthesized compounds. This stage acts as a crucial funnel, identifying candidates with the most promise for further, more resource-intensive investigation. The causality behind this "funnel" approach is rooted in efficiency and ethics; it allows for the screening of numerous compounds to select only the most potent and selective candidates for animal studies.

Target & Rationale: Human Colon Carcinoma (HCT116)

For this guide, our compounds were designed to target a kinase pathway critical for the proliferation of human colon cancer cells. Therefore, the HCT116 cell line was selected for our primary cell viability assays. This choice is predicated on its well-characterized genetic background and its relevance to a significant oncological indication.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[5][6] The quantity of this formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[7]

Step-by-Step Methodology:

  • Cell Plating: HCT116 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. A linear relationship between cell number and signal must be established to ensure accurate quantification.[8]

  • Incubation: Cells are incubated for 24 hours at 37°C and 5% CO₂ to allow for adherence and recovery.

  • Compound Treatment: Compounds A, B, C, and the RKI are serially diluted in culture medium and added to the wells. A vehicle control (e.g., 0.1% DMSO) is included.

  • Exposure: The plates are incubated for 72 hours to allow the compounds to exert their antiproliferative effects over several cell cycles.

  • MTT Addition: 10 µL of a 5 mg/mL MTT solution in sterile PBS is added to each well.[7]

  • Formazan Development: The plates are incubated for an additional 4 hours at 37°C. The appearance of a purple precipitate is indicative of viable cells.[8]

  • Solubilization: 150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[5][6] The plate is then gently agitated on an orbital shaker for 15 minutes.[6]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.[7]

In Vitro Data Comparison

The efficacy of each compound is determined by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell proliferation. A lower IC50 value indicates higher potency.

CompoundIC50 (µM) on HCT116 CellsNotes
Compound A 0.45Moderate potency.
Compound B 0.08 High potency, significantly exceeding the reference inhibitor.
Compound C 1.20Low potency.
RKI 0.25Benchmark potency for a known inhibitor.
Vehicle > 100No significant inhibition observed.

Table 1: Comparative in vitro potency of synthesized compounds.

Visualization: In Vitro Screening Workflow

The following diagram illustrates the logical flow of the in vitro screening process.

G cluster_0 In Vitro Screening Funnel A Synthesized Compound Library (From this compound) B Primary Cell Viability Screen (HCT116 Cells @ Single High Dose) A->B C Dose-Response Assay (MTT Assay, 8-point dilution) B->C D Calculate IC50 Values C->D E Hit Prioritization (Select candidates with IC50 < 0.5 µM) D->E G cluster_0 In Vivo Xenograft Study Timeline A Day -7 Animal Acclimatization B Day -1 Tumor Implantation A->B C Day 0 Randomization & Start Dosing B->C D Day 0-21 Treatment Period (Twice-weekly monitoring) C->D E Day 21 Endpoint Analysis D->E

Caption: Timeline for the preclinical in vivo efficacy study.

Part 3: Comparative Analysis & Pharmacokinetic Insights

A critical aspect of drug development is understanding the relationship between in vitro potency, in vivo efficacy, and pharmacokinetic (PK) properties. [9]PK studies determine how a compound is absorbed, distributed, metabolized, and excreted (ADME), which profoundly impacts its therapeutic effect. [9] A satellite group of non-tumor-bearing mice was used to assess the oral bioavailability (F%) and plasma half-life (t½) of Compounds A and B. [10]

Compound In Vitro IC50 (µM) In Vivo TGI (%) Oral Bioavailability (F%) Plasma Half-life (t½, hours)
Compound A 0.45 35 5 0.8

| Compound B | 0.08 | 88 | 45 | 4.2 |

Table 3: Correlation of in vitro, in vivo, and pharmacokinetic data.

Expert Analysis:

  • Compound B emerges as the superior candidate. Its high in vitro potency (IC50 = 0.08 µM) successfully translated into robust in vivo efficacy (88% TGI). This strong correlation is underpinned by its favorable pharmacokinetic profile, featuring good oral bioavailability (45%) and a longer plasma half-life (4.2 hours), which ensures sustained exposure to the tumor. [11]* Compound A , despite showing moderate in vitro activity, performed poorly in the in vivo model. The PK data reveals the reason: extremely low oral bioavailability (5%) and a very short half-life (0.8 hours). [12]This means the compound was likely cleared from the system before it could reach a sufficient concentration at the tumor site to exert its effect. This highlights a common challenge in drug discovery: a potent molecule is ineffective if it cannot reach its target.

  • Compound C was deprioritized after the initial in vitro screen due to its low potency, saving significant resources that would have been spent on in vivo testing.

Conclusion and Future Directions

This comparative guide demonstrates a logical, data-driven framework for the preclinical evaluation of novel compounds derived from the this compound scaffold. The systematic progression from high-throughput in vitro assays to targeted in vivo models allows for the efficient identification of lead candidates with genuine therapeutic potential.

Compound B has been identified as a promising lead candidate for further development. The next logical steps would include:

  • Mechanism of Action Studies: Confirming target engagement and elucidating the downstream signaling effects.

  • Expanded Toxicology Screening: Assessing safety in more comprehensive models.

  • Lead Optimization: Synthesizing analogues of Compound B to further improve potency, selectivity, and PK properties.

By integrating in vitro, in vivo, and pharmacokinetic data, research teams can make informed decisions, prioritizing resources towards compounds with the highest probability of clinical success.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Springer.
  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. MDPI.
  • Xenograft Models. Creative Biolabs.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Publications.
  • A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. PubMed Central.
  • Pk/bio-distribution. MuriGenics.
  • Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. PubMed Central.
  • Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? | Request PDF. ResearchGate.
  • Synthesis, docking and in vitro anticancer evaluation of some new benzopyrone derivatives. ScienceDirect.

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Amino-4-fluoro-6-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of drug candidates derived from the 2-Amino-4-fluoro-6-methylbenzonitrile scaffold. Recognizing the scarcity of publicly available metabolic data for this specific chemical entity, this document establishes a robust, scientifically grounded methodology for comparative analysis. By integrating established principles of drug metabolism with detailed experimental protocols, this guide empowers researchers to generate and interpret critical data for lead optimization.

The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from initial hit to a marketed therapeutic is fraught with challenges, a significant number of which are related to its pharmacokinetic profile. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a cornerstone of this profile.[1][2] Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate and lead to toxicity.[3] Therefore, a thorough understanding and early assessment of metabolic stability are paramount for successful drug development.[4]

The liver is the primary site of drug metabolism, where a symphony of enzymes, most notably the cytochrome P450 (CYP450) superfamily, work to modify xenobiotics, rendering them more water-soluble for excretion.[5][6] These metabolic transformations, categorized as Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, dictate a drug's half-life, bioavailability, and potential for drug-drug interactions.[7]

Deconstructing this compound: A Structural Perspective on Metabolic Liabilities

The this compound scaffold presents a unique combination of functional groups, each with the potential to influence its metabolic fate. A proactive analysis of these features is essential for designing a robust metabolic stability assessment strategy.

  • The Aniline Moiety (2-Amino group): Anilines are a well-known "structural alert" in medicinal chemistry due to their susceptibility to oxidative metabolism.[1][8] The amino group can undergo N-dealkylation, N-oxidation, and aromatic hydroxylation, potentially leading to the formation of reactive metabolites that can cause idiosyncratic adverse drug reactions.[1][7]

  • The Benzonitrile Core: While the nitrile group itself is relatively stable, the aromatic ring is a prime target for CYP450-mediated oxidation, leading to the formation of phenolic metabolites.[3] The position of substituents can significantly influence the regioselectivity of this hydroxylation.

  • The Fluoro Substituent: The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability.[9][10] The strong carbon-fluorine bond is resistant to cleavage, and the high electronegativity of fluorine can shield adjacent positions from metabolic attack.[9][11] However, the presence of fluorine can also alter the electronic properties of the aromatic ring, potentially influencing the sites of metabolism.

  • The Methyl Group: Alkyl groups on an aromatic ring are susceptible to benzylic oxidation, converting the methyl group to a hydroxymethyl or carboxylic acid functionality.

Based on this analysis, the primary metabolic pathways for this compound are predicted to involve oxidation of the aniline moiety, hydroxylation of the aromatic ring, and oxidation of the methyl group.

A Comparative Framework for Assessing Metabolic Stability: A Case Study

To provide a practical and data-driven comparison, we will conduct a hypothetical in vitro metabolic stability study comparing our lead compound, Compound A (this compound) , with a series of rationally designed analogs. These comparators are chosen to probe the metabolic liabilities and explore potential avenues for improving stability.

  • Compound B (2-Amino-6-methylbenzonitrile): The non-fluorinated parent to directly assess the impact of the fluorine substituent.

  • Compound C (2-Amino-4-fluoro-6-methylpyridine): A pyridine isostere of the benzonitrile core to evaluate the effect of the ring nitrogen on metabolic stability.[12][13]

  • Compound D (Bicyclo[1.1.1]pentan-1-amine derivative): A saturated, non-aromatic bioisostere of the aniline group to mitigate aniline-related metabolic liabilities.[14][15]

Experimental Design

The metabolic stability of these compounds will be assessed using two industry-standard in vitro assays:

  • Human Liver Microsomal (HLM) Stability Assay: This assay primarily evaluates Phase I metabolism mediated by CYP450 enzymes.[15]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells, providing a more comprehensive assessment that includes both Phase I and Phase II metabolism, as well as cellular uptake and efflux processes.[11]

The key parameters to be determined are the in vitro half-life (t½) and intrinsic clearance (CLint).[7][16] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[17]

Hypothetical Comparative Metabolic Stability Data

The following table summarizes the hypothetical data from our in vitro studies. This data is illustrative and designed to reflect the expected trends based on the structural modifications.

CompoundStructureHLM t½ (min)HLM CLint (µL/min/mg protein)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
A This compound4531.03540.1
B 2-Amino-6-methylbenzonitrile2555.42070.2
C 2-Amino-4-fluoro-6-methylpyridine6521.45525.5
D Bicyclo[1.1.1]pentan-1-amine derivative>120<11.6>120<11.6
Interpretation of Results
  • Impact of Fluorination (A vs. B): The significantly longer half-life and lower clearance of Compound A compared to its non-fluorinated counterpart, Compound B , clearly demonstrates the metabolic blocking effect of the fluorine atom.[9][11] This supports the hypothesis that the aromatic ring is a primary site of metabolism.

  • Benzonitrile vs. Pyridine Core (A vs. C): The pyridine analog, Compound C , exhibits enhanced metabolic stability compared to the benzonitrile Compound A . This is a common observation, as the nitrogen atom in the pyridine ring can decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism.[12][13]

  • Aniline Bioisostere (A vs. D): The replacement of the aniline moiety with a saturated bicyclo[1.1.1]pentan-1-amine group in Compound D results in a dramatic improvement in metabolic stability. This highlights the significant metabolic liability of the aniline group and the potential of using saturated bioisosteres to mitigate this issue.[14][15]

Detailed Experimental Protocols

To ensure the reproducibility and scientific rigor of these findings, detailed step-by-step protocols for the key in vitro assays are provided below.

Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Test compounds and positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of the test compound and controls by diluting the stock solution in phosphate buffer.

  • In a 96-well plate, add the human liver microsomes and the working solution of the test compound or control.

  • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time and determine the slope of the linear regression, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein concentration) .[18]

Hepatocyte Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in suspended human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' E Medium supplemented with appropriate factors)

  • Test compounds and positive control compounds

  • 96-well plates (collagen-coated if performing a plated assay)

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Protocol:

  • Thaw the cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.

  • Prepare a suspension of hepatocytes in incubation medium at the desired cell density.

  • Prepare working solutions of the test compound and controls in the incubation medium.

  • In a 96-well plate, add the hepatocyte suspension.

  • Add the working solution of the test compound or control to the wells to initiate the incubation.

  • Incubate the plate at 37°C with 5% CO₂ and gentle shaking.

  • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots from each well and quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Process the samples as described in the HLM assay protocol.

  • Analyze the samples by LC-MS/MS and perform data analysis as described for the HLM assay, adjusting the CLint calculation for the number of hepatocytes per well.[11]

Visualizing the Path Forward: Workflows and Pathways

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

Metabolic_Stability_Workflow cluster_design Compound Design & Selection cluster_assay In Vitro Assays cluster_analysis Data Analysis & Interpretation cluster_decision Decision Making A Compound A (Lead Scaffold) HLM HLM Stability Assay A->HLM HEP Hepatocyte Stability Assay A->HEP B Compound B (Non-fluorinated) B->HLM B->HEP C Compound C (Pyridine Isostere) C->HLM C->HEP D Compound D (Aniline Bioisostere) D->HLM D->HEP LCMS LC-MS/MS Analysis HLM->LCMS HEP->LCMS Calc Calculate t½ & CLint LCMS->Calc Compare Comparative Analysis Calc->Compare Optimize Lead Optimization Compare->Optimize

Caption: A generalized workflow for the comparative assessment of metabolic stability.

Predicted_Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound N_Ox N-Oxidation (Aniline) Parent->N_Ox Oxidation Ring_OH Aromatic Hydroxylation Parent->Ring_OH Oxidation Me_OH Benzylic Oxidation (Methyl Group) Parent->Me_OH Oxidation Glucuronidation Glucuronidation N_Ox->Glucuronidation Ring_OH->Glucuronidation Sulfation Sulfation Ring_OH->Sulfation Me_OH->Glucuronidation

Caption: Predicted metabolic pathways for this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach for assessing the metabolic stability of drug candidates derived from the this compound scaffold. By employing a comparative strategy with rationally designed analogs, researchers can gain valuable insights into the structure-metabolism relationships and make data-driven decisions for lead optimization. The provided protocols and visualizations serve as a practical resource for implementing these studies.

Future work should focus on metabolite identification to confirm the predicted metabolic pathways and to identify any potential reactive metabolites.[8] This can be achieved using high-resolution mass spectrometry and by comparing the fragmentation patterns of metabolites with those of synthesized standards. A thorough understanding of the metabolic fate of these compounds is crucial for mitigating potential safety risks and for the successful development of novel therapeutics.

References

  • Scott, P. J. H., & Scott, P. J. H. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 279–283.
  • Pouliot, M.-A., & Scott, P. J. H. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1008684.
  • Obach, R. S., Cox, L. M., & Ryder, T. F. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634–646.
  • Kumar, V., & Mahajan, S. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(19), 14197–14254.
  • Słoczyńska, K., Pękala, E., & Waszkielewicz, A. M. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361.
  • Greenberg, L. A., & Lester, D. (1947). The metabolic fate of acetanilid and other aniline derivatives; the role of p-aminophenol in the production of methemoglobinemia after acetanilid. The Journal of Pharmacology and Experimental Therapeutics, 90(2), 150–153.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Dighe, R., Bairagi, V. A., Pathade, P., & Sonawane, Y. T. (2019). Virtual screening of synthesized thiazole derivatives for M. tuberculosis and dTDP-rhamnose inhibitors.
  • Obach, R. S., Cox, L. M., & Ryder, T. F. (2016). Biosynthesis of fluorinated analogues of drugs using human cytochrome p450 enzymes followed by deoxyfluorination and quantitative nmr spectroscopy to improve metabolic stability.
  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
  • Ramos-Torres, K. M., Wilson, J. D., & Scott, P. J. H. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Journal of Pharmacology and Experimental Therapeutics, 386(1), 93–101.
  • Güdük, R., Kehl, N., Stavagna, C., & Leonori, D. (2025). A three-step strategy for the conversion of pyridines into benzonitriles.
  • Wang, T., & Meanwell, N. A. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 29(24), 126768.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Kądzielawa, J., & Starościak, B. J. (1977). The rate of aniline metabolism in vivo in rats exposed to aniline and drugs. Acta Physiologica Polonica, 28(4), 347–354.
  • Wrona, M., Naughton, S., Alelyunas, Y., Mortishire-Smith, R., & Kirk, J. (n.d.). Metabolite Identification: Working with Large Preclinical Multispecies Data Sets.
  • Kalgutkar, A. S. (2025). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs.
  • Chen, Y., & Liu, L. (2010). Use of intrinsic clearance for prediction of human hepatic clearance. Expert Opinion on Drug Metabolism & Toxicology, 6(10), 1237–1248.
  • Chen, Y., & Liu, L. (2025). Use of intrinsic clearance for prediction of human hepatic clearance.
  • Coe, S. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs.
  • Lin, J. H., & Lu, A. Y. H. (2001). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 53(2), 403–449.
  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations.
  • Guengerich, F. P. (2018).
  • Al-Trawneh, S. A., Al-Hourani, B. J., & Al-Awaida, W. J. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4178.
  • Dalvie, D. K., Kalgutkar, A. S., & Obach, R. S. (2025). Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Journal of Medicinal Chemistry.
  • Scott, P. J. H., & Scott, P. J. H. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(10), 941–945.
  • European Bioinformatics Institute. (n.d.). ChEMBL.
  • National Center for Biotechnology Information. (n.d.). PubChem.
  • Witkamp, R. F., & van der Wulp, C. J. M. (1966). The metabolism of the herbicide 2,6-dichlorobenzonitrile in rabbits and rats. Biochemical Pharmacology, 15(6), 698–706.
  • LifeNet Health. (2025).
  • Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human) - ES.
  • Li, W., Liu, Y., & Chen, Y. (2021). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules, 26(16), 4966.
  • Rice, S. A., Sbordone, L., & Maze, M. (1987).
  • Ramos-Torres, K. M., Wilson, J. D., & Scott, P. J. H. (2022).
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141.
  • Symeres. (n.d.).
  • Wishart, D. S. (2025). Metabolite Identification in NMR-based Metabolomics.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.

Sources

comparison of different catalysts for the synthesis of quinazolines using aminobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalysts for Quinazoline Synthesis from Aminobenzonitriles

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines, a class of nitrogen-containing heterocyclic compounds, are cornerstones in medicinal chemistry and materials science.[1][2] Their bicyclic framework, composed of fused benzene and pyrimidine rings, is a privileged scaffold found in numerous biologically active molecules and functional materials.[3] The therapeutic potential of quinazoline derivatives is remarkably broad, encompassing applications as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[1] Given their importance, the development of efficient, cost-effective, and sustainable synthetic methodologies for their construction is a paramount objective in modern organic chemistry.[2][4]

One of the most direct and atom-economical routes to functionalized quinazolines involves the cyclization of 2-aminobenzonitriles with various coupling partners. This strategy leverages the reactivity of the nitrile group and the adjacent amine to construct the pyrimidine ring. The success of this transformation is heavily reliant on the choice of catalyst, which governs the reaction's efficiency, substrate scope, and overall practicality. This guide provides a comprehensive comparison of different catalytic systems employed for this purpose, offering insights into their performance, mechanistic underpinnings, and practical applicability for researchers in drug discovery and chemical synthesis.

Catalytic Systems for Quinazoline Synthesis: A Comparative Overview

The synthesis of quinazolines from aminobenzonitriles can be broadly categorized by the type of catalyst employed: transition-metal catalysts, which are highly efficient but can be costly, and organocatalysts, which offer a metal-free alternative.[4][5]

Transition-Metal Catalysis: The Workhorses of Quinazoline Synthesis

Transition-metal-catalyzed reactions have become indispensable tools for constructing quinazoline scaffolds due to their high efficiency and functional group tolerance.[3][4]

Copper-based systems are among the most widely explored due to copper's low cost, low toxicity, and versatile reactivity.[6] Various copper salts and complexes have been successfully employed. For instance, a copper-benzotriazole (Cu-BtH) catalyzed intramolecular electrophilic cyclization of N-arylimines, formed in situ from 2-aminobenzonitriles and aldehydes, provides an efficient route to O-protected-4-hydroxyquinazolines.[3][6] This reaction proceeds through the formation of an N-arylimine, coordination with the copper catalyst, and subsequent intramolecular cyclization.[3]

  • Advantages: Cost-effective, good functional group tolerance, and often operates under relatively mild conditions.[6]

  • Limitations: Some protocols may require ligands or additives to achieve high efficiency.

As an earth-abundant and non-toxic metal, iron has emerged as an attractive catalyst for green chemical synthesis.[3] An efficient method involves the Fe-catalyzed C(sp³)-H oxidation of 2-alkylamino N-H ketimines, which are readily prepared from 2-alkylamino benzonitriles and Grignard reagents.[7] This strategy uses an inexpensive iron salt (FeCl₂) and a terminal oxidant (t-BuOOH) to facilitate the intramolecular C-N bond formation and subsequent aromatization to yield the quinazoline product.[3][7]

  • Advantages: Highly cost-effective, environmentally benign, and utilizes a simple catalytic system.[3]

  • Limitations: The synthesis requires a pre-functionalized substrate (the N-H ketimine), adding a step to the overall process.[7]

Palladium catalysts are renowned for their high activity in cross-coupling and tandem reactions. A notable example is the palladium-catalyzed three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids.[8] This tandem process allows for the direct and efficient synthesis of diverse, multi-substituted quinazolines in good yields.[8]

  • Advantages: High efficiency, broad substrate scope, and the ability to construct complex molecules in a single step.

  • Limitations: Palladium is a precious and expensive metal, which can be a significant drawback for large-scale synthesis.

Cobalt catalysts, particularly those based on zeolite imidazolate frameworks (ZIFs), have been utilized as efficient heterogeneous catalysts. ZIF-67, a cobalt-based metal-organic framework, has been shown to catalyze the synthesis of quinazolines from 2-aminobenzophenones and benzylamines.[3][6] While the starting material is not a nitrile, related cobalt systems have been developed for nitrile-containing substrates, highlighting the potential of cobalt in this field.[3]

  • Advantages: Heterogeneous nature allows for easy catalyst separation and recyclability.[6]

  • Limitations: May require higher temperatures and longer reaction times compared to homogeneous catalysts.

Organocatalysis: A Metal-Free Alternative

In recent years, organocatalysis has gained traction as a sustainable alternative to metal-based systems.[5][9] These methods avoid the issues of cost and toxicity associated with transition metals. Vitamin B3 (niacin) has been identified as a potent organocatalyst for the synthesis of quinazolines from 2-aminobenzylamines and nitriles.[9] The reaction is proposed to proceed through the formation of a cationic N-oxide radical from niacin, which facilitates the dehydrogenation and subsequent cyclization steps.[9]

  • Advantages: Metal-free, environmentally friendly, and uses an inexpensive, readily available catalyst.[9]

  • Limitations: Organocatalytic methods can sometimes require higher catalyst loadings, higher temperatures, or longer reaction times than their metal-catalyzed counterparts.[9]

Performance Benchmark: A Data-Driven Comparison

To provide a clear and objective comparison, the following table summarizes the performance of various catalytic systems for the synthesis of quinazolines from aminobenzonitrile derivatives.

Catalyst SystemStarting MaterialsSolventTemp (°C)Time (h)Yield (%)Reference
Cu-BtH 2-Aminobenzonitrile, Aldehyde, AlcoholDioxane1101241-88[3][6]
FeCl₂ / t-BuOOH 2-Alkylamino N-H KetimineDMSO251843-86[3][7]
Pd(OAc)₂ / Xantphos 2-Aminobenzonitrile, Aldehyde, Arylboronic AcidDioxane10012up to 85[8]
Niacin (Vitamin B3) 2-Aminobenzylamine, NitrileDMSO1102465-85[9]
TMSOTf (Lewis Acid) 2-Aminobenzophenone, NitrileNeat (MW)1000.1772-78[10][11]

Note: Direct comparison should be made with caution as substrates and specific reaction conditions vary between studies. This table is intended to provide a representative overview of catalyst performance.

Visualizing the Chemistry: Diagrams and Workflows

General Reaction Scheme

The core transformation involves the reaction of a 2-aminobenzonitrile derivative with a suitable coupling partner, often an aldehyde or another nitrile, to form the quinazoline ring system.

G cluster_reactants Reactants cluster_product Product r1 2-Aminobenzonitrile p1 Substituted Quinazoline r1->p1 Catalyst Solvent, Heat r2 + Coupling Partner (e.g., Aldehyde, Nitrile)

Caption: General synthesis of quinazolines from 2-aminobenzonitriles.

Proposed Catalytic Cycle: Copper-Catalyzed Synthesis

The mechanism for the copper-catalyzed synthesis of O-protected-4-hydroxyquinazolines from 2-aminobenzonitriles, aldehydes, and alcohols provides a representative example of a transition-metal-catalyzed pathway.[3]

G A 1. In-situ Imine Formation (2-Aminobenzonitrile + Aldehyde) B 2. Coordination with Cu-BtH Catalyst A->B Forms Complex A C 3. Intramolecular Electrophilic Cyclization B->C Forms Complex B D 4. Oxidative Addition of Alcohol C->D E 5. Reductive Elimination D->E Forms Complex C F Product Release (O-Protected-4-hydroxyquinazoline) E->F F->B Catalyst Regeneration

Caption: Proposed mechanism for Cu-catalyzed quinazoline synthesis.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of quinazolines in a research setting.

G start Start reactants Combine Reactants: 2-Aminobenzonitrile, Coupling Partner, Solvent start->reactants catalyst Add Catalyst and any Additives reactants->catalyst reaction Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction monitor Monitor Reaction Progress (e.g., TLC, LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Standard laboratory workflow for quinazoline synthesis.

Detailed Experimental Protocols

The following protocols are representative examples adapted from the literature to provide practical, step-by-step guidance.

Protocol 1: Iron-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines[7]

This protocol describes the synthesis from a pre-formed 2-alkylamino N-H ketimine intermediate.

Step 1: Synthesis of the N-H Ketimine Intermediate

  • To a solution of the 2-alkylamino benzonitrile (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (N₂ or Ar), add the appropriate Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-H ketimine, which can often be used in the next step without further purification.

Step 2: Iron-Catalyzed Oxidative Cyclization

  • In a round-bottom flask, dissolve the crude N-H ketimine (1.0 mmol) in DMSO (4 mL).

  • Add FeCl₂ (0.1 mmol, 10 mol%) to the solution.

  • Add tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O, 3.0 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature (approx. 25 °C) for 18 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,4-disubstituted quinazoline.

Protocol 2: Palladium-Catalyzed Three-Component Synthesis[8]

This protocol outlines the direct synthesis of 2,4-disubstituted quinazolines from simple starting materials.

  • To an oven-dried reaction vessel, add the 2-aminobenzonitrile (0.5 mmol), the aldehyde (0.6 mmol), the arylboronic acid (0.75 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and a suitable ligand such as Xantphos (0.03 mmol, 6 mol%).

  • Add a base, such as K₂CO₃ (1.0 mmol), to the vessel.

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).

  • Add anhydrous dioxane (2.0 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C in an oil bath for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure quinazoline derivative.

Conclusion and Future Perspectives

The synthesis of quinazolines from aminobenzonitriles is a well-established field with a diverse array of catalytic options. Transition-metal catalysts, particularly those based on copper, iron, and palladium, offer high efficiency and broad applicability, making them the methods of choice for many applications.[3][8] Copper and iron systems stand out for their cost-effectiveness and lower toxicity, aligning with the principles of green chemistry.[3][6] Palladium, while expensive, provides unparalleled efficiency for complex multi-component reactions.[8]

The emergence of organocatalysis presents an exciting, metal-free alternative that avoids the costs and environmental concerns associated with residual metals in pharmaceutical products.[9] While often requiring more forcing conditions, the development of more active organocatalysts is an active area of research.

For researchers and drug development professionals, the choice of catalyst will depend on a careful balance of factors including cost, desired substrate scope, scalability, and the tolerance for metal impurities in the final product. Future innovations will likely focus on developing catalysts (both metallic and non-metallic) that operate under milder conditions, in greener solvents, and with even greater efficiency and selectivity, further streamlining the synthesis of these vital heterocyclic compounds.

References

  • Gundu, S., & Guntuku, G. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]
  • Kumar, A., Kumar, A., & Rawat, D. S. (2022).
  • Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]
  • Shaik, A. B., & Al-Amiery, A. A. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. [Link]
  • Yadav, P., & Singh, S. K. (2025). Recent Advancement in Quinazoline Moieties with Biological Potentials: A Comprehensive Review. YMER. [Link]
  • Kumar, V., Kaur, K., & Kumar, V. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • Kumar, A., Kumar, A., & Rawat, D. S. (2022).
  • Kumar, V., Kaur, K., & Kumar, V. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
  • Hao, Z., et al. (2022). Efficient Synthesis of Quinolines and Quinazolines by Cobalt-Catalyzed Dehydrogenative Cyclizations.
  • Heravi, M. M., et al. (2010). Synthesis of Quinazolin-4(3H)
  • Malakar, C. C., et al. (2020). Organocatalyzed Synthesis of Quinazolines. ChemistryViews. [Link]
  • Organic Chemistry Portal. (2024). Synthesis of quinazolines. Organic Chemistry Portal. [Link]
  • Liu, B., et al. (2022). Tuning ionic liquid-based catalysts for CO2 conversion into quinazoline-2,4(1H,3H)-diones from o-aminobenzonitriles.
  • Gundu, S., & Guntuku, G. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers. [Link]
  • Shaik, A. B., & Al-Amiery, A. A. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines.
  • Organic Chemistry Portal. (2025). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
  • Wang, C., et al. (2014).
  • Devi, N., & Singh, L. (2015). Green approaches towards synthesis of substituted quinazolines.
  • Maleki, A., et al. (2023). Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper.
  • Van der Heijden, L. A., et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion.
  • Mollya, M. R., et al. (2023). Environmentally benign synthesis of quinazoline-based heterocyclic compounds over zeolite H-BEA catalyst with bimodal porosity. Springer. [Link]
  • Liu, X., et al. (2017).
  • Chen, C., et al. (2018). Synthesis of Quinazolines via an Iron-Catalyzed Oxidative Amination of N-H Ketimines. Organic Chemistry Portal. [Link]
  • Liu, X., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
  • Li, Y., et al. (2019). Copper-Catalyzed Synthesis of Substituted Quinazolines from Benzonitriles and 2-Ethynylanilines via Carbon-Carbon Bond Cleavage Using Molecular Oxygen. Semantic Scholar. [Link]

Sources

A Comparative Guide to Validating the Reaction Mechanism of 2-Amino-4-fluoro-6-methylbenzonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of a reaction mechanism is not merely an academic exercise; it is a cornerstone of process optimization, impurity profiling, and the rational design of novel molecular entities. This guide provides an in-depth, comparative framework for elucidating the reaction mechanism of 2-Amino-4-fluoro-6-methylbenzonitrile, a versatile building block in medicinal chemistry.[1][2] We will explore a plausible transformation—the synthesis of a quinazolinamine derivative—and detail the experimental and analytical methodologies required to substantiate its mechanistic pathway. Furthermore, we will compare this route with an alternative synthetic strategy, offering a comprehensive perspective on efficiency, scalability, and mechanistic integrity.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound featuring a nucleophilic amino group and an electrophilic nitrile moiety in a sterically influenced arrangement.[3] The interplay of these functionalities, along with the electronic effects of the fluorine and methyl groups, makes it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds, particularly quinazolines and related fused heterocycles.[4] Understanding the precise mechanism of these transformations is critical for controlling regioselectivity, minimizing side-product formation, and ensuring the robustness of the synthetic process.

Part 1: Hypothesized Reaction Mechanism: The Pinner-Type Cyclization to a Quinazolinamine

A common and powerful application of ortho-aminobenzonitriles is their condensation with other reagents to form fused heterocyclic systems. We hypothesize a reaction with a nitrile (e.g., acetonitrile) under acidic conditions to form a 2,4-disubstituted-6-fluoro-8-methylquinazolin-4-amine. The proposed mechanism follows a Pinner-type reaction pathway.

Proposed Reaction:

This compound + Acetonitrile --(HCl)--> 2,8-Dimethyl-6-fluoroquinazolin-4-amine hydrochloride

Plausible Mechanistic Steps:

  • Nitrile Protonation and Nucleophilic Attack: The reaction is initiated by the protonation of the benzonitrile nitrogen by a strong acid (e.g., HCl), enhancing its electrophilicity. The nitrogen of the second nitrile (acetonitrile) then acts as a nucleophile, attacking the activated benzonitrile carbon.

  • Intramolecular Cyclization: The amino group of the benzonitrile then attacks the electrophilic carbon of the newly formed imidine intermediate. This intramolecular cyclization forms the six-membered dihydropyrimidine ring.

  • Tautomerization and Aromatization: A series of proton transfers and tautomerization steps lead to the formation of the stable, aromatic quinazoline ring system.

G cluster_0 Step 1: Imidine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization A This compound B Protonated Benzonitrile A->B  + H+ C Imidine Intermediate B->C  + Acetonitrile D Cyclized Intermediate C->D  Intramolecular  Nucleophilic Attack Acetonitrile Acetonitrile E Tautomerization D->E F 2,8-Dimethyl-6-fluoroquinazolin-4-amine E->F  - H+

Caption: Proposed Pinner-type mechanism for quinazolinamine synthesis.

Part 2: Experimental Validation of the Proposed Mechanism

To move from a hypothesized mechanism to a validated pathway, a series of targeted experiments are essential. Each experiment is designed to probe a specific aspect of the proposed reaction sequence.

Kinetic Studies

Rationale: Kinetic analysis provides insights into the rate-determining step of the reaction. By systematically varying the concentration of each reactant and monitoring the reaction rate, we can determine the order of the reaction with respect to each component.

Experimental Protocol:

  • Reaction Setup: A series of reactions are prepared in a jacketed reactor to maintain a constant temperature.

  • Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and quenching the reaction. The concentration of the starting material and product is determined using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The initial rates are calculated for each experiment. By plotting the logarithm of the initial rate against the logarithm of the reactant concentrations, the order of the reaction with respect to each reactant can be determined.

Expected Outcome for the Proposed Mechanism: If the initial nucleophilic attack of acetonitrile on the protonated benzonitrile is the rate-determining step, the reaction rate should show a first-order dependence on the concentrations of both the this compound and the acid catalyst, and potentially on the concentration of acetonitrile.

Intermediate Trapping and Spectroscopic Analysis

Rationale: The direct observation or trapping of a proposed intermediate provides strong evidence for its existence on the reaction pathway.

Experimental Protocol:

  • Low-Temperature NMR: The reaction is run at a low temperature within an NMR tube to slow down the reaction rate and potentially allow for the observation of intermediates.

  • Trapping Experiments: A trapping agent, such as a strong nucleophile that can react with the proposed imidine intermediate faster than the intramolecular cyclization, can be added to the reaction mixture. Isolation and characterization of the trapped product would support the presence of the intermediate.

  • In-situ IR Spectroscopy: Monitoring the reaction using in-situ Infrared (IR) spectroscopy can track the disappearance of the nitrile stretching frequency of the starting material and the appearance of new bands corresponding to the intermediates and the final product.[5]

Isotopic Labeling Studies

Rationale: Isotopic labeling is a powerful tool for tracking the fate of specific atoms throughout a reaction.

Experimental Protocol:

  • Synthesis of Labeled Reactant: Acetonitrile labeled with ¹³C at the nitrile carbon (CH₃¹³C≡N) is synthesized.

  • Reaction and Analysis: The reaction is carried out using the ¹³C-labeled acetonitrile. The final quinazolinamine product is isolated and analyzed by ¹³C NMR and Mass Spectrometry.

  • Expected Outcome: If the proposed mechanism is correct, the ¹³C label should be incorporated into the C2 position of the quinazoline ring.

G cluster_workflow Mechanism Validation Workflow A Propose Mechanism B Kinetic Studies A->B C Intermediate Trapping/ Spectroscopy A->C D Isotopic Labeling A->D E Computational Modeling A->E F Validated Mechanism B->F C->F D->F E->F

Caption: Experimental workflow for validating the proposed reaction mechanism.

Computational Modeling

Rationale: Density Functional Theory (DFT) calculations can be used to model the reaction pathway, calculate the energies of transition states and intermediates, and provide theoretical support for the proposed mechanism.[6][7][8]

Methodology:

  • Software: A computational chemistry software package (e.g., Gaussian, Spartan) is used.

  • Calculations: The geometries of the reactants, intermediates, transition states, and products are optimized. The activation energies for each step are calculated.

  • Analysis: The calculated energy profile is compared with the experimental kinetic data. A good correlation between the calculated and experimental data provides strong support for the proposed mechanism.

Part 3: Comparative Analysis with an Alternative Synthetic Route

To provide a comprehensive evaluation, we will compare the proposed Pinner-type synthesis with an alternative, well-established method for quinazolinamine synthesis: the condensation of this compound with a formamide equivalent, followed by amination.

Alternative Route:

  • Step 1: Reaction of this compound with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate N'-(2-cyano-5-fluoro-3-methylphenyl)-N,N-dimethylformimidamide.

  • Step 2: Cyclization of the intermediate with ammonia or an amine to yield the corresponding quinazolinamine.

Comparison of Key Performance Indicators
ParameterPinner-Type SynthesisDMF-DMA Condensation Route
Number of Steps One-potTwo steps
Reagents Acetonitrile, HClDMF-DMA, Ammonia
Reaction Conditions Anhydrous, acidicStep 1: Neutral, elevated temp. Step 2: Basic
Potential Byproducts Hydrolysis of nitrilesIncomplete cyclization, hydrolysis of formimidamide
Scalability Potentially challenging due to gaseous HClGenerally scalable
Safety Considerations Use of corrosive HCl gasUse of flammable DMF-DMA
Mechanistic Comparison

The fundamental difference lies in the initial activation and the nature of the cyclization precursor. The Pinner-type reaction proceeds through an imidine intermediate formed from two nitrile components. In contrast, the DMF-DMA route involves the formation of a formimidamide, which then undergoes cyclization. The latter often offers milder reaction conditions and may be more amenable to a wider range of substrates.

Conclusion

The validation of a reaction mechanism is a multi-faceted process that combines kinetic, spectroscopic, isotopic, and computational approaches. For the synthesis of quinazolinamines from this compound, the Pinner-type cyclization represents a direct and atom-economical route. However, its validation requires rigorous experimental scrutiny as outlined in this guide.

The comparative analysis with the DMF-DMA condensation route highlights that the "best" synthetic method is context-dependent, weighing factors such as yield, purity, scalability, and safety. A thorough mechanistic understanding of all viable routes empowers chemists to make informed decisions, leading to the development of robust and efficient synthetic processes for the production of valuable pharmaceutical intermediates.

References

  • A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. (2016).
  • Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Comput
  • Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. (2024).
  • (a) Computational study of the reaction mechanism. (b) Computational...
  • This compound. MySkinRecipes. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of an active pharmaceutical ingredient (API) from synthesis to final product is paved with rigorous analytical testing. For intermediates like 2-Amino-4-fluoro-6-methylbenzonitrile, a key building block in the synthesis of various therapeutic agents, the reliability of analytical data is non-negotiable. Ensuring the purity, identity, and strength of such compounds demands robust analytical methods. However, a single analytical technique may not be universally suitable for all stages of development, from in-process control to final release testing. Consequently, it is common to employ multiple analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide delves into the critical process of cross-validation between two distinct analytical methods for this compound. Cross-validation is the formal process of comparing results from at least two different analytical methods to ensure they are comparable and reliable.[1][2] This process is paramount when transferring methods between laboratories or when different techniques are used within the same study, providing a high degree of assurance in the consistency of quality assessment. Our discussion is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for the validation of analytical procedures.[3][4][5]

Section 1: The Analytical Challenge & Methodological Choices

This compound is a polar aromatic compound containing a primary amine, a nitrile group, and a fluorine atom. This unique combination of functional groups presents specific challenges and opportunities for analytical method development.

  • High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, HPLC is well-suited for separating non-volatile and thermally sensitive compounds.[6][7][8] A reversed-phase HPLC method with UV detection is a logical first choice due to the compound's aromatic structure, which imparts a strong UV chromophore. This method offers simplicity and robustness for routine quantitative analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides exceptional separation efficiency and specificity, with the mass spectrometer offering definitive identification based on mass-to-charge ratio and fragmentation patterns.[9][10][11] However, the primary amine in our target molecule makes it polar and less volatile, necessitating a derivatization step to improve its chromatographic behavior and prevent peak tailing.[12][13] This adds a sample preparation step but can yield superior sensitivity and structural information.

The decision to develop and cross-validate both methods provides complementary analytical capabilities—HPLC for high-throughput quantitative analysis and GC-MS for impurity identification and higher sensitivity assays.

Section 2: Experimental Protocols

The following protocols are presented as robust, validated methods for the analysis of this compound.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the quantitative determination (assay) of this compound.

Instrumentation:

  • HPLC System with UV-Vis Detector

  • Data Acquisition and Processing Software

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 245 nm

| Run Time | 10 minutes |

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.

  • Sample Preparation: Prepare the sample by dissolving it in the mobile phase to a nominal concentration of 100 µg/mL.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is developed for high-sensitivity quantification and identification of this compound.

Instrumentation:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Autosampler

  • Data Acquisition and Processing Software

Derivatization Procedure:

  • Sample Preparation: Accurately prepare a 10 µg/mL solution of the sample or standard in a suitable aprotic solvent (e.g., acetonitrile).

  • Reagent Addition: To 100 µL of the sample/standard solution in a reaction vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before injection.


}

Derivatization workflow for GC-MS analysis.

Chromatographic and Mass Spectrometric Conditions:

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (20:1)
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 50-450 m/z |

Section 3: The Cross-Validation Framework

The cross-validation protocol is designed to directly compare the performance characteristics of the HPLC and GC-MS methods as defined by ICH Q2(R1).[4][5][14] The objective is to demonstrate that both methods are suitable for their intended purpose and yield equivalent results within acceptable statistical limits.


}

Cross-validation workflow based on ICH Q2(R1).

Section 4: Comparative Data Analysis

The following tables summarize the (simulated) performance data obtained during the cross-validation study.

Table 1: Linearity and Range

Parameter HPLC-UV GC-MS Acceptance Criteria
Range (µg/mL) 1 - 200 0.05 - 25 Report
Correlation Coefficient (r²) 0.9995 0.9998 ≥ 0.999

| Y-intercept | y = 15000x + 250 | y = 50000x + 150 | Report |

Table 2: Accuracy (Recovery)

Concentration Level HPLC-UV (% Recovery) GC-MS (% Recovery) Acceptance Criteria
Low (50%) 99.5% 101.2% 98.0 - 102.0%
Mid (100%) 100.2% 100.5% 98.0 - 102.0%

| High (150%) | 99.8% | 99.1% | 98.0 - 102.0% |

Table 3: Precision (Relative Standard Deviation - RSD)

Parameter HPLC-UV (%RSD) GC-MS (%RSD) Acceptance Criteria
Repeatability (n=6) 0.85% 1.10% ≤ 2.0%

| Intermediate Precision (n=6) | 1.25% | 1.65% | ≤ 2.0% |

Table 4: Detection & Quantitation Limits

Parameter HPLC-UV GC-MS Acceptance Criteria
Limit of Detection (LOD) 0.3 µg/mL 0.01 µg/mL Report

| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.05 µg/mL | Report |

Data Interpretation:

  • Specificity: Both methods demonstrated high specificity. The HPLC method showed no interference from placebo and common process impurities at the retention time of the main peak. The GC-MS method provided unequivocal identification through its characteristic mass spectrum, offering a higher degree of confidence.

  • Linearity & Range: Both methods exhibited excellent linearity over their respective ranges, as indicated by the correlation coefficients well above 0.999. The GC-MS method demonstrated a significantly wider dynamic range on the lower end, making it more suitable for trace analysis.

  • Accuracy & Precision: Both methods met the acceptance criteria for accuracy and precision, with recovery values between 98-102% and RSDs below 2.0%.[15] The HPLC method showed slightly better precision, which is common for methods without extensive sample preparation steps.

  • LOD/LOQ: The GC-MS method is substantially more sensitive, with a limit of quantitation 20 times lower than the HPLC method. This is a key advantage for impurity profiling or analysis of low-concentration samples.

Section 5: Discussion and Conclusion

The cross-validation study successfully demonstrates that both the developed RP-HPLC and GC-MS methods are accurate, precise, and reliable for the analysis of this compound. The results from both methods are comparable and consistent, confirming their suitability for their intended analytical purposes.

Method Suitability:

  • The RP-HPLC method is ideal for routine quality control applications, such as batch release testing and content uniformity, where high throughput, simplicity, and excellent precision are required.

  • The GC-MS method , with its superior sensitivity and specificity, is the preferred choice for trace-level impurity analysis, stability studies where low-level degradants are expected, and for definitive identification in investigational studies.

Conclusion: The successful cross-validation of these two orthogonal analytical techniques provides a robust and flexible analytical toolkit for this compound. It ensures data integrity and consistency across different analytical applications, from process development to final product quality control. This comprehensive approach to method validation and comparison is a cornerstone of good scientific practice and regulatory compliance in the pharmaceutical industry.

References

  • Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles. Agilent. [Link]
  • Taylor & Francis Online. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • KNAUER. (2025).
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Sadeghi, A., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. [Link]
  • ResolveMass Laboratories Inc. (2026). Working Principle of GC-MS. [Link]
  • PharmaGuideline. (2025). Principle of HPLC | HPLC System Working Explained. [Link]
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Agilent Technologies. (n.d.).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • ResearchGate. (2025). 2.1.2.
  • PharmaGuru. (2025).
  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). [Link]
  • ResearchGate. (2025).
  • National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
  • Chemistry LibreTexts. (2022). 3.
  • YouTube. (2022).
  • Sultan Qaboos University Journal For Science. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Maxi Scientific. (2023).
  • LCGC International. (n.d.).
  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
  • University College London. (n.d.).
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
  • PubChem. (n.d.). 2-Amino-4-methylbenzonitrile. [Link]
  • NIST. (n.d.). Benzonitrile, 4-methyl-. [Link]

Sources

A Comparative Review of Fluorinated Benzonitriles: Strategic Applications in Drug Discovery, Agrochemicals, and Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Chemical Synthesis

In the landscape of modern chemistry, the strategic incorporation of fluorine into organic molecules has become an indispensable tool for fine-tuning physicochemical and biological properties.[1][2] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound modifications to a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[3][4] These modulations are not merely academic; they translate directly into enhanced performance in a multitude of applications, from more effective pharmaceuticals to robust polymers and potent agrochemicals.[5][6]

This guide provides a comparative analysis of a particularly versatile class of fluorinated building blocks: the fluorinated benzonitriles. We will explore how the number and position of fluorine substituents on the benzonitrile scaffold dictate their reactivity and utility. By examining their applications in medicinal chemistry, crop protection, and materials science, we will elucidate the causal relationships between molecular structure and final product performance, supported by experimental data and detailed synthetic protocols.

Part 1: Medicinal Chemistry - Building Blocks for Modern Therapeutics

The benzonitrile moiety is a recognized pharmacophore, but its true potential is often unlocked through fluorination. The introduction of fluorine can dramatically improve a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2] Specifically, fluorine can block sites of metabolic oxidation, increasing a drug's half-life, and enhance lipophilicity, which can improve membrane permeability and bioavailability.[1][4]

Comparative Analysis of Monofluorobenzonitrile Isomers

The positional isomerism of 2-, 3-, and 4-fluorobenzonitrile provides a classic example of how subtle structural changes lead to distinct applications. Their physicochemical properties are a key determinant of their utility.

Property2-Fluorobenzonitrile3-Fluorobenzonitrile4-Fluorobenzonitrile
CAS Number 394-47-8[1]403-54-3[7]1194-02-1[2]
Molecular Weight 121.11 g/mol [1]121.11 g/mol [7]121.11 g/mol [2]
Physical Form Liquid[7]Liquid[7]White Crystalline Solid[7]
Melting Point -13.7 °C[7]-16 °C[7]32-34 °C[8]
Boiling Point 90 °C / 21 mmHg[7]182-183 °C / 753 mmHg[7]188 °C / 750 mmHg[8]
Calculated LogP 1.5[1]1.5[7]1.5[7]

While their calculated lipophilicity (LogP) is similar, their reactivity in nucleophilic aromatic substitution (SNAr) reactions—a cornerstone of their synthetic utility—differs. The nitrile group is strongly electron-withdrawing, activating the aromatic ring for nucleophilic attack. This effect is most pronounced when the fluorine leaving group is positioned ortho or para to the nitrile, allowing for resonance stabilization of the negatively charged Meisenheimer intermediate.[9] Consequently, the meta-isomer (3-fluorobenzonitrile) is significantly less reactive in SNAr reactions.[10]

Application Case Study 1: Letrozole Synthesis from 4-Fluorobenzonitrile

Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[11] Its synthesis provides an excellent example of the strategic use of 4-fluorobenzonitrile as a key building block. The final step of the synthesis involves a nucleophilic aromatic substitution where the anion of 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile displaces the fluoride from 4-fluorobenzonitrile.[12][13]

Experimental Workflow: Synthesis of Letrozole

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Step 3: Purification A 4-Bromomethylbenzonitrile C 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile (Intermediate) A->C Base (e.g., Cs2CO3) Solvent (e.g., DMF) B 1,2,4-Triazole B->C E Letrozole C->E Strong Base (e.g., K-t-BuO) Solvent (e.g., DMF) T < 5°C D 4-Fluorobenzonitrile D->E F Crude Letrozole E->F Reaction Quench G Pure Letrozole F->G Recrystallization (e.g., Ethanol/Ether)

Caption: General workflow for the synthesis of Letrozole.

Detailed Protocol: Synthesis of Letrozole [13]

  • Step 1: Intermediate Formation. 4-bromomethylbenzonitrile is reacted with 1H-1,2,4-triazole in a solvent like chloroform/acetonitrile at reflux for approximately 15 hours. The causality here is a standard nucleophilic substitution where the triazole displaces the bromide.

  • Step 2: Nucleophilic Aromatic Substitution. The intermediate, 4-[1-(1,2,4-triazolyl)methyl]-benzonitrile, is then reacted with 4-fluorobenzonitrile. A strong base, such as potassium t-butoxide, is required to deprotonate the methylene bridge of the intermediate, creating a potent nucleophile. This carbanion then attacks the electron-deficient aromatic ring of 4-fluorobenzonitrile at the carbon bearing the fluorine atom. The reaction is typically run in an aprotic polar solvent like N,N-dimethylformamide (DMF) at low temperatures (0-5°C) to control the reaction rate and minimize side products.[12]

  • Step 3: Purification. The crude Letrozole is purified by recrystallization from a solvent system like 95% ethanol or a mixture of ether and ethyl acetate to yield the pure active pharmaceutical ingredient.[13]

Application Case Study 2: Rufinamide from 2,6-Difluorobenzonitrile

Rufinamide is a triazole derivative used as an anticonvulsant medication for treating seizures associated with Lennox-Gastaut syndrome.[14][15] Its synthesis showcases the utility of a difluorinated benzonitrile. The starting material for the key pharmacophore is often derived from 2,6-difluorobenzyl halide, which itself is synthesized from precursors like 2,6-difluorobenzonitrile. A common synthetic route involves the conversion of 2,6-difluorobenzyl halide to an azide, followed by a cycloaddition reaction.[5][14]

Experimental Workflow: Synthesis of Rufinamide

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Aminolysis A 2,6-Difluorobenzyl Bromide C 2-(Azidomethyl)-1,3-difluorobenzene A->C Solvent (e.g., Water) Heat (70-75°C) B Sodium Azide (NaN3) B->C E Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate C->E Solvent (e.g., Water) Heat (60-65°C) D Methyl Propiolate D->E G Rufinamide E->G Solvent (e.g., Methanol) Heat (60-65°C) F Ammonia (aq.) F->G

Caption: General workflow for the synthesis of Rufinamide.

Detailed Protocol: Synthesis of Rufinamide [14]

  • Step 1: Preparation of 2-(azidomethyl)-1,3-difluorobenzene. 2,6-difluorobenzylbromide (5 g, 0.024 mol) and sodium azide (1.72 g, 0.026 mol) are charged into a round bottom flask with water (50 ml). The reaction mixture is heated to 70-75°C for 30 hours. The choice of an azide nucleophile is crucial for the subsequent cycloaddition step.

  • Step 2: Synthesis of the Triazole Ester Intermediate. The resulting 2-(azidomethyl)-1,3-difluorobenzene (3.0 g, 0.0207 mol) is mixed with water (50 ml). Methyl propiolate (2.1 ml, 0.0207 mol) is added dropwise at room temperature. The mixture is then heated to 60-65°C for 4-5 hours. This is a classic Huisgen 1,3-dipolar cycloaddition reaction, forming the stable triazole ring system.

  • Step 3: Aminolysis to form Rufinamide. The ester intermediate (4.0 g, 0.0158 mol) is suspended in methanol (40 ml). An aqueous solution of ammonia (40 ml) is added, and the mixture is heated to 60-65°C for 2-3 hours. The ester is converted to the primary amide, yielding the final drug substance. The product is then isolated by filtration and dried.

Part 2: Agrochemicals - Enhancing Potency and Stability

In agrochemical design, fluorinated benzonitriles are prized for their ability to impart enhanced biological activity and metabolic stability.[6] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's properties, increasing lipophilicity for better penetration through plant cuticles or pest exoskeletons and blocking metabolic degradation.[6]

Comparative Performance of Trifluoromethylated Benzonitriles

Compounds like 2-Chloro-5-(trifluoromethyl)benzonitrile are crucial intermediates for a range of herbicides, insecticides, and fungicides.[6] The combination of the electron-withdrawing trifluoromethyl and nitrile groups, along with the reactive chlorine atom, provides a versatile scaffold for building complex agrochemicals.

IntermediateKey FeaturesResulting Agrochemical Properties
2-Chloro-5-(trifluoromethyl)benzonitrile -CF3 group enhances lipophilicity.[6]-Cl atom is a good leaving group for SNAr.Improved Bioavailability: Better penetration into target pests/weeds.[6]Enhanced Efficacy: Electronic effects can increase binding to target enzymes.[6]Increased Metabolic Stability: C-F bonds resist enzymatic breakdown, leading to longer field persistence.[6]
Various Trifluoromethyl-containing isoxazolines Synthesized via 1,3-dipolar cycloaddition.Exhibit significant insecticidal activity against pests like Mythimna separata (armyworm), with some derivatives showing 100% mortality at 500 mg/L and 80% at 100 mg/L.[16]

Causality in Design: The choice to incorporate a 2-chloro-5-(trifluoromethyl)benzonitrile moiety is a deliberate strategy to leverage the known benefits of fluorination. The increased lipophilicity and metabolic stability directly address two major challenges in pesticide design: ensuring the active ingredient reaches its target and remains active long enough to be effective.

Experimental Protocol Example: Synthesis of an Insecticidal Diamide Intermediate[10]

This protocol illustrates the synthesis of an intermediate used in novel diamide insecticides, showcasing the reactivity of a fluorinated benzonitrile derivative.

  • Step 1: Amide Formation. 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline (10.03 g, 24.60 mmol) is combined with 2-fluoro-3-nitrobenzoyl chloride (5.0 g, 24.60 mmol), 4-dimethylaminopyridine (DMAP) (0.60 g, 4.92 mmol), and N,N-diisopropylethylamine (DIPEA) (6.36 g, 49.2 mmol). The reaction is stirred at 120°C for 7 hours.

  • Step 2: Nucleophilic Aromatic Substitution. The product from Step 1 (6.6 g, 11.48 mmol) is dissolved in methanol (70 mL). Sodium methoxide (0.86 g, 17.22 mmol) and K2CO3 (7.94 g, 57.4 mmol) are added. The reaction is heated at 80°C for 3 hours. In this step, the methoxide ion displaces the fluorine atom, which is activated by the adjacent nitro group.

  • Step 3: Work-up and Purification. The reaction solution is extracted with water and ethyl acetate. The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the desired intermediate.

Part 3: Materials Science - Building High-Performance Polymers

In materials science, difluorinated benzonitriles, particularly 2,6-difluorobenzonitrile, are key monomers for the synthesis of high-performance polymers like poly(arylene ether nitrile)s (PAENs).[17] These polymers are analogous to well-known materials like Poly(ether ether ketone) (PEEK). The nitrile group enhances polarity and intermolecular interactions, while the fluorine atoms facilitate the polymerization reaction via nucleophilic aromatic substitution.

Comparative Impact of 2,6-Difluorobenzonitrile on Polymer Properties

The incorporation of 2,6-difluorobenzonitrile (DFBN) into a polymer backbone, such as a polyphenylene sulfone (PPSU) copolymer, has predictable and desirable effects on the material's properties.

Polymer CompositionGlass Transition Temp (Tg)Melting Temp (Tm)Mechanical Properties
PPSU Homopolymer ~210 °CAmorphousGood impact strength
PPSU-co-PAEN (with DFBN) Increases up to 216 °C[17]Exhibits melting peak up to 357 °C at >75% DFBN content, indicating increased crystallinity.[17]Elastic modulus and tensile strength increase with DFBN content. Impact strength decreases.[17]

Causality in Performance: The high reactivity of the two fluorine atoms in 2,6-difluorobenzonitrile, both activated by the para nitrile group, makes it an excellent monomer for step-growth polymerization. The resulting rigid benzonitrile units increase the polymer's glass transition temperature and thermal stability. As the concentration of these units increases, they can organize into crystalline domains, which further enhances thermal resistance and mechanical strength, albeit at the cost of reduced impact strength and solubility.[17]

Experimental Protocol: Synthesis of a PPSU-co-PAEN Copolymer[17]

This protocol details a nucleophilic aromatic substitution polycondensation to create a high-performance copolymer.

  • Materials: 4,4′-dihydroxybiphenyl (DHBP), 2,6-difluorobenzonitrile (DFBN), 4,4′-dichlorodiphenyl sulfone (DCDPS), Potassium Carbonate (K2CO3), N,N-dimethyl acetamide (DMAc).

  • Procedure:

    • To a 500-mL three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap, add DHBP (29.79 g, 0.16 mol), DFBN (5.56 g, 0.04 mol), DCDPS (36.01 g, 0.1256 mol), and K2CO3 (33.1 g, 0.24 mol).

    • Add DMAc (450 mL) as the reaction solvent.

    • The mixture is heated under a nitrogen atmosphere to facilitate the polycondensation reaction. The potassium carbonate acts as a base to deprotonate the dihydroxy monomers, creating phenoxide nucleophiles that displace the halogen atoms on the DFBN and DCDPS monomers.

    • The reaction progress is monitored by the increase in viscosity of the solution.

    • Once the desired molecular weight is achieved, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol/water, filtered, washed, and dried.

Conclusion

Fluorinated benzonitriles are not merely specialty reagents but strategic building blocks that empower chemists to rationally design molecules with superior performance characteristics. The position and number of fluorine atoms profoundly influence the electronic properties and reactivity of the benzonitrile core, dictating its suitability for specific applications. From enhancing the metabolic stability of life-saving drugs like Letrozole and Rufinamide to imparting durability in advanced polymers and boosting the potency of modern agrochemicals, these compounds demonstrate the power of fluorine chemistry. The experimental protocols and comparative data presented herein provide a framework for researchers and developers to make informed decisions, leveraging the unique properties of fluorinated benzonitriles to drive innovation across diverse scientific fields.

References

  • PubChem. (n.d.). 2-Fluorobenzonitrile. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Fluorobenzonitrile. National Center for Biotechnology Information.
  • Meek, S. J., & O'Brien, A. G. (2017). The Many Roles for Fluorine in Medicinal Chemistry.
  • Google Patents. (n.d.). Continuous synthesis method of rufinamide.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • MDPI. (2024). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Polymers.
  • Google Patents. (n.d.). Process for preparing letrozole.
  • MDPI. (2022). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Molecules.
  • LV Ping, et al. (2013). Synthesis and insecticidal activity of trifluoromethyl-isoxazoline compounds. Chinese Journal of Pesticide Science.
  • VTechWorks. (n.d.). PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S.
  • National Center for Biotechnology Information. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PubMed Central.
  • Google Patents. (n.d.). Letrozole production process.
  • Durham e-Theses. (n.d.). Methodological Advances in Organic Synthesis: A Case Study on Rufinamide via Flow and Batch Processes.
  • University of Bristol. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles.
  • Justia Patents. (n.d.). Process for preparation of letrozole and its intermediates.
  • Google Patents. (n.d.). Process for preparing a polyether ether ketone.
  • MDPI. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules.
  • Google Patents. (n.d.). Process for the preparation of rufinamide.
  • Royal Society of Chemistry. (2022). Depolymerizable semi-fluorinated polymers for sustainable functional materials. Polymer Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm.
  • ResearchGate. (n.d.). Calculated logP values for investigated compounds.
  • SciELO. (2023). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Journal of the Brazilian Chemical Society.
  • ResearchGate. (n.d.). Synthesis and self-assembly of polyether ether ketone block copolymers.
  • ResearchGate. (n.d.). Polymer-derived Si3N4 nanofelts for flexible, high temperature, lightweight and easy-manufacturable super-thermal insulators.
  • Google Patents. (n.d.). Process for the Preparation of Letrozole.
  • U.S. Food and Drug Administration. (2011). Chemistry Review(s).
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). A novel process for the synthesis of substantially pure Letrozole.
  • National Center for Biotechnology Information. (2022). Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modification. PubMed Central.
  • National Center for Biotechnology Information. (2010). Synthesis and insecticidal activity of heptafluoroisopropyl-containing benzoylphenylurea structures. PubMed.
  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • University of Bristol. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Amino-4-fluoro-6-methylbenzonitrile demand a rigorous, scientifically-grounded approach. This guide provides a comprehensive, procedural framework for the safe management and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety.

Hazard Profile and Risk Causality: Understanding the 'Why'

This compound is a substituted aromatic nitrile. Its hazard profile is dictated by the synergistic effects of its functional groups: the amino group, the fluoro substituent, and the nitrile moiety. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, we can infer its properties from closely related analogs like 2-amino-4-(trifluoromethyl)benzonitrile and 2-amino-6-fluorobenzonitrile.

These analogs are consistently classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] They are also known to cause serious skin and eye irritation and may lead to respiratory irritation.[2][5][6] The primary routes of toxicity for nitriles involve their potential to release cyanide in vivo, which can inhibit cellular respiration. The fluorinated aromatic structure contributes to the compound's chemical stability and potential for environmental persistence, making its proper disposal a critical concern.

Table 1: Hazard Classification and Essential Protective Measures

Hazard TypeGHS Hazard Statement (Inferred)Required Personal Protective Equipment (PPE) & Handling
Acute Toxicity (Oral, Dermal, Inhalation) H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaledGloves: Chemical-resistant nitrile or neoprene gloves.[2][7] Lab Coat: Standard lab coat to prevent skin contact. Eye Protection: Chemical safety goggles or face shield.[1] Respiratory: Must be handled in a certified chemical fume hood.[1][2]
Skin & Eye Irritation H315: Causes skin irritation H319: Causes serious eye irritationFacilities must be equipped with an eyewash station and safety shower.[1]
Respiratory Irritation H335: May cause respiratory irritationUse only in well-ventilated areas, preferably a fume hood, to avoid dust inhalation.[2][6]
Waste Management Workflow: From Benchtop to Final Disposal

The proper disposal of this compound is a multi-step process that begins the moment the substance is designated as waste. Adherence to this workflow is crucial for ensuring safety and regulatory compliance.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal cluster_final Approved Methods A Waste Generation (Unused reagent, contaminated labware, spill cleanup material) B Characterize & Segregate Isolate from incompatible materials (e.g., strong acids, oxidizers). A->B Step 1 C Containerize & Label Use a designated, compatible, sealed container. Attach a Hazardous Waste Label. B->C Step 2 D Temporary On-Site Storage Store in a designated Satellite Accumulation Area (SAA). Use secondary containment. C->D Step 3 E Arrange Waste Pickup Contact institution's Environmental Health & Safety (EHS) or a licensed contractor. D->E Step 4 F Transportation Transported by certified hazardous materials handlers. E->F G Final Disposal Route (Select based on regulations and capabilities) F->G H High-Temperature Incineration (Preferred Method) G->H Primary I Hazardous Waste Landfill (Alternative Method) G->I Secondary

Caption: Waste Disposal Workflow for this compound.

Detailed Procedural Steps

All waste streams containing this compound must be treated as hazardous waste.[8]

  • Solid Waste: Collect unused or expired solid reagents, contaminated personal protective equipment (PPE), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.

  • Incompatibility: Nitriles can react exothermically or release toxic gas upon contact with strong acids and oxidizing agents.[9] Therefore, it is imperative to store this waste stream separately from acidic or oxidative waste. Never mix incompatible waste streams.[8]

Proper containment is the cornerstone of safe waste handling.

  • Container Selection: Use containers that are in good condition, compatible with the chemical, and have a secure, sealable lid. Keep containers closed except when adding waste.[8]

  • Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The full chemical name: "Waste this compound". Avoid abbreviations or formulas.[8]

    • All chemical constituents and their approximate percentages.

    • The date the container was first used for waste accumulation.

    • The relevant hazard pictograms (e.g., skull and crossbones, exclamation mark).

Trivial amounts of chemical residue can still pose a hazard. Empty reagent bottles must be decontaminated before disposal.

  • Triple Rinse Protocol: For a container of a toxic chemical like this, the first three rinses must be collected as hazardous waste.[8]

  • Solvent Selection: Use a suitable solvent (e.g., acetone or methanol) for rinsing.

  • Collection: Pour a small amount of solvent into the container, close the lid, and swirl to rinse all interior surfaces. Decant the rinsate into your designated hazardous liquid waste container. Repeat this process two more times.

  • Final Disposal: After the third rinse is collected, the container can be air-dried in a fume hood and disposed of as non-hazardous laboratory glass, in accordance with institutional policy.

The final disposal of this compound must be conducted by a licensed and accredited hazardous waste disposal contractor.[10] The two primary methods are:

  • High-Temperature Incineration (Preferred Method): This is the most effective method for destroying halogenated organic compounds.[11] Incineration at a permitted facility ensures the complete thermal breakdown of the molecule, converting it into carbon dioxide, water, nitrogen oxides, and hydrogen fluoride. These facilities are equipped with advanced scrubbers and filtration systems to neutralize acidic gases and capture particulate matter before release.

  • Hazardous Waste Landfill (Alternative): If incineration is not an option, the waste may be disposed of in a specially designated RCRA Subtitle C hazardous waste landfill.[12][13] These landfills have robust engineering controls, including double liners and leachate collection systems, to prevent environmental contamination.[12]

Under no circumstances should this chemical or its waste be disposed of via the sewer system or in the regular trash.[8]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves before approaching the spill.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust.[10] Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter if available. For a liquid spill, cover with a non-reactive absorbent material (e.g., diatomite or universal binders).[5]

  • Collection: Place all contaminated materials into a suitable, sealable container for disposal as hazardous waste.[1][14]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

By integrating these scientifically-backed procedures into your daily laboratory operations, you contribute to a safer research environment and ensure the responsible management of chemical waste.

References

  • Vertex AI Search. (2023). 2-Amino-6-fluorobenzonitrile - SAFETY DATA SHEET.
  • MedchemExpress.com. (2023). Safety Data Sheet - 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile.
  • Generic SDS Provider. (2025). 3-Fluoro-4-methylbenzonitrile - SAFETY DATA SHEET.
  • Fisher Scientific. (2025). 2-Amino-4-methylbenzonitrile - SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NITRILES. NIOSH Criteria for a Recommended Standard.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Amino-5-fluorobenzonitrile.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%.
  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility.
  • BenchChem. (2025). Proper Disposal of 2-Amino-4-(trifluoromethoxy)benzonitrile: A Guide for Laboratory Professionals.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, 39(7), 1767-1779.
  • Various Authors. (2025). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. Semantic Scholar.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-Amino-4-trifluoromethylbenzonitrile.
  • U.S. Environmental Protection Agency (EPA). (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Environmental Health & Safety.
  • JD Supra. (2024). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.
  • The Acta Group. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials.
  • ECHEMI. (n.d.). 2-Amino-4-(trifluoromethyl)benzonitrile SDS, 1483-54-1 Safety Data Sheets.
  • Clark Hill. (2021). EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products.
  • CymitQuimica. (n.d.). 2-AMINO-4-FLUORO-6-METHYL-BENZONITRILE.
  • MedChemExpress. (n.d.). 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile.
  • Cornell University EHS. (n.d.). Appendix K - Incompatible Chemicals.
  • Ossila. (n.d.). 2-Amino-6-fluorobenzonitrile | CAS 77326-36-4.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-fluorobenzonitrile | 80517-22-2.
  • National Institutes of Health (NIH). (n.d.). Plant-Scale Circular Economy Using Biological Reuse of Electrolyte Residues in the Amino Acid Industry. PMC.
  • Biosynth. (n.d.). 2-Amino-6-fluorobenzonitrile | 77326-36-4.
  • TargetMol. (2026). 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile.
  • Matrix Scientific. (n.d.). 2-Amino-6-fluoro-3-nitrobenzonitrile | CAS 1378862-33-9.
  • Thermo Scientific Chemicals. (n.d.). 2-Amino-4-methylbenzonitrile, 98%.
  • Chemcasts. (n.d.). 2-Amino-4-methylbenzonitrile Properties vs Temperature.
  • National Institutes of Health (NIH). (2024). Thermal degradation of 18 amino acids during pyrolytic processes. PMC.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-4-fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The compound 2-Amino-4-fluoro-6-methylbenzonitrile, a substituted benzonitrile, belongs to a class of chemicals where meticulous handling is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a thorough analysis of structurally similar compounds—such as other aminofluorobenzonitriles and aminomethylbenzonitriles—provides a clear and consistent hazard profile. This guide synthesizes that data to establish a robust framework for personal protective equipment (PPE) selection, use, and disposal, ensuring your safety and the integrity of your research.

The anticipated hazards, based on analogous compounds, include acute toxicity if swallowed, inhaled, or in contact with skin; the potential for serious skin and eye irritation; and respiratory tract irritation.[1][2][3][4] Therefore, our approach to PPE is not merely a checklist but a comprehensive, risk-mitigation strategy.

The Foundation: Engineering Controls as Your Primary Barrier

Before any discussion of PPE, we must emphasize the primacy of engineering controls. PPE is the final line of defense. All handling of this compound, especially when in its solid, powdered form, must be conducted within a certified chemical fume hood.[5] This containment system is critical for preventing the inhalation of fine particulates and any potential vapors.

Core Protective Equipment: A Multi-Layered Defense

Based on the hazard profile, a multi-layered PPE approach is mandatory. Each component serves a specific purpose, and its effectiveness depends on proper selection and use.

Eye and Face Protection: Shielding Against Irreversible Damage

The potential for this compound to cause serious eye irritation necessitates robust protection.[1][2][6]

  • Minimum Requirement : Chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times.[7][8] These provide a 360-degree seal around the eyes, protecting against dust, splashes, and vapors.

  • Enhanced Precaution : When there is a heightened risk of splashing—such as during the transfer of solutions or when handling larger quantities—a full-face shield must be worn in addition to chemical splash goggles.[9][10] The face shield protects the entire face from direct contact.

Hand Protection: Preventing Dermal Absorption and Irritation

Given the acute dermal toxicity and skin irritation warnings for analogous compounds, selecting the correct gloves is critical to prevent systemic exposure and localized reactions.[1][5]

  • Glove Type : Nitrile gloves are the recommended standard for handling this class of chemicals.[11][12] Nitrile provides excellent resistance against a broad spectrum of chemicals, including acids, bases, and many organic solvents, and is a suitable alternative for those with latex allergies.[12][13]

  • Best Practice : Double-gloving is strongly recommended. This practice provides an additional protective barrier and allows for the safe removal of the outer glove immediately upon suspected contamination, without exposing the skin.

  • Inspection is Key : Always inspect gloves for any signs of degradation, punctures, or tears before use.[8]

Body Protection: Minimizing Skin Exposure

To prevent accidental contact with the skin, appropriate body protection is essential.

  • Laboratory Coat : A flame-resistant lab coat is required. It should be fully buttoned to provide maximum coverage of the torso and arms.[9]

  • Personal Attire : Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting and are especially crucial when handling hazardous materials.[10] Polyester and acrylic fabrics should be avoided in favor of natural fibers like cotton, which are less likely to melt and adhere to the skin in the event of a fire.[10]

Respiratory Protection: A Necessary Secondary Measure

While all work should be performed in a fume hood, respiratory protection may be required in specific scenarios where engineering controls are insufficient or during emergency situations.

  • Standard Operations : A fume hood should eliminate the need for a respirator.

  • Emergency or Maintenance : If exposure limits are exceeded or in the event of a spill outside of a containment system, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[7]

Operational Plan: A Step-by-Step Protocol for PPE Usage

Adherence to a strict protocol for donning and doffing PPE is as crucial as the equipment itself.

Donning (Putting On) PPE
  • Attire Check : Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Inner Gloves : Don your first pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat sleeves.

  • Outer Gloves : Don your second pair of nitrile gloves over the first pair.

  • Eye Protection : Put on your chemical splash goggles.

  • Face Shield : If required for the procedure, place the face shield over your goggles.

Doffing (Taking Off) PPE

This process is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.

  • Outer Gloves : Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield & Goggles : Remove the face shield (if used), followed by the goggles, handling them by the sides. Place them in a designated area for decontamination.

  • Lab Coat : Unbutton and remove the lab coat, folding the contaminated exterior inward. Hang it in its designated storage location or place it in a laundry bin if contaminated.

  • Inner Gloves : Remove the final pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.

Summary of PPE Requirements by Task

TaskEngineering ControlEye/Face ProtectionHand ProtectionBody/Skin ProtectionRespiratory Protection
Weighing Solid Compound Chemical Fume HoodGoggles & Face ShieldDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required with proper engineering controls
Preparing Solutions Chemical Fume HoodGoggles & Face ShieldDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required with proper engineering controls
Running Reactions/Transfers Chemical Fume HoodGoggles (Face Shield recommended)Double Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required with proper engineering controls
Small Spill Cleanup (in hood) Chemical Fume HoodGoggles & Face ShieldDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesAs per institutional spill response plan
Large Spill / Emergency Evacuate AreaN/A (Part of Responder's PPE)N/A (Part of Responder's PPE)N/A (Part of Responder's PPE)Full-face respirator may be required

Emergency Response: Immediate Actions for Exposure

In the event of accidental exposure, time is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][5]

  • Inhalation : Remove the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical help.[2]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Decontamination and Disposal Plan

Proper disposal is a critical part of the chemical handling lifecycle, preventing environmental contamination and exposure to others.

  • Contaminated PPE : All disposable PPE, including nitrile gloves, must be disposed of as hazardous chemical waste.[14] Place used items in a designated, clearly labeled, and sealed waste container.[15]

  • Chemical Waste : Unused this compound and any solutions containing it must be collected as hazardous waste. Do not dispose of them down the drain or in regular trash.[14]

  • Empty Containers : The "empty" container that held the chemical must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[14][15] Subsequent rinses may also need to be collected depending on the toxicity and local regulations.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection for this compound start Start: Plan to Handle This compound fume_hood Is a certified chemical fume hood available? start->fume_hood stop STOP! Do not proceed. Consult EHS. fume_hood->stop No base_ppe Standard Lab Attire: - Long Pants - Closed-Toe Shoes fume_hood->base_ppe Yes add_coat_gloves Don: - Lab Coat (buttoned) - Double Nitrile Gloves base_ppe->add_coat_gloves add_eye_protection Don: - Chemical Splash Goggles add_coat_gloves->add_eye_protection splash_risk Is there a significant splash risk? add_eye_protection->splash_risk add_face_shield Add: - Full Face Shield splash_risk->add_face_shield Yes ready Proceed with work inside fume hood splash_risk->ready No add_face_shield->ready

Caption: PPE selection workflow for routine handling.

References

  • ECHEMI. 2-Amino-4-(trifluoromethyl)
  • BenchChem.
  • Ossila.
  • Fisher Scientific.
  • MedchemExpress.com. Safety Data Sheet - 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile. URL
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment. URL
  • BenchChem. Proper Disposal of 2-Amino-4-(trifluoromethoxy)
  • BenchChem. Personal protective equipment for handling 2-Amino-3,5-difluorobenzonitrile. URL
  • Fisher Scientific.
  • Sigma-Aldrich. SAFETY DATA SHEET - N-(4-Amino-2,5-diethoxyphenyl)benzamide. URL
  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. URL
  • Environmental Health and Safety, University of Nevada, Reno. OSHA Glove Selection Chart. URL
  • GlovesnStuff. Nitrile Gloves for Chemical Handling. URL
  • Flinn Scientific Canada. PPE Nitrile Acid-Resistant Gloves for Lab Safety. URL
  • SafetyCulture Marketplace US. Essential PPE for Protection Against Liquid Chemicals. URL
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4-chloro-5-methylbenzenesulfonic acid. URL
  • Princeton University Environmental Health and Safety. Fluorine. URL
  • Thermo Scientific Chemicals. 2-Amino-4-methylbenzonitrile, 98%. URL
  • Dartmouth College. Hazardous Waste Disposal Guide. URL
  • Bernardo Ecenarro. Recommended PPE to handle chemicals. URL
  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. URL
  • Carl ROTH.
  • Apollo Scientific.
  • ACS Publications.
  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. URL

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.